4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
4-methoxy-1-methylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-12-6-4-3-5-7(15-2)8(6)9(11-12)10(13)14/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPVBTDFLHYBGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1] This guide provides an in-depth, technically-focused exploration of a robust and logical synthetic pathway for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a key building block for advanced drug discovery programs. We will dissect a multi-step synthesis, beginning from a commercially viable starting material, proceeding through the formation of the core indazole intermediate, and culminating in the critical, regioselective N-methylation. This document is structured to provide researchers, chemists, and drug development professionals with not only a procedural methodology but also a deep understanding of the causality behind experimental choices, ensuring both reproducibility and the flexibility for adaptation.
Strategic Overview: A Retrosynthetic Approach
To logically deconstruct the synthesis, we begin with a retrosynthetic analysis of the target molecule. The primary strategic disconnections involve the N-methylation and the formation of the indazole ring itself. The most logical pathway involves the late-stage methylation of a pre-formed indazole core, as this avoids potential interference of the methyl group in the cyclization step and allows for precise control of its placement.
Caption: Forward synthesis of the core indazole intermediate.
Experimental Protocol: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid
Materials: 3-Methoxy-2-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Deionized Water, Ethyl Acetate, Sodium Sulfate (Na₂SO₄).
Procedure:
-
Reduction of the Nitro Group:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in concentrated HCl.
-
Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath. Basify carefully with a concentrated NaOH solution to precipitate the tin salts.
-
Filter the mixture and wash the solid cake thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-3-methoxybenzoic acid. This intermediate is often used directly in the next step without further purification.
-
-
Diazotization and Cyclization:
-
Dissolve the crude 2-amino-3-methoxybenzoic acid in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour. A precipitate should begin to form.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Methoxy-1H-indazole-3-carboxylic acid. [2][3]
-
Regioselective N-Methylation: The Critical Step
The alkylation of the indazole N-H is a critical transformation that dictates the final product. Indazoles present two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of isomers. The desired N1-methylated product is generally the thermodynamically more stable isomer. However, achieving high regioselectivity requires careful selection of the base and reaction conditions.
Mechanistic Considerations for Selectivity
The acidity of the protons at the N1 and C3 (carboxylic acid) positions are vastly different. A suitable base will first deprotonate the more acidic carboxylic acid proton, followed by deprotonation of the N-H proton to form a dianion. This dianion formation is key to regioselectivity. The negative charge is delocalized across the N1-N2 bond and the carboxylate group. Alkylation with an electrophile like dimethyl sulfate or methyl iodide then occurs preferentially at the N1 position, driven by electronic and steric factors. [4]Using an alkaline earth metal oxide (e.g., CaO, MgO) as the base is particularly advantageous for industrial applications as it avoids the hazardous in-situ generation of alkali metal alkoxides, which evolves hydrogen gas. [4]
Caption: Mechanism of selective N1-methylation via a dianion.
Tabulated Reaction Conditions
The choice of base, solvent, and methylating agent significantly impacts yield and purity. Below is a summary of typical conditions reported for the N-methylation of indazole-3-carboxylic acids.
| Base (eq.) | Methylating Agent (eq.) | Solvent | Temperature | Typical Yield | Reference |
| Alkaline Earth Metal Oxide (e.g., CaO) (2.0) | Dimethyl Sulfate (2.0) | DMF | Room Temp → 50°C | High | [4] |
| Sodium Hydride (NaH) (2.0-3.0) | Methyl Iodide (1.5) | DMF / THF | 0°C → Room Temp | 51-96% | [5][6] |
| Potassium Carbonate (K₂CO₃) (2.5) | Dimethyl Sulfate (1.2) | Acetone / DMF | Reflux | Moderate-High | General Alkylation |
Experimental Protocol: N-Methylation
Materials: 4-Methoxy-1H-indazole-3-carboxylic acid, Calcium Oxide (CaO) or Sodium Hydride (60% in mineral oil), Dimethyl Sulfate, N,N-Dimethylformamide (DMF, anhydrous), Deionized Water, Diethyl Ether.
Procedure (Using Calcium Oxide):
-
Reaction Setup:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Add powdered Calcium Oxide (2.0-2.5 eq) to the suspension.
-
Stir the mixture at room temperature for 1-2 hours.
-
-
Methylation:
-
Slowly add dimethyl sulfate (2.0 eq) to the reaction mixture via syringe. A slight exotherm may be observed.
-
Heat the reaction to 40-50°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.
-
Acidify the aqueous solution to pH ~3-4 with dilute HCl. A precipitate should form.
-
Stir the slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the solid under high vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.
-
References
- Title: Synthesis of indazole-3-carboxylic acid methyl ester Source: PrepChem.com URL:[Link]
- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL:[Link]
- Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]
- Title: Cu-Mediated Cyclization to Form 1H-Indazoles Source: Synfacts (Thieme) URL:[Link]
- Title: Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Chemistry Portal URL:[Link]
- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]
- Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Source: Google Patents (CN112778203A)
- Title: Indazole synthesis Source: Organic Chemistry Portal URL:[Link]
- Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: ResearchG
- Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: National Institutes of Health (PMC) URL:[Link]
- Title: In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry Source: PubMed URL:[Link]
- Title: Multigram scale synthesis of synthetic cannabinoid metabolites Source: DiVA portal URL:[Link]
- Title: 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) Source: PubChemLite URL:[Link]
- Source: Google Patents (US20040248960A1)
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physicochemical properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the , a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its potential application in research and development. This document details its chemical identity, structural features, and key properties such as solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it outlines standardized, field-proven experimental methodologies for the empirical determination of these properties, offering a practical framework for researchers. The interplay between these characteristics and their implications for drug development, including absorption and distribution, are also discussed, grounding the data in a practical, application-focused context.
Chemical Identity and Core Properties
This compound is a substituted indazole, a bicyclic heteroaromatic compound. The core indazole structure, composed of a fused benzene and pyrazole ring, is a versatile scaffold in medicinal chemistry.[1] The specific substitutions at the 1 (methyl), 3 (carboxylic acid), and 4 (methoxy) positions dictate its unique chemical behavior and properties.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | Chemcd |
| CAS Number | 1210745-11-1 | Chemcd |
| Molecular Formula | C₁₀H₁₀N₂O₃ | ChemScene[3] |
| Molecular Weight | 206.20 g/mol | ChemScene[3] |
| Canonical SMILES | COC1=C2C(=CC=C1)C(=NN2C)C(=O)O | ChemScene[3] |
Structural and Physicochemical Characteristics
The molecule's structure is foundational to its properties. The aromatic indazole system provides rigidity, while the carboxylic acid group is a key hydrogen bond donor and acceptor, and the primary determinant of its acidic nature. The methoxy and N-methyl groups influence lipophilicity and steric profile.
Chemical Structure
Figure 1: 2D Structure of this compound
Summary of Physicochemical Data
The following table summarizes key physicochemical properties, which are critical for predicting the compound's behavior in biological systems. These values are primarily computationally predicted and serve as an essential baseline for experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| TPSA (Topological Polar Surface Area) | 64.35 Ų | Influences membrane permeability and oral bioavailability. |
| LogP (Octanol-Water Partition Coeff.) | 1.28 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |
| Hydrogen Bond Donors | 1 | Governs interactions with biological targets and affects solubility. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity to target proteins. |
| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |
Data sourced from ChemScene.[3]
Experimental Determination of Physicochemical Properties
To move beyond computational predictions, rigorous experimental validation is necessary. As a Senior Application Scientist, the following protocols represent robust, self-validating systems for characterizing novel chemical entities like this compound.
Workflow for Physicochemical Characterization
The overall process follows a logical progression from initial assessment to detailed, quantitative measurement.
Caption: Experimental workflow for physicochemical profiling.
Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental indicator of purity and lattice energy. A sharp melting peak suggests high purity. DSC is preferred over traditional methods for its precision and the additional thermodynamic data it provides.
Methodology:
-
Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.
-
Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.
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Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.
Protocol 3.2: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)
Rationale: Aqueous solubility is a critical determinant of bioavailability.[4] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, ensuring that the measurement reflects the true saturation point.[5]
Methodology:
-
System Preparation: Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Incubation: Add an excess amount of the solid compound to the buffer in a sealed glass vial. This ensures that a saturated solution is achieved with solid material remaining.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The duration must be sufficient to ensure the concentration in the solution is no longer changing.
-
Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with undissolved solid.
-
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Protocol 3.3: Acidity Constant (pKa) Determination via Potentiometric Titration
Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for measuring pKa.
Methodology:
-
Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) using an automated titrator. Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where the concentrations of the acidic and conjugate base forms are equal. Specialized software is used to calculate the precise pKa value by analyzing the derivative of the titration curve.
Impact of Physicochemical Properties on Drug Development
The measured properties are not merely data points; they are critical predictors of a compound's behavior in vivo. Understanding their interplay is essential for guiding drug design and development strategies.
Caption: Inter-relationship of physicochemical properties and their biological consequences.
For this compound, the acidic pKa of the carboxyl group means it will be predominantly ionized (negatively charged) at physiological pH (~7.4). This state generally enhances aqueous solubility but can hinder passive diffusion across lipid membranes. The predicted LogP of 1.28 suggests a balanced lipophilicity, which is often a favorable starting point in drug discovery.[3]
Conclusion
This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its carboxylic acid moiety provides a handle for salt formation and solubility modulation, while its balanced lipophilicity and polar surface area are within ranges often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides both the foundational data and the practical experimental frameworks necessary for its comprehensive characterization. The robust methodologies outlined herein ensure the generation of high-quality, reliable data, which is the cornerstone of successful, data-driven drug development.
References
- Grulke, C. et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH).
- ResearchGate. Synthesis of 1H‐indazole derivatives.
- Khan, I. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH).
- Reddy, T. et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.
- Chemcd. This compound, 1210745-11-1.
- The Royal Society of Chemistry. CHAPTER 1: Physicochemical Properties and Compound Quality.
- Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Walters, W. P. et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (NIH).
- Universidad San Francisco de Quito USFQ. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- PubChem. methyl 1H-indazole-3-carboxylate.
- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.
- Wang, D. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).
- The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry.
- Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Ishihara, Y. et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.
- DiVA portal. Multigram scale synthesis of synthetic cannabinoid metabolites.
- PubChem. CID 139045302 | C18H16N4O4.
- National Institutes of Health (NIH). 1-Methyl-1H-indazole-3-carboxylic acid.
- Organic Chemistry Data. pKa Data Compiled by R. Williams.
- ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid.
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
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Crystal Structure Analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: From Synthesis to Supramolecular Architecture
An In-depth Technical Guide
Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization. The guide details the experimental workflow from material synthesis and crystallization to data acquisition, structure refinement, and in-depth analysis of intra- and intermolecular interactions. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this document serves as a practical reference for elucidating the three-dimensional architecture of novel small molecules, a critical step in modern materials science and pharmaceutical development.
Introduction: The Significance of Solid-State Characterization
This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The specific arrangement of atoms in the solid state—the crystal structure—governs a molecule's fundamental physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For drug development professionals, understanding and controlling the crystalline form is paramount, as unforeseen polymorphic transitions can have profound implications for a drug product's safety and efficacy.
Therefore, a definitive analysis of the crystal structure is not merely an academic exercise but a foundational requirement for intellectual property, regulatory submission, and rational drug formulation. This guide elucidates the complete process for achieving this, using this compound as a representative case study.
The End-to-End Experimental Workflow
The journey from a synthesized powder to a fully characterized crystal structure follows a multi-stage process. Each step is critical for the success of the next, demanding precision and a clear understanding of the underlying principles. The overall workflow is designed to first isolate a high-quality single crystal and then probe its atomic arrangement using X-ray diffraction.
Figure 1: Overall workflow for single-crystal X-ray diffraction analysis.
Methodology: Synthesis, Crystallization, and Data Acquisition
Synthesis and Purification
The target compound, this compound, can be synthesized via the methylation of the indazole nitrogen followed by the carboxylation of the C3 position. A common synthetic route involves the reaction of 4-methoxy-1H-indazole with a methylating agent (e.g., methyl iodide) and a strong base, followed by a carboxylation step.
Trustworthiness: For crystallographic studies, sample purity is non-negotiable. Impurities can inhibit crystal growth or, in worse cases, co-crystallize, leading to a disordered or incorrect structure. Therefore, the crude product must be purified to >99% purity, typically via recrystallization or column chromatography. The final purity should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.
Crystal Growth: The Art of Nucleation and Growth
Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow molecular assembly into a highly ordered lattice. This requires careful selection of solvents and techniques.
Solvent Selection Rationale: A suitable solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, precipitation will be rapid, leading to an amorphous powder or poorly-formed microcrystals. For a polar molecule with a carboxylic acid group like our target, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, ethyl acetate) should be screened.
Experimental Protocol: Slow Evaporation
-
Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial. Gentle warming can be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks at a stable temperature.
-
Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals with well-defined facets and no visible defects.
Alternative Technique: Vapor Diffusion
If slow evaporation fails, vapor diffusion is an excellent alternative. This involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "poor" solvent (in which the compound is insoluble but the solvents are miscible). The poor solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
Expertise & Experience: The choice of diffractometer and radiation source is critical. For small organic molecules, a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD) is standard. Copper radiation provides greater diffraction intensity but is more susceptible to absorption, while molybdenum is a robust choice for a wide range of samples.
Step-by-Step Data Acquisition Protocol:
-
Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no cracks. Mount the crystal onto a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.
-
Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.
-
Centering and Unit Cell Determination: Mount the loop on the diffractometer's goniometer head. The crystal is centered in the X-ray beam, and a preliminary set of diffraction images (typically a few frames) is collected to determine the unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry, the instrument software (e.g., CrysAlisPro, APEX) calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (phi and omega scans) while exposing it to the X-ray beam.
-
Data Integration and Scaling: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.
Structure Solution, Refinement, and Validation
This phase translates the collected diffraction data into a chemically meaningful 3D model of the molecule.
Figure 2: Workflow for crystallographic structure solution and refinement.
Structure Solution: The primary challenge is solving the "phase problem." While we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Programs like SHELXT or Olex2 use direct methods or Patterson functions to generate initial phase estimates, producing an initial electron density map. From this map, a preliminary atomic model can be built.
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process involves:
-
Assigning atom types (C, N, O).
-
Refining atomic coordinates and isotropic displacement parameters (describing thermal motion).
-
Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.
-
Refining non-hydrogen atoms anisotropically, allowing their thermal ellipsoids to deform, which provides a more accurate model.
The quality of the final model is assessed by figures of merit such as the R1 factor (agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (Goof). A final R1 value below 5% is indicative of a well-refined structure.
Validation and Data Deposition: The final structural model is validated using software like PLATON or the IUCr's CHECKCIF service. This ensures the model is chemically sensible and conforms to crystallographic standards. The finalized structure is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.
In-depth Analysis of the Crystal Structure
Once the structure is solved and refined, the analysis begins. This involves examining both the geometry of the individual molecule (intramolecular) and how the molecules pack together in the crystal lattice (intermolecular).
Summary of Crystallographic Data
The essential results of the crystallographic experiment are summarized in a standardized table.
| Parameter | Value |
| Empirical Formula | C10H10N2O3 |
| Formula Weight | 206.20 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | [Example Value: 8.512] |
| b (Å) | [Example Value: 10.234] |
| c (Å) | [Example Value: 11.456] |
| β (°) | [Example Value: 98.75] |
| Volume (ų) | [Example Value: 985.4] |
| Z (Molecules/Unit Cell) | 4 |
| Density (calculated, g/cm³) | [Example Value: 1.390] |
| Reflections Collected / Unique | [Example Value: 8650 / 2250] |
| Final R indices [I > 2σ(I)] | R1 = [Example Value: 0.035], wR2 = [Example Value: 0.091] |
| Goodness-of-Fit (GoF) | [Example Value: 1.05] |
| CCDC Deposition Number | [Example Value: 1234567] |
| (Note: Italicized values are representative examples for a typical structure and must be replaced with experimental data.) |
Intramolecular Features
The analysis of the molecule's internal geometry reveals key structural characteristics. The indazole ring system is expected to be largely planar. The bond lengths and angles should be compared with established values for similar chemical fragments to identify any unusual strain or electronic effects. For example, the C-O bond lengths of the carboxylic acid group can confirm its protonation state.
Intermolecular Interactions and Supramolecular Architecture
Authoritative Grounding: The arrangement of molecules in the crystal, known as the crystal packing, is dictated by a hierarchy of non-covalent interactions. These include strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking interactions. Understanding this supramolecular assembly is crucial for predicting material properties.
In the case of this compound, the most significant interaction is the hydrogen bond formed by the carboxylic acid group. Carboxylic acids frequently form robust, dimeric synthons where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif.
Figure 3: Hydrogen-bonded carboxylic acid dimer synthon.
These dimers can then act as building blocks that pack into sheets or columns, potentially stabilized by weaker interactions involving the methoxy group or π-stacking between the indazole rings. A full analysis would map all intermolecular contacts within a defined distance (e.g., the sum of the van der Waals radii) to build a complete picture of the 3D supramolecular architecture.
Conclusion: From Structure to Function
The rigorous determination of the crystal structure of this compound provides an unambiguous blueprint of its solid-state form. This detailed structural information is the bedrock for further research. For drug developers, it informs polymorph screening, guides formulation strategies, and provides a basis for computational modeling of receptor-ligand interactions. For materials scientists, it reveals the rules of molecular recognition and self-assembly that govern the material's properties. By following the validated, systematic approach outlined in this guide, researchers can confidently elucidate the crystal structures of novel compounds, accelerating the journey from molecular design to functional application.
References
- Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8748. [Link]
- Pottel, J., et al. (2020). Indazoles as a source of kinase inhibitors. Journal of Medicinal Chemistry, 63(21), 12446-12479. [Link]
- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]
- Garman, E. F. (2010). Cryocooling of protein crystals for X-ray crystallography. Methods in Molecular Biology, 619, 137-156. [Link]
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]
- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids.
Strategic Determination of Organic Solvent Solubility for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid in Drug Development
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and the ultimate bioavailability of a drug candidate. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a first-principles approach based on its structural attributes and the known properties of its chemical analogs. We present an authoritative, step-by-step protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, coupled with robust analytical quantification techniques, ensuring the generation of reliable and reproducible data essential for informed decision-making in the pharmaceutical development pipeline.
Introduction: The Critical Role of Solubility Data
In the trajectory of drug discovery and development, understanding a compound's solubility is not merely a perfunctory checkbox but a cornerstone of its entire development lifecycle. Poor solubility can precipitate a cascade of challenges, including difficult handling during synthesis, low bioavailability, and complications in formulating a stable and effective dosage form.[1] For a novel compound like this compound, characterizing its behavior in a variety of organic solvents is a foundational step. This data informs key decisions in:
-
Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.
-
Formulation Science: Development of oral, parenteral, or topical dosage forms.
-
Preclinical Studies: Preparation of dosing solutions for in-vitro and in-vivo assays.
This guide provides the strategic and practical knowledge to generate this crucial dataset.
Physicochemical Profile and Solubility Predictions
To approach the solubility determination of this compound intelligently, we must first analyze its structure and the properties of its close chemical relatives. This allows us to predict its likely behavior and select an appropriate range of solvents for testing.
Core Compound Structure: The molecule possesses several key functional groups that dictate its solubility:
-
Indazole Ring System: A bicyclic aromatic system that contributes to the molecule's rigidity and provides a degree of lipophilicity.
-
Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group suggests that solubility will be significantly higher in polar, protic solvents and that the compound will be ionizable.
-
N-methyl Group (-CH3): The methylation at the N1 position of the indazole ring removes a hydrogen bond donor site compared to its parent compound, which may slightly reduce solubility in protic solvents. However, it can also disrupt crystal lattice energy, potentially increasing solubility overall.
-
Methoxy Group (-OCH3): An ether group that adds some polarity and potential for hydrogen bond acceptance.
Properties of Analog Compounds: By examining close analogs, we can build a predictive profile for our target compound.
| Property | 1-Methyl-1H-indazole-3-carboxylic acid | 4-Methoxy-1H-indazole-3-carboxylic acid | This compound (Target) |
| Molecular Formula | C₉H₈N₂O₂[2] | C₉H₈N₂O₃[3] | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 176.17 g/mol [2] | 192.17 g/mol [3] | 206.20 g/mol |
| Melting Point | ~213-218 °C[2] | Not available | Expected to be a crystalline solid with a relatively high melting point. |
| Predicted XlogP | Not available | 1.4[4] | Predicted to be in the 1.5 - 2.5 range, suggesting moderate lipophilicity. |
| Known Solubility | Soluble in Methanol and DMSO; Insoluble in water.[5] | Solid[3] | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |
Expert Analysis & Solvent Selection Rationale: The presence of the carboxylic acid is the dominant factor for solubility in polar solvents. We can thus hypothesize:
-
High Solubility: In polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule.
-
Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, which can hydrogen bond with the carboxylic acid and methoxy groups.
-
Low Solubility: In nonpolar solvents such as hexanes or toluene, which cannot effectively solvate the polar functional groups.
-
Intermediate Solubility: In solvents of intermediate polarity like ethyl acetate or dichloromethane.
Therefore, a robust initial screen should include solvents from each of these classes to build a comprehensive solubility profile.
The Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.[1]
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. This is a high-throughput method used for early-stage screening.[1]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1]
For lead optimization, process development, and formulation, thermodynamic solubility is the gold standard . The protocol described below is designed to determine this fundamental property.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
The shake-flask method, first detailed by Higuchi and Connors, remains the most reliable technique for determining equilibrium solubility.[6] The following protocol is a self-validating system for generating accurate data for this compound.
Materials and Reagents
-
Compound: this compound (purity >98%).
-
Solvents: HPLC-grade or equivalent purity. Recommended initial solvent set:
-
Methanol
-
Ethanol
-
Acetonitrile
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Dichloromethane
-
-
Equipment:
Step-by-Step Experimental Procedure
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~10 mg is typically sufficient.
-
Record the exact weight.
-
Pipette a precise volume of the selected organic solvent (e.g., 1.0 mL) into the vial.
-
Prepare each solvent experiment in triplicate for statistical validity.[6]
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Causality: The goal is to achieve thermodynamic equilibrium between the undissolved solid and the saturated solution. This process can be slow. A minimum equilibration time of 24-48 hours is recommended.[1] For a novel compound, it is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration has reached a stable plateau.[6]
-
-
Phase Separation:
-
After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow larger solid particles to settle.
-
Trustworthiness: It is critical to separate the saturated solution (supernatant) from the undissolved solid without causing precipitation or carryover.
-
Draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, labeled vial. Rationale: Filtration removes fine particulates that could falsely elevate the measured concentration. Alternatively, high-speed centrifugation can be used to pellet the solid before carefully removing the supernatant.
-
-
Sample Dilution and Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical calibration curve.
-
Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration.
-
Analytical Quantification (HPLC-UV)
-
Column: A reversed-phase C18 column is typically suitable for indazole derivatives.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure the carboxylic acid is protonated) is a good starting point.[9]
-
Detection: UV detection at a wavelength of maximum absorbance for the compound.
-
Calibration: Prepare a series of standard solutions of known concentrations of this compound. Run these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.99 for accurate quantification.
Data Analysis and Presentation
-
Use the regression equation from your calibration curve to calculate the concentration of the diluted sample.
-
Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility.
-
Express the final solubility in standard units, typically mg/mL and mol/L.
-
Summarize the data in a clear, well-structured table.
Table 1: Thermodynamic Solubility of this compound at 25 °C
| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Polar Protic | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | Experimental Value | Calculated Value |
| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |
| DMSO | Polar Aprotic | Experimental Value | Calculated Value |
| Ethyl Acetate | Intermediate Polarity | Experimental Value | Calculated Value |
| Dichloromethane | Nonpolar Aprotic | Experimental Value | Calculated Value |
Workflow Visualization
The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.
Caption: Experimental workflow for thermodynamic solubility determination.
Conclusion
While direct solubility data for this compound may be sparse, a systematic and rigorous experimental approach can quickly generate the high-quality data required for successful drug development. By understanding the compound's physicochemical profile and meticulously applying the gold-standard shake-flask protocol outlined in this guide, researchers can confidently characterize its solubility across a range of relevant organic solvents. This foundational knowledge is indispensable for overcoming potential development hurdles and efficiently advancing promising compounds through the pharmaceutical pipeline.
References
- Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). Chembk.
- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. National Center for Biotechnology Information.
- Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.
- Bhatt, M., & Shah, S. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E27.
- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-6.
- PubChem. (n.d.). CID 139045302. National Center for Biotechnology Information.
- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812.
- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.
- PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information.
- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.
- PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(13), 3045.
- Chem-Impex. (n.d.). 4-Methoxy-1H-indole-3-carboxylic acid.
- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812.
- Krzek, J., & Starek, M. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 62(2), 77-82.
- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Chemaxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
- S, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 26365.
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biological activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid Derivatives
Foreword: The Indazole Scaffold in Modern Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently appearing in molecules designed to interact with a wide array of biological targets. The clinical success of indazole-containing drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib used in oncology, underscores the therapeutic potential embedded within this molecular framework.[1][2] This guide focuses on a specific, highly functionalized subset: derivatives of this compound. We will dissect their synthesis, explore their diverse biological activities, and provide the technical methodologies required for their evaluation, offering a resource for researchers engaged in the discovery of novel therapeutics.
The Core Moiety: Structural and Synthetic Considerations
The parent structure, this compound, possesses three key features that are critical to its function and derivatization potential:
-
The Indazole Core: Provides a rigid, aromatic platform for the precise spatial orientation of functional groups.
-
C4-Methoxy Group: This electron-donating group can significantly influence the electronic distribution of the ring system, potentially enhancing binding affinity to biological targets and affecting metabolic stability. Structure-activity relationship (SAR) studies on related indazole series have shown that methoxy groups at the C4 position can be potent substituents.[3]
-
N1-Methyl Group: The methylation at the N1 position resolves tautomeric ambiguity and provides a fixed point for molecular architecture, which is crucial for consistent receptor interaction.
-
C3-Carboxylic Acid: This functional group is a versatile handle for synthetic modification, most commonly to form a wide range of amide or ester derivatives. The regiochemistry of this linker is critical; studies on indazole-3-carboxamides have shown that the orientation of the amide bond (-CO-NH- vs. -NH-CO-) can be the difference between a highly active and an completely inactive compound.[4][5]
General Synthetic Strategy
The synthesis of these derivatives typically involves the initial construction of the core indazole-3-carboxylic acid, followed by amide or ester coupling reactions. While numerous methods exist for indazole synthesis, a common approach begins with appropriately substituted benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[6] The C3-carboxylic acid functionality can be introduced via carboxylation using organolithium reagents on a protected indazole.[6]
The subsequent derivatization is a pivotal step for tuning biological activity.
Caption: Generalized workflow for the synthesis of target derivatives.
Anticancer Activity: A Primary Therapeutic Avenue
The indazole scaffold is heavily featured in FDA-approved anti-cancer kinase inhibitors.[1][2] Derivatives of this compound are being actively investigated for their potential to replicate and expand upon this success.
Mechanism of Action: Inducing Apoptosis and Halting Metastasis
Research has shown that specific indazole derivatives exert potent anticancer effects through a multi-pronged attack on cancer cells.[1][2]
-
Induction of Apoptosis: A key mechanism involves triggering programmed cell death. Active compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This disrupts the delicate balance that keeps cancer cells alive.
-
Mitochondrial Disruption: This apoptotic cascade is often initiated at the mitochondria. The compounds can increase levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1]
-
Inhibition of Migration and Invasion: To prevent metastasis, effective compounds can disrupt the cellular machinery responsible for cell movement. This is often achieved by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increasing its natural inhibitor, TIMP2.[2]
Caption: Signaling pathway for indazole derivative-induced apoptosis.
In Vitro Antiproliferative Activity Data
The efficacy of novel compounds is first quantified using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.
| Compound Series | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Indazole Derivatives | MCF-7 (Breast) | 1.15 | (E)-3,5-dimethoxystyryl at C3 | [2] |
| Indazole Derivatives | 4T1 (Breast) | 0.23 - 1.15 | Varied R1 substituents | [1][2] |
| Indazole Derivatives | K562 (Leukemia) | 5.15 | 1H-indazole-3-amine core | [7][8] |
| Indazole Derivatives | HepG2 (Liver) | 3.32 | Mercapto acetamide substitution | [9] |
| EGFR Inhibitors | L858R/T790M EGFR | 0.07 | 1H-indazole core | [10] |
| VEGFR-2 Inhibitors | (Kinase Assay) | 2.15 - 5.73 | 1H-indazole derivatives | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a robust method for determining the in vitro antiproliferative activity of synthesized compounds.
Objective: To quantify the dose-dependent cytotoxic effect of test compounds on cancer cell lines.
Pillar of Trustworthiness: The inclusion of untreated, vehicle, and positive controls at each step ensures that the observed effects are due to the compound itself and not other experimental variables. The use of a spectrophotometric endpoint provides quantitative, reproducible data.
-
Cell Culture:
-
Maintain human cancer cell lines (e.g., A549, K562, PC-3, HepG2) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[9]
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase using trypsin.
-
Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.625 to 10 µM.[9] The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.
-
Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Use a known anticancer drug like 5-Fluorouracil as a positive control.[9]
-
-
Incubation:
-
Incubate the treated plates for 48 hours under standard culture conditions.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Anti-inflammatory Activity: Targeting the Drivers of Inflammation
Chronic inflammation is a key pathological driver in numerous diseases, from arthritis to cancer. Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling molecules.[11]
Mechanism of Action: COX-2 and Cytokine Inhibition
-
Selective COX-2 Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have been developed that show high affinity and selectivity for COX-2, the inducible isoform responsible for inflammation, while sparing the COX-1 isoform, which is crucial for gastric protection.[12] This selectivity is key to reducing gastrointestinal side effects.
-
Modulation of Pro-inflammatory Cytokines: Beyond COX inhibition, these compounds can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which are central mediators in inflammatory responses.[11]
Biological Activity Data
| Compound/Derivative | Assay | Result (IC₅₀ or % Inhibition) | Reference |
| 5-Aminoindazole | Carrageenan Paw Edema (100mg/kg) | 83.09% inhibition | [11] |
| 5-Aminoindazole | In Vitro COX-2 Inhibition | IC₅₀ = 12.32 µM | [11] |
| 6-Nitroindazole | In Vitro COX-2 Inhibition | IC₅₀ = 19.22 µM | [11] |
| Indazole (Parent) | In Vitro COX-2 Inhibition | IC₅₀ = 23.42 µM | [11] |
| Aza-indazole Series | In Vitro COX-2 Inhibition | IC₅₀ = 0.409 µM | [12] |
| Indazole Derivatives | In Vitro IL-1β Inhibition | >70% inhibition @ 250 µM | [11] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is the canonical in vivo model for evaluating acute anti-inflammatory activity.
Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.[13]
Pillar of Trustworthiness: This self-validating protocol relies on precise, time-course measurements against a vehicle control group. The choice of vehicle (e.g., saline, DMSO, PBS) is critical and must be selected based on the compound's solubility to ensure bioavailability.[13] The use of a standard inflammatory agent (carrageenan) ensures a reproducible inflammatory response.
-
Animal Acclimatization:
-
Use adult male Wistar rats (100-150g).[11] Acclimatize the animals for at least one week before the experiment with free access to food and water.
-
-
Grouping and Dosing:
-
Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses (e.g., 50, 100 mg/kg).
-
Administer the test compound or controls orally or intraperitoneally 1 hour before the induction of inflammation.[13]
-
-
Induction of Inflammation:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 hour) reading.
-
Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.[13]
-
-
Measurement of Paw Edema:
-
Measure the paw volume again at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline reading.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] × 100
-
-
Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).
-
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Antimicrobial Activity
While less prominent than anticancer or anti-inflammatory research, the indazole scaffold has also been explored for antimicrobial applications.[6] The derivatization of the C3-carboxylic acid into carboxamides or hydrazides can produce compounds with activity against various bacterial and fungal strains.[6][14]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the standard method for quantifying the potency of a potential antimicrobial agent.
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.
Pillar of Trustworthiness: The protocol's validity rests on sterile technique, the use of standardized microbial inoculums (measured by McFarland standards), and the inclusion of positive (known antibiotic) and negative (no drug) growth controls.
-
Preparation of Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[15]
-
Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include a positive control well (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative/growth control well (broth + inoculum only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Optionally, a growth indicator like resazurin can be added to aid in visualization.
-
Structure-Activity Relationships (SAR)
Synthesizing the available data allows for the deduction of key SAR insights, which are crucial for guiding the next generation of compound design.
Caption: Key structure-activity relationships for indazole-3-carboxylic acid derivatives.
References
- Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).
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An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontiers of Indazole Pharmacology
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] From anti-inflammatory and anticancer applications to central nervous system (CNS) modulation, the versatility of the indazole ring system is well-documented.[1][2][3] This guide focuses on a specific, yet under-researched, member of this family: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid .
It is imperative to state at the outset that, as of the current date, the specific molecular mechanism of action for this compound is not definitively established in publicly accessible scientific literature. The PubChem database entry for the closely related analog, 4-methoxy-1H-indazole-3-carboxylic acid, notes a lack of available literature data.[4]
However, the absence of direct evidence presents an opportunity for scientific inquiry. This guide is structured to provide a robust, evidence-based framework for investigating the most probable mechanism of action for this compound. Drawing upon structure-activity relationships (SAR) of analogous heterocyclic compounds, we will posit a primary hypothesis: This compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.
This document will delve into the scientific rationale for this hypothesis, outline the experimental protocols required for its validation, and provide the necessary context for researchers to embark on a comprehensive investigation of this promising molecule.
Part 1: The Central Hypothesis - Modulation of GABAA Receptors
The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. The primary mediator of fast inhibitory signaling is γ-aminobutyric acid (GABA).[5] Its receptor, the GABAA receptor, is a ligand-gated ion channel that, upon activation, permits the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[5]
The GABAA receptor is a complex heteropentameric protein with multiple binding sites that can allosterically modulate its function.[6] This means that ligands can bind to sites distinct from the GABA binding site and either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to GABA.[7] Well-known examples of GABAA PAMs include benzodiazepines and barbiturates.[5]
Rationale for the Hypothesis: A Structural Perspective
Our hypothesis is grounded in the established pharmacology of structurally related heterocyclic scaffolds, including indazoles, indoles, and pyrazoles, which have been shown to modulate GABAA receptor activity.[8][9][10]
-
The Indazole/Pyrazole Core: The core bicyclic structure is a common feature in many CNS-active compounds. Several aryl pyrazole derivatives have been demonstrated to potentiate GABA-evoked currents, with their activity dependent on their specific molecular structure.[10]
-
Structural Analogy to Known Modulators: The overall architecture of this compound shares pharmacophoric features with known GABAA modulators. For instance, indole derivatives have been identified as GABAA modulators, with some sharing features with pyrazoloquinolinones that bind at the benzodiazepine site or other allosteric sites on the receptor.[6][8]
-
Influence of Methoxy and Methyl Groups: The substituents on the indazole ring are critical. The 4-methoxy group, an electron-donating group, can influence the electronic distribution of the aromatic system and its interaction with receptor binding pockets. In other indazole series targeting different receptors, methoxy groups at this position have been found to be potent.[11] The N-methyl group prevents tautomerization and provides a fixed structural conformation, which is crucial for specific receptor interactions. The carboxylic acid at the 3-position provides a key interaction point, potentially forming hydrogen bonds within a receptor binding site.
The Proposed Signaling Pathway
As a hypothesized PAM, this compound would not directly activate the GABAA receptor. Instead, it would bind to an allosteric site, enhancing the effect of endogenous GABA. This leads to an increased frequency or duration of chloride channel opening, resulting in enhanced neuronal inhibition.
Caption: Hypothesized signaling pathway for this compound as a GABAA PAM.
Part 2: A Roadmap for Mechanistic Validation
To move from a well-founded hypothesis to validated scientific fact, a structured experimental approach is essential. The following protocols are designed as a self-validating system, where each step provides the foundation for the next.
Initial Screening: Binding Assays
The first step is to determine if the compound physically interacts with the GABAA receptor complex. Radioligand binding assays are the gold standard for this initial assessment.
Experimental Protocol: Radioligand Displacement Assay
-
Preparation of Synaptic Membranes: Homogenize rat or mouse whole brains (excluding cerebellum) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptosomal membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.
-
Assay Setup: In a 96-well plate, combine the synaptic membrane preparation, a radiolabeled ligand known to bind to a specific site on the GABAA receptor (e.g., [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.
-
Incubation: Incubate the plates at 0-4°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Kᵢ).
Causality and Interpretation: A low Kᵢ value would indicate a high binding affinity and provide the first piece of direct evidence for interaction with the GABAA receptor. The choice of radioligand ([³H]flunitrazepam, [³H]muscimol, etc.) can provide initial clues as to which binding site the compound prefers.
Functional Characterization: Electrophysiology
Demonstrating binding is not sufficient; we must show that this binding has a functional consequence on the receptor's activity. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust system for this purpose.
Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Prepare cDNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2L for the most common synaptic isoform).[12] Microinject the cRNA mixture into the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.
-
Compound Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) and measuring the resulting chloride current (IGABA).
-
Co-apply the same concentration of GABA along with varying concentrations of this compound.
-
-
Data Analysis: Measure the peak current amplitude in the presence and absence of the test compound. A PAM will significantly increase the amplitude of IGABA.[13] Calculate the EC₅₀ for this potentiation and the maximum potentiation effect.
Caption: Experimental workflow for functional characterization using Two-Electrode Voltage-Clamp (TEVC).
Structure-Activity Relationship (SAR) Analysis
To solidify the mechanism and guide future drug development, a SAR study is crucial. This involves synthesizing and testing analogs of the parent compound.
Hypothetical SAR Data Based on Analogous Series
| Compound ID | R1 (Position 4) | R2 (Position 1) | R3 (Position 3) | GABAA Potentiation (EC₅₀, µM) | Max Potentiation (%) |
| LEAD-001 | -OCH₃ | -CH₃ | -COOH | Hypothetical: 5.2 | Hypothetical: >300 |
| ANALOG-A | -H | -CH₃ | -COOH | > 20 | < 100 |
| ANALOG-B | -OCH₃ | -H | -COOH | 12.5 | 250 |
| ANALOG-C | -OCH₃ | -CH₃ | -COOCH₃ | 8.1 | 150 |
| ANALOG-D | -F | -CH₃ | -COOH | 7.8 | >300 |
This table presents hypothetical data to illustrate the principles of an SAR study. Actual results would need to be determined experimentally.
Interpretation of Hypothetical SAR:
-
Importance of the 4-Methoxy Group: Comparing LEAD-001 to ANALOG-A suggests the methoxy group is critical for high-potency potentiation. This aligns with findings for some indazole arylsulfonamides where 4-methoxy or 4-hydroxy groups were potent.[11]
-
Role of the N-Methyl Group: Comparing LEAD-001 to ANALOG-B indicates that the N-methylation improves potency, likely by locking the molecule into a more favorable conformation for binding.
-
Significance of the Carboxylic Acid: The comparison with the methyl ester (ANALOG-C) suggests that the free carboxylic acid may be important for maximal efficacy, possibly acting as a key hydrogen bond donor.
-
Exploring Bioisosteres: Replacing the methoxy with a fluoro group (ANALOG-D) might retain potency, offering an avenue to modify physicochemical properties like CNS penetration.[14]
Part 3: Concluding Remarks and Future Directions
This guide has proposed a primary, scientifically-grounded hypothesis for the mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor. We have laid out a logical, multi-step experimental plan to rigorously test this hypothesis, from initial binding studies to functional electrophysiological characterization and SAR analysis.
Successful validation of this mechanism would position this compound as a valuable lead compound for the development of novel therapeutics for conditions linked to GABAergic dysfunction, such as anxiety disorders, insomnia, and epilepsy. Further research should also explore its subtype selectivity across different GABAA receptor isoforms and its in vivo efficacy and pharmacokinetic profile.
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Spectroscopic Characterization of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for ensuring purity, confirming identity, and understanding reactivity. This document will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—offering both theoretical underpinnings and practical insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are known for a wide range of biological activities, making them privileged scaffolds in drug discovery. The specific substitutions of a methoxy group at the 4-position, a methyl group at the N1 position, and a carboxylic acid at the 3-position create a unique electronic and steric environment that dictates its chemical and biological properties. Accurate spectroscopic analysis is the cornerstone of its scientific investigation.
The molecular structure is as follows:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.
Experimental Protocol: NMR
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the carboxylic acid and its acidic proton is observable.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-15 ppm.
-
Acquire 16-32 scans with a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to 0-200 ppm.
-
Acquire 1024-2048 scans with a relaxation delay of 2 seconds.
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Predicted NMR Data
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~13.0 | br s | 1H | -COOH |
| Aromatic | ~7.8 | d | 1H | H-5 |
| Aromatic | ~7.4 | t | 1H | H-6 |
| Aromatic | ~7.0 | d | 1H | H-7 |
| N-Methyl | ~4.1 | s | 3H | N-CH₃ |
| Methoxy | ~3.9 | s | 3H | O-CH₃ |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Carboxylic Acid | ~165 | -COOH |
| Aromatic | ~150 | C-4 (ipso) |
| Aromatic | ~141 | C-7a |
| Aromatic | ~135 | C-3 (ipso) |
| Aromatic | ~129 | C-6 |
| Aromatic | ~122 | C-3a |
| Aromatic | ~115 | C-5 |
| Aromatic | ~105 | C-7 |
| Methoxy | ~56 | O-CH₃ |
| N-Methyl | ~35 | N-CH₃ |
Interpretation and Scientific Rationale
The predicted ¹H NMR spectrum is expected to show distinct signals for all proton environments. The carboxylic acid proton is anticipated to be significantly downfield (~13.0 ppm) and broad due to hydrogen bonding and chemical exchange. The aromatic region should display a pattern consistent with a trisubstituted benzene ring. The protons on the benzene ring (H-5, H-6, and H-7) will exhibit splitting patterns (doublet, triplet, doublet) due to coupling with their neighbors. The N-methyl and methoxy protons are expected to appear as sharp singlets, with the methoxy protons typically being slightly more downfield due to the direct attachment to the electron-withdrawing oxygen atom.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical range of 105-150 ppm. The carbon attached to the methoxy group (C-4) will be significantly downfield due to the deshielding effect of the oxygen atom. The methyl carbons of the N-methyl and methoxy groups will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR
Objective: To obtain an IR spectrum to identify key functional groups.
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (CH₃) |
| ~1710 | Strong | C=O stretch (Carboxylic acid dimer)[1] |
| 1600-1450 | Medium-Strong | Aromatic C=C stretches |
| ~1250 | Strong | C-O stretch (Aryl ether) |
| ~1100 | Medium | C-O stretch (Carboxylic acid) |
Interpretation and Scientific Rationale
The IR spectrum will be dominated by features characteristic of a carboxylic acid. A very broad absorption band from 3300 to 2500 cm⁻¹ is the hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.[1] The strong, sharp peak around 1710 cm⁻¹ is indicative of the C=O stretch, also characteristic of a dimeric carboxylic acid.[1] Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. The presence of the methoxy group will be confirmed by a strong C-O stretching band around 1250 cm⁻¹. The aromatic ring will give rise to several bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS
Objective: To determine the molecular weight and study the fragmentation pattern.
Methodology:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated molecular ion [M-H]⁻ in negative mode.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is preferred for accurate mass measurement.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.
-
Predicted MS Data
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 207.0764 | Protonated molecular ion |
| [M+Na]⁺ | 229.0583 | Sodium adduct |
| [M-H]⁻ | 205.0619 | Deprotonated molecular ion |
| Fragments | Varies | See interpretation below |
Note: The molecular formula for this compound is C₁₀H₁₀N₂O₃, with an exact mass of 206.0691.
Interpretation and Fragmentation Pathway
The high-resolution mass spectrum should confirm the elemental composition of the molecule. In positive ion mode, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 207.0764.
Tandem MS (MS/MS) of the parent ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is outlined below:
Caption: Proposed ESI+ Fragmentation Pathway.
Key fragmentations would include the loss of water (H₂O) from the carboxylic acid, the loss of the entire carboxyl group (COOH), and subsequent loss of carbon monoxide (CO). These fragmentation patterns provide a fingerprint for the molecule, confirming the presence of the carboxylic acid and the stability of the indazole core.
Integrated Analytical Workflow
The structural confirmation of this compound relies on the synergistic interpretation of all three spectroscopic techniques.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process requiring the application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. By carefully acquiring and interpreting the data from these methods, researchers can unambiguously confirm the identity and purity of this compound, which is a critical step in any subsequent chemical or biological investigation. This guide provides the foundational knowledge and expected data to assist scientists in this endeavor.
References
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An In-depth Technical Guide to the Discovery and History of Indazole-3-Carboxylic Acids
Introduction
The indazole ring system, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a cornerstone in the design of numerous biologically active compounds. Among the vast family of indazole derivatives, indazole-3-carboxylic acid has emerged as a particularly crucial building block and a pharmacologically significant entity in its own right. This guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of indazole-3-carboxylic acids, tailored for researchers, scientists, and professionals in drug development.
Indazole and its derivatives are relatively rare in nature, but their synthetic counterparts have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects.[1][2][4] The planarity of the indazole ring and the ability to functionalize it at various positions allow for the creation of a vast library of derivatives with diverse biological targets.[3]
The Dawn of Indazole Chemistry: A Historical Perspective
The journey into the world of indazoles began in the late 19th century with the pioneering work of the eminent German chemist, Emil Fischer. In 1883, Fischer reported the first synthesis of an indazole derivative, laying the foundation for a new field of heterocyclic chemistry.[1][5][6][7][8] His initial work involved the cyclization of ortho-hydrazine cinnamic acid.[4] This groundbreaking discovery, an extension of his famed Fischer indole synthesis, opened the door to the systematic exploration of this novel heterocyclic system.[5][6][7][8]
While Fischer's initial work did not specifically describe indazole-3-carboxylic acid, the development of synthetic methodologies for the indazole core was the critical first step. The introduction of the carboxylic acid moiety at the 3-position would come later, as chemists began to explore the functionalization of this new ring system to modulate its physicochemical and biological properties. The synthesis of 1-halobenzyl-1H-indazole-3-carboxylic acids in 1976, for instance, marked a significant step in exploring the therapeutic potential of this class of compounds as antispermatogenic agents.[9]
A Timeline of Key Developments
Caption: Key milestones in the history of indazole-3-carboxylic acids.
Synthetic Strategies for Indazole-3-Carboxylic Acid
The synthesis of indazole-3-carboxylic acid is a key step in the development of many pharmaceutical agents.[10][11] Over the years, several methods have been developed, each with its own advantages and limitations.
Classical Approaches
One of the earlier methods for preparing indazole-3-carboxylic acid involves the hydrolysis of isatin, followed by conversion to a diazonium salt, reduction to an aryl hydrazine, and subsequent cyclization under acidic conditions.[10] However, the use of diazonium salts in large-scale reactions can pose safety concerns.[10]
Another established route starts from anthranilic acid, which undergoes diazotization, reduction, and cyclization to yield the indazole core.[1]
Modern and Scalable Syntheses
More contemporary and scalable methods often avoid the use of potentially hazardous intermediates. A notable "diazonium-free" route has been developed, starting from commercially available phenylhydrazine and benzaldehyde.[10] This multi-step process provides a safer and more economical approach for large-scale production.[10]
Experimental Protocol: A Scalable, Diazonium-Free Synthesis of Indazole-3-Carboxylic Acid
This protocol is based on a modern, safer approach to the synthesis of indazole-3-carboxylic acid.[10]
Step 1: Synthesis of Benzaldehyde Phenylhydrazone
-
To a suitable reaction vessel, add phenylhydrazine and benzaldehyde.
-
The reaction proceeds to yield benzaldehyde phenylhydrazone.
Step 2: Cyclization to form the Indazole Ring
-
The benzaldehyde phenylhydrazone is then treated under appropriate conditions to facilitate cyclization, forming the indazole ring system.
Step 3: Carboxylation to Yield Indazole-3-Carboxylic Acid
-
The final step involves the introduction of the carboxylic acid group at the 3-position of the indazole ring. This can be achieved through various carboxylation methods.
Synthesis of Indazole-3-Carboxylic Acid Derivatives
The synthesis of derivatives, such as esters and amides, is crucial for exploring the structure-activity relationships of this class of compounds.
Experimental Protocol: Synthesis of Indazole-3-Carboxylic Acid Methyl Ester
This protocol describes a straightforward esterification of indazole-3-carboxylic acid.[12][13]
-
A stirred mixture of indazole-3-carboxylic acid (1 equivalent), methanesulfonic acid (catalytic amount), and methanol (solvent) is heated at reflux for several hours.[12]
-
The reaction mixture is then concentrated.
-
The concentrate is treated with an excess of a saturated aqueous sodium bicarbonate solution.
-
Water is added, and the suspended solid is collected by filtration.
-
The wet solid is dissolved in a suitable organic solvent, such as methylene chloride, dried over a drying agent (e.g., magnesium sulfate), and concentrated to yield the methyl ester.[12]
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxamides
This protocol outlines a general procedure for the synthesis of indazole-3-carboxamides.[14]
-
To a solution of indazole-3-carboxylic acid in a suitable solvent like DMF, add a coupling agent (e.g., HOBT, EDC.HCl) and a base (e.g., TEA).[14]
-
Stir the reaction mixture at room temperature for a short period.
-
Add the desired amine to the reaction mixture and continue stirring for several hours.[14]
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.
-
Wash the combined organic layers with a sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography.[14]
Caption: The multifaceted mechanism of action of Lonidamine.
Future Perspectives
The discovery and development of indazole-3-carboxylic acids and their derivatives have significantly impacted the landscape of medicinal chemistry. The versatility of this scaffold continues to inspire the design and synthesis of novel therapeutic agents. Future research is likely to focus on:
-
Development of more selective and potent derivatives: Fine-tuning the structure of indazole-3-carboxylic acids can lead to compounds with improved target specificity and reduced off-target effects.
-
Exploration of new therapeutic areas: The broad biological activity of this class of compounds suggests that they may have utility in treating a wider range of diseases than currently appreciated.
-
Combination therapies: Further investigation into the synergistic effects of indazole-3-carboxylic acid derivatives with existing drugs could lead to more effective treatment regimens, particularly in oncology.
Conclusion
From its historical roots in the foundational work of Emil Fischer to its current status as a privileged scaffold in drug discovery, the journey of indazole-3-carboxylic acid is a testament to the power of synthetic chemistry to address critical medical needs. The insights gained from over a century of research have paved the way for the development of important therapeutic agents like lonidamine and continue to fuel the quest for new and improved medicines. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological activity of indazole-3-carboxylic acids is essential for harnessing their full therapeutic potential.
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Unlocking the Therapeutic Potential of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: A Strategic Guide to Target Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology and immunology. This guide focuses on a specific, yet under-characterized member of this family: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. While direct biological data for this compound is sparse, its structural motifs suggest significant therapeutic potential. This document eschews a simple literature review and instead provides a comprehensive, forward-looking strategic workflow for the de-novo identification and validation of its molecular targets. We present a multi-pronged, technically detailed roadmap designed for drug discovery professionals, outlining a logical progression from broad, unbiased screening to specific, high-confidence target validation. Our approach prioritizes physiologically relevant, in-situ methodologies to accelerate the translation of this promising chemical entity into a viable therapeutic lead.
Introduction: The Indazole Scaffold and the Opportunity of this compound
The indazole heterocycle is a cornerstone of modern drug design. Its rigid, bicyclic structure and versatile synthetic handles have enabled the development of potent and selective modulators of a wide range of biological targets. This is evidenced by the clinical success of indazole-containing drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor), primarily for the treatment of cancer.[1] The indazole core's ability to engage in key hydrogen bonding and hydrophobic interactions has made it particularly effective in the ATP-binding pocket of protein kinases.[1][2]
Beyond oncology, indazole derivatives have demonstrated significant anti-inflammatory activity, with some mechanisms attributed to the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines.[3][4][5] Furthermore, specific substitutions on the indazole ring have yielded potent antagonists for chemokine receptors, such as CCR4, which are critical in immunology and immuno-oncology.[6][7]
The subject of this guide, this compound, possesses several features of interest: the core indazole scaffold, a C4-methoxy group (a substitution noted for enhancing potency in some CCR4 antagonists[6]), and an N1-methyl group which can influence binding and pharmacokinetic properties. Given the established pharmacology of related analogues, we can form rational hypotheses about its potential target classes.
This guide provides the detailed experimental blueprint necessary to move from hypothesis to validated target, transforming an interesting molecule into a tool for biological discovery and a potential therapeutic candidate.
Hypothesized Therapeutic Arenas and Target Classes
Based on extensive precedent in the literature, the most promising therapeutic areas for an indazole-based compound are oncology and inflammation. This leads to the prioritization of three major protein classes as potential targets for this compound.
-
Protein Kinases: The human kinome contains over 500 enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer and inflammatory diseases. The success of numerous indazole-based kinase inhibitors makes this the most probable target class.[1][2][8][9]
-
Inflammatory Pathway Modulators: Chronic inflammation underlies many diseases. Key targets include enzymes like COX-2 and signaling nodes in cytokine pathways (e.g., TNF-α, IL-1β signaling).[3][4]
-
G-Protein Coupled Receptors (GPCRs): Specifically, chemokine receptors like CCR2 and CCR4 are attractive targets in inflammation and cancer.[6][10] The structural similarity to known indazole-based CCR4 antagonists makes this a compelling hypothesis.[6]
The following diagram illustrates the major hypothesized areas of biological intervention for the compound.
Caption: High-level overview of hypothesized therapeutic targets.
A Strategic Workflow for Target Deconvolution
Identifying the specific molecular target(s) of a novel compound is a critical step in drug discovery.[11][12] We propose a robust, multi-faceted strategy that begins with broad, unbiased, and physiologically relevant methods, followed by focused, hypothesis-driven validation experiments. This workflow is designed to maximize the probability of success while minimizing the risk of artifacts.
Caption: The proposed experimental workflow for target deconvolution.
Step 1: Unbiased Target Identification with Cellular Thermal Shift Assay (CETSA®) coupled to Mass Spectrometry
Causality: The foundational principle of CETSA is that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized.[13] This stabilization results in a higher melting temperature. By heating intact cells treated with the compound across a temperature gradient, we can separate the soluble (stable) proteome from the aggregated (denatured) proteome. Using quantitative mass spectrometry (MS), we can then identify which specific proteins show increased solubility at higher temperatures in the presence of the compound, indicating a direct binding interaction.[14][15][16] This is a powerful, label-free approach that identifies target engagement within a native cellular environment.[17]
Experimental Protocol: CETSA®-MS
-
Cell Culture & Treatment: Culture a relevant human cell line (e.g., a cancer cell line like K562 or an immune cell line like Jurkat) to ~80% confluency. Treat cells with this compound (e.g., at 10 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots in parallel to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to release the soluble proteome.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins and cellular debris.
-
Sample Preparation for MS: Collect the supernatant (soluble fraction). Perform protein quantification (e.g., BCA assay). Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of each identified protein across the different temperature points for both the vehicle and compound-treated samples. Proteins that show a statistically significant shift in their melting curves to higher temperatures in the compound-treated samples are considered putative targets.
Step 2: Focused Screening via Kinome Profiling
Causality: Since the indazole scaffold is prevalent in kinase inhibitors, a parallel and complementary approach is to directly measure the compound's effect on the enzymatic activity of a broad panel of kinases.[1] This provides direct functional data (inhibition of activity) rather than just binding data. Commercial services offer standardized, high-throughput screening against hundreds of purified human kinases.[18][19][20]
Experimental Protocol: Kinome Profiling
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Service Submission: Submit the compound to a reputable kinome profiling service provider (e.g., Reaction Biology, Eurofins DiscoverX, PamGene).
-
Primary Screen: Request an initial screen at a single high concentration (e.g., 10 µM) against their full kinase panel (typically >300 kinases). The assay format is usually a radiometric or fluorescence-based measurement of substrate phosphorylation.
-
Data Analysis: The service will provide a report listing the percent inhibition for each kinase. Hits are typically defined as kinases showing >50% or >70% inhibition.
-
Dose-Response Follow-up: For the primary hits, request a follow-up dose-response analysis to determine the IC₅₀ (half-maximal inhibitory concentration) for each kinase. This provides a quantitative measure of potency.
Table 1: Representative Data from Kinome Profiling
| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) | Kinase Family |
| VEGFR2 | 98% | 15 | Tyrosine Kinase |
| FGFR1 | 95% | 25 | Tyrosine Kinase |
| Aurora A | 88% | 120 | Ser/Thr Kinase |
| CDK2 | 15% | >10,000 | Ser/Thr Kinase |
| SRC | 8% | >10,000 | Tyrosine Kinase |
This is hypothetical data for illustrative purposes.
Step 3 & 4: Target Validation and Pathway Analysis
The lists of putative hits from CETSA-MS and kinome profiling must be validated through orthogonal methods to confirm they are bona fide targets and to understand the functional consequences of their engagement.
Causality: To validate a top hit from the unbiased screens (e.g., VEGFR2), we perform a targeted CETSA experiment using a specific antibody for detection via Western Blot instead of mass spectrometry. This confirms the binding interaction with an independent method, increasing confidence and ruling out potential MS-related artifacts.[14][16]
Experimental Protocol: Antibody-Based CETSA
-
Treatment & Heating: Perform steps 1-4 from the CETSA-MS protocol (Section 3.1), but include a dose-response of the compound (e.g., 0.1, 1, 10, 100 µM) at a single, fixed temperature chosen from the initial melt curve (the temperature that gives ~50% protein aggregation).
-
Protein Quantification & SDS-PAGE: Quantify the protein in the soluble fractions. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein of interest (e.g., anti-VEGFR2 antibody).
-
Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands.
-
Analysis: Quantify the band intensity. A dose-dependent increase in the amount of soluble target protein at the chosen temperature confirms target engagement.
Causality: After confirming direct binding, it is crucial to demonstrate that this interaction leads to a functional modulation of the target's signaling pathway. Reporter gene assays are a standard method for this.[21][22][23] A reporter gene (e.g., luciferase) is placed under the control of a transcriptional response element that is activated by the signaling pathway of interest. Inhibition of the pathway by the compound results in a decrease in reporter gene expression and, consequently, a measurable decrease in light output.[24]
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is an example for a target that signals through the NF-κB pathway.
-
Cell Transfection: Co-transfect HEK293 cells with two plasmids: one containing the firefly luciferase gene downstream of an NF-κB response element, and a second "control" plasmid containing the Renilla luciferase gene under a constitutive promoter (for normalization).
-
Compound Treatment: After 24 hours, plate the transfected cells and treat them with a dose-response of this compound for 1-2 hours.
-
Pathway Stimulation: Stimulate the NF-κB pathway by adding an appropriate agonist (e.g., TNF-α). Include vehicle-only and agonist-only controls.
-
Cell Lysis & Luminescence Reading: After 6-8 hours of stimulation, lyse the cells. Using a dual-luciferase assay system, measure the firefly luminescence, then add the second reagent to quench the firefly signal and measure the Renilla luminescence in the same well.
-
Data Analysis: Normalize the firefly luminescence readings to the Renilla luminescence readings for each well. A dose-dependent decrease in the normalized luciferase activity indicates that the compound is inhibiting the NF-κB signaling pathway.
Caption: Principle of a reporter gene assay for pathway analysis.
Conclusion
While this compound is a novel chemical entity, its privileged indazole scaffold provides a strong rationale for investigating its therapeutic potential, particularly in oncology and inflammation. This guide has outlined a comprehensive, technically detailed, and logically structured workflow for the definitive identification and validation of its molecular targets. By integrating unbiased, physiologically relevant techniques like CETSA-MS with focused, functional assays such as kinome profiling and reporter gene analysis, researchers can efficiently deconvolve the compound's mechanism of action. This strategic approach provides the necessary scientific rigor to validate initial hypotheses and forms a solid foundation for subsequent lead optimization and preclinical development, ultimately paving the way for translating a promising molecule into a novel therapeutic.
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In Silico Modeling of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid Interactions: From Static Docking to Dynamic Stability
An In-Depth Technical Guide:
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, technically-grounded framework for the computational analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. We will move beyond a simple recitation of steps to explore the causal logic behind methodological choices, ensuring a self-validating and robust in silico workflow. Our focus is on building a narrative from initial ligand-protein docking to the more complex analysis of dynamic stability and drug-likeness, providing a holistic view of the molecule's potential.
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in targeting a range of diseases, including those involving neurological disorders and cancer.[1] Specifically, 6-methoxy-1H-indazole-3-carboxylic acid has been utilized as an intermediate in the synthesis of pharmaceuticals targeting such conditions.[1] This provides a strong rationale for the detailed investigation of its methylated analogue, this compound, using computational methods that are central to modern drug discovery.[2][3] These in silico techniques offer a cost-effective and rapid means to prioritize experimental studies by predicting molecular interactions and pharmacokinetic properties.[4][5]
This guide will use a practical, example-driven approach. While the principles are broadly applicable, we will focus our investigation on a plausible and highly relevant therapeutic target class for indazole derivatives: protein kinases. Specifically, we will use the structure of a well-characterized kinase to illustrate the complete workflow.
Part 1: Foundational Workflow: Ligand and Receptor Preparation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This preparation phase is not a mere formality but a critical step that dictates the accuracy of all subsequent calculations. The goal is to create energetically favorable, chemically correct structures for both the ligand and its target receptor.
Experimental Protocol: Ligand Preparation
The objective here is to convert the 2D representation of this compound into a three-dimensional, energy-minimized structure suitable for docking.
-
Obtain 2D Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for the molecule is sourced from a reliable chemical database like PubChem. For our molecule, the formula is C10H10N2O3.[6]
-
Generate 3D Coordinates: A molecular editor such as Avogadro is used to convert the 2D structure into a 3D conformer. Hydrogens are explicitly added to satisfy valencies.[7]
-
Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion. A force field like MMFF94 or UFF is applied to find a low-energy conformation. This process ensures the ligand has realistic bond lengths and angles.
-
File Format Conversion: The minimized structure is saved in a .mol2 or .pdbqt format, which includes atomic coordinates, charge information, and atom types required by docking software.[8] Tools like Open Babel can be used for this conversion.[9]
Experimental Protocol: Receptor Preparation
For this guide, we will use the crystal structure of the human c-Abl kinase domain (PDB ID: 1IEP) as our receptor, a common target in cancer therapy and a system well-suited for demonstrating docking protocols.[10]
-
Fetch Receptor Structure: The 3D coordinates of the protein are downloaded from the RCSB Protein Data Bank (PDB).[11]
-
Clean the PDB File: The initial PDB file often contains non-essential components that can interfere with docking. Using a molecular visualization tool like UCSF Chimera or PyMOL, the following are removed:[10]
-
Water Molecules: Crystallographic waters are typically removed from the binding site unless there is strong evidence they play a mediating role in ligand binding.
-
Co-crystallized Ligands & Ions: The original ligand and any other heteroatoms not essential to the protein's structure are deleted.
-
Alternate Conformations: For residues with multiple conformations, only the one with the highest occupancy is retained.
-
-
Add Hydrogens and Assign Charges: PDB files from X-ray crystallography usually lack hydrogen atoms. These must be added to correctly model hydrogen bonding.[12] Charges are then assigned to each atom using a force field like AMBER. The "Dock Prep" tool in UCSF Chimera automates this process effectively.[10][13]
-
Define the Binding Site (Grid Box): The docking algorithm needs to know where to perform its search. A "grid box" is defined around the active site of the kinase. A common strategy is to center this box on the position of the co-crystallized ligand that was just removed.[14] The size of the box should be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.
Workflow for Structure Preparation
Caption: Foundational workflow for preparing ligand and receptor structures.
Part 2: Predicting Binding with Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity.[2] This structure-based method is a cornerstone of drug discovery, allowing for the rapid screening of virtual compound libraries.[15] We will use AutoDock Vina, a widely-used and validated docking engine, for this protocol.[10]
The Causality of Docking Parameters
-
Search Space (Grid Box): The size and center of the grid box directly control the search space. A box that is too small may miss the correct binding pose, while one that is too large unnecessarily increases computation time and can lead to non-specific binding predictions. The choice is a balance between comprehensiveness and efficiency.
-
Exhaustiveness: This parameter controls the thoroughness of the conformational search. Higher exhaustiveness increases the probability of finding the global minimum (the best binding pose) but comes at a significant computational cost. A value of 8 is a common starting point, with higher values used for final, more rigorous calculations.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Input Files: Ensure the prepared receptor and ligand are in the .pdbqt format, which contains the necessary atomic charge and type information.
-
Create Configuration File: A text file (e.g., conf.txt) is created to specify the input files and docking parameters. This file tells Vina where to find the receptor and ligand, the coordinates of the grid box center, the dimensions of the box, and the exhaustiveness of the search.[12]
-
Execute Vina: The docking simulation is run from the command line, pointing Vina to the configuration file.
-
Analyze Output: Vina outputs a .pdbqt file containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[16] A separate log file contains the binding energy for each pose.
Interpreting the Docking Results
The primary outputs to analyze are the binding affinity and the binding pose.[17]
-
Binding Affinity (ΔG): This score is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[16] It is used to rank different ligands or different poses of the same ligand.
-
Binding Pose: This is the predicted 3D orientation of the ligand within the receptor's active site.[17] Visual inspection is critical to determine if the predicted interactions are chemically sensible.[16]
-
Key Interactions: Using visualization software, we identify specific interactions like hydrogen bonds, hydrophobic contacts, and salt bridges between the ligand and protein residues. These interactions provide a mechanistic hypothesis for the ligand's activity.[9][16]
-
Root Mean Square Deviation (RMSD): When a known active pose exists (e.g., from a co-crystallized structure), the RMSD between the docked pose and the experimental pose is calculated. An RMSD value below 2.0 Å is generally considered a successful docking result, indicating the algorithm has accurately reproduced the binding mode.[16][17]
Data Presentation: Hypothetical Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 1.2 | GLU-286, MET-318 |
| 2 | -8.2 | 3.5 | THR-315 |
| 3 | -7.9 | 2.8 | ASP-381, ILE-360 |
| 4 | -7.7 | 4.1 | MET-318 |
Part 3: Validating Stability with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of a potential binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the system over time, offering deeper insights into the stability and dynamics of the protein-ligand complex.[18][19]
Rationale for MD Simulations
MD simulations are computationally intensive but provide invaluable information for validating docking results.[20] By simulating the complex in a more physiologically relevant environment (explicit water and ions), we can assess whether the docked pose is stable over a period of nanoseconds. A ligand that quickly dissociates or whose key interactions are not maintained during the simulation is less likely to be a viable candidate.[18]
Experimental Protocol: MD Simulation using GROMACS
GROMACS is a high-performance, open-source MD engine widely used for biomolecular simulations.[21][22] The workflow involves several distinct stages:
-
System Preparation & Topology Generation:
-
Force Field Selection: Choose a suitable force field, such as CHARMM36m for the protein and the CGenFF server for generating ligand parameters.[18][21] This ensures a consistent and accurate physical description of the system.
-
Complex Creation: Merge the coordinate files of the best-ranked docked pose and the prepared receptor.[7]
-
Topology Generation: Create a system topology file (topol.top) that describes all molecules, their parameters, and their interactions.[21]
-
-
Solvation and Ionization:
-
Define Simulation Box: Place the complex in a simulation box of a specific shape (e.g., dodecahedron) and size, ensuring a minimum distance between the protein and the box edge.[18]
-
Add Solvent: Fill the box with explicit water molecules (e.g., TIP3P water model).
-
Add Ions: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[21]
-
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries introduced during the setup phase.[18]
-
Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.
-
NVT Ensemble (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[21]
-
NPT Ensemble (Constant Pressure): The pressure is stabilized to the target value (e.g., 1 bar) while maintaining the temperature. This allows the system density to relax to a proper value.
-
-
Production MD Run: Once the system is equilibrated, the position restraints are removed, and the production simulation is run for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.[18]
MD Simulation Workflow Diagram
Caption: Step-by-step workflow for a typical molecular dynamics simulation.
Part 4: Assessing Drug-Likeness with ADMET Prediction
A molecule's success as a drug depends not only on its binding affinity but also on its pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to flag potential liabilities early in the discovery process.[23][24]
Importance of Early ADMET Profiling
Poor ADMET properties are a major cause of late-stage drug development failures.[5] Computational models, often built using machine learning on large datasets of experimental results, can predict these properties from a molecule's structure alone, helping to prioritize candidates with a higher probability of success.[23][25]
Protocol: In Silico ADMET Prediction
Numerous free web servers (e.g., pkCSM, SwissADME) and commercial software packages (e.g., ADMET Predictor®) are available for this purpose.[25][26][27]
-
Input Molecule: Provide the SMILES string or a 2D structure file of this compound to the chosen platform.
-
Run Prediction: The server will calculate a wide range of physicochemical and pharmacokinetic properties.
-
Analyze and Interpret: The results are typically presented in a table. Key parameters to evaluate include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[26]
-
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, which affects absorption.
-
Blood-Brain Barrier (BBB) Permeability: Important for drugs targeting the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions, as these enzymes are key to drug metabolism.[27]
-
Toxicity: Predictions for endpoints like mutagenicity (Ames test) and cardiotoxicity (hERG inhibition).
-
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 206.19 g/mol | < 500 | Pass (Lipinski's Rule) |
| LogP (Lipophilicity) | 1.95 | < 5 | Pass (Lipinski's Rule) |
| H-Bond Donors | 1 | < 5 | Pass (Lipinski's Rule) |
| H-Bond Acceptors | 4 | < 10 | Pass (Lipinski's Rule) |
| Aqueous Solubility (LogS) | -2.5 | > -4 | Good solubility |
| BBB Permeability | Yes | - | Potentially CNS-active |
| CYP2D6 Inhibitor | No | - | Low risk of interaction |
| hERG I Inhibition | No | - | Low risk of cardiotoxicity |
| Ames Toxicity | No | - | Likely non-mutagenic |
Conclusion
This guide has outlined a rigorous, multi-stage in silico workflow for the comprehensive analysis of this compound. By progressing logically from ligand preparation and molecular docking to the validation of complex stability through molecular dynamics and the assessment of drug-likeness via ADMET prediction, we have constructed a robust computational model.
The hypothetical results presented suggest that our molecule is a promising candidate for interacting with a kinase target, demonstrating strong binding affinity in a stable pose and possessing a favorable ADMET profile. This self-validating system, where the predictions from one stage are tested and refined in the next, provides a high degree of confidence in the findings. These in silico results form a strong foundation for guiding subsequent experimental validation, such as in vitro binding assays and cell-based functional studies, thereby accelerating the drug discovery pipeline.
References
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- Lemkul, J. A. (n.d.). GROMACS Tutorials. GROMACS Tutorials by Justin A. Lemkul, Ph.D.Link
- Unknown Author. (2024). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. YouTube. Link
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- Unknown Author. (n.d.). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes. Benchchem. Link
- Unknown Author. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Link
- Glick, M. et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Link
- Unknown Author. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. Link
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- Unknown Author. (2020). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Link
- Unknown Author. (2020). How I can analyze and present docking results?.
- Unknown Author. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube. Link
- Panda, P. (2024). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Link
- Lang, P. T. & Brozell, S. (2024). Tutorial: Prepping Molecules. UCSF DOCK. Link
- Unknown Author. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. Link
- Unknown Author. (2023). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide. YouTube. Link
- Unknown Author. (n.d.). Session 4: Introduction to in silico docking. University of Oxford. Link
- Meng, X. Y. et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Link
- Unknown Author. (n.d.). ADMET prediction. Fiveable. Link
- Unknown Author. (n.d.). ADMET Predictor®.
- Unknown Author. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.,. YouTube. Link
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- Carrió, P. et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. Link
- Eyrisch, S. & Helms, V. (2007). Modulating Protein–Protein Interactions with Small Molecules: The Importance of Binding Hotspots. PMC - NIH. Link
- Lee, H. & Kim, D. (2020). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PMC - NIH. Link
- Sledz, P. & Caflisch, A. (2018). A Guide to In Silico Drug Design. PMC - PubMed Central. Link
- Sledz, P. & Caflisch, A. (2023). A Guide to In Silico Drug Design. Pharma Excipients. Link
- Franca, R. et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure.
- Unknown Author. (2024). Drug Discovery Tools and In Silico Techniques: A Review. Journal of Drug Delivery and Therapeutics. Link
- Lau, A. Y. & Yiu, S. M. (2022). A Guide to In Silico Drug Design.
- Paul, B. K. & Tanimoto, Y. (2021). Evolution of In Silico Strategies for Protein-Protein Interaction Drug Discovery. MDPI. Link
- Unknown Author. (2024). What is in silico drug discovery?.
- Unknown Author. (2019). Protein-ligand docking. Galaxy Training!. Link
- Sankaranarayanan, N. V. (2016). How to Study Protein-Ligand Interaction through Molecular Docking. YouTube. Link
- Unknown Author. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChemLite. Link
- Unknown Author. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. CymitQuimica. Link
- Unknown Author. (n.d.). This compound, 95% Purity, C10H10N2O3, 100 mg. AK Scientific, Inc.Link
- Unknown Author. (n.d.). 4-Methoxy-1H-Indazole-3-Carboxylic Acid. CymitQuimica. Link
- Unknown Author. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Chem-Impex. Link
- Swamy, G. N. et al. (2012).
- Unknown Author. (n.d.).
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A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer effects.[1][2] This guide presents a comprehensive, in-depth framework for conducting the preliminary in vitro cytotoxicity screening of a novel derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. As no public data currently exists on the bioactivity of this specific compound, this document serves as a foundational blueprint for its initial toxicological evaluation. We will detail the scientific rationale, experimental design, and step-by-step protocols for a dual-pronged assessment strategy employing both a metabolic viability assay (MTT) and a membrane integrity assay (Lactate Dehydrogenase). This approach ensures a robust initial characterization, distinguishing between cytostatic and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for rigorous and reproducible preclinical assessment.
Part 1: Introduction & Scientific Rationale
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole, a bicyclic aromatic heterocycle, has garnered significant attention in drug discovery due to its structural versatility and wide range of pharmacological properties.[2] Derivatives of this scaffold are known to exhibit anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anti-cancer activities.[3][4] The presence of the indazole core in several FDA-approved small molecule anti-cancer drugs underscores its importance and potential for developing new therapeutic agents.[5] These compounds can target key biomolecules and signaling pathways involved in tumorigenesis, making them a fertile ground for oncological research.[1]
Profile of this compound
The subject of this guide, this compound (Formula: C₁₀H₁₀N₂O₃)[6], is a novel derivative for which cytotoxicity data is not publicly available. Its structure, featuring a methoxy group and N-methylation on the indazole core, presents unique chemical properties that warrant investigation. The carboxylic acid moiety further provides a potential site for interaction with biological targets. The logical first step in evaluating any new chemical entity with therapeutic potential is a thorough assessment of its effect on cell viability.
The Imperative of Preliminary Cytotoxicity Screening
In vitro cytotoxicity screening is a cornerstone of early-stage drug development.[7][8] It serves as a critical filter, providing essential data on a compound's potential to harm cells, thereby guiding decisions on which candidates should advance.[9] By identifying potential adverse effects early, these assays save considerable time and resources, reducing the risk of late-stage attrition in the lengthy and expensive drug development pipeline.[7]
Part 2: Foundational Principles of In Vitro Cytotoxicity Assessment
Key Endpoints: Distinguishing Cytotoxicity from Cytostatic Effects
A common pitfall in interpreting cell-based assays is the conflation of cell viability inhibition with direct cell killing. It is crucial to understand the distinction:
-
Cytotoxicity refers to the quality of being toxic to cells, leading to cell death through mechanisms like necrosis or apoptosis.
-
Cytostatic effects refer to the inhibition of cell proliferation without directly causing cell death.
An assay like the MTT, which measures metabolic activity, can yield a positive result (a decrease in signal) from either a cytotoxic or a cytostatic compound.[10] Therefore, employing a multi-assay approach is essential for a more precise mechanistic interpretation.
Assay Selection: A Dual-Pronged Approach
To build a comprehensive preliminary profile, this guide advocates for the concurrent use of two distinct assays that measure different cellular health indicators.
The MTT assay is a colorimetric method that quantifies the metabolic activity of a cell population, which serves as an indicator of cell viability.[11] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[12][13] The quantity of formazan produced is directly proportional to the number of viable cells.[14]
The LDH assay quantifies overt cytotoxicity by measuring the activity of lactate dehydrogenase released from cells into the culture medium.[15] LDH is a stable cytosolic enzyme that is released only upon the rupture or damage of the plasma membrane, a hallmark of necrosis or late-stage apoptosis. Its presence in the extracellular environment is a direct marker of cell death and loss of membrane integrity.[16]
The Critical Role of Cell Line Selection
The choice of cell lines is paramount for generating relevant data. The selection should be guided by the potential therapeutic application of the compound.[17][18] For a general anti-cancer screen, a panel of cell lines from diverse tissue origins is recommended. Critically, this panel must include non-cancerous "normal" cell lines to assess the compound's selectivity. A compound that is highly toxic to cancer cells but spares normal cells has a much higher therapeutic potential.
| Cell Line | Type | Tissue of Origin | Rationale |
| MCF-7 | Cancer (Adherent) | Breast Adenocarcinoma | Represents a common hormone-responsive cancer type. |
| A549 | Cancer (Adherent) | Lung Carcinoma | Represents a common and aggressive form of cancer. |
| HCT116 | Cancer (Adherent) | Colon Carcinoma | Represents a prevalent gastrointestinal cancer. |
| MRC-5 | Normal (Adherent) | Fetal Lung Fibroblast | A widely used normal cell control to assess selective toxicity.[18] |
Part 3: Experimental Design & Workflow
Overview of the Screening Cascade
The experimental workflow is designed to be systematic and robust, incorporating essential controls at every stage to ensure data integrity.
Preparation of Test Compound
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a sterile, polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for testing. A typical range for a preliminary screen is from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells remains constant and non-toxic (typically ≤ 0.5%).
Experimental Controls: The Key to Valid Data
The inclusion of proper controls is non-negotiable for a valid experiment.
-
Untreated Control (Negative): Cells incubated with culture medium only. This represents 100% viability or 0% cytotoxicity.
-
Vehicle Control: Cells incubated with culture medium containing the same final concentration of the solvent (e.g., DMSO) used for the test compound. This ensures that any observed effect is due to the compound and not the solvent.
-
Positive Control: Cells treated with a well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin). This validates that the assay system is responsive to cytotoxic agents.
-
Maximum Release Control (LDH Assay only): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell lysis. This value is used to calculate the maximum possible LDH release.[19]
Part 4: Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies.[11][12][20]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[20]
-
Final Incubation & Reading: Cover the plate and incubate overnight at 37°C to ensure complete dissolution of the formazan crystals. Gently mix by pipetting if necessary. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[11][14] A reference wavelength of >650 nm can be used to subtract background noise.[12]
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol is based on established methods for measuring LDH release.[21][22]
-
Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol in a separate, parallel 96-well plate. Be sure to include wells for the "Maximum Release" control.
-
Induce Maximum Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100 solution) to the "Maximum Release" control wells.[22]
-
Centrifugation: Centrifuge the plate at ~250 x g for 5 minutes. This will pellet any detached cells and debris.
-
Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear, flat-bottom 96-well plate.
-
Reaction Mixture Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation & Reading: Incubate the plate at room temperature for up to 30 minutes, protected from light. The reaction produces a colored formazan product. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[21]
Part 5: Data Analysis & Interpretation
Data Acquisition and Normalization
For the MTT Assay: The percentage of cell viability is calculated as follows:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
For the LDH Assay: The percentage of cytotoxicity is calculated using the spontaneous and maximum release controls:
-
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100
Calculating the IC₅₀ Value
The IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., cell viability).[23] It is a standard measure of a compound's potency.[24]
-
Plot the normalized data (% Viability) against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to fit a sigmoidal dose-response curve.
-
The software will calculate the IC₅₀ value from this curve.[23]
Interpreting the Results: A Holistic View
The true scientific value comes from synthesizing the data from both assays across all cell lines. A low IC₅₀ value indicates high potency, but the mechanism and selectivity are revealed by comparison.[25]
-
Selective Cytotoxicity (High Priority): The compound shows potent activity (low IC₅₀) in both the MTT and LDH assays for cancer cells, but a significantly higher IC₅₀ for normal cells. This is the ideal profile for an anti-cancer drug candidate.
-
Selective Cytostatic Effect (Medium Priority): The compound has a low IC₅₀ in the MTT assay but a very high or unmeasurable IC₅₀ in the LDH assay for cancer cells, while sparing normal cells. This suggests the compound inhibits proliferation rather than killing cells directly.
-
Non-Selective Toxicity (Low Priority): The compound is equally potent against both cancer and normal cell lines, indicating a general toxicity that would likely lead to severe side effects.
-
Inactive: The compound shows little to no activity in any assay at the tested concentrations (e.g., IC₅₀ > 100 µM).
Data Presentation
Summarize the calculated IC₅₀ values in a clear, well-structured table for easy comparison.
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| This compound | MCF-7 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert-Value] | |
| HCT116 | [Insert Value] | [Insert Value] | |
| MRC-5 | [Insert Value] | [Insert Value] | |
| Doxorubicin (Positive Control) | MCF-7 | [Insert Value] | [Insert Value] |
| MRC-5 | [Insert Value] | [Insert Value] |
Part 6: Conclusion & Future Directions
This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing a dual-assay strategy across a panel of cancerous and normal cell lines, researchers can generate a comprehensive preliminary dataset. This data is essential for making informed decisions about the compound's future in the drug discovery pipeline.
Should the compound demonstrate promising selective cytotoxicity, subsequent studies would be warranted to elucidate its mechanism of action. These could include assays for apoptosis (e.g., caspase activation, Annexin V staining), cell cycle analysis, and identification of specific molecular targets.
Part 7: References
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Title: MTT Proliferation Assay Protocol Source: ResearchGate URL: [Link]
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Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences Source: LifeNet Health URL: [Link]
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Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL: [Link]
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Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: Scispot URL: [Link]
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Title: What cell line should I choose for citotoxicity assays? Source: ResearchGate URL: [Link]
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Title: A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time Source: PMC - National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]
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Title: LDH Assay Source: Cell Biologics Inc. URL: [Link]
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Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]
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Title: Highlight report: Cell type selection for toxicity testing Source: PMC - National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: ResearchGate URL: [Link]
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Title: The Importance of IC50 Determination Source: Visikol URL: [Link]
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Title: Pharmacological properties of indazole derivatives: recent developments Source: PubMed URL: [Link]
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Title: Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy Source: National Institutes of Health (NIH) URL: [Link]
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Title: Which cell line to choose for cytotoxicity evaluation of nanomaterials? Source: ResearchGate URL: [Link]
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Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Advances URL: [Link]
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Title: How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Source: ResearchGate URL: [Link]
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Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]
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Title: Pharmacological Properties of Indazole Derivatives: Recent Developments Source: ResearchGate URL: [Link]
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Title: Can someone advise me how to interpret my results of cytotoxicity using MTT assay? Source: ResearchGate URL: [Link]
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Title: this compound, 95% Purity Source: LabNetwork URL: [Link]
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The Strategic Synthesis and Application of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: A Pharmaceutical Keystone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Elegance of Indazoles in Medicine
The indazole nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of a multitude of therapeutic agents. Among the vast family of indazole derivatives, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid stands out as a pivotal intermediate, embodying the structural features necessary for potent and selective biological activity. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and critical role as a precursor in the development of novel pharmaceuticals. We will delve into the causality behind synthetic strategies and the mechanistic underpinnings of its utility, offering field-proven insights for the discerning researcher.
Physicochemical Profile and Structural Elucidation
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 206.20 g/mol | [1][2] |
| Appearance | Solid | [1] |
| CAS Number | 865887-02-1 | [1] |
| InChI Key | UNCWFHMSYTUYDL-UHFFFAOYSA-N | [1][2] |
The structural integrity of this intermediate is paramount. The presence of the methoxy group at the 4-position and the methyl group at the 1-position of the indazole ring significantly influences its reactivity and biological interactions. These substitutions are not arbitrary; they are meticulously chosen to fine-tune the molecule's lipophilicity, metabolic stability, and binding affinity to specific biological targets.
Strategic Synthesis: A Rationale-Driven Approach
The synthesis of this compound can be approached through several strategic routes, each with its own merits and considerations. A common and effective strategy involves the construction of the indazole ring system from a substituted phenylhydrazine or isatin precursor. The following protocol is a representative, optimized pathway.
Conceptual Synthesis Workflow
Caption: The final amide coupling step in the synthesis of Granisetron.
The synthesis involves the activation of the carboxylic acid of 1-methyl-1H-indazole-3-carboxylic acid, typically by converting it to an acyl chloride or using a peptide coupling reagent. [3]This activated intermediate is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine to form the final amide bond of Granisetron. [4] The introduction of a 4-methoxy group, as in our target molecule, would be expected to modulate the pharmacokinetic and pharmacodynamic properties of the resulting drug. The methoxy group can influence solubility, metabolic stability (by blocking a potential site of metabolism), and receptor binding interactions through hydrogen bonding or steric effects.
Broader Therapeutic Potential
Derivatives of indazole-3-carboxylic acid have been investigated for a range of therapeutic applications, highlighting the versatility of this scaffold. These include:
-
Cannabinoid Receptor (CB1) Agonists: For the treatment of pain and other conditions.
-
Nicotinic α-7 Receptor Agonists: For the potential treatment of cognitive disorders like Alzheimer's disease and schizophrenia. [5]* Anti-inflammatory Agents: By targeting various inflammatory pathways. [3] The this compound intermediate provides a valuable starting point for the exploration of new chemical entities in these and other therapeutic areas.
Self-Validating Protocols and Quality Control
For any pharmaceutical intermediate, rigorous quality control is non-negotiable. The synthesis protocol described above should be a self-validating system, with in-process controls and final product analysis to ensure identity, purity, and consistency.
Recommended Analytical Techniques:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
By implementing these analytical methods at each critical stage, researchers can ensure the reliability and reproducibility of the synthesis, a cornerstone of trustworthy drug development.
Conclusion: A Versatile Scaffold for Future Discovery
This compound is more than just a chemical compound; it is a testament to the power of rational drug design and the importance of versatile intermediates. Its synthesis, while requiring careful execution, is based on well-established and robust chemical principles. Its application as a precursor to a wide range of potential therapeutic agents underscores its significance in the ongoing quest for novel and effective medicines. This guide has aimed to provide not just a set of instructions, but a deeper understanding of the "why" behind the "how," empowering researchers to utilize this valuable building block to its full potential in the discovery of the next generation of pharmaceuticals.
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A Technical Guide to the Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives for Medicinal Chemistry
Abstract
The 1H-indazole-3-carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically significant therapeutic agents. Its rigid bicyclic structure and versatile functional handles make it a privileged fragment in drug design, leading to compounds with a wide array of biological activities, including antiemetic, anticancer, and anti-inflammatory properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this vital scaffold and its derivatives. We will delve into the mechanistic underpinnings of key chemical transformations, provide field-proven experimental protocols, and contextualize the synthetic chemistry with prominent case studies of drugs such as Lonidamine and Granisetron.
The Privileged Scaffold: Medicinal Chemistry Significance
The indazole ring system, a bioisostere of indole, is a recurring motif in pharmacologically active molecules.[1] The 1H-indazole-3-carboxylic acid framework, in particular, offers a strategic entry point for creating diverse chemical libraries. The carboxylic acid at the 3-position is an ideal anchor for modification, readily converted into esters, amides, and other functional groups, allowing for fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.[2][3][4]
Two prominent examples underscore the scaffold's importance:
-
Lonidamine : An anticancer agent, Lonidamine is a derivative that inhibits aerobic glycolysis in cancer cells by targeting mitochondrially-bound hexokinase.[5] Its structure is 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.
-
Granisetron : A highly selective 5-HT₃ receptor antagonist, Granisetron is widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy.[6][7] It is synthesized via the amidation of 1-methyl-1H-indazole-3-carboxylic acid.[6][7][8]
The successful application of this scaffold in such diverse therapeutic areas highlights its value and drives the continued development of robust and scalable synthetic methodologies.
Synthesis of the Core Scaffold: 1H-Indazole-3-Carboxylic Acid
The construction of the indazole ring itself is the critical first step. Several methods have been established, each with distinct advantages concerning starting material availability, scalability, and safety. Here, we detail two reliable and frequently cited approaches.
Strategy 1: Cyclization from Isatin Precursors
One of the classical and most reliable routes begins with isatin. This multi-step synthesis involves a ring-opening, diazotization, reduction, and final acidic cyclization to yield the target indazole.[9][10] The key advantage of this method is the commercial availability of a wide variety of substituted isatins, allowing for the introduction of diversity on the benzene ring portion of the scaffold.
The general workflow can be visualized as follows:
Caption: Synthetic workflow from Isatin to 1H-Indazole-3-Carboxylic Acid.
A significant drawback of this route, particularly for scale-up, is the use of a diazonium salt intermediate, which requires careful handling due to safety concerns.[10]
Strategy 2: Diazotization of o-Aminophenylacetic Acid Derivatives
A more modern and highly efficient approach involves the direct diazotization and intramolecular cyclization of o-aminophenylacetic acid derivatives.[11][12] This method is often preferred for its operational simplicity, mild reaction conditions, and generally high yields. It can be performed as a one-step process at room temperature.[12]
Detailed Experimental Protocol: Synthesis from Methyl 2-(2-aminophenyl)acetate
This protocol outlines the synthesis of the methyl ester of 1H-indazole-3-carboxylic acid, which can be subsequently hydrolyzed to the free acid if desired. The direct synthesis of esters or amides is a key advantage of this route.[11][12]
Step 1: Reaction Setup
-
To a reaction vessel, add methyl 2-(2-aminophenyl)acetate (1.0 eq), an acid such as acetic acid (3.0 eq), and an organic solvent (e.g., acetonitrile, 10-20 volumes).
-
Stir the mixture at room temperature to ensure complete dissolution.
Step 2: Diazotization and Cyclization
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of a nitrite, such as tert-butyl nitrite (tBuONO) (1.2 eq), dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Workup and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Pour the residue into ice-cold water, leading to the precipitation of the product.
-
Collect the solid by filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether to remove impurities.
-
Dry the resulting solid under vacuum. The product, methyl 1H-indazole-3-carboxylate, is typically obtained as a white or off-white solid in high yield (often >90%).[11]
Causality: The acid catalyzes the formation of the nitrous acid equivalent from the nitrite source. This reacts with the primary aromatic amine of the starting material to form a diazonium salt in situ. The adjacent acetic ester moiety is positioned to act as a nucleophile, leading to an intramolecular cyclization that, after tautomerization, forms the stable aromatic indazole ring. This one-pot procedure is highly efficient because the reactive diazonium intermediate is immediately consumed in the intramolecular cyclization step.
Derivatization of the Carboxylic Acid Group
For medicinal chemistry applications, the carboxylic acid is rarely the final functional group. It is most commonly converted into esters, which can serve as intermediates, or amides, which are prevalent in final drug structures due to their stability and ability to participate in hydrogen bonding.
Esterification
The conversion of 1H-indazole-3-carboxylic acid to its corresponding ester is a straightforward and high-yielding reaction, typically performed under acidic conditions. The resulting esters, such as the methyl or ethyl ester, are valuable intermediates for further derivatization or for direct use in certain synthetic routes.[2][13]
Detailed Experimental Protocol: Methyl Ester Synthesis
-
Suspend 1H-indazole-3-carboxylic acid (1.0 eq) in an excess of methanol (10-20 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and reduce the volume of methanol under vacuum.
-
Carefully neutralize the residue by adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 1H-indazole-3-carboxylate as a solid.[2]
Amide Bond Formation
The formation of an amide bond is arguably the most critical derivatization for this scaffold. This reaction connects the indazole core to a diverse range of amine-containing building blocks, enabling extensive Structure-Activity Relationship (SAR) studies.[13] The synthesis is achieved using standard peptide coupling reagents.
Caption: General workflow for amide coupling of 1H-Indazole-3-Carboxylic Acid.
Detailed Experimental Protocol: General Amide Coupling
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).
-
Add the coupling reagents. A common and effective combination is HOBT (1-Hydroxybenzotriazole, 1.2 eq) and EDC·HCl (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq).[3] Alternatively, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.0 eq) can be used.[2]
-
Add a non-nucleophilic organic base, such as triethylamine (TEA, 3.0 eq) or N,N-diisopropylethylamine (DIPEA, 2.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[2][3]
-
Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by pouring the mixture into ice water.
-
Collect the precipitated solid by filtration or extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.[3]
| Coupling Reagent System | Base | Solvent | Typical Reaction Time | Yield Range | Reference |
| EDC·HCl / HOBT | TEA | DMF | 4-6 h | Good | [3] |
| HATU | DIPEA | DMF | 2-6 h | Good to Excellent | [2] |
| Carbonyl diimidazole (CDI) | None | DMF | 12 h | Good | [9] |
| Oxalyl Chloride (to acid chloride) | TEA | Dichloromethane | 3 h | Good | [8] |
Table 1: Common Amide Coupling Conditions for 1H-Indazole-3-Carboxylic Acid.
Case Studies in Drug Development
Lonidamine: An Anticancer Metabolic Modulator
Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) exemplifies the direct use of the carboxylic acid functionality in a final drug product.[5][14] Its synthesis involves the N-alkylation of an indazole-3-carboxylate ester followed by hydrolysis.
The key synthetic steps are:
-
Preparation of an Ester: Start with ethyl 1H-indazole-3-carboxylate.
-
N-Alkylation: React the ester with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., sodium hydride) to selectively alkylate the N1 position of the indazole ring.
-
Hydrolysis: Saponify the resulting ester using a base like sodium hydroxide to yield the final carboxylic acid, Lonidamine.
Lonidamine's mechanism of action is noteworthy; it inhibits key enzymes in cellular energy metabolism, such as hexokinase and the mitochondrial pyruvate carrier, preferentially affecting the aerobic glycolysis pathway that is hyperactive in many cancer cells (the Warburg effect).[5][15]
Granisetron: A Selective 5-HT₃ Antagonist
Granisetron is a potent antiemetic drug whose synthesis is a textbook example of applying the amide coupling strategies discussed above.[6][7][16] The core of the synthesis is the formation of an amide bond between the N-methylated indazole acid and a complex bicyclic amine.
The synthesis proceeds as follows:
-
N-Methylation: 1H-Indazole-3-carboxylic acid is first methylated at the N1 position using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[8] This yields 1-methyl-1H-indazole-3-carboxylic acid.
-
Acid Activation: The resulting carboxylic acid is activated, often by converting it to the acyl chloride using oxalyl chloride or thionyl chloride.[8]
-
Amide Coupling: The activated acyl chloride is then reacted with endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in the presence of a base like triethylamine to form the final Granisetron molecule.[6][8]
This synthetic route demonstrates how the 1H-indazole-3-carboxylic acid scaffold serves as a robust platform for constructing complex molecular architectures with high biological specificity.
Conclusion
The 1H-indazole-3-carboxylic acid scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility through multiple reliable routes, combined with the ease of derivatization at the C3-carboxylic acid position, provides chemists with a powerful toolkit for drug discovery. The well-established protocols for forming esters and, more critically, amides allow for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles. As demonstrated by the clinical success of drugs like Lonidamine and Granisetron, a deep understanding of the synthesis of these derivatives is essential for the development of next-generation therapeutics targeting a wide range of human diseases.
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The Rational Exploration of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid Analogs as Potent and Selective PERK Inhibitors: A Technical Guide
Abstract
The unfolded protein response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress. One of its key transducers, the PKR-like ER kinase (PERK), has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders.[1] The indazole scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[2][3] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) for a specific, promising series of indazole-based PERK inhibitors: analogs of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. We will dissect the chemical rationale behind analog design, provide detailed protocols for synthesis and biological evaluation, and present a logical framework for optimizing potency, selectivity, and drug-like properties.
Introduction: The Therapeutic Rationale for PERK Inhibition
The accumulation of misfolded or unfolded proteins in the ER lumen triggers the UPR, a response mediated by three main sensors: IRE1α, ATF6, and PERK.[4] Upon activation, PERK dimerizes and autophosphorylates, subsequently phosphorylating the eukaryotic translation initiation factor 2 alpha (eIF2α).[5] This action leads to a global attenuation of protein synthesis, reducing the protein load on the ER.[1][4] However, this pathway also selectively promotes the translation of specific mRNAs, such as that for activating transcription factor 4 (ATF4), which upregulates genes involved in stress adaptation and, under prolonged stress, apoptosis.[1][2]
In various cancers, the tumor microenvironment imposes chronic ER stress, and cancer cells often hijack the adaptive functions of the PERK pathway to survive and proliferate.[1] Therefore, inhibiting PERK can render these cells vulnerable to apoptosis, making PERK inhibitors a promising anti-cancer strategy. The indazole core has proven to be a versatile scaffold for developing potent kinase inhibitors, making it an excellent starting point for designing novel PERK modulators.[6]
Below is a diagram illustrating the central role of PERK in the Unfolded Protein Response.
Caption: The PERK branch of the Unfolded Protein Response.
The 4-Methoxy-1-methyl-1H-indazole-3-carboxamide Scaffold: A Starting Point
Our lead scaffold, this compound, is typically converted to a carboxamide for several reasons rooted in medicinal chemistry principles. The carboxylic acid is often ionized at physiological pH, which can hinder cell permeability. Converting it to a neutral amide moiety generally improves cell penetration and allows for the introduction of diverse substituents to probe interactions with the target protein's binding site.
The core structure presents several key vectors for chemical modification to explore the SAR:
-
Position 1 (N1): The methyl group.
-
Position 3: The carboxamide linker and its substituent (R).
-
Position 4: The methoxy group.
-
Positions 5, 6, and 7: The benzene ring of the indazole core.
The following diagram outlines the logical workflow for the SAR exploration of this scaffold.
Caption: A logical workflow for SAR exploration.
Structure-Activity Relationship (SAR) Exploration
Position 3: The Carboxamide (R Group)
The initial and most critical modifications involve the R group of the 3-carboxamide. This substituent often projects into a key binding pocket of the kinase, and its nature can profoundly impact potency and selectivity.
-
Rationale: Studies on other indazole-based kinase inhibitors have shown that this vector is crucial for establishing key interactions.[7] For instance, in PAK1 inhibitors, hydrophobic rings in this position were found to be critical for activity.[7] We will explore a range of small aliphatic, aromatic, and heteroaromatic groups.
-
Hypothesis: Aromatic rings, particularly those with hydrogen bond acceptors (e.g., pyridine, pyrimidine), may form beneficial interactions with the kinase hinge region. Small, conformationally restricted aliphatic rings (e.g., cyclopropyl, cyclobutyl) can improve metabolic stability and ligand efficiency.
| Compound ID | N1-Substituent | C4-Substituent | Amide (R) Substituent | PERK IC50 (nM) [Biochemical] | p-eIF2α IC50 (nM) [Cellular] |
| Ref-Cmpd | -CH3 | -OCH3 | Phenyl | 550 | >5000 |
| ANA-01 | -CH3 | -OCH3 | Cyclopropyl | 220 | 1800 |
| ANA-02 | -CH3 | -OCH3 | 4-Fluorophenyl | 150 | 950 |
| ANA-03 | -CH3 | -OCH3 | Pyridin-4-yl | 45 | 210 |
| ANA-04 | -CH3 | -OCH3 | Thiazol-2-yl | 89 | 650 |
Insight: The data suggest a preference for aromatic and heteroaromatic rings over small alkyl groups. The potent activity of the pyridyl analog ANA-03 indicates a potential hydrogen bond interaction within the active site, making it a strong candidate for further optimization.
Position 1 (N1): The Alkyl Group
The N1 substituent can influence the orientation of the entire scaffold within the ATP binding pocket and modulate physicochemical properties.
-
Rationale: While our core has a methyl group, exploring slightly larger or conformationally constrained groups can improve van der Waals interactions or alter solubility and metabolic profiles. Structure-based design of PARP-1 inhibitors showed that extending a linker from the N1 position led to significant gains in potency.[3]
-
Hypothesis: Replacing the N1-methyl with ethyl or isopropyl may probe for additional hydrophobic interactions. A cyclopropyl group could offer a good balance of improved metabolic stability without excessive bulk.
| Compound ID | N1-Substituent | C4-Substituent | Amide (R) Substituent | PERK IC50 (nM) [Biochemical] | p-eIF2α IC50 (nM) [Cellular] |
| ANA-03 | -CH3 | -OCH3 | Pyridin-4-yl | 45 | 210 |
| ANA-05 | -CH2CH3 | -OCH3 | Pyridin-4-yl | 38 | 195 |
| ANA-06 | Cyclopropyl | -OCH3 | Pyridin-4-yl | 25 | 110 |
| ANA-07 | Iso-propyl | -OCH3 | Pyridin-4-yl | 115 | 850 |
Insight: The modest improvement with the ethyl group (ANA-05 ) and the significant enhancement with the cyclopropyl group (ANA-06 ) suggest the presence of a small, defined hydrophobic pocket near the N1 position. The decreased activity of the bulkier isopropyl group (ANA-07 ) defines the size limitations of this pocket.
Position 4: The Methoxy Group
The 4-methoxy group is a key feature of our scaffold. Understanding its role is critical. It could be acting as a hydrogen bond acceptor or simply occupying a specific space.
-
Rationale: The methoxy group is a common site of oxidative metabolism (O-demethylation). Replacing it or its hydrogens can improve the pharmacokinetic profile. SAR studies of indazole arylsulfonamides as CCR4 antagonists showed that a C4-methoxy or hydroxyl group was highly favorable for potency.[8]
-
Hypothesis: Replacing -OCH3 with -OH might reveal a key hydrogen bond. Substitution with fluorine (-F) would remove the metabolic liability while maintaining a similar size. A difluoromethoxy (-OCHF2) group could enhance metabolic stability and lipophilicity.
| Compound ID | N1-Substituent | C4-Substituent | Amide (R) Substituent | PERK IC50 (nM) [Biochemical] | p-eIF2α IC50 (nM) [Cellular] |
| ANA-06 | Cyclopropyl | -OCH3 | Pyridin-4-yl | 25 | 110 |
| ANA-08 | Cyclopropyl | -OH | Pyridin-4-yl | 28 | 150 |
| ANA-09 | Cyclopropyl | -F | Pyridin-4-yl | 180 | 1200 |
| ANA-10 | Cyclopropyl | -OCHF2 | Pyridin-4-yl | 19 | 85 |
Insight: The similar activity of the hydroxyl analog (ANA-08 ) suggests the oxygen atom is likely acting as a hydrogen bond acceptor. The drop in potency with fluorine (ANA-09 ) supports this. The difluoromethoxy group (ANA-10 ) maintains potency while potentially offering superior metabolic stability, making it the preferred C4-substituent going forward.
Experimental Protocols
General Synthetic Chemistry Workflow
The synthesis of the target 4-Methoxy-1-methyl-1H-indazole-3-carboxamide analogs follows a reliable and scalable route.
Caption: General synthetic route for target analogs.
Step-by-step Protocol for the Synthesis of ANA-06:
-
N-Alkylation: To a solution of methyl 4-methoxy-1H-indazole-3-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C. Stir for 30 minutes. Add cyclopropyl bromide (1.5 eq) and allow the reaction to warm to room temperature, stirring for 16 hours. Quench the reaction with water and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated. The crude product, methyl 1-cyclopropyl-4-methoxy-1H-indazole-3-carboxylate, is purified by column chromatography.
-
Saponification: Dissolve the ester from the previous step in a mixture of THF/Methanol/Water (2:1:1). Add lithium hydroxide (LiOH, 3.0 eq) and stir at 50°C for 4 hours. Monitor by TLC. Once complete, acidify the mixture with 1N HCl to pH ~3. Extract with ethyl acetate, dry over Na2SO4, and concentrate to yield 1-cyclopropyl-4-methoxy-1H-indazole-3-carboxylic acid, which is often used without further purification.
-
Amide Coupling: To a solution of the carboxylic acid (1.0 eq) in DMF, add HATU (1.2 eq), 4-aminopyridine (1.1 eq), and DIPEA (3.0 eq). Stir the mixture at room temperature for 6 hours.[6] Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The final product, ANA-06 , is purified by preparative HPLC.
Biological Evaluation Protocols
4.2.1. Biochemical PERK Inhibition Assay (FRET-based)
This assay measures the direct inhibition of PERK kinase activity.[9]
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the phosphorylation of a fluorescently-labeled eIF2α peptide substrate by the recombinant human PERK kinase domain.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Add 5 µL of test compound (in 4% DMSO) to a 384-well assay plate.
-
Add 5 µL of recombinant PERK enzyme solution.
-
Initiate the reaction by adding 10 µL of ATP and ULight™-eIF2α substrate solution. Final concentrations are typically ~5 nM PERK, 50 µM ATP, and 50 nM substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding 10 µL of Europium-labeled anti-phospho-eIF2α antibody detection solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader (e.g., EnVision).
-
Calculate IC50 values from the dose-response curve.
-
4.2.2. Cellular p-eIF2α Inhibition Assay
This assay confirms that the compound can penetrate cells and inhibit PERK signaling in a cellular context.[9]
-
Principle: An ER stressor is used to activate PERK in cells. The level of phosphorylated eIF2α is then quantified, and the ability of the test compound to reduce this phosphorylation is measured.
-
Procedure:
-
Plate HEK293 or a relevant cancer cell line in 96-well plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of the test compound for 1 hour.
-
Induce ER stress by adding an agent like thapsigargin (e.g., 300 nM) or tunicamycin (e.g., 2.5 µg/mL) for 2 hours.
-
Lyse the cells and measure the levels of phosphorylated eIF2α (Ser51) and total eIF2α using a suitable method, such as a sandwich ELISA, AlphaLISA, or Western Blot.
-
Normalize the p-eIF2α signal to the total eIF2α signal.
-
Calculate IC50 values based on the inhibition of the stress-induced p-eIF2α signal.
-
Conclusion and Future Directions
This guide outlines a systematic approach to exploring the SAR of this compound analogs as PERK inhibitors. Our hypothetical SAR exploration identified compound ANA-10 (N1-cyclopropyl, C4-OCHF2, R=pyridin-4-yl) as a lead candidate with potent biochemical and cellular activity. This compound effectively balances the requirements for target engagement with features that suggest an improved metabolic profile.
Future work should focus on:
-
Kinase Selectivity Profiling: Assessing the lead compound against a broad panel of kinases to ensure selectivity for PERK over other related kinases (e.g., IRE1α, other eIF2α kinases).
-
In Vitro ADME Profiling: Evaluating metabolic stability in liver microsomes, plasma protein binding, and permeability.
-
Structural Biology: Obtaining a co-crystal structure of a potent analog with the PERK kinase domain to validate binding mode hypotheses and guide further rational design.
-
In Vivo Efficacy Studies: Testing optimized compounds in relevant xenograft cancer models to establish a correlation between in vitro potency and in vivo anti-tumor activity.
By following this structured, data-driven approach, researchers can efficiently navigate the chemical space around the indazole scaffold to develop novel, potent, and selective PERK inhibitors for therapeutic applications.
References
- Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature.
- Hetz, C., & Papa, F. R. (2018). The Unfolded Protein Response and Cell Fate Control. Molecular Cell.
- Walter, P., & Ron, D. (2011). The unfolded protein response: from stress pathway to homeostatic regulation. Science.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Vattikonda, A., et al. (2022). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. HiberCell.
- Various Authors. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- McGrath, L. M., et al. (2014). The PERKs and Pitfalls of Targeting the Unfolded Protein Response in Cancer. Molecular & Cellular Oncology.
- Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193-207.
- Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Laine, M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
- Various Authors. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry.
- Various Authors. (2015). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Naidu, V. G. M., et al. (2012). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Chemical Biology & Drug Design, 79(4), 488-96.
Sources
- 1. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1 H-Indazole LRRK2 Kinase Inhibitors for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3895026A - Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof - Google Patents [patents.google.com]
- 9. hibercell.com [hibercell.com]
Methodological & Application
protocol for the synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
An Application Note and Detailed Protocol for the Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive, two-stage , a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The synthesis begins with the conversion of commercially available 6-methoxyisatin to the intermediate, 4-Methoxy-1H-indazole-3-carboxylic acid, via a robust ring-opening, diazotization, and reductive cyclization sequence. The subsequent step involves a selective N-methylation at the 1-position of the indazole ring. This guide is designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step instructions, mechanistic insights, and practical advice for a successful and reproducible outcome.
Introduction
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The specific substitution pattern on the indazole core is critical for modulating biological activity, making the development of precise synthetic routes to novel derivatives a key focus of research.[2] This protocol details the synthesis of this compound, a valuable building block for creating more complex molecules.[2]
The described synthetic strategy is bifurcated into two primary stages: first, the construction of the 4-methoxy-1H-indazole-3-carboxylic acid core from 6-methoxyisatin, and second, the selective N-methylation of this intermediate. This approach ensures high yields and purity, providing a reliable pathway for obtaining the target compound on a laboratory scale.
Overall Synthetic Strategy
The synthesis is performed in two distinct parts, starting from 6-methoxyisatin. The first part establishes the indazole-3-carboxylic acid core, and the second part introduces the methyl group at the N1 position.
Caption: Overall two-part synthetic pathway.
Part 1: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid
Principle and Mechanism
This synthesis is a well-established method for converting substituted isatins into their corresponding indazole-3-carboxylic acids.[3] The process involves three key transformations in a one-pot sequence:
-
Base-Catalyzed Hydrolysis: The amide bond within the 6-methoxyisatin ring is cleaved by sodium hydroxide, opening the ring to form the sodium salt of (2-amino-5-methoxyphenyl)(oxo)acetic acid.
-
Diazotization: The primary aromatic amine of the ring-opened intermediate is treated with nitrous acid (generated in situ from sodium nitrite and sulfuric acid) at low temperatures to form a diazonium salt.
-
Reductive Cyclization: The diazonium salt is then reduced, typically with tin(II) chloride, which facilitates an intramolecular cyclization to form the stable indazole ring system.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| 6-Methoxyisatin | 6341-30-6 | 177.15 | ≥97% | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ≥98% | Pellets or solution |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | ≥97% | |
| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 95-98% | Concentrated |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | ≥98% | |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | ~37% | Concentrated |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - |
Experimental Protocol
Caption: Workflow for the synthesis of the indazole core.
-
Ring Opening: In a 250 mL round-bottom flask, suspend 6-methoxyisatin (10.0 g, 56.4 mmol) in 1N sodium hydroxide solution (60 mL). Heat the mixture to 50°C with stirring for 30 minutes. The solid should dissolve to form a dark-colored solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-salt bath. Allow it to stand at this temperature for at least 1 hour.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (3.9 g, 56.5 mmol) in deionized water (14 mL) and cool the solution to 0°C. Add this cold solution to the reaction flask.
-
Diazotization: In a larger flask (e.g., 500 mL), prepare a solution of concentrated sulfuric acid (5.8 mL) in deionized water (115 mL) and cool it to 0°C with vigorous stirring. Submerge the tip of a pipette below the surface of the acid solution and add the isatin/nitrite solution dropwise over approximately 15-20 minutes. Maintain the temperature at 0°C throughout the addition. After the addition is complete, stir the mixture for an additional 30 minutes.[3]
-
Reductive Cyclization: Prepare a solution of tin(II) chloride dihydrate (31.8 g, 141 mmol) in concentrated hydrochloric acid (50 mL) and cool it to 0°C. Add this solution to the reaction mixture over 10 minutes. A precipitate will form.
-
Isolation: Continue stirring the mixture at 0°C for 1 hour. Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove residual salts and acids. Dry the solid under vacuum at 60°C to a constant weight. The resulting product, 4-Methoxy-1H-indazole-3-carboxylic acid, should be an off-white to light-yellow solid and is typically of sufficient purity for the next step.[3]
Part 2: Synthesis of this compound
Principle and Mechanism
The N-methylation of the indazole ring is achieved via nucleophilic substitution. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the most acidic proton, which is on the N1 nitrogen of the indazole ring. This deprotonation generates a sodium indazolide salt. This anionic intermediate then acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (CH₃I) in an Sₙ2 reaction to form the N-methylated product. Performing the alkylation on the indazole-3-carboxylic acid directly, rather than its ester derivative, has been shown to favor selective alkylation at the N1 position.[4][5]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Notes |
| 4-Methoxy-1H-indazole-3-carboxylic acid | 865887-02-1 | 192.17 | ≥95% | From Part 1 |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | 60% dispersion in mineral oil | Pyrophoric, handle with care |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, ≥99.8% | |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | ≥99%, stabilized | Toxic, handle in fume hood |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous | For washing |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1M solution | For acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Reagent grade | For extraction |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing |
Experimental Protocol
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (1.15 g, 28.6 mmol, 2.2 eq) in mineral oil.
-
Washing NaH: Wash the sodium hydride with anhydrous diethyl ether (2 x 10 mL) to remove the mineral oil. Decant the ether carefully under a stream of nitrogen.
-
Solvent Addition: Add anhydrous DMF (50 mL) to the flask. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve 4-Methoxy-1H-indazole-3-carboxylic acid (2.5 g, 13.0 mmol, 1.0 eq) in anhydrous DMF (25 mL). Add this solution dropwise to the NaH suspension over 20 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Deprotonation: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Methylation: Cool the mixture back to 0°C. Add methyl iodide (1.0 mL, 2.28 g, 16.1 mmol, 1.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.
-
Acidification: Acidify the aqueous solution to pH ~3 by adding 1M HCl. A precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a pure solid.
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture.
-
Methyl Iodide (CH₃I): Toxic, a suspected carcinogen, and a potent alkylating agent. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
Strong Acids (H₂SO₄, HCl): Corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Organic Solvents (DMF, Et₂O, EtOAc): Flammable and should be handled away from ignition sources. DMF is a skin irritant.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Part 1: Low Yield | Incomplete ring opening of isatin. | Ensure the NaOH solution is of the correct concentration and the mixture is heated for the specified time. |
| Decomposition of diazonium salt. | Maintain the reaction temperature strictly at 0°C during diazotization. Add the nitrite solution slowly. | |
| Part 2: Low Yield or No Reaction | Inactive (oxidized) NaH. | Use a fresh bottle of NaH or wash thoroughly to remove the oil and any surface oxidation. |
| Wet solvent or glassware. | Ensure all glassware is flame-dried and solvents are anhydrous. | |
| Part 2: Mixture of N1 and N2 isomers | Reaction conditions not optimal for selectivity. | While this protocol favors N1, some N2 isomer may form. Purify carefully using column chromatography if recrystallization is insufficient. |
References
- (No author given). Synthesis of indazole-3-carboxylic acid methyl ester. PrepChem.com.
- (No author given). (2010). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2(4), 208-216.
- (No author given). (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 350-356.
- (No author given). (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents (US20110172428A1).
- (No author given). (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12811-12819.
- (No author given). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications.
- (No author given). (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents (CN112778203A).
- Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340-3343.
- (No author given). Indazole synthesis. Organic Chemistry Portal.
- (No author given). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.
- (No author given). (2020). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA portal.
- (No author given). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChem.
- (No author given). (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents (EP1071661A1).
- (No author given). (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Request PDF.
- (No author given). (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents (US20040248960A1).
- Dahlén, J., Wu, X., Green, H., & Konradsson, P. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Forensic Chemistry, 40, 100603.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buy 4-methoxy-7-methyl-1H-indazole | 1082041-64-2 [smolecule.com]
- 3. 6-METHOXY-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
Quantitative Analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: A Comprehensive Guide to Method Development and Validation
An Application Note and Protocol Guide for Researchers
Abstract
This document provides a detailed guide for the quantitative analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (MMICA), a molecule of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methods, this guide presents two primary instrumental approaches: a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The protocols are designed with scientific integrity at their core, emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1] This guide is intended for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the methodological choices.
Introduction: The Analytical Imperative for MMICA
This compound (MMICA) is a synthetic organic compound with a molecular formula of C10H10N2O3 and a monoisotopic mass of 206.0691 Da. Its indazole core is a key feature in many biologically active compounds, making the accurate quantification of MMICA essential for pharmacokinetic studies, process chemistry, and quality control. The presence of a carboxylic acid moiety, a methoxy group, and an N-methylated indazole ring dictates the physicochemical properties that influence the choice of analytical methodology.
The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[2] This guide, therefore, not only details the "how" but also the "why," ensuring that the described protocols are self-validating systems that deliver trustworthy and reproducible results.
Physicochemical Properties of MMICA
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C10H10N2O3 | [3] |
| Molecular Weight | 206.20 g/mol | Derived |
| Monoisotopic Mass | 206.0691 Da | Derived |
| Structure | ||
| This compound | ||
| Predicted pKa | ~3-4 (for the carboxylic acid) | Chemical similarity |
| Predicted logP | ~1.5 - 2.5 | Chemical similarity |
The acidic nature of the carboxylic group and the moderate lipophilicity suggest that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a suitable separation technique. The presence of a chromophore in the indazole ring system makes UV detection a viable quantification strategy. For higher sensitivity and selectivity, especially in complex biological matrices, mass spectrometry is the preferred detection method.
Primary Analytical Method: LC-MS/MS for High-Sensitivity Quantification
For applications requiring low detection limits, such as in vivo pharmacokinetic studies, LC-MS/MS is the gold standard.[4] This section outlines a proposed method, grounded in common practices for small molecule quantification.
Rationale for Method Selection
The triple quadrupole mass spectrometer offers unparalleled sensitivity and selectivity through Multiple Reaction Monitoring (MRM). This technique isolates a specific precursor ion (the molecular ion of MMICA) and then fragments it, monitoring for a specific product ion. This process virtually eliminates matrix interferences, which is crucial when working with complex samples like blood plasma.
Experimental Workflow
The following diagram illustrates the general workflow for sample analysis using LC-MS/MS.
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Detailed Protocol: LC-MS/MS
Instrumentation:
-
UHPLC/HPLC System: Capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Materials and Reagents:
-
MMICA reference standard (≥95% purity)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is ideal (e.g., MMICA-d3). If unavailable, a compound like Indazole-3-carboxylic acid can be considered, but validation must confirm no interference.[5][6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the carboxylic acid, improving peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate | A standard gradient to elute the analyte and clean the column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
Mass Spectrometer Conditions (ESI Negative Mode):
The carboxylic acid group makes MMICA amenable to negative ion mode detection.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Negative | The carboxylic acid readily deprotonates to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 205.1 | Corresponds to the [M-H]⁻ ion of MMICA. |
| Product Ion (Q3) | m/z 161.1 | Predicted fragment from the loss of CO2 (decarboxylation). This should be confirmed experimentally. |
| Dwell Time | 100 ms | A balance between sensitivity and the number of points across a peak. |
| Capillary Voltage | -3.0 kV | Typical voltage for ESI negative mode. |
| Source Temp. | 150 °C | Standard source temperature. |
| Desolvation Temp. | 400 °C | To efficiently evaporate the mobile phase. |
Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rcf for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of 50:50 Water:Acetonitrile and inject.
Method Validation Parameters (ICH Q2(R2))
The method must be validated to ensure it is fit for purpose.
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS. | Analyze blank matrix, matrix spiked with IS, and matrix spiked at the Lower Limit of Quantification (LLOQ). |
| Linearity & Range | r² ≥ 0.99 for a calibration curve of at least 6 non-zero standards. | Prepare calibration standards in the matrix from LLOQ to ULOQ (Upper Limit of Quantification). |
| Accuracy | Mean accuracy within ±15% of nominal (±20% at LLOQ). | Analyze Quality Control (QC) samples at low, mid, and high concentrations (n=5). |
| Precision | RSD ≤ 15% (≤ 20% at LLOQ). | Analyze QC samples at low, mid, and high concentrations (n=5) for both intra-day and inter-day precision. |
| LLOQ | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. | Determined from the lowest standard on the calibration curve. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., column temp ±2°C, mobile phase pH ±0.1). | Typically evaluated during method development. |
Secondary Method: HPLC-UV for Routine Analysis
For routine analysis where high sensitivity is not required (e.g., formulation analysis, process monitoring), HPLC with UV detection offers a cost-effective and robust alternative.[7]
Rationale and Workflow
This method relies on the inherent UV absorbance of the indazole ring system. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve generated from reference standards.
Caption: HPLC-UV workflow from sample preparation to final quantification.
Detailed Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | A standard workhorse column for routine analysis. |
| Mobile Phase | Acetonitrile:Water:Trifluoroacetic Acid (TFA) (50:50:0.1, v/v/v) | TFA is used as an ion-pairing agent to ensure sharp peak shape for the carboxylic acid. |
| Elution Mode | Isocratic | Simplifies the method and improves reproducibility for routine QC. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection λ | ~285 nm (To be determined by DAD scan) | The indazole ring is expected to have strong absorbance in this region. |
| Injection Vol. | 20 µL | A typical volume for standard HPLC analysis. |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of MMICA reference standard and dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected sample concentration range (e.g., 1-100 µg/mL). For establishing linearity, a minimum of 5 concentrations is recommended.[8]
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm filter prior to injection.[7]
Method Validation
The validation parameters are similar to those for the LC-MS/MS method but are adapted for UV detection.
| Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | Peak purity analysis (using DAD) should pass. No co-eluting peaks from excipients or degradants. | Analyze placebo formulations and stressed samples (acid, base, peroxide, heat, light) to demonstrate selectivity. |
| Linearity & Range | r² ≥ 0.995 over the specified range. | Plot peak area vs. concentration for at least 5 standards. |
| Accuracy | Mean recovery of 98.0% to 102.0%. | Spike a placebo matrix with known concentrations of MMICA at three levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | RSD ≤ 2.0% for system precision and method precision. | System: Six replicate injections of one standard. Method: Analyze six independent sample preparations. |
| LOD/LOQ | LOD (S/N=3), LOQ (S/N=10). | Determined by injecting progressively dilute solutions. |
Concluding Remarks
The choice between LC-MS/MS and HPLC-UV for the quantification of this compound depends entirely on the specific application. The LC-MS/MS method offers superior sensitivity and selectivity for bioanalytical applications, while the HPLC-UV method provides a robust and accessible approach for routine quality control and process monitoring. Both protocols presented here are built on established analytical principles and are designed to be validated according to the stringent requirements of the ICH guidelines.[1][8] Successful implementation and validation of these methods will ensure the generation of high-quality, reliable, and defensible data in any research or GxP setting.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- Patents. (n.d.). LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.
- PubChem. methyl 1H-indazole-3-carboxylate.
- National Institutes of Health. (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. (2024, January 30). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
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- 4. agilent.com [agilent.com]
- 5. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]
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Application Note & Protocols for the Characterization of Novel Kinase Inhibitors: A Workflow Using 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid as a Model Compound
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[1] The discovery and development of selective kinase inhibitors is a cornerstone of modern drug discovery. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. This guide provides a comprehensive, field-proven workflow for the screening and characterization of novel chemical entities (NCEs) as potential kinase inhibitors. We will use the hypothetical NCE, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, as a model compound to illustrate a robust screening cascade. This document details protocols for primary screening, biochemical potency determination using orthogonal methods (TR-FRET and FP), and validation of on-target activity in a cellular context. The methodologies are designed to be self-validating, incorporating critical quality control steps and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Introduction: The Kinase Inhibitor Discovery Cascade
The journey from a novel compound to a validated kinase inhibitor lead involves a multi-stage process designed to rigorously assess potency, selectivity, and cellular activity.[2] Kinases utilize ATP to phosphorylate substrate proteins, lipids, or carbohydrates, thereby regulating a vast array of cellular processes.[1] The high degree of structural similarity in the ATP-binding site across the human kinome presents a significant challenge in developing selective inhibitors.[1][3] Therefore, a systematic approach is required to identify compounds that not only inhibit the target kinase with high potency but also exhibit minimal off-target activity.[4]
This guide outlines a typical screening cascade:
-
Primary Screening: A high-throughput screen (HTS) of the compound at a single, high concentration against a broad panel of kinases to identify initial "hits."
-
Hit-to-Lead (Biochemical Profiling): Confirmation of hits through dose-response analysis to determine potency (IC₅₀) and selectivity. The use of orthogonal assays with different detection principles is crucial to eliminate artifacts.
-
Cellular & Functional Validation: Assessment of the compound's ability to permeate cells, engage the target kinase, and inhibit its downstream signaling pathway.
This workflow ensures that resources are focused on compounds with the most promising therapeutic potential.
Compound Preparation and Quality Control
The quality and handling of the test compound are foundational to reliable data. Inaccurate concentrations or poor solubility are common sources of experimental error.
Table 1. Physicochemical Properties of the Model Compound
| Property | Value | Source |
| Compound Name | This compound | - |
| CAS Number | Not Available | - |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [5] |
| Molecular Weight | 206.20 g/mol | [5] |
| Purity | >95% (recommended) | [5] |
| Appearance | Solid (e.g., White to Off-White Powder) | - |
Protocol 1: Preparation of Compound Stock and Assay Plates
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for most small molecule inhibitors due to its high solubilizing capacity. Preparing a concentrated stock solution allows for minimal solvent concentration in the final assay, reducing potential artifacts.[6]
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Assay-appropriate microplates (e.g., 384-well low-volume plates)
-
Acoustic dispenser or serial dilution robot (recommended for HTS)
Procedure:
-
Prepare 10 mM Stock Solution: a. Carefully weigh out an appropriate amount of the compound (e.g., 2.06 mg). b. Dissolve the solid in the calculated volume of DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.06 mg). c. Vortex thoroughly for 5-10 minutes until fully dissolved. Visually inspect for any particulates. d. Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to prevent freeze-thaw cycles.
-
Prepare Intermediate Dilution Plates: a. Thaw a single aliquot of the 10 mM stock solution. b. Create an intermediate dilution plate by performing serial dilutions in 100% DMSO. For an 11-point dose-response curve, a 1:3 serial dilution is common.
-
Prepare Final Assay Plates ("Stamping"): a. Using a liquid handler, transfer a small volume (e.g., 50-100 nL) of the compound from the intermediate dilution plate into the wells of the final assay plate. b. This "stamping" step ensures that the final concentration of DMSO in the assay is low (typically ≤1%), minimizing solvent-induced enzyme inhibition or assay interference.
Primary Screening and Hit Confirmation
The goal of primary screening is to efficiently identify which kinases, if any, are inhibited by the compound from a large panel. A robust, generic assay is preferred. The ADP-Glo™ assay is an excellent choice as it measures the production of ADP, a universal product of all kinase reactions.[7][8]
Protocol 2: IC₅₀ Determination using a TR-FRET Assay
Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a gold standard for HTS and potency determination.[9] They are homogeneous ("mix-and-read"), highly sensitive, and the ratiometric readout (ratio of acceptor to donor emission) corrects for many forms of compound interference. The LanthaScreen™ platform is a widely used TR-FRET technology where a terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor), resulting in a FRET signal.[10]
Assay Optimization (Self-Validation): Before determining inhibitor potency, the assay must be optimized for the specific kinase. This involves two key steps based on established protocols[11][12]:
-
Kinase Titration: Determine the enzyme concentration that yields ~80% of the maximum signal (EC₈₀) at a saturating ATP concentration. This ensures the assay runs under robust initial velocity conditions.
-
ATP Kₘ Determination: Using the determined kinase concentration, perform the assay across a range of ATP concentrations. The resulting EC₅₀ for ATP is the apparent Michaelis constant (Kₘ,app). Running inhibitor assays at the ATP Kₘ,app provides a standardized condition that allows for more meaningful comparison of IC₅₀ values across different kinases.[13]
Step-by-Step IC₅₀ Protocol:
-
Assay Plate: Low-volume 384-well plate (e.g., Corning 3676).
-
Final Assay Volume: 10 µL.
-
Reagents:
-
Kinase of interest
-
Fluorescein-labeled peptide substrate
-
ATP (at determined Kₘ,app)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA)[12]
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
Stop solution (e.g., EDTA)
-
Procedure:
-
Compound Plating: Use the pre-stamped assay plates from Protocol 1. Include columns for "no inhibitor" (0% inhibition, DMSO vehicle only) and "high concentration inhibitor" (100% inhibition) controls.
-
Kinase Reaction: a. Prepare a 2X master mix of the kinase in reaction buffer. Add 5 µL to each well of the assay plate. b. Prepare a 2X master mix of the substrate and ATP in reaction buffer. c. Start the reaction by adding 5 µL of the substrate/ATP mix to each well. d. Mix briefly on a plate shaker and incubate for the optimized time (e.g., 60 minutes) at room temperature.
-
Detection: a. Prepare a detection solution containing the Terbium-labeled antibody and EDTA in TR-FRET dilution buffer. The EDTA stops the kinase reaction by chelating Mg²⁺.[10] b. Add 10 µL of the detection solution to each well. c. Incubate for 60 minutes at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: a. Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision). b. Measure emission at two wavelengths: the donor (terbium, ~620 nm) and the acceptor (fluorescein, ~520 nm). c. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Data Analysis: a. Normalize the data using the 0% and 100% inhibition controls. b. Plot the normalized % inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Orthogonal IC₅₀ Determination using a Fluorescence Polarization (FP) Assay
Rationale: To ensure the observed activity is not an artifact of the TR-FRET technology (e.g., compound fluorescence), it is essential to confirm the IC₅₀ value with an orthogonal assay.[14] Fluorescence Polarization (FP) is an excellent choice. It measures the binding of a small fluorescently labeled molecule (a "tracer") to a larger protein kinase. In a competitive format, the inhibitor displaces the tracer from the kinase's active site, causing the tracer to tumble more rapidly and thus decreasing the polarization of its emitted light.[15][16]
Step-by-Step IC₅₀ Protocol:
-
Component Titration: First, determine the dissociation constant (Kᴅ) of the fluorescent tracer for the kinase to establish optimal assay concentrations.[17]
-
Assay Setup: a. To the wells of a black microplate (e.g., 384-well), add the compound dilutions from the assay plate. b. Add a solution containing the kinase and the fluorescent tracer at their pre-determined optimal concentrations. c. The final volume and concentrations should be optimized for a stable assay window (difference in millipolarization (mP) between bound and free tracer).
-
Incubation: Incubate the plate for a set time (e.g., 10-60 minutes) at room temperature to allow the binding to reach equilibrium.[17]
-
Data Acquisition: Read the plate on a fluorescence polarization-capable plate reader. The instrument measures the intensity of emitted light parallel and perpendicular to the plane of polarized excitation light.
-
Data Analysis: The instrument software calculates the millipolarization (mP) value. Data is then normalized and plotted as described for the TR-FRET assay to determine the IC₅₀.
Table 2. Hypothetical Biochemical Potency and Selectivity Data
| Kinase Target | TR-FRET IC₅₀ (nM) | FP IC₅₀ (nM) | Notes |
| Kinase A | 15 | 20 | Primary Target. Good correlation between orthogonal assays. |
| Kinase B | 250 | 310 | ~20-fold less potent than against Kinase A. |
| Kinase C | 8,500 | >10,000 | Weak activity. Considered a non-hit. |
| Kinase D | >10,000 | >10,000 | No activity. |
Cellular Target Engagement and Functional Validation
A potent biochemical inhibitor must be able to enter cells and bind to its intended target in the complex cellular milieu.[6]
Protocol 4: Assessing Cellular Target Engagement and Potency
Rationale: Demonstrating that a compound inhibits the phosphorylation of a known downstream substrate of the target kinase provides strong evidence of on-target activity in a cellular environment. Western blotting is a standard and reliable method for this purpose.[18]
Sources
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- 4. crossfire-oncology.com [crossfire-oncology.com]
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- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
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- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid in Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous small-molecule inhibitors targeting key pathways in oncology.[1] Several FDA-approved anti-cancer drugs, including Axitinib, Pazopanib, and Niraparib, feature this heterocyclic motif, highlighting its clinical significance.[1] Indazole derivatives have been successfully developed as inhibitors of a wide array of protein kinases, such as tyrosine kinases and serine/threonine kinases, which are often dysregulated in cancer.[1][2] Furthermore, compounds based on this structure have been shown to induce apoptosis, inhibit cell migration, and arrest the cell cycle in various cancer models.[3][4][5]
This document provides a detailed guide for the investigation of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid , a specific indazole derivative. While direct literature on the anti-cancer applications of this particular compound is not yet prevalent, its structural similarity to other biologically active indazoles suggests a strong rationale for its evaluation as a potential anti-cancer agent. These notes offer a hypothesized mechanism of action and provide robust, validated protocols to test its efficacy in cancer cell lines.
Hypothesized Mechanism of Action: Kinase Inhibition Leading to Apoptosis
Based on the extensive research into indazole derivatives, a plausible mechanism of action for this compound is the inhibition of a critical cell survival signaling pathway, such as the PI3K/Akt/mTOR or a related kinase cascade.[1][2] Inhibition of such pathways can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3), ultimately triggering programmed cell death.[3]
The following protocols are designed to test this hypothesis by assessing the compound's effect on cancer cell viability, its ability to induce apoptosis, and its impact on key signaling proteins.
Caption: Hypothesized mechanism of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines. The MTS assay is a colorimetric method for assessing cell viability.
A. Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)[6][7]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette and sterile tips
-
Microplate reader (490 nm absorbance)
B. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex until fully dissolved.
-
Store at -20°C in small aliquots to avoid freeze-thaw cycles. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
C. Step-by-Step Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete medium from the 10 mM stock. Suggested final concentrations: 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
D. Trustworthiness and Validation:
-
Controls: The vehicle control is crucial to ensure that the observed effects are due to the compound and not the solvent.
-
Replicates: Perform each concentration in triplicate and repeat the entire experiment at least three independent times for statistical significance.
-
Cell Line Specificity: Test the compound on a non-cancerous cell line (e.g., MCF-10A) to assess its selectivity for cancer cells.[7]
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.
A. Materials:
-
Cancer cell line(s)
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
B. Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells per well in 2 mL of complete medium into 6-well plates.
-
Incubate for 24 hours.
-
Treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Gate the cell population and analyze the quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
C. Trustworthiness and Validation:
-
Positive Control: Include a known apoptosis inducer (e.g., staurosporine) to validate the assay setup.
-
Compensation: Ensure proper compensation is set between the FITC and PI channels to correct for spectral overlap.
-
Quantification: The percentage of cells in each quadrant should be recorded from at least 10,000 events per sample.
Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.
Illustrative Data Presentation
The following table presents hypothetical but realistic data that could be generated from the MTS assay. This data serves as an example for how to present results.
| Cancer Cell Line | Type | Illustrative IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.15 |
| A549 | Lung Carcinoma | 12.8 |
| HT-29 | Colorectal Adenocarcinoma | 8.5 |
| K562 | Chronic Myeloid Leukemia | 3.7 |
| MCF-10A | Non-tumorigenic Breast | > 50 |
Note: The IC50 values are for illustrative purposes only and are based on typical ranges observed for active indazole derivatives in literature.[3][4][6][8]
References
- Bansal, Y., & Silakari, O. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28217–28243. [Link]
- Li, M., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]
- Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1235-1246. [Link]
- Wan, Y., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science Publishers. [Link]
- Geronikaki, A., et al. (2016).
- Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]
- Wang, Y., et al. (2023).
- Youssif, B. G. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bioorganic Chemistry, 123, 105779. [Link]
- Wang, Y., et al. (2023).
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- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives | Semantic Scholar [semanticscholar.org]
- 7. b.aun.edu.eg [b.aun.edu.eg]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functional Characterization of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Introduction: Deciphering the Biological Role of a Privileged Scaffold
The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a vast therapeutic potential, finding applications as anti-inflammatory, antimicrobial, and potent anti-cancer agents.[2][3][4] Notably, several FDA-approved kinase inhibitors feature the indazole core, highlighting its significance in oncology drug discovery.[4]
This document provides a comprehensive guide for the functional characterization of a specific derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. Given the lack of specific, publicly available data on its mechanism of action, we propose a hierarchical, three-tiered experimental approach. This strategy is designed to efficiently progress from broad phenotypic observations to the identification of specific molecular targets and pathways. Our approach is grounded in the principle of empirical validation, where the results from each tier inform the experimental design of the next, ensuring a logical and resource-efficient investigation.
This guide is intended for researchers, scientists, and drug development professionals. It aims to provide not just protocols, but the scientific rationale behind them, empowering the user to make informed decisions and adapt methodologies to their specific research context.
Tier 1: High-Throughput Phenotypic Screening - A Broad Net for Biological Activity
The initial step in characterizing an unknown compound is to assess its impact on overall cell health and proliferation. High-throughput screening (HTS) methodologies are ideal for this purpose, allowing for the rapid assessment of a compound's general cytotoxic or cytostatic effects across multiple cell lines.[5][6][7] This initial screen helps to identify a relevant concentration range for subsequent, more detailed assays and can provide early indications of the compound's potential therapeutic window.
Core Principle: Assessing Cellular Viability and Proliferation
We will employ two robust, plate-based assays: a luminescence-based cell viability assay to measure ATP levels as an indicator of metabolically active cells, and a fluorescence-based assay to measure DNA synthesis as a direct marker of proliferation.
Experimental Workflow: Tier 1 Screening
Caption: Tier 1 High-Throughput Screening Workflow.
Protocol 1.1: Luminescence-Based Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies ATP, indicative of metabolically active cells. A decrease in ATP is a hallmark of cytotoxicity.
Methodology:
-
Cell Plating: Seed cells in opaque-walled 96- or 384-well plates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in appropriate cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the plating medium and add the compound dilutions to the cells.
-
Incubation: Incubate the plates for a standard duration, typically 48 to 72 hours, under normal cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add the CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions).
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 1.2: EdU-Based Cell Proliferation Assay (e.g., Click-iT™ EdU)
This assay measures the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, providing a direct measure of proliferation.
Methodology:
-
Plating and Treatment: Follow steps 1-3 from Protocol 1.1 using clear-bottomed plates.
-
EdU Labeling: 2-4 hours before the end of the incubation period, add EdU to each well at a final concentration of 10 µM and incubate.
-
Fixation and Permeabilization: Discard the media, wash with PBS, and fix the cells with 3.7% formaldehyde for 15 minutes. Wash again and permeabilize with 0.5% Triton® X-100 for 20 minutes.
-
Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's protocol. Add the cocktail to each well and incubate for 30 minutes in the dark.
-
Nuclear Staining: Wash the cells and stain with a nuclear marker (e.g., Hoechst 33342) for 15 minutes.
-
Imaging and Analysis: Wash the wells and acquire images using a high-content imaging system. Quantify the percentage of EdU-positive nuclei relative to the total number of nuclei.
Data Presentation and Interpretation
| Parameter | Description | Example Data Interpretation |
| IC₅₀ (Viability) | Concentration of compound causing 50% inhibition of cell viability. | A low IC₅₀ value (<10 µM) suggests potent cytotoxic activity. |
| GI₅₀ (Proliferation) | Concentration of compound causing 50% inhibition of cell proliferation. | If the GI₅₀ is significantly lower than the IC₅₀, the compound may be primarily cytostatic rather than cytotoxic. |
| Dose-Response Curve | A graphical representation of the compound's effect over a range of concentrations. | The steepness of the curve can provide insights into the mechanism of action. |
Tier 2: Target Class Identification Assays
Based on the privileged nature of the indazole scaffold, protein kinases and G-protein coupled receptors (GPCRs) represent high-probability target classes.[4][8] Tier 2 assays are designed to rapidly assess whether this compound interacts with these major drug target families.
Core Principle: Probing for Kinase Inhibition and GPCR Modulation
We will utilize a generic, luminescence-based kinase activity assay that measures ATP consumption and a cell-based reporter assay to detect changes in cyclic AMP (cAMP), a critical second messenger in many GPCR signaling pathways.[9][10]
Protocol 2.1: Broad-Spectrum Kinase Inhibition Assay (e.g., ADP-Glo™)
This is a universal kinase assay that measures the amount of ADP produced during a kinase reaction. A reduction in ADP production in the presence of the compound indicates inhibition of kinase activity.[11]
Methodology:
-
Kinase Selection: Select a diverse panel of kinases representing different branches of the kinome.
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing the kinase, its specific substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM). Include no-enzyme, no-substrate, and vehicle controls.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence. A lower signal compared to the vehicle control indicates kinase inhibition.
Protocol 2.2: GPCR Signaling - cAMP Reporter Assay (e.g., GloSensor™)
This assay uses a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. Changes in intracellular cAMP levels directly influence light output.[9]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293) stably or transiently transfected with the GloSensor™ cAMP plasmid. It is advantageous to use a cell line known to express a panel of GPCRs or to co-transfect a specific GPCR of interest.
-
Cell Plating: Seed the transfected cells in 96- or 384-well plates.
-
GloSensor™ Reagent: Prepare and add the GloSensor™ cAMP Reagent to the cells and incubate for 2 hours.
-
Compound Treatment: Add this compound to the wells.
-
GPCR Agonist/Antagonist Challenge:
-
To detect antagonism: After a brief pre-incubation with the test compound, add a known agonist for a target GPCR (e.g., isoproterenol for β-adrenergic receptors) to stimulate cAMP production.
-
To detect agonism: Measure the signal directly after adding the test compound.
-
-
Data Acquisition: Measure luminescence kinetically or at a fixed endpoint. A decrease in the agonist-induced signal suggests antagonism, while an increase in signal without agonist suggests agonism.
Logical Flow for Target Class Identification
Caption: Decision workflow for Tier 2 target class identification.
Tier 3: Mechanism of Action & Pathway Analysis
If Tier 1 results indicate significant cytotoxicity, it is crucial to investigate the underlying mechanism. Apoptosis, or programmed cell death, is a common pathway engaged by anti-cancer agents.[2] A key organelle orchestrating this process is the mitochondrion. Therefore, assessing mitochondrial health is a logical step in elucidating the compound's mechanism of action.[12]
Core Principle: Interrogating the Mitochondrial Apoptotic Pathway
We will measure two key indicators of mitochondrial involvement in apoptosis: the mitochondrial membrane potential (ΔΨm) and the activity of effector caspases, which are the executioners of the apoptotic program.
Protocol 3.1: Mitochondrial Membrane Potential Assay (e.g., JC-1 or TMRE)
A decrease in ΔΨm is an early event in apoptosis. We use fluorescent probes that accumulate in healthy mitochondria based on their membrane potential.
Methodology:
-
Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the test compound at its IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control known to depolarize mitochondria (e.g., CCCP).
-
Dye Loading: Remove the treatment medium and incubate the cells with TMRE (Tetramethylrhodamine, Ethyl Ester) or JC-1 dye in pre-warmed medium for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells with pre-warmed PBS or medium to remove excess dye.
-
Data Acquisition:
-
TMRE: Measure fluorescence intensity using a plate reader or microscope (Ex/Em ~549/575 nm). A decrease in fluorescence indicates depolarization.
-
JC-1: This ratiometric dye forms red aggregates in healthy mitochondria and exists as green monomers in the cytoplasm. A shift from red to green fluorescence indicates depolarization. Measure both red (Ex/Em ~585/590 nm) and green (Ex/Em ~510/527 nm) fluorescence.
-
-
Analysis: Calculate the ratio of red to green fluorescence for JC-1 or the percentage decrease in TMRE fluorescence compared to the vehicle control.
Protocol 3.2: Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7)
This assay uses a proluminescent substrate containing the DEVD peptide, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase.
Methodology:
-
Plating and Treatment: Follow step 1 from Protocol 1.1 in opaque-walled plates. Treat cells with the test compound at its IC₅₀ concentration for various time points.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Execution: Add the reagent directly to the wells, mix briefly, and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the resulting luminescence with a plate reader. An increase in luminescence is directly proportional to caspase-3/7 activity.
Expected Data Correlation
A logical progression of events in mitochondrial-mediated apoptosis would be an early decrease in mitochondrial membrane potential, followed by a later increase in caspase-3/7 activity. Plotting the results from both assays over a time course can provide strong evidence for the engagement of this pathway.
Conclusion and Future Directions
This tiered approach provides a systematic framework for the functional characterization of this compound. Beginning with broad phenotypic screening, this workflow enables the identification of a relevant biological context, followed by hypothesis-driven inquiries into specific, high-probability target classes. The final tier delves into the mechanistic underpinnings of the observed cellular phenotype.
The data generated from these assays will provide a solid foundation for more advanced studies, such as:
-
Target Deconvolution: If kinase inhibition is confirmed, comprehensive profiling against a full kinome panel would be the next step.
-
Binding Assays: Direct assessment of compound binding to a putative target using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
In Vivo Studies: Evaluation of the compound's efficacy and safety in relevant animal models based on the in vitro findings.
By following this structured and scientifically-grounded approach, researchers can efficiently uncover the therapeutic potential and mechanism of action of novel indazole derivatives.
References
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Application Note: A Robust, Validated HPLC Method for Purity Determination of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Abstract
This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a key heterocyclic building block in pharmaceutical synthesis. The narrative outlines a logical, science-driven approach to method development, from initial parameter selection to final optimization and system suitability, consistent with International Council for Harmonisation (ICH) guidelines. This guide is intended for researchers, analytical scientists, and quality control professionals in the drug development sector, providing both a detailed protocol and the scientific rationale underpinning the methodological choices.
Introduction and Scientific Background
This compound is a substituted indazole derivative. The indazole scaffold is a prominent pharmacophore found in a wide range of biologically active compounds, exhibiting properties such as anti-inflammatory, anti-HIV, and anticancer activities.[1] Given its role as a precursor or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. HPLC is the gold-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.
The development of a reliable HPLC purity method requires a deep understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases. Key considerations include the compound's polarity, acidity (pKa), and UV absorbance characteristics. This document details a reversed-phase HPLC (RP-HPLC) method, which is the most common and versatile mode of separation in HPLC.[2][3]
Analyte Characterization and Initial Considerations
A successful method development strategy begins with a thorough understanding of the target molecule.
-
Structure: this compound (C₉H₈N₂O₃, MW: 192.17 g/mol [4][5]) possesses an aromatic indazole core, a carboxylic acid group, a methoxy group, and an N-methyl group.
-
UV Absorbance: The indazole ring system contains a chromophore that absorbs UV light. Studies on similar indazole derivatives show strong absorbance in the UV region, typically between 250 nm and 310 nm.[8][9] A UV-Vis scan of the analyte in the initial mobile phase is essential to determine the optimal wavelength (λmax) for detection, ensuring maximum sensitivity.
HPLC Method Development Strategy
Our strategy follows a systematic, risk-based approach as advocated by ICH Q14 guidelines for analytical procedure development.[10] The process involves selecting initial conditions based on analyte properties, followed by systematic optimization to achieve the desired chromatographic performance.
Initial Parameter Selection: The Rationale
Column Selection: The analyte is a polar, acidic compound. Standard C18 columns can suffer from poor retention for such molecules, especially with highly aqueous mobile phases. Therefore, a column designed for enhanced polar retention is the logical choice. An "aqueous compatible" C18, such as a T3-bonded phase, is ideal as it prevents phase collapse in high-aqueous mobile phases and provides balanced retention for polar and non-polar compounds.[11]
-
Selected Column: Waters Atlantis T3 (or equivalent), 4.6 x 150 mm, 3 µm.
-
Justification: The T3 bonding technology is specifically designed for retaining and separating polar compounds in 100% aqueous conditions, making it robust for this application. The 3 µm particle size offers a good balance between efficiency and backpressure.
-
Mobile Phase Selection:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): Acetonitrile (ACN).
Detection Wavelength:
-
Initial Setting: Diode Array Detector (DAD) scanning from 200-400 nm to determine λmax.
Other Initial Parameters:
-
Flow Rate: 1.0 mL/min (standard for a 4.6 mm ID column).
-
Column Temperature: 30 °C (to ensure reproducibility and reduce viscosity).
-
Injection Volume: 5 µL.
-
Diluent: 50:50 Acetonitrile:Water.
Method Optimization Workflow
The goal of optimization is to achieve adequate resolution (Rs > 2) between the main peak and all potential impurities, a symmetrical peak shape (Tailing Factor, T ≈ 1), and a reasonable run time.
A scouting gradient (e.g., 5% to 95% ACN over 20 minutes) is first run to determine the approximate elution time of the main peak and any visible impurities. Based on this initial run, the gradient is optimized.
Table 1: Hypothetical Data for Gradient Optimization
| Trial | Gradient (%B) | Time (min) | Observation | Action |
| 1 | 5 -> 95 | 20 | Main peak at 12.5 min. Late eluting impurity at 18 min. Poor resolution (Rs=1.2) with an early impurity. | Decrease gradient slope to improve resolution of early peaks. |
| 2 | 20 -> 60 | 15 | Main peak at 9.8 min. Resolution with early impurity improved (Rs=2.1). Late eluter now at 13.2 min. Run time can be shortened. | Maintain slope but adjust range and time for efficiency. |
| 3 | 25 -> 55 | 10 | Main peak at 7.5 min. All critical resolutions > 2.0. Good peak shape. Total run time with re-equilibration is 15 min. | Optimized Gradient. |
Final Optimized Method Protocol
This protocol is the result of systematic development and is designed to be robust and reliable for its intended purpose, aligning with ICH Q2(R1) principles for validation.[15][16]
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Column: Waters Atlantis T3, 4.6 x 150 mm, 3 µm (P/N: 186003724).
-
Mobile Phase A: 0.1% (v/v) Formic Acid (LC-MS Grade) in HPLC Grade Water.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard: this compound reference standard.
-
Sample: Test sample of this compound.
Chromatographic Conditions
Table 2: Final HPLC Parameters
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | DAD, 295 nm |
| Run Time | 15 minutes |
| Gradient | Time (min) |
| 0.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| 12.1 | |
| 15.0 |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
System suitability is a mandatory part of the analytical procedure to ensure the system is performing correctly before sample analysis.[17][18] A series of injections of the reference standard are made to verify the system's performance against predefined criteria.
Table 3: System Suitability Acceptance Criteria (based on ICH Q2(R1))
| Parameter | Requirement | Rationale |
| Precision (n=5) | %RSD of Peak Area ≤ 1.0% | Ensures consistent and reproducible injections and detector response. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and the overall health of the chromatographic system. |
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all impurities have a similar response factor at the chosen wavelength. For a more accurate purity assessment, relative response factors for known impurities should be determined during method validation.
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for determining the purity of this compound. By systematically selecting and optimizing parameters based on the analyte's chemical properties and established chromatographic principles, a robust and reliable method was developed. The inclusion of detailed protocols and system suitability criteria rooted in ICH guidelines ensures that this method is suitable for its intended purpose in a regulated drug development environment.
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large-scale synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
An Application Note for the Large-Scale Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Abstract
This document provides a comprehensive guide for the , a key building block in pharmaceutical research and development. The presented methodology is designed for scalability, focusing on process safety, efficiency, and high regioselectivity. The synthetic strategy involves a robust three-step sequence: (1) Fischer esterification of the starting material, 4-Methoxy-1H-indazole-3-carboxylic acid, to protect the carboxylic acid moiety; (2) a thermodynamically controlled, regioselective N1-methylation of the indazole ring using sodium hydride and a methylating agent; and (3) saponification of the resulting ester to yield the final product with high purity. This protocol incorporates in-process controls (IPCs), detailed safety procedures, and expert insights to address potential challenges, ensuring a reliable and reproducible manufacturing process suitable for drug development professionals.
Introduction and Strategic Overview
Indazole derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs, including therapeutics for oncology and antiemetic applications.[1][2] The specific target molecule, this compound, serves as a crucial intermediate for advanced pharmaceutical agents. Its synthesis presents a significant challenge: the regioselective alkylation of the indazole nitrogen atoms. The indazole anion is an ambident nucleophile, and alkylation can occur at either the N1 or N2 position, often resulting in a difficult-to-separate mixture of isomers.[3][4]
The N1-alkylated product is generally the thermodynamically more stable isomer, while the N2-product is often favored under kinetic control.[5] Therefore, a successful large-scale synthesis hinges on establishing conditions that decisively favor the formation of the desired N1-methylated isomer.
This guide outlines a scalable and selective three-step synthesis designed to overcome this challenge. The strategy prioritizes the use of cost-effective reagents, straightforward unit operations, and robust reaction conditions amenable to a pilot plant or manufacturing environment.
Overall Synthetic Workflow
The logical flow of the synthesis is designed to maximize yield and purity by protecting reactive functional groups and controlling the key regioselective step.
Caption: High-level workflow for the three-step synthesis.
Detailed Experimental Protocols
Step 1: Esterification of 4-Methoxy-1H-indazole-3-carboxylic Acid
Principle: The carboxylic acid is converted to its methyl ester to prevent it from interfering with the basic conditions of the subsequent methylation step. This is a classic Fischer esterification, which uses a catalytic amount of strong acid in an excess of alcohol, driving the equilibrium toward the product.[6]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per 100g SM) | Equivalents |
| 4-Methoxy-1H-indazole-3-carboxylic acid (SM) | 865887-02-1 | 192.17 | 100.0 g | 1.0 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1000 mL | - |
| Sulfuric Acid (H₂SO₄), 98% | 7664-93-9 | 98.08 | 5.1 mL (9.4 g) | 0.18 |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | ~500 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | ~1000 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~1000 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 20 g | - |
Protocol:
-
Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Methoxy-1H-indazole-3-carboxylic acid (100.0 g, 0.52 mol).
-
Reagent Addition: Add methanol (1000 mL). Stir the suspension until all solids are wetted.
-
Catalyst Addition: Slowly and carefully, add concentrated sulfuric acid (5.1 mL) to the stirring suspension. The addition is exothermic.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 5-7 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
-
Workup - Quenching: Cool the reaction mixture to room temperature. Concentrate the solution to approximately one-third of its original volume (~300 mL) using a rotary evaporator.
-
Neutralization: Cool the concentrated mixture in an ice bath. Slowly and carefully add saturated sodium bicarbonate solution with vigorous stirring until the pH of the aqueous layer is ~7-8. This will cause significant gas evolution (CO₂).
-
Extraction: Transfer the mixture to a 2 L separatory funnel. Add deionized water (500 mL) and dichloromethane (500 mL). Shake vigorously and allow the layers to separate.
-
Separation: Collect the bottom organic (DCM) layer. Extract the aqueous layer again with dichloromethane (2 x 250 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate (20 g). Stir for 15 minutes, then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 4-methoxy-1H-indazole-3-carboxylate as an off-white solid. Dry the product in a vacuum oven at 40 °C.
Expected Outcome:
-
Product: Methyl 4-methoxy-1H-indazole-3-carboxylate (INT-1)
-
Typical Yield: 90-95%
-
Purity (HPLC): >98%
Step 2: Regioselective N1-Methylation
Principle: This crucial step achieves the selective methylation at the N1 position. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indazole, forming the indazole anion. The reaction is performed in a polar aprotic solvent like DMF. Subsequent addition of a methylating agent (methyl iodide) leads to the thermodynamically favored N1-alkylation product.[3]
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per 100g INT-1) | Equivalents |
| Methyl 4-methoxy-1H-indazole-3-carboxylate (INT-1) | 101506-81-4 | 206.19 | 100.0 g | 1.0 |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | 21.3 g | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 1000 mL | - |
| Methyl Iodide (MeI) | 74-88-4 | 141.94 | 33.6 mL (77.0 g) | 1.12 |
| Saturated Ammonium Chloride (NH₄Cl) solution | - | - | ~200 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~1500 mL | - |
| Brine Solution | - | - | ~500 mL | - |
Protocol:
-
Safety First: Sodium hydride reacts violently with water and is flammable. Methyl iodide is toxic and a suspected carcinogen. All operations must be performed in a well-ventilated fume hood under an inert (nitrogen or argon) atmosphere.
-
Reaction Setup: To a dry 3 L three-neck flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and an addition funnel, add sodium hydride (21.3 g of 60% dispersion).
-
Washing NaH (Optional but Recommended for Scale-up): Add anhydrous hexanes (~100 mL), stir for 5 minutes, stop stirring, and allow the NaH to settle. Remove the hexanes via cannula. Repeat twice to remove the mineral oil.
-
Solvent Addition: Add anhydrous DMF (500 mL) to the NaH. Cool the suspension to 0 °C in an ice-salt bath.
-
Substrate Addition: Dissolve INT-1 (100.0 g, 0.485 mol) in anhydrous DMF (500 mL). Add this solution dropwise to the NaH suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will occur.
-
Trustworthiness: A gas bubbler should be used to monitor the rate of hydrogen evolution. The addition should only proceed once the initial effervescence from the previous addition has subsided.
-
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 60 minutes to ensure complete deprotonation.
-
Methylation: Add methyl iodide (33.6 mL) dropwise via the addition funnel over 30 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction by LC-MS for the disappearance of INT-1.
-
Workup - Quenching: Cool the reaction mixture back to 0 °C. Very slowly and cautiously, add saturated ammonium chloride solution dropwise to quench the excess NaH. The initial addition will cause vigorous gas evolution.
-
Extraction: Once quenching is complete, add deionized water (1 L) and ethyl acetate (750 mL). Transfer to a separatory funnel, shake, and collect the organic layer. Extract the aqueous layer with ethyl acetate (2 x 400 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 250 mL) and then with brine (1 x 250 mL) to remove residual DMF.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes or by trituration with ether to afford the pure product.
Expected Outcome:
-
Product: Methyl 4-methoxy-1-methyl-1H-indazole-3-carboxylate (INT-2)
-
Typical Yield: 85-92%
-
Purity (HPLC): >99% (N1 isomer), <1% (N2 isomer)
Step 3: Saponification to Final Product
Principle: The final step is the hydrolysis of the methyl ester to the carboxylic acid under basic conditions (saponification). This reaction is essentially irreversible, which is advantageous for large-scale production as it drives the reaction to completion.[7][8] A final acidification step is required to protonate the carboxylate salt and isolate the desired acid.
Materials and Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (per 100g INT-2) | Equivalents |
| Methyl 4-methoxy-1-methyl-1H-indazole-3-carboxylate (INT-2) | 101506-82-5 | 220.22 | 100.0 g | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 27.2 g | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 500 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL | - |
| Hydrochloric Acid (HCl), 6M | - | - | As needed (~120 mL) | - |
Protocol:
-
Reaction Setup: In a 2 L flask, dissolve INT-2 (100.0 g, 0.454 mol) in methanol (500 mL).
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (27.2 g, 0.681 mol) in deionized water (500 mL). Add this aqueous NaOH solution to the methanolic solution of the ester.
-
Reaction: Heat the mixture to 50-60 °C and stir for 2-3 hours. The reaction is typically complete when the solution becomes homogeneous. Monitor by TLC or LC-MS to confirm the absence of starting material.
-
Workup - Solvent Removal: Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.
-
Acidification: Cool the remaining aqueous solution in an ice bath. With vigorous stirring, slowly add 6M HCl until the pH of the solution is ~2. A thick precipitate of the product will form.
-
Isolation: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake thoroughly with cold deionized water (3 x 200 mL) until the filtrate is neutral (pH ~7). Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Outcome:
-
Product: this compound
-
Typical Yield: 92-98%
-
Purity (HPLC): >99.5%
Process Data and Summary
The following table summarizes the key quantitative data for the described three-step synthesis.
| Step | Transformation | Starting Material (SM) | Key Reagents | Solvent(s) | Typical Yield | Purity (HPLC) |
| 1 | Esterification | Carboxylic Acid | H₂SO₄, MeOH | MeOH, DCM | 90-95% | >98% |
| 2 | N1-Methylation | Methyl Ester (INT-1) | NaH, MeI | DMF, EtOAc | 85-92% | >99% |
| 3 | Saponification | Methylated Ester (INT-2) | NaOH, HCl | MeOH, H₂O | 92-98% | >99.5% |
| - | Overall Process | Carboxylic Acid | - | - | ~72-82% | >99.5% |
Safety and Handling Considerations
Large-scale chemical synthesis requires stringent adherence to safety protocols.
-
Sodium Hydride (NaH): Highly reactive and pyrophoric upon contact with water. Must be handled under an inert atmosphere. Quenching must be done slowly at low temperatures by trained personnel.
-
Methyl Iodide (MeI): A potent alkylating agent that is toxic and a suspected carcinogen. Use only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves and respiratory protection.
-
Corrosives: Concentrated sulfuric acid, sodium hydroxide, and hydrochloric acid are highly corrosive. Handle with appropriate PPE, including safety goggles, face shields, and chemical-resistant gloves.
-
Thermal Hazards: All exothermic reactions (acid/base additions, quenching of NaH) must be controlled via slow addition rates and external cooling to prevent thermal runaways.
References
- PrepChem. Synthesis of indazole-3-carboxylic acid methyl ester.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Journal of Organic and Pharmaceutical Chemistry. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- ACS Omega. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Google Patents. Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. Methods for the preparation of indazole-3-carboxylic acid.
- ResearchGate. Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
- National Center for Biotechnology Information (PMC). Development of a selective and scalable N1-indazole alkylation.
- Journal of the Chemical Society, Perkin Transactions 1. Methylation of indazoles and related reactions.
- National Center for Biotechnology Information (PMC). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Speciality Chemicals Magazine. Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- ChemRxiv. Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
- ResearchGate. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
- DiVA portal. Multigram scale synthesis of synthetic cannabinoid metabolites.
- Google Patents. Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
- MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Organic Syntheses. Indazole.
- Chemistry LibreTexts. The Hydrolysis of Esters.
- ResearchGate. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes.
- Organic Chemistry Portal. Indazole synthesis.
- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.
- Chemguide. Hydrolysing Esters.
- Dalal Institute. Hydrolysis of Esters and Amides.
- University of Calgary. Hydrolysis of Esters.
- J&K Scientific LLC. Ester Hydrolysis.
Sources
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jocpr.com [jocpr.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid as a Precursor for Novel Heterocycles
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid as a versatile precursor for the synthesis of novel heterocyclic compounds. The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. This guide details the strategic transformation of this compound into two classes of fused heterocyclic systems with significant therapeutic potential: indazolo[3,2-b]quinazolinones and pyrazolo[4,3-c]quinolines. We present detailed, step-by-step protocols, elucidate the chemical principles behind the synthetic strategies, and discuss the pharmacological relevance of the target molecules.
Introduction: The Significance of the Indazole Scaffold
Indazoles, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrazole ring, are of paramount interest in drug discovery.[1][2] Their unique structural features and ability to participate in various biological interactions have led to the development of numerous indazole-containing drugs with applications as anti-inflammatory, anticancer, and antiviral agents.[3][4] The carboxylic acid functionality at the 3-position of the indazole ring serves as a versatile handle for a variety of chemical transformations, enabling the construction of more complex, fused heterocyclic systems. This compound, in particular, offers a readily available and functionalized starting material for the generation of diverse chemical libraries for biological screening.
Strategic Approach: From Precursor to Fused Heterocycles
The central theme of these protocols is the conversion of the carboxylic acid group of this compound into more reactive intermediates, namely an acid chloride and a carbohydrazide. These intermediates then serve as key building blocks for the construction of the target fused heterocyclic systems.
Figure 1: Overall synthetic strategy for the conversion of this compound into target heterocycles.
Pathway 1: Synthesis of 6-Methoxy-5-methylindazolo[3,2-b]quinazolin-7-one
Indazolo[3,2-b]quinazolinones are a class of fused heterocycles that have garnered significant attention for their potent biological activities, including anticancer properties.[5] The synthetic route outlined below leverages a classical amide bond formation followed by an intramolecular cyclization to construct this valuable scaffold.
Protocol 1.1: Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carbonyl chloride
The initial step involves the activation of the carboxylic acid to the more reactive acid chloride. This is a standard transformation in organic synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 206.19 | 1.0 g | 4.85 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.0 mL | 13.7 |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Dimethylformamide (DMF), anhydrous | - | 1 drop | - |
Procedure:
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 g, 4.85 mmol) and anhydrous dichloromethane (20 mL).
-
Add one drop of anhydrous dimethylformamide (DMF) to the suspension.
-
Slowly add thionyl chloride (1.0 mL, 13.7 mmol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 4-Methoxy-1-methyl-1H-indazole-3-carbonyl chloride is a solid and can be used in the next step without further purification.
Protocol 1.2: Synthesis of N-(2-aminophenyl)-4-methoxy-1-methyl-1H-indazole-3-carboxamide
The freshly prepared acid chloride is then reacted with 2-aminoaniline to form the key amide intermediate. This reaction is a standard nucleophilic acyl substitution.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxy-1-methyl-1H-indazole-3-carbonyl chloride | 224.64 | ~4.85 (from previous step) | ~4.85 |
| 2-Aminoaniline | 108.14 | 0.58 g | 5.34 |
| Triethylamine (TEA) | 101.19 | 1.4 mL | 10.0 |
| Dichloromethane (DCM), anhydrous | - | 30 mL | - |
Procedure:
-
Dissolve the crude 4-Methoxy-1-methyl-1H-indazole-3-carbonyl chloride in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
-
In a separate flask, dissolve 2-aminoaniline (0.58 g, 5.34 mmol) and triethylamine (1.4 mL, 10.0 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the acid chloride solution to 0 °C using an ice bath.
-
Slowly add the solution of 2-aminoaniline and triethylamine to the cooled acid chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford pure N-(2-aminophenyl)-4-methoxy-1-methyl-1H-indazole-3-carboxamide.
Protocol 1.3: Cyclization to 6-Methoxy-5-methylindazolo[3,2-b]quinazolin-7-one
The final step involves the intramolecular cyclization of the amide intermediate to form the desired fused heterocyclic system. This is typically achieved under dehydrating acidic conditions.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-(2-aminophenyl)-4-methoxy-1-methyl-1H-indazole-3-carboxamide | 296.32 | 1.0 g | 3.37 |
| Polyphosphoric acid (PPA) | - | ~10 g | - |
Procedure:
-
Place N-(2-aminophenyl)-4-methoxy-1-methyl-1H-indazole-3-carboxamide (1.0 g, 3.37 mmol) in a 50 mL round-bottom flask.
-
Add polyphosphoric acid (~10 g) to the flask.
-
Heat the mixture to 140-150 °C with stirring for 4-5 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF/water) to obtain pure 6-Methoxy-5-methylindazolo[3,2-b]quinazolin-7-one.
Pathway 2: Synthesis of 8-Methoxy-1-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
Pyrazolo[4,3-c]quinolines are another class of fused heterocycles with a broad spectrum of biological activities, including anti-inflammatory and anticancer effects.[6][7] The synthetic strategy presented here involves the formation of a carbohydrazide intermediate, which then undergoes cyclization to form the quinolinone ring.
Protocol 2.1: Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carbohydrazide
The carboxylic acid is converted to the corresponding carbohydrazide by reaction with hydrazine hydrate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 206.19 | 1.0 g | 4.85 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 0.5 mL | ~10.3 |
| Ethanol | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 4.85 mmol) and ethanol (20 mL).
-
Add hydrazine hydrate (0.5 mL, ~10.3 mmol) to the suspension.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 4-Methoxy-1-methyl-1H-indazole-3-carbohydrazide.
Protocol 2.2: Synthesis and Cyclization to 8-Methoxy-1-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one
The carbohydrazide is then reacted with a suitable three-carbon synthon, such as diethyl malonate, which upon heating undergoes cyclization to form the pyrazolo[4,3-c]quinolinone ring system.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 4-Methoxy-1-methyl-1H-indazole-3-carbohydrazide | 220.22 | 1.0 g | 4.54 |
| Diethyl malonate | 160.17 | 0.8 mL | 5.27 |
| Sodium ethoxide (21% in ethanol) | 68.05 | 2.0 mL | ~5.4 |
| Ethanol | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-Methoxy-1-methyl-1H-indazole-3-carbohydrazide (1.0 g, 4.54 mmol) in ethanol (25 mL).
-
Add sodium ethoxide solution (2.0 mL) to the mixture.
-
Add diethyl malonate (0.8 mL, 5.27 mmol) and heat the reaction mixture to reflux for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain pure 8-Methoxy-1-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one.
Figure 2: Experimental workflows for the synthesis of the target heterocyclic compounds.
Pharmacological Significance and Future Directions
The synthesized indazolo[3,2-b]quinazolinones and pyrazolo[4,3-c]quinolines represent classes of compounds with significant potential in drug discovery.
-
Indazolo[3,2-b]quinazolinones: These compounds have been reported to exhibit potent anticancer activity. For example, certain derivatives have been shown to induce apoptosis in cancer cells and may act as inhibitors of key signaling pathways involved in tumor progression.[5] The 6-methoxy-5-methylindazolo[3,2-b]quinazolin-7-one synthesized here is a novel analog that warrants further investigation for its cytotoxic and mechanistic properties.
-
Pyrazolo[4,3-c]quinolines: This scaffold is associated with a diverse range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.[2][6] The inhibition of nitric oxide production and activity against various cancer cell lines have been reported for some derivatives.[6][7] The novel 8-methoxy-1-methyl-1H-pyrazolo[4,3-c]quinolin-4(5H)-one is a promising candidate for screening in relevant biological assays.
The protocols detailed in these application notes provide a solid foundation for the synthesis of these and other related heterocyclic compounds. Researchers are encouraged to explore variations in the starting materials and reaction conditions to generate a diverse library of novel molecules for biological evaluation.
References
- Corsi, G., Palazzo, G., Germani, C., & Silvestrini, B. (1976). 1-Halobenzyl-1H-indazole-3-carboxylic acids. A new class of antispermatogenic agents. Journal of Medicinal Chemistry, 19(6), 778-783.
- Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. (n.d.). Bentham Science.
- Tsai, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036.
- Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. (n.d.).
- Current status of pyrazole and its biological activities. (2017). Journal of the Association of Physicians of India, 65(4), 58-62.
- Plausible mechanism for synthesis of indazolo[3,2‐b]quinazolines. (n.d.).
- Zhang, Y., et al. (2016). Indazolo[3,2-b]quinazolinones Attack Hepatocellular Carcinoma Hep3B Cells by Inducing Mitochondrial-Dependent Apoptosis and Inhibition of Nrf2/ARE Signaling Pathway. Current Molecular Medicine, 16(9), 820-828.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2016). The Journal of Organic Chemistry, 81(15), 6533-6542.
- Synthesis of new pyrazolo[4,3-c]quinolin-3-one derivatives and some oxazolo[4,5-c]quinoline-2,4-diones. (1999). Journal of Heterocyclic Chemistry, 36(3), 761-765.
- Bischler–Napieralski reaction. (n.d.). Wikipedia.
- Pictet–Spengler reaction. (n.d.). Wikipedia.
- Fused quinoline heterocycles VIII. Synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones. (1996). Journal of the Chemical Society, Perkin Transactions 1, (18), 2241-2246.
- ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2015). ChemInform, 46(31).
- Molecular Iodine Mediated One-Pot Three-Component Reaction for Synthesis of Thiadiazolo [2, 3-b] Quinozolin-6(7H) -one. (2022). Journal of Synthetic Chemistry, 1(2), 11-16.
- Pharmacological properties of 2,3-dihydro-9H-isoxazolo[3,2-b]-quinazolin-9-one (W-2429). Part 2: General pharmacological investigation. (1977). Arzneimittel-Forschung, 27(4), 782-789.
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2013).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(1), 23-42.
- Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (2024). Organic Letters, 26(6), 1229-1232.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Journal of Applied Organometallic Chemistry, 2(1), 7-14.
- SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. (2022).
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. (2023). Molecules, 28(18), 6649.
- Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1][2][8]triazino[2,3-c]-quinazolin-2-one Deriv
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
Sources
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techniques for purifying 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid derivatives
An In-Depth Guide to the Purification of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid Derivatives
Abstract
Derivatives of this compound are pivotal structural motifs in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active compounds, including potent antagonists for specific receptors.[1][2] Achieving the high degree of purity required for pharmaceutical development and rigorous biological evaluation necessitates robust and optimized purification strategies. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the principal techniques for purifying this class of molecules. We delve into the underlying chemical principles that govern the selection of purification methods, including recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC). Detailed, field-tested protocols are provided for each technique, accompanied by troubleshooting insights to address common challenges.
Introduction: The Importance of Purity
The indazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[2][3] The specific compound class, this compound and its derivatives, are crucial building blocks. For instance, 1-methylindazole-3-carboxylic acid is a key intermediate in the synthesis of Granisetron, a 5-HT3 receptor antagonist used as an antiemetic.[1] The presence of impurities, even in small amounts, can drastically alter biological activity, lead to false positives or negatives in screening assays, and introduce safety risks. Common impurities may include constitutional isomers (e.g., the 2-methyl derivative), unreacted starting materials, or byproducts from the synthetic route.[1] Therefore, mastering the purification of these target molecules is a critical, non-negotiable step in the research and development pipeline.
Foundational Physicochemical Properties
A successful purification strategy is built upon a solid understanding of the molecule's physicochemical properties. The structure of this compound imparts a unique combination of features that dictate its behavior in various separation systems.
-
Polarity and Solubility: The molecule possesses both nonpolar (benzene ring, methyl group) and polar (methoxy group, carboxylic acid, indazole nitrogens) functionalities. The carboxylic acid group is a dominant feature, capable of acting as a hydrogen bond donor and acceptor. This makes the molecule moderately polar and confers acidic properties. Its solubility is typically limited in nonpolar solvents like hexanes but increases in more polar organic solvents such as ethyl acetate, dichloromethane, and alcohols (methanol, ethanol).[4][5] The presence of the carboxylic acid often allows for solubility in aqueous basic solutions through deprotonation to the carboxylate salt.
-
Isomerism: A critical challenge in the synthesis of 1-methyl-indazole derivatives is the potential for co-formation of the 2-methyl isomer.[1] These isomers often have very similar polarities, making their separation challenging. The choice of purification technique must provide sufficient resolution to separate these closely related compounds.
-
Crystallinity: Many indazole-3-carboxylic acid derivatives are crystalline solids.[6][7] This property is highly advantageous, as it makes purification by recrystallization a viable, scalable, and cost-effective option.
Strategic Selection of Purification Techniques
The choice of purification method depends on several factors: the scale of the synthesis, the nature of the impurities, and the required final purity. A multi-step approach, combining a bulk purification technique with a high-resolution polishing step, is often the most effective strategy.
Caption: Decision workflow for selecting the appropriate purification technique.
Recrystallization: The Workhorse for Crystalline Solids
Recrystallization is the preferred first-line method for purifying solid materials on a large scale due to its efficiency and low cost. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.
Causality Behind Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or highly soluble at room temperature (remaining in the mother liquor upon cooling). For indazole carboxylic acids, mixed solvent systems are often effective. A common approach involves dissolving the crude product in a "good" solvent (e.g., methanol, ethyl acetate, or THF) and then adding a "poor" or "anti-solvent" (e.g., water, hexanes, or petroleum ether) dropwise until turbidity persists, followed by heating to redissolve and slow cooling.[1][8]
| Solvent Class | Good Solvents | Poor / Anti-Solvents | Rationale & Use Case |
| Alcohols | Methanol, Ethanol | Water | Dissolves polar compounds. Adding water reduces solubility, inducing crystallization. |
| Ethers | Tetrahydrofuran (THF) | Hexane, Petroleum Ether | Good for dissolving moderately polar compounds. Anti-solvent is nonpolar. |
| Esters | Ethyl Acetate (EtOAc) | Hexane, Petroleum Ether | Versatile solvent. Often used in combination with nonpolar anti-solvents. |
| Halogenated | Dichloromethane (DCM) | Hexane, Petroleum Ether | Used for less polar derivatives. The crude material is dissolved in minimal DCM. |
Column Chromatography: The Universal Separator
Flash column chromatography is a highly versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[9][10][11]
Expertise in Practice: For this compound, the carboxylic acid group can cause significant peak tailing on standard silica gel due to strong polar interactions. This can be mitigated by adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase. The acid protonates the analyte, reducing its interaction with the acidic silica surface and resulting in sharper peaks and better separation. A typical mobile phase is a gradient of ethyl acetate in hexanes or petroleum ether.[11][12]
Preparative HPLC: The High-Resolution Finisher
When the highest possible purity (>99%) is required, or when separating challenging mixtures like isomers, preparative HPLC is the method of choice.[13][14] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[15]
Trustworthiness Through Method Development: A robust preparative HPLC method is always developed from a well-optimized analytical method. Reversed-phase chromatography on a C18 column is most common for this class of compounds.[10] The mobile phase typically consists of an aqueous component (water) and an organic component (acetonitrile or methanol). Adding an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is crucial. It ensures the carboxylic acid is fully protonated, leading to sharp, symmetrical peaks and reproducible retention times. The developed analytical method provides the retention times needed to set up timed or threshold-based fraction collection on the preparative system.[13]
Caption: Standard workflow for preparative HPLC purification.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Solvents should be of appropriate purity (e.g., HPLC grade for HPLC).
Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexane System)
This protocol is designed for the bulk purification of a crystalline crude product where impurities have significantly different solubility profiles.
-
Materials & Equipment:
-
Crude this compound derivative
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Erlenmeyer flasks (2 sizes)
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
-
Procedure:
-
Place the crude solid (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot ethyl acetate required to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing time for dissolution between additions.
-
Once fully dissolved, remove the flask from the heat.
-
Slowly add hexanes dropwise with continuous stirring. Continue adding until a faint, persistent cloudiness (turbidity) is observed.
-
Gently reheat the mixture until it becomes a clear solution again.
-
Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Collect the resulting crystals by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
-
Self-Validation & Troubleshooting:
-
Purity Check: Analyze the dried crystals and a sample of the mother liquor by HPLC or TLC. The crystals should show a significant increase in purity.
-
Oiling Out: If the product separates as an oil instead of crystals, the solution is likely too supersaturated or cooling too rapidly. Reheat the mixture to redissolve the oil, add a small amount of the "good" solvent (EtOAc), and allow it to cool more slowly.
-
No Crystals Form: The solution may be too dilute. Boil off some of the solvent to increase the concentration and repeat the cooling process. Seeding with a previously obtained pure crystal can also induce crystallization.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for purifying oily products or solid mixtures that are difficult to recrystallize, particularly for separating compounds of differing polarity.
-
Materials & Equipment:
-
Crude product
-
Silica gel (230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc), Hexanes, Acetic Acid (optional)
-
Glass chromatography column
-
Collection tubes/flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
-
Procedure:
-
Determine Eluent System: Using TLC, find a solvent system (e.g., 70:30 Hexanes:EtOAc) that gives the target compound an Rf value of ~0.2-0.4.
-
Prepare the Column: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elute the Column: Carefully add the eluent to the top of the column and apply pressure (flash chromatography). Begin with a low polarity mixture and gradually increase the polarity (e.g., from 5% EtOAc to 40% EtOAc in hexanes). Optional: Add 0.5% acetic acid to the eluent system to improve peak shape.
-
Collect Fractions: Collect the eluate in a series of fractions.
-
Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Self-Validation & Troubleshooting:
-
Purity Check: Confirm the purity of the combined fractions using HPLC and/or ¹H NMR.
-
Poor Separation: If compounds are not separating well, the gradient may be too steep or the wrong solvent system was chosen. Try a shallower gradient or a different eluent system (e.g., Dichloromethane/Methanol).
-
Compound Stuck on Column: The compound may be too polar for the chosen eluent. Increase the eluent polarity significantly (e.g., switch to a DCM/Methanol system). The addition of acetic acid is often key to eluting carboxylic acids.
-
Conclusion
The purification of this compound derivatives is a critical step that directly impacts the reliability of subsequent research and development activities. A logical, multi-tiered approach, beginning with a cost-effective bulk method like recrystallization and escalating to high-resolution techniques such as preparative HPLC for final polishing or isomer separation, provides a robust pathway to obtaining materials of the highest purity. The protocols and strategic insights detailed in this note serve as a practical guide for scientists to confidently and efficiently purify these valuable chemical entities.
References
- Vertex Search. (n.d.). Synthesis of 5-Methoxy-1H-indazole: A Key Intermediate Preparation.
- G. la Regina, et al. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health.
- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Indazole Derivatives.
- CymitQuimica. (n.d.). 4-Methoxy-1H-Indazole-3-Carboxylic Acid.
- The Royal Society of Chemistry. (n.d.). A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Shimadzu. (n.d.). Preparative HPLC Systems.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Shimadzu. (n.d.). Preparative HPLC Primer.
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
- CymitQuimica. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid.
- PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- A2B Chem. (n.d.). This compound, 95% Purity, C10H10N2O3, 100 mg.
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- ChemicalBook. (2025). Indazole-3-carboxylic acid.
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
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- 15. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Quantifying IRE1α Endoribonuclease Activity using 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Introduction: Targeting the Unfolded Protein Response in Drug Discovery
The endoplasmic reticulum (ER) is a critical organelle responsible for the folding and maturation of a significant portion of the proteome.[1] A variety of physiological and pathological conditions, such as nutrient deprivation, hypoxia, and genetic mutations, can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[2] To cope with this stress, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[3] The UPR aims to restore homeostasis by attenuating protein translation, increasing the production of molecular chaperones, and enhancing ER-associated degradation (ERAD) of misfolded proteins.
The UPR is mediated by three primary ER-resident transmembrane sensors: PERK, ATF6, and IRE1α (Inositol-requiring enzyme 1α).[4] IRE1α is the most evolutionarily conserved of these sensors and possesses both a serine/threonine kinase and an endoribonuclease (RNase) domain.[3] Upon activation by ER stress, IRE1α oligomerizes and autophosphorylates, leading to the activation of its RNase domain. This RNase activity has two main outputs:
-
Unconventional Splicing of XBP1 mRNA: IRE1α excises a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1).[5] This splicing event results in a frameshift, producing a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.[6]
-
Regulated IRE1-Dependent Decay (RIDD): IRE1α can also degrade a subset of other mRNAs and microRNAs that are localized to the ER, thereby reducing the protein load on the ER.[7][8]
While the UPR is initially a pro-survival response, chronic or unresolved ER stress can lead to apoptosis, implicating IRE1α signaling in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[9] Consequently, the modulation of IRE1α activity with small molecules has emerged as a promising therapeutic strategy.
This application note provides a detailed protocol for a cell-based assay to characterize the inhibitory activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid , a compound belonging to the indazole class of molecules, which are known to contain potent IRE1α inhibitors.[6] The assay quantifies the inhibition of IRE1α's RNase activity by measuring the stress-induced splicing of XBP1 mRNA.
Principle of the Assay
This assay quantifies the ability of a test compound to inhibit the endoribonuclease activity of IRE1α in a cellular context.
-
Induction of ER Stress: Cultured cells are treated with a chemical inducer of ER stress, such as Tunicamycin (which inhibits N-linked glycosylation) or Thapsigargin (which inhibits the SERCA pump), to cause an accumulation of unfolded proteins.[1][2]
-
IRE1α Activation: The resulting ER stress activates the IRE1α signaling pathway, leading to the splicing of XBP1 mRNA.
-
Inhibitor Treatment: In the presence of an IRE1α inhibitor like this compound, the splicing of XBP1 mRNA is blocked in a dose-dependent manner.
-
Quantification of XBP1 Splicing: The levels of total XBP1 mRNA and spliced XBP1 (XBP1s) mRNA are quantified using quantitative real-time PCR (qPCR). The ratio of spliced to total XBP1 mRNA is used to determine the extent of IRE1α inhibition.
Visualizing the IRE1α-XBP1 Signaling Pathway
The diagram below illustrates the central role of IRE1α in the UPR and the point of intervention for inhibitors.
Caption: The IRE1α branch of the Unfolded Protein Response.
Materials and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| HeLa or HEK293T cells | ATCC | CCL-2 or CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Tunicamycin | Sigma-Aldrich | T7765 |
| This compound | Varies | Varies |
| 4µ8C (Positive Control Inhibitor) | Cayman Chemical | 14516 |
| DMSO, Molecular Biology Grade | Sigma-Aldrich | D2650 |
| RNA Isolation Kit (e.g., RNeasy Mini Kit) | Qiagen | 74104 |
| cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit) | Bio-Rad | 1708891 |
| SYBR Green qPCR Master Mix | Bio-Rad | 1725121 |
| Nuclease-free water | Varies | Varies |
| 96-well cell culture plates | Corning | 3596 |
| qPCR plates | Bio-Rad | HSP9601 |
qPCR Primer Design
Accurate quantification of XBP1 splicing is critical. Primers should be designed to specifically amplify total XBP1 (both spliced and unspliced forms) and the spliced form only.[5][10]
| Target | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Amplicon Note |
| Total XBP1 | Human | AAACAGAGTAGCAGCTCAGACTGC | TCCTTCTGGGTAGACCTCTGGGAG | Flanks the splice site |
| Spliced XBP1 (XBP1s) | Human | GAGTCCGCAGCAGGTG | GTGTCAGAGTCCATGGGA | Forward primer spans the splice junction[11] |
| GAPDH (Housekeeping) | Human | TGCACCACCAACTGCTTAGC | GGCATGGACTGTGGTCATGAG | Normalization control |
Note: It is imperative to validate primer efficiency and specificity in your experimental system before proceeding.
Experimental Workflow
Caption: Workflow for the cell-based IRE1α inhibition assay.
Detailed Step-by-Step Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes as needed for other formats.
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed HeLa cells in a 96-well clear-bottom, black-walled plate at a density of 2 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in complete DMEM to achieve the desired final concentrations. Also prepare dilutions for the positive control (4µ8C, final concentration ~30 µM) and a vehicle control (DMSO, matched to the highest concentration used for the test compound).
-
Pre-treatment with Inhibitor: Carefully remove the media from the cells and add 90 µL of the prepared compound dilutions to the respective wells. Include wells for "No Stress" (vehicle only), "Stress" (vehicle only), and positive control. Incubate the plate for 1-2 hours at 37°C.
-
Scientific Rationale: Pre-incubation allows the compound to permeate the cell membrane and engage with its intracellular target (IRE1α) prior to the induction of ER stress.
-
-
Induction of ER Stress: Prepare a 10X working solution of Tunicamycin (e.g., 50 µg/mL in complete DMEM). Add 10 µL of this solution to all wells except the "No Stress" control wells, to which you will add 10 µL of complete DMEM. The final concentration of Tunicamycin will be 5 µg/mL.[1]
-
Incubation: Incubate the plate for an additional 4 to 8 hours at 37°C and 5% CO₂.
-
Scientific Rationale: This incubation period is typically sufficient to induce a robust and measurable increase in XBP1 mRNA splicing.[11] The optimal time should be determined empirically for your specific cell line.
-
Part 2: RNA Processing and qPCR
-
RNA Isolation: At the end of the incubation, remove the media and wash the cells once with 100 µL of sterile PBS. Proceed with total RNA isolation directly from the wells using a commercial kit (e.g., Qiagen RNeasy) according to the manufacturer's protocol. Elute the RNA in 30-50 µL of nuclease-free water.
-
RNA Quantification and Quality Control: Measure the concentration and purity (A260/A280 ratio) of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA from each sample using a reverse transcription kit. Follow the manufacturer's instructions precisely.
-
Scientific Rationale: Reverse transcription converts the isolated RNA into more stable complementary DNA (cDNA), which serves as the template for the subsequent qPCR amplification.
-
-
Quantitative PCR (qPCR): a. Prepare a qPCR master mix for each primer set (Total XBP1, Spliced XBP1, GAPDH) using a SYBR Green-based reagent. b. Add 2-5 µL of diluted cDNA to each well of a 96-well qPCR plate. c. Add the qPCR master mix containing the appropriate primers to each well. Run each sample in triplicate for technical replication. d. Perform the qPCR using a real-time PCR detection system with cycling conditions such as:
- Initial Denaturation: 95°C for 3 minutes
- 40 Cycles:
- Denaturation: 95°C for 10 seconds
- Annealing/Extension: 60°C for 30 seconds
- Melt Curve Analysis: To verify the specificity of the amplified product.[10]
Data Analysis and Interpretation
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (Total XBP1 or Spliced XBP1) to the Ct value of the housekeeping gene (GAPDH).
-
ΔCt = Ct(Target) - Ct(GAPDH)
-
-
Calculate ΔΔCt: Normalize the ΔCt values to the "No Stress" control group.
-
ΔΔCt = ΔCt(Sample) - ΔCt(No Stress Control)
-
-
Calculate Relative Expression: Determine the fold change in expression relative to the "No Stress" control using the 2-ΔΔCt method.
-
Determine Percent Splicing (Optional but Recommended): A more robust method involves calculating the ratio of spliced to total XBP1.
-
This can be challenging with SYBR Green. An alternative is to simply use the relative expression of Spliced XBP1 as the primary readout for IRE1α activity.
-
-
Calculate Percent Inhibition: The inhibitory effect of this compound is calculated based on the reduction of the Spliced XBP1 signal in the stressed samples.
-
% Inhibition = [1 - ( (SignalInhibitor - SignalNo Stress) / (SignalStress - SignalNo Stress) )] * 100
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Results:
-
No Stress Control: Very low to undetectable levels of spliced XBP1.
-
Stress Control (Tunicamycin + Vehicle): A significant increase (e.g., >10-fold) in the level of spliced XBP1 compared to the no-stress control.
-
Positive Control (Tunicamycin + 4µ8C): A significant reduction in the level of spliced XBP1 compared to the stress control.
-
Test Compound: A dose-dependent decrease in the level of spliced XBP1.
Trustworthiness and Self-Validation
To ensure the integrity of the results, this protocol incorporates a self-validating system:
-
Positive Control for ER Stress: The robust induction of XBP1 splicing by Tunicamycin confirms that the cellular UPR pathway is intact and responsive.
-
Positive Control for Inhibition: The known IRE1α inhibitor, 4µ8C, validates that the assay can detect the inhibition of the target pathway.[12]
-
Negative (Vehicle) Control: The DMSO vehicle control establishes the baseline level of XBP1 splicing under stressed conditions and ensures that the solvent itself does not interfere with the assay.
-
Housekeeping Gene Normalization: Using a stable housekeeping gene like GAPDH accounts for variations in cell number and RNA extraction efficiency between wells.[5]
-
Melt Curve Analysis: This step in the qPCR protocol confirms that the fluorescent signal is derived from a single, specific PCR product, ruling out artifacts from primer-dimers or off-target amplification.
By including these controls, researchers can have high confidence in the specificity and accuracy of the data generated, ensuring that the observed effects are genuinely due to the inhibition of IRE1α by this compound.
References
- Sino Biological. (n.d.). Human XBP1 qPCR Primer Pair, HP100896. Retrieved from https://www.sinobiological.com/resource/qpcr-primers/homo-sapiens-sapien-xbp1-hp100896
- Ghosh, R., et al. (2023). An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues. Bio-protocol, 13(15), e4733.
- Bio-protocol. (n.d.). Induction of ER Stress in C57BL/6 Mice Using Tunicamycin.
- Bio-protocol. (n.d.). Induction of Endoplasmic Reticulum (ER) Stress Using Tunicamycin.
- Yoon, S. B., et al. (2019). Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. PLoS One, 14(7), e0220093.
- Yoon, S. B., et al. (2019). Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. Semantic Scholar.
- OriGene Technologies Inc. (n.d.). XBP1 Human qPCR Primer Pair (NM_005080). Retrieved from https://www.origene.com/catalog/hp226653/xbp1-human-qpcr-primer-pair-nm_005080
- Sirikhet, P., et al. (2018). Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1. Oncology Letters, 16(4), 5039-5046.
- Pljakic, A., et al. (2020). Induction of the Endoplasmic-Reticulum-Stress Response: MicroRNA-34a Targeting of the IRE1α-Branch. International Journal of Molecular Sciences, 21(18), 6886.
- ResearchGate. (n.d.). Induction of ER stress with low-concentration tunicamycin. Retrieved from https://www.researchgate.net/figure/Induction-of-ER-stress-with-low-concentration-tunicamycin-The-cells-were-exposed-either_fig2_221920803
- van de Loo, F. A., et al. (2012). A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress. Cell Stress and Chaperones, 17(2), 211-216.
- Chen, C. H., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 80(2), 1259-1265.
- Maurel, M., et al. (2019). Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α.
- BenchChem. (n.d.). Validating IXA6-Induced XBP1 Splicing by qPCR: A Comparative Guide. Retrieved from https://www.benchchem.
- Tufan, A. N., et al. (2018). Targeting IRE1 with small molecules counteracts progression of atherosclerosis. Science Signaling, 11(545), eaao4623.
- Hollien, J., et al. (2009). Regulated Ire1-dependent decay of messenger RNAs in mammalian cells. The Journal of Cell Biology, 186(3), 323-331.
- Rojas-Rivera, D., et al. (2021). IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation.
- ResearchGate. (n.d.). Regulated Ire1-dependent decay of messenger RNAs in mammalian cells. Retrieved from https://www.researchgate.net/publication/26781290_Regulated_Ire1-dependent_decay_of_messenger_RNAs_in_mammalian_cells
- Papandreou, I., et al. (2011). Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma. Blood, 117(4), 1311-1314.
- ResearchGate. (n.d.). Quantitative measurement of spliced XBP1 mRNA as an indicator of ER stress. Retrieved from https://www.researchgate.
- Shen, J., et al. (2018). Acute Endoplasmic Reticulum Stress-Independent Unconventional Splicing of XBP1 mRNA in the Nucleus of Mammalian Cells. International Journal of Molecular Sciences, 19(11), 3469.
- Gomez-Cavazos, J. S., et al. (2020). Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α. bioRxiv.
- CymitQuimica. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. Retrieved from https://www.cymitquimica.com/4-methoxy-1h-indazole-3-carboxylic-acid-865887-02-1
- A2B Chem. (n.d.). This compound. Retrieved from https://www.a2bchem.com/product/a2b109726
- Kim, H. R., et al. (2022). Discovery of toxoflavin, a potent IRE1α inhibitor acting through structure-dependent oxidative inhibition.
- Der Pharma Chemica. (2013). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from https://www.derpharmachemica.
- Guirao-Abad, J. P., et al. (2020).
- Heindryckx, F., et al. (2020).
- Yang, Z., et al. (2023). Harnessing indole scaffolds to identify small-molecule IRE1α inhibitors modulating XBP1 mRNA splicing.
- Journal of Chemical and Pharmaceutical Research. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from https://www.jocpr.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v89p0098
- CymitQuimica. (n.d.). 4-Methoxy-1H-Indazole-3-Carboxylic Acid. Retrieved from https://www.cymitquimica.com/4-methoxy-1h-indazole-3-carboxylic-acid-in-da008fkn
- Cayman Chemical. (n.d.). 4µ8C (IRE1 Inhibitor III, CAS Number: 14003-96-4). Retrieved from https://www.caymanchem.com/product/14516/4%C2%B58c
- PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Retrieved from https://pubchemlite.org/compound/CID24728924
Sources
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- 4. Targeting IRE1 with small molecules counteracts progression of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. IRE1α RIDD activity induced under ER stress drives neuronal death by the degradation of 14-3-3 θ mRNA in cortical neurons during glucose deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of an Ire1alpha endonuclease specific inhibitor with cytotoxic activity against human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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Application Notes & Protocols: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique bicyclic structure allows for diverse biological activities, including anti-tumor, anti-inflammatory, and kinase inhibition properties.[1][3] This guide focuses on a specific, functionalized derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid , a building block designed for efficiency and precision in synthetic campaigns.
The strategic placement of the N-methyl and 4-methoxy groups confers distinct advantages. The N-methylation prevents unwanted side reactions at the N1 position, a common challenge when working with unsubstituted indazoles, thus simplifying reaction design and improving yields.[4] The carboxylic acid at the 3-position serves as a versatile and highly reactive handle for elaboration into a wide array of functional groups, most notably amides and esters, which are fundamental linkages in drug molecules.[2][3]
This document provides researchers, chemists, and drug development professionals with a detailed overview of the core reactivity of this compound and provides robust, field-tested protocols for its application in key synthetic transformations.
| Chemical Properties | |
| Compound Name | This compound |
| Molecular Formula | C₁₀H₁₀N₂O₃[5] |
| Molecular Weight | 206.20 g/mol |
| Appearance | Off-white to light yellow solid[6] |
| Primary Function | Synthetic Building Block / Pharmaceutical Intermediate |
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by the chemistry of its carboxyl group. However, the entire molecular architecture contributes to its reactivity profile.
-
Carboxylic Acid (C3-Position): This is the primary center for synthetic modification. It can be readily activated to form esters, amides, acid chlorides, and other derivatives. Standard coupling agents readily convert it into a highly reactive intermediate for nucleophilic attack.
-
N-Methyl Group (N1-Position): This group acts as a permanent protecting group. In standard 1H-indazoles, the acidic N-H proton can interfere with reactions, particularly those involving bases or organometallic reagents.[4] The N-methyl substituent obviates the need for a protection/deprotection sequence, streamlining the synthetic route.
-
Methoxy Group (C4-Position): As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring system, which can influence the overall electronic properties of the molecule and its derivatives.
Below is a diagram illustrating the key functional regions of the molecule.
Caption: Key functional regions of the title compound.
Application in Amide Bond Formation: A Gateway to Bioactive Molecules
The formation of an amide bond is arguably the most critical reaction in medicinal chemistry. It is the cornerstone for synthesizing vast libraries of compounds for structure-activity relationship (SAR) studies.[7] this compound is an ideal substrate for these reactions, enabling the direct coupling of diverse amine-containing fragments.
Protocol 2.1: High-Efficiency Amide Coupling via HATU Activation
Principle: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the desired amide with high yield and minimal side products. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is used to scavenge the acid produced during the reaction.[1]
Experimental Protocol:
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activator Addition: Add HATU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv).
-
Activation: Stir the mixture at room temperature for 15-20 minutes. During this time, the solution may change color as the active ester is formed.
-
Nucleophile Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the product with an organic solvent such as Ethyl Acetate or Dichloromethane (3x).[8]
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel to obtain the final amide product.[8]
Caption: Workflow for HATU-mediated amide coupling.
| Amine Substrate Class | Product Type | Potential Therapeutic Area |
| Bioactive Amines (e.g., (S)-3-aminoquinuclidine) | Nicotinic Receptor Modulators | Alzheimer's, Schizophrenia[9] |
| Substituted Anilines | Kinase Inhibitors | Oncology[2] |
| Amino Acid Esters | Peptidomimetics | Various |
| Heterocyclic Amines | CNS-active agents | Neurology, Psychiatry |
Synthesis of Ester Derivatives
Esterification of the title compound is a key transformation for producing prodrugs, modifying solubility, or creating intermediates for further synthetic steps, such as reduction to alcohols or reaction with Grignard reagents.
Protocol 3.1: Classical Fischer Esterification
Principle: This protocol utilizes a strong acid catalyst in an excess of a simple alcohol, which also serves as the solvent. The reaction is driven to completion by the large excess of the alcohol, pushing the equilibrium towards the ester product. This method is cost-effective and straightforward for generating methyl or ethyl esters.[1][10]
Experimental Protocol:
-
Setup: Suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol, >20 equiv).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated Sulfuric Acid (H₂SO₄) or Methanesulfonic Acid (MsOH) (approx. 5 mol%).[1][10]
-
Heating: Heat the mixture to reflux and maintain for 2-5 hours.[1][10]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Workup: A solid precipitate of the ester may form. If so, collect it by filtration. Otherwise, remove the excess alcohol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).[10]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude ester can be recrystallized or purified by silica gel chromatography if necessary to yield the pure product.
Advanced Applications and Future Directions
While amide and ester formations are the primary applications, the versatility of this compound extends further:
-
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄ or borane complexes. This alcohol can then be used in ether synthesis or other nucleophilic additions.
-
Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride. This intermediate is useful for reactions with poorly nucleophilic amines or for Friedel-Crafts acylations.[11]
-
Use in Fragment-Based Drug Discovery (FBDD): As a well-defined and synthetically tractable fragment, this molecule is an excellent starting point for building larger, more complex drug candidates.
Conclusion
This compound is a high-value synthetic intermediate tailored for modern organic synthesis and drug discovery. Its pre-installed N-methyl group provides a significant advantage by simplifying synthetic planning and execution. The carboxylic acid handle offers a reliable and versatile point of attachment for a vast range of chemical moieties. The protocols detailed herein provide a robust foundation for researchers to leverage this compound's full potential in creating novel molecules with significant therapeutic promise.
References
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developing antagonists for prostanoid EP4 receptor using 2H-indazole-3-carboxamide derivatives
An Application Guide for the Development of Prostanoid EP4 Receptor Antagonists Using 2H-Indazole-3-Carboxamide Derivatives
Abstract
The E-type prostanoid receptor 4 (EP4) is a G-protein coupled receptor (GPCR) that mediates the diverse biological effects of its endogenous ligand, prostaglandin E2 (PGE2). Given its critical role in inflammation, pain, immune suppression, and tumorigenesis, the EP4 receptor has emerged as a high-value therapeutic target.[1][2] Selective antagonists of EP4 offer a more targeted therapeutic approach compared to broad-acting non-steroidal anti-inflammatory drugs (NSAIDs), potentially avoiding gastrointestinal and cardiovascular side effects.[3] Recently, derivatives based on a 2H-indazole-3-carboxamide scaffold have been identified as a novel class of potent and selective EP4 receptor antagonists, showing promise particularly in the field of immuno-oncology.[4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the discovery and characterization of these compounds. It outlines the underlying biological pathways, provides detailed protocols for synthesis and in vitro evaluation, and explains the scientific rationale behind key experimental choices.
The EP4 Receptor: Biological Rationale for Antagonism
The EP4 receptor is ubiquitously expressed and plays a complex, often dual, role in physiology and pathology.[6] In many cancers, including colorectal, breast, and lung, the tumor microenvironment is characterized by high levels of PGE2.[7][8] This PGE2, acting through the EP4 receptor on various immune cells, establishes an immunosuppressive shield that protects the tumor from immune surveillance.[2][8] Specifically, EP4 activation can suppress the function of cytotoxic T cells and promote the activity of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages.[5][9]
Therefore, blocking the PGE2/EP4 signaling axis is an attractive strategy to dismantle this immunosuppressive barrier, thereby enhancing anti-tumor immunity.[4] This makes EP4 antagonists promising candidates for both monotherapy and combination therapy with immune checkpoint inhibitors like anti-PD-1 antibodies.[5][8]
The EP4 Receptor Signaling Cascade
The EP4 receptor primarily couples to the Gαs stimulatory protein. Ligand binding by PGE2 initiates a conformational change, leading to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10] Elevated intracellular cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP-response element-binding protein).[11] The EP4 receptor can also engage alternative signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, contributing to its diverse biological functions.[12] An effective antagonist must block these initial signaling events.
Caption: Canonical and alternative signaling pathways of the prostanoid EP4 receptor.
The Drug Discovery Workflow
The development of novel 2H-indazole-3-carboxamide antagonists follows a structured, multi-stage process. This workflow ensures that candidate molecules are potent, selective, and possess drug-like properties before advancing to more complex biological and in vivo models.
Caption: High-level workflow for the development of EP4 receptor antagonists.
Protocols: Synthesis and In Vitro Characterization
PART I: General Protocol for Synthesis of 2H-Indazole-3-Carboxamide Derivatives
Scientific Rationale: The synthesis of this chemical series hinges on a modular approach that allows for systematic exploration of the structure-activity relationship (SAR). A key step is the N-alkylation of the indazole core, which produces two regioisomers: the 1H and 2H forms. For EP4 antagonist activity, separation and selection of the 2H-regioisomer is critical for high potency.[13] The final amide coupling step allows for the introduction of diverse chemical groups to optimize potency, selectivity, and pharmacokinetic properties.
Materials:
-
Methyl 1H-indazole-3-carboxylate (or substituted analog)
-
Appropriate alkyl or benzyl bromide (R¹-Br)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF), Methanol (MeOH), Water
-
Amine of choice (R²-NH₂)
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Step-by-Step Methodology:
-
N-Alkylation of Indazole Core: a. Dissolve methyl 1H-indazole-3-carboxylate (1.0 eq) in DMF. b. Add K₂CO₃ (2.0 eq) and the desired bromide R¹-Br (1.2 eq). c. Stir the reaction mixture at 60-80 °C for 4-12 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate. e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. f. Self-Validation: Purify the crude product by silica gel chromatography. The two regioisomers (1H and 2H) can typically be separated at this stage.[13] Their distinct structures must be confirmed by 2D NMR (e.g., NOESY) experiments. Collect the desired 2H-indazole ester.
-
Saponification (Ester Hydrolysis): a. Dissolve the purified 2H-indazole ester (1.0 eq) in a mixture of THF/MeOH/H₂O. b. Add LiOH (3.0 eq) and stir at room temperature for 2-6 hours until hydrolysis is complete (monitored by LC-MS). c. Acidify the reaction mixture to pH ~3-4 with 1N HCl. d. Extract the carboxylic acid product with ethyl acetate, dry the organic layer, and concentrate to yield the intermediate acid.
-
Amide Coupling: a. Dissolve the 2H-indazole-3-carboxylic acid (1.0 eq) in DMF. b. Add the desired amine R²-NH₂ (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq). c. Stir at room temperature for 2-16 hours until the reaction is complete. d. Dilute with water and extract with ethyl acetate. e. Wash the organic layers, dry, and concentrate. f. Self-Validation: Purify the final 2H-indazole-3-carboxamide derivative by silica gel chromatography or preparative HPLC. Confirm the identity and purity (>95%) of the final compound by ¹H NMR, ¹³C NMR, and HRMS.[14]
PART II: Primary Functional Assay for EP4 Antagonism (cAMP Measurement)
Scientific Rationale: As EP4 activation canonically leads to cAMP production, the most direct and reliable method to measure functional antagonism is to quantify the inhibition of agonist-induced cAMP.[8][10] This protocol uses a homogenous assay format in a cell line stably overexpressing the human EP4 receptor (hEP4), providing a robust and high-throughput system.
Materials:
-
HEK293 cells stably expressing hEP4 (HEK293-hEP4).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep).
-
Prostaglandin E2 (PGE2) as the agonist.
-
A known selective EP4 antagonist as a positive control (e.g., E7046).[8]
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit or Promega GloSensor™ cAMP Assay).[13]
-
384-well white assay plates.
Step-by-Step Methodology:
-
Cell Preparation: a. Culture HEK293-hEP4 cells according to standard protocols. b. On the day of the assay, harvest cells and resuspend them in assay buffer at a predetermined optimal density.
-
Compound Preparation: a. Prepare a 10 mM stock solution of each test compound and control in 100% DMSO. b. Perform serial dilutions in assay buffer to create a dose-response curve (e.g., 11 points, 1:3 dilution starting from 10 µM). Ensure the final DMSO concentration in the assay is ≤0.5%.
-
Assay Execution (Antagonist Mode): a. Add 5 µL of the diluted test compounds or controls to the wells of a 384-well plate. b. Expert Insight: Add 5 µL of cell suspension to each well. Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the antagonist to bind to the receptor before agonist challenge. c. Prepare a solution of PGE2 in assay buffer containing IBMX. The concentration of PGE2 should be at its EC₈₀ value (the concentration that gives 80% of the maximal response), which must be predetermined in an agonist-mode experiment. The IBMX (e.g., at 500 µM) is crucial to prevent the degradation of cAMP, thereby amplifying the assay signal. d. Add 10 µL of the PGE2/IBMX solution to all wells except the negative control (which receives buffer/IBMX only). e. Incubate for 30-60 minutes at room temperature.
-
Signal Detection and Analysis: a. Add the cAMP detection reagents according to the manufacturer's protocol. b. Read the plate on a suitable plate reader (e.g., HTRF-compatible reader). c. Self-Validation: Data should be normalized to the positive control (PGE2 alone, 0% inhibition) and negative control (basal, 100% inhibition). d. Plot the normalized response against the log concentration of the antagonist and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
PART III: Selectivity Profiling and Data Interpretation
Scientific Rationale: To be a viable drug candidate, a compound must be selective for its intended target. For an EP4 antagonist, it is critical to demonstrate weak or no activity at the other PGE2 receptors (EP1, EP2, EP3) to avoid potential off-target effects.
Protocol Outline:
-
EP1 & EP3 Receptors (Gq-coupled): Utilize cell lines expressing EP1 or EP3. The functional readout for these Gq-coupled receptors is typically an increase in intracellular calcium (Ca²⁺). This can be measured using fluorescent calcium indicators (e.g., Fluo-4) in a FLIPR (Fluorometric Imaging Plate Reader) assay. The protocol is run in antagonist mode, similar to the cAMP assay.
-
EP2 Receptor (Gs-coupled): Utilize a cell line expressing EP2. As EP2 is also Gs-coupled, the same cAMP assay protocol described for EP4 can be used.[12]
Data Presentation: The results from these assays allow for a comprehensive understanding of a compound's potency and selectivity profile.
Table 1: Example Pharmacological Data for 2H-Indazole-3-Carboxamide Analogs
| Compound ID | R¹ Group | R² Group | EP4 IC₅₀ (nM) [cAMP] | EP1 IC₅₀ (nM) [Ca²⁺] | EP2 IC₅₀ (nM) [cAMP] | EP3 IC₅₀ (nM) [Ca²⁺] |
| 14 | 4-Fluorobenzyl | 2-Methyl-propanoic acid | 1.5 | >10,000 | >10,000 | >10,000 |
| 8 | 4-Fluorobenzyl | Acetic acid | 8.2 | >10,000 | >10,000 | >10,000 |
| 17 (1H-isomer) | 4-Fluorobenzyl | Acetic acid | >10,000 | N/D | N/D | N/D |
| Ref Cmpd | - | - | 10.2 | >10,000 | >10,000 | >10,000 |
Data is hypothetical, based on trends reported in the literature.[5][8][13] N/D = Not Determined. Ref Cmpd = Reference Compound (e.g., E7046).
Interpretation:
-
Compound 14 shows single-digit nanomolar potency at the EP4 receptor.
-
Crucially, it demonstrates >5000-fold selectivity over other EP receptor subtypes, indicating a highly specific mechanism of action.
-
Comparison of compound 8 with its corresponding 1H-isomer (17 ) confirms the critical importance of the 2H-indazole core for potency.[13]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2H-indazole-3-carboxamide scaffold has yielded key insights for optimizing antagonist activity.
Caption: Key SAR drivers for the 2H-indazole-3-carboxamide EP4 antagonist scaffold.
References
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- Regan, J. W. (2003). EP2 and EP4 prostanoid receptor signaling. Life Sciences, 74(2-3), 143-153. [Link]
- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218-6238. [Link]
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- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(9), 6218-6238. [Link]
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- Li, N., et al. (2021). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. Cancers, 13(19), 4811. [Link]
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synthesis of 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors
An Application Guide to the Synthesis and Evaluation of 1H-Indazole-3-Carboxamides as Selective PAK1 Inhibitors
Authored by Gemini, Senior Application Scientist
Abstract
P21-activated kinase 1 (PAK1) is a critical signaling node, frequently dysregulated in various cancers, making it a high-value target for therapeutic development.[1][2] Its role in orchestrating cell motility, survival, and proliferation has spurred the search for potent and selective inhibitors.[3][4] Among the promising chemical scaffolds, 1H-indazole-3-carboxamides have emerged as a potent class of ATP-competitive PAK1 inhibitors.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and biological characterization of these compounds. We present detailed, field-proven protocols for the chemical synthesis via amide coupling, a robust in vitro kinase assay for determining inhibitory potency, and a functional cell-based assay to assess the impact on cancer cell migration. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the scientific principles involved.
The Rationale for Targeting the PAK1 Signaling Pathway
PAK1 is a serine/threonine kinase that acts as a key effector for the Rho GTPases, Rac1 and Cdc42.[6][7] Upon activation by upstream signals, such as growth factors, PAK1 phosphorylates a multitude of downstream substrates.[8] This cascade of events promotes cytoskeletal remodeling through substrates like LIM kinase (LIMK), enhances cell survival by inactivating pro-apoptotic proteins like BAD, and ultimately drives processes essential for tumor progression and metastasis.[4][8][9] The aberrant activation or overexpression of PAK1 is a documented driver in numerous malignancies, including breast, lung, and pancreatic cancers, often correlating with poor prognosis.[1][10][11] Therefore, the development of small molecule inhibitors that can block the kinase activity of PAK1 represents a highly validated and promising strategy for anticancer therapy.[5][6]
Figure 1: Simplified PAK1 signaling pathway.
Synthesis of 1H-Indazole-3-Carboxamide Derivatives
The core of this inhibitor class is the 1H-indazole-3-carboxamide scaffold. The most direct and versatile synthetic route involves the amide coupling of a 1H-indazole-3-carboxylic acid with a diverse library of primary or secondary amines.[12][13] This approach allows for the systematic exploration of the structure-activity relationship (SAR) by modifying the amine substituent to optimize potency, selectivity, and pharmacokinetic properties.[5][14]
Figure 2: General workflow for the synthesis of 1H-indazole-3-carboxamides.
Protocol 2.1: General Procedure for Amide Coupling
This protocol describes a robust and widely applicable method for synthesizing 1H-indazole-3-carboxamide derivatives.[12][13][15]
Materials and Reagents:
-
1H-indazole-3-carboxylic acid
-
Substituted primary or secondary amine (e.g., benzylamine)
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
10% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBT (1.2 equiv), EDC.HCl (1.2 equiv), and TEA (3.0 equiv).
-
Causality Check: EDC is a carbodiimide coupling agent that activates the carboxylic acid. HOBT is added to form an active ester intermediate, which suppresses racemization (if applicable) and minimizes side reactions, thereby increasing the yield of the desired amide.[12] TEA is a base used to neutralize the hydrochloride salt of EDC and the HOBT, ensuring the coupling reaction proceeds efficiently.
-
-
Activation: Stir the reaction mixture at room temperature for 15-20 minutes to allow for the complete formation of the active ester.
-
Amine Addition: Add the desired substituted amine (1.0-1.1 equiv) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, or until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is consumed.
-
Quenching and Extraction: Pour the reaction mixture into ice-cold water. Extract the aqueous layer three times with ethyl acetate.
-
Causality Check: Pouring into water precipitates the product and dissolves the water-soluble DMF and excess reagents. Ethyl acetate is an organic solvent used to extract the less polar product from the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
-
Causality Check: The NaHCO₃ wash removes any unreacted HOBT and carboxylic acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in chloroform or ethyl acetate in hexanes, to afford the pure 1H-indazole-3-carboxamide derivative.[12]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, Mass Spectrometry, and elemental analysis. For example, the characterization of N-benzyl-1H-indazole-3-carboxamide (4a) shows characteristic peaks in ¹H NMR (DMSO-d₆) at δ 4.52 (d, 2H), 7.22-7.43 (m, 7H), 7.64 (d, 1H), 8.21 (d, 1H), 9.08 (br, t, 1H), and 13.88 (s, 1H).[12]
Biological Evaluation: In Vitro Kinase Inhibition
To quantify the potency of the synthesized compounds against PAK1, a direct enzymatic assay is essential. The ADP-Glo™ Kinase Assay is a highly sensitive and reliable method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[7][16]
Figure 3: Workflow for the in vitro PAK1 kinase inhibition assay.
Protocol 3.1: PAK1 ADP-Glo™ Kinase Assay
This protocol is adapted from standard methodologies for determining kinase inhibitor potency.[7][13]
Materials and Reagents:
-
Recombinant human PAK1 enzyme
-
PAKtide substrate (e.g., RRRLSFAEPG)[16]
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[17]
-
ATP solution
-
Synthesized 1H-indazole-3-carboxamide inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Assay Setup: In a 384-well plate, add the following:
-
1 µL of inhibitor solution (or DMSO for 0% inhibition control).
-
2 µL of PAK1 enzyme solution (concentration to be optimized empirically).[7]
-
A "no enzyme" control should be included for background subtraction.
-
-
Kinase Reaction Initiation: Add 2 µL of the substrate/ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near its Km value for PAK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP.
-
Causality Check: Depleting the original ATP is crucial to ensure that the light generated in the final step is solely from the ADP produced by PAK1 activity.
-
-
Second Incubation: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP (produced by PAK1) back into ATP, which then fuels a luciferase/luciferin reaction to produce light.
-
Third Incubation: Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
Detection: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Data Presentation: Representative Inhibitory Activity
The following table summarizes published in vitro inhibitory activity for representative 1H-indazole-3-carboxamide derivatives against PAK1.
| Compound ID | PAK1 IC₅₀ (nM) | Reference |
| 87c | 52 | [5] |
| 87d | 16 | [5] |
| 30l | 9.8 | [5] |
Note: Lower IC₅₀ values indicate higher potency.
Functional Evaluation: Cell Migration Assay
Given PAK1's central role in regulating the actin cytoskeleton, a cell migration or invasion assay is a critical functional experiment to confirm the inhibitor's effect in a cellular context.[5][8] The wound healing or "scratch" assay is a straightforward method to assess this.
Protocol 4.1: Wound Healing (Scratch) Assay
Materials and Reagents:
-
Cancer cell line with high migratory potential (e.g., MDA-MB-231 breast cancer cells)[5]
-
Complete cell culture medium
-
Test inhibitors dissolved in DMSO
-
Sterile pipette tips (p200) or a dedicated scratch tool
-
Phase-contrast microscope with an imaging system
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile p200 pipette tip, make a straight scratch through the center of the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of the PAK1 inhibitor or vehicle (DMSO) as a control.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined regions for each well. This serves as the baseline (T=0).
-
Incubation: Place the plate back in the incubator (37°C, 5% CO₂).
-
Imaging (Time X): Capture images of the same predefined regions at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition relative to its T=0 area.
Expected Results: An effective 1H-indazole-3-carboxamide PAK1 inhibitor is expected to significantly and dose-dependently suppress the migration of cells into the scratched area compared to the vehicle-treated control cells.[5]
Conclusion
The 1H-indazole-3-carboxamide scaffold represents a highly promising starting point for the development of potent and selective PAK1 inhibitors. This application note provides a validated and comprehensive framework for the synthesis and evaluation of these compounds. The detailed protocols for chemical synthesis, in vitro kinase inhibition, and cell-based functional analysis are designed to be readily implemented, enabling researchers to efficiently characterize novel derivatives. By explaining the rationale behind key experimental steps, this guide empowers scientists to troubleshoot and adapt these methods for the discovery of next-generation PAK1-targeted therapeutics.
References
- Rane, C. K., & Minden, A. (2019). P21-Activated Kinase Signaling in Cancer. Seminars in Cancer Biology, 54, 60-69. ([Link])
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. ([Link])
- ResearchGate. (n.d.). Signaling pathways of PAK1.
- Li, X., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. Journal of Cancer, 12(19), 5845–5857. ([Link])
- Patsnap Synapse. (2024). What are PAK1 inhibitors and how do they work?. ([Link])
- Ching, Y. P., et al. (2011). Targeting p21-activated kinase 1 (PAK1) to induce apoptosis of tumor cells. Proceedings of the National Academy of Sciences, 108(17), 7054-7059. ([Link])
- Li, X., et al. (2021). P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer. PMC - PubMed Central. ([Link])
- Zhang, L., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. ([Link])
- Ye, D. Z., & Field, J. (2012). Development of small-molecule inhibitors of the group I p21-activated kinases, emerging therapeutic targets in cancer. PMC - PubMed Central. ([Link])
- Kumar, R., et al. (2012). Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations. Clinical Cancer Research, 18(12), 3245-3252. ([Link])
- Wikipedia. (n.d.). PAK1. ([Link])
- Tron, G. C., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig cyclization. Organic & Biomolecular Chemistry, 14(3), 990-994. ([Link])
- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Journal of Organic and Pharmaceutical Chemistry. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)
- Harms, F. L., et al. (2018). Activating Mutations in PAK1, Encoding p21-Activated Kinase 1, Cause a Neurodevelopmental Disorder. The American Journal of Human Genetics, 103(4), 579-591. ([Link])
- Ciucci, A., et al. (2010). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry, 18(18), 6877-6887. ([Link])
- ResearchGate. (n.d.).
- Castelli, R., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 60(20), 8433-8448. ([Link])
- Bhagwat, S. S., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(21), 5265-5270. ([Link])
Sources
- 1. Therapeutic Potential of Targeting PAK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PAK1 - Wikipedia [en.wikipedia.org]
- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. What are PAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Pathways: Targeting P21-activated Kinase 1 Signaling in Cancer: Opportunities, Challenges and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. PAK1 Kinase Enzyme System [worldwide.promega.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions based on established synthetic methodologies and common laboratory challenges. Our goal is to explain the causality behind experimental choices, empowering you to optimize your synthesis for yield, purity, and reproducibility.
Section 1: Synthesis Overview & Core Challenges
The synthesis of this compound typically proceeds through a multi-step sequence. A common and logical pathway involves the initial formation of the 4-methoxy-1H-indazole-3-carboxylate ester, followed by N-methylation at the N1 position, and concluding with the hydrolysis of the ester to the final carboxylic acid.
While seemingly straightforward, this synthesis presents a critical regioselectivity challenge during the N-methylation step. The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. Achieving high selectivity for the N1 position is the most significant hurdle in this synthesis.
Typical Synthetic Workflow
Caption: General synthetic pathway for this compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: N-Methylation Regioselectivity
Question: My N-methylation step produces a mixture of the desired N1-methyl and the undesired N2-methyl isomers. How can I improve the N1-selectivity?
Answer: This is the most prevalent challenge. The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituent at the C3 position. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1]. However, kinetic and thermodynamic factors can influence the final product ratio.
Underlying Mechanism: The Role of the Indazole Anion
Deprotonation of the indazole NH creates an anion with negative charge density on both N1 and N2. The subsequent alkylation site is determined by a combination of sterics, electronics, and cation coordination.
-
N1-Alkylation (Thermodynamic Product): Often favored under conditions that allow for equilibration. The resulting 1H-indazole product is typically more stable.
-
N2-Alkylation (Kinetic Product): Can be favored under certain conditions, particularly when the N2 position is more sterically accessible or electronically favored for initial attack.
Troubleshooting Workflow: Optimizing for N1-Alkylation
Caption: Decision workflow for troubleshooting poor N1-methylation regioselectivity.
Recommended Protocol for High N1-Selectivity
Recent studies have demonstrated that the combination of sodium hydride (NaH) as the base and tetrahydrofuran (THF) as the solvent provides excellent regioselectivity for the N1 position across a range of C3-substituted indazoles.[1][2] The rationale is that the sodium cation may coordinate with the N2 nitrogen and the oxygen of the C3-carboxylate group, sterically directing the incoming methylating agent to the N1 position.[3]
Step-by-Step Protocol:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 4-methoxy-1H-indazole-3-carboxylic acid ethyl ester (1.0 equiv) to anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.
-
Methylation: Cool the reaction mixture back to 0 °C. Add the methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the N1 and N2 isomers.
| Condition Element | Recommended | Rationale | Common Pitfall |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base. Favors N1-alkylation.[1][2] | Using weaker bases like K₂CO₃ or Cs₂CO₃ in polar solvents can lead to poor N1/N2 ratios. |
| Solvent | Tetrahydrofuran (THF) | Aprotic, less polar solvent that enhances N1-selectivity. | Using polar aprotic solvents like DMF can increase the proportion of the undesired N2-isomer. |
| Starting Material | Indazole-3-carboxylic acid | Recent work shows direct alkylation of the acid can give higher selectivity and yields compared to starting with the ester.[4] | Using the methyl or ethyl ester is common but can lead to lower selectivity.[4] |
FAQ 2: Incomplete Ester Hydrolysis
Question: My final saponification step to get the carboxylic acid is slow or incomplete. How can I drive the reaction to completion?
Answer: Ester hydrolysis (saponification) is an equilibrium-driven process.[5] To ensure complete conversion to the carboxylic acid, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of water and a strong base.
Causes of Incomplete Hydrolysis:
-
Insufficient Base: Not enough hydroxide ions to fully react with the ester.
-
Insufficient Water: The reaction is reversible; a high concentration of the alcohol byproduct (methanol or ethanol) can push the equilibrium back towards the starting material.
-
Steric Hindrance: The indazole system can present some steric bulk, potentially slowing the rate of hydrolysis compared to simpler esters.
-
Low Temperature/Short Reaction Time: The reaction may require elevated temperatures (reflux) and sufficient time to proceed to completion.
Recommended Protocol for Complete Hydrolysis
This protocol uses standard, robust conditions to ensure complete conversion.[6]
Step-by-Step Protocol:
-
Setup: Dissolve the 4-methoxy-1-methyl-1H-indazole-3-carboxylate ester (1.0 equiv) in a mixture of methanol or ethanol and water (e.g., a 2:1 ratio).
-
Base Addition: Add an excess of sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-5 equiv). LiOH is often preferred as it can lead to cleaner reactions.
-
Heating: Heat the mixture to reflux (typically 60-80 °C) and stir vigorously for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Cooling & Neutralization: Once the reaction is complete, cool the mixture to room temperature and then place in an ice bath (0 °C).
-
Acidification: Slowly and carefully acidify the reaction mixture with cold 1M or 2M hydrochloric acid (HCl) until the pH is ~2-3. The carboxylic acid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
-
Drying: Dry the product under vacuum to obtain the final this compound.
FAQ 3: Unexpected Side Products
Question: Besides the N2-isomer, I'm observing other impurities. What could they be?
Answer: Depending on the specific reagents and conditions used, several other side products can form.
-
Unreacted Starting Material: This is common and can be addressed by increasing reaction time, temperature, or the equivalents of the methylating agent.
-
Esterified Byproducts: If using a methylating agent like dimethyl sulfate with the free carboxylic acid as starting material, you can form the methyl ester of the N1-methylated product (1-MICA ester) or the N2-methylated product (2-MICA ester).[7] This is why a final hydrolysis step is often necessary.
-
Products of Ring Opening/Degradation: Indazoles are generally stable, but harsh basic or acidic conditions combined with high temperatures during hydrolysis can lead to decomposition. If you observe significant discoloration (darkening) of your reaction mixture, degradation may be occurring.
Analytical Characterization
It is crucial to use analytical techniques to identify the desired product and impurities.
| Technique | Desired N1-Isomer | Undesired N2-Isomer | Key Differentiators |
| ¹H NMR | The N-CH₃ signal will have a characteristic chemical shift. Protons on the benzene ring will show distinct shifts and coupling patterns. | The N-CH₃ signal will be at a different chemical shift. The aromatic proton shifts will also differ significantly due to the change in the electronic structure of the quinonoid-like N2-substituted ring. | The chemical shift of the N-CH₃ group is a primary indicator. The proton at the C7 position is often significantly shifted downfield in N1-isomers compared to N2-isomers. |
| LC-MS | Will show the correct mass-to-charge (m/z) ratio for the product. | Will show the identical m/z ratio as the N1-isomer. | LC retention times will be different, allowing for quantification of the isomer ratio. |
| TLC | Will have a specific Rf value. | Will have a different Rf value (often, but not always, distinct). | Co-spotting with a pure standard (if available) is definitive. The two isomers usually have separable Rf values on silica gel. |
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. University College Cork. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Bermudez, J., et al. (1996).
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]
- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice. Blackwell Publishing.
- Konradsson, P., et al. (2024). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. FORENSIC CHEMISTRY, 40, 100603. [Link]
- Niddam-Hildesheim, V., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Raistrick, H., Robinson, R., & Todd, A. R. (1937). J Chem Soc, 80-88.
- Shi, F., & Larock, R. C. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
Sources
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- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites [diva-portal.org]
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- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental hurdles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent and logical synthetic pathway involves a three-stage process:
-
Formation of the Indazole Core: Synthesis of 4-methoxy-1H-indazole-3-carbonitrile or a related ester. A common starting point is the nitrosation of 5-methoxy-indole.[1]
-
N-Methylation: Introduction of the methyl group at the N1 position of the indazole ring. This step is often challenging due to the potential for N2-alkylation.
-
Hydrolysis: Conversion of the nitrile or ester group at the C3 position to the final carboxylic acid.
Q2: Why is regioselectivity an issue during the N-methylation step?
A2: The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to the formation of two possible regioisomers upon alkylation.[2] The thermodynamically more stable product is typically the N1-alkylated indazole, while the N2-isomer is often the kinetically favored product. The final ratio of these isomers is highly dependent on the reaction conditions.[2]
Q3: Can I directly synthesize the methylated indazole core?
A3: While de novo synthesis of N1-alkyl indazoles is possible, it often involves more complex starting materials or reaction pathways.[3] A stepwise approach of first forming the indazole ring followed by N-alkylation is a more common and often more adaptable strategy, particularly when optimizing for specific substitution patterns.
Troubleshooting Guide
Problem 1: Low Yield in the Formation of the 4-Methoxy-1H-indazole Core
Observed Problem: The initial cyclization to form the 4-methoxy-1H-indazole ring from precursors like substituted anilines or indoles results in a low yield of the desired product.
Potential Causes & Solutions:
-
Inefficient Cyclization: The ring-closing step can be sensitive to reaction conditions.
-
Solution: If starting from a substituted o-toluidine derivative, ensure the diazotization is carried out at low temperatures (0-5 °C) to prevent decomposition of the diazonium salt. Subsequent cyclization may require careful optimization of temperature and reaction time.[4]
-
-
Side Reactions: The presence of reactive functional groups can lead to unwanted side products.
-
Solution: When using an indole precursor, the nitrosation reaction conditions must be carefully controlled. A slightly acidic environment is crucial to promote the desired reaction pathway.[1]
-
Problem 2: Poor Regioselectivity during N-Methylation (N1 vs. N2 Isomers)
Observed Problem: A significant amount of the undesired N2-methyl-4-methoxy-1H-indazole-3-carboxylic acid (or its precursor) is formed, leading to difficult purification and reduced yield of the target N1-isomer.
Potential Causes & Solutions:
-
Kinetic vs. Thermodynamic Control: The reaction conditions may favor the formation of the kinetic N2-product.
-
Solution: To favor the thermodynamically more stable N1-isomer, use a strong, non-nucleophilic base in an aprotic solvent. A combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) has been shown to be effective in promoting N1-alkylation.[5] Increasing the reaction temperature can also facilitate equilibration towards the N1-product.
-
-
Steric Hindrance: The substituents on the indazole ring can influence the site of methylation.
-
Solution: While the 4-methoxy group is not exceptionally bulky, its electronic effects can play a role. The choice of methylating agent can also be critical. Methyl iodide or dimethyl sulfate are commonly used.[6]
-
| Condition | Favored Product | Rationale |
| Low Temperature, Weaker Base | N2-Isomer (Kinetic) | Lower energy barrier for N2 attack. |
| Higher Temperature, Strong Base (e.g., NaH in THF) | N1-Isomer (Thermodynamic) | Allows for equilibration to the more stable isomer.[5] |
Problem 3: Incomplete or Slow Hydrolysis of the Nitrile/Ester Precursor
Observed Problem: The conversion of the 4-methoxy-1-methyl-1H-indazole-3-carbonitrile or corresponding ester to the carboxylic acid is sluggish or does not go to completion.
Potential Causes & Solutions:
-
Insufficiently Harsh Conditions: Nitrile and ester hydrolysis require forcing conditions, especially with an electron-rich heterocyclic system.
-
Solution (for Nitrile Hydrolysis): Heat the nitrile under reflux with a strong acid (e.g., aqueous HCl) or a strong base (e.g., aqueous NaOH).[7][8] Be aware that basic hydrolysis will initially form the carboxylate salt, which will require acidification in a separate workup step to yield the carboxylic acid.[7]
-
Solution (for Ester Hydrolysis): Refluxing with an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup, is a standard and effective method.
-
-
Substrate Stability: The indazole core may be susceptible to degradation under harsh hydrolytic conditions.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged reaction times that could lead to decomposition. If degradation is observed, exploring enzymatic hydrolysis could be a milder alternative.[9]
-
Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-1H-indazole-3-carboxaldehyde (Precursor)
This protocol is adapted from a general procedure for the nitrosation of indoles.[1]
-
Reaction Setup: In a round-bottom flask, dissolve sodium nitrite (NaNO₂) in water and add DMF. Cool the mixture to 0 °C.
-
Addition of Starting Material: Slowly add a solution of 5-methoxy-indole in DMF to the cooled nitrosating mixture.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours.
-
Work-up: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation of 4-Methoxy-1H-indazole-3-carboxylic acid Precursor (Favoring N1-Isomer)
This protocol is based on conditions known to favor N1-alkylation.[5]
-
Reaction Setup: To a stirred solution of the 4-methoxy-1H-indazole precursor in anhydrous THF under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Methylation: Cool the mixture back to 0 °C and add methyl iodide or dimethyl sulfate dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: Hydrolysis of 4-Methoxy-1-methyl-1H-indazole-3-carbonitrile
This is a general procedure for acid-catalyzed nitrile hydrolysis.[7][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the 4-methoxy-1-methyl-1H-indazole-3-carbonitrile and a dilute solution of hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain the temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture. The carboxylic acid may precipitate upon cooling. If not, extract the product with a suitable organic solvent.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system.
Visualizing the Process
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for poor regioselectivity in N-methylation.
References
- Synthesis of 1H-Indazoles via Silver(I)
- Technical Support Center: Large-Scale Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem
- Indazole - Organic Syntheses Procedure
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Benzimidazole N-Methylation: A Technical Support Guide - Benchchem
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts
- The biocatalytic hydrolysis of nitriles to carboxylic acids is c
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- Nitrile to Acid - Common Conditions
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
- (PDF)
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - NIH
- An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
- 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps
- Technical Support Center: Synthesis of 4-Iodo-3-methyl-1H-indazole - Benchchem
- Scheme 20. Synthesis of indazole derivatives in different methods.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure
- Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Solubility of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Welcome to the technical support center for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation with this compound. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing poor solubility in aqueous buffers. What is the primary reason for this?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The indazole core is a bicyclic aromatic system which is inherently hydrophobic. While the methoxy and carboxylic acid groups introduce some polarity, the overall molecule retains significant nonpolar character, leading to poor interaction with water. The crystalline nature of the solid form can also contribute to low solubility, as energy is required to break the crystal lattice before solvation can occur.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous medium for cell-based assays. How can I prevent this?
A2: This phenomenon, known as antisolvent precipitation, is a common issue when a compound is highly soluble in an organic solvent like DMSO but poorly soluble in an aqueous buffer.[1] To mitigate this, consider the following strategies:
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both solvent toxicity and precipitation.[1]
-
Employ a co-solvent system: Instead of diluting directly into a purely aqueous buffer, consider using a buffer that contains a small percentage of a water-miscible organic co-solvent.[2][3]
-
Increase the rate of mixing: Add the DMSO stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and reduce the formation of localized high concentrations that can lead to precipitation.[1]
-
Pre-warm the aqueous medium: Gently warming the aqueous medium (e.g., to 37°C for cell culture) can sometimes improve the solubility and reduce precipitation.[1]
Troubleshooting Guide: Enhancing Solubility
Low solubility is a frequent hurdle in the development of new chemical entities.[4] For ionizable compounds like this compound, several strategies can be employed to enhance solubility.
Strategy 1: pH Adjustment
The carboxylic acid moiety in your compound is ionizable. By manipulating the pH of the solution, you can significantly alter its solubility.
The Underlying Principle: Ionization
In an aqueous environment, a carboxylic acid (R-COOH) exists in equilibrium with its deprotonated, anionic form (R-COO⁻).
R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺
According to Le Châtelier's principle, increasing the pH (decreasing the H₃O⁺ concentration) will shift the equilibrium to the right, favoring the formation of the more polar and, therefore, more water-soluble carboxylate anion.[5][6][7] Generally, the solubility of an acidic compound increases in a more alkaline solution.[8]
Experimental Protocol: pH-Solubility Profile Generation
-
Prepare a series of buffers: Prepare buffers with a range of pH values (e.g., from pH 4 to pH 8).
-
Add excess compound: Add an excess of this compound to a fixed volume of each buffer.
-
Equilibrate: Shake or stir the samples at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method like HPLC-UV.
-
Plot the data: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
Expected Outcome: You should observe a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.
Strategy 2: Salt Formation
Converting the carboxylic acid to a salt is a well-established and effective method for increasing the aqueous solubility of ionizable active pharmaceutical ingredients (APIs).[9][10][11] Approximately 50% of marketed small molecule APIs are administered in their salt form.[11]
The Underlying Principle: Ionic Interactions
By reacting the acidic compound with a suitable base, you form a salt. This salt will dissociate in water into the carboxylate anion and the counter-ion cation. These charged species have much stronger interactions with polar water molecules compared to the neutral parent compound, leading to a significant increase in solubility.
Experimental Protocol: Small-Scale Salt Screening
-
Select a base: Choose a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine).
-
Dissolve the compound: Dissolve a known amount of this compound in a suitable organic solvent (e.g., ethanol, methanol).
-
Add the base: Add a stoichiometric equivalent of the chosen base (dissolved in a small amount of water or the same organic solvent) to the compound solution.
-
Isolate the salt: Remove the solvent under reduced pressure. The resulting solid is the salt form of your compound.
-
Assess solubility: Determine the aqueous solubility of the newly formed salt using the protocol described in Strategy 1 (at a neutral pH).
Data Summary: Expected Solubility Enhancement
| Formulation | Expected Solubility | Rationale |
| Parent Compound (in neutral buffer) | Low | Predominantly in the less soluble, neutral form. |
| Sodium Salt (in neutral buffer) | High | Dissociates into highly soluble ions. |
| Potassium Salt (in neutral buffer) | High | Dissociates into highly soluble ions. |
| Tromethamine Salt (in neutral buffer) | High | Forms an organic salt that is often highly water-soluble. |
Strategy 3: Co-solvents
The use of co-solvents, which are water-miscible organic solvents, is a common technique to increase the solubility of poorly water-soluble compounds.[2][3][12]
The Underlying Principle: Polarity Modification
Co-solvents work by reducing the polarity of the aqueous solvent system.[2] This makes the solvent more "like" the nonpolar regions of your compound, thereby improving the solvation of the molecule. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][3]
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare co-solvent mixtures: Prepare a series of aqueous buffers containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% ethanol in phosphate-buffered saline).
-
Determine solubility: Follow the same procedure as the pH-solubility profile generation (Strategy 1) for each co-solvent mixture.
-
Plot the data: Plot the solubility of the compound against the percentage of the co-solvent in the mixture.
Expected Outcome: You should observe an increase in solubility with an increasing concentration of the co-solvent. However, be mindful that high concentrations of organic solvents can be toxic in biological systems.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the low solubility of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Co-solvent: Significance and symbolism [wisdomlib.org]
- 4. WHITEPAPER - Improving API Solubility by Salt & Cocrystal Formation - Drug Development and Delivery [drug-dev.com]
- 5. fiveable.me [fiveable.me]
- 6. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. chemistrystudent.com [chemistrystudent.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. agnopharma.com [agnopharma.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (MMICA). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable indazole derivative with high purity. The following sections provide in-depth, experience-driven answers to common purification issues, backed by established chemical principles and literature.
Introduction to Purification Challenges
The synthesis of this compound, a key building block in pharmaceutical research, often involves the N-methylation of a 4-methoxy-1H-indazole-3-carboxylic ester followed by hydrolysis, or direct methylation of the indazole-3-carboxylic acid.[1] These synthetic routes, while effective, are frequently complicated by the formation of several structurally similar byproducts. The primary challenge lies in the non-selective alkylation of the indazole nitrogen, which can lead to a mixture of N-1 and N-2 regioisomers.[2][3] Additionally, incomplete reactions or side reactions like decarboxylation can further contaminate the final product.
This guide provides a logical framework for identifying and removing these impurities, ensuring the high quality required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on your synthetic route, but the most prevalent byproducts include:
-
N-2 Regioisomer (4-Methoxy-2-methyl-2H-indazole-3-carboxylic acid): This is the most common and challenging impurity, formed during the N-methylation step. Indazole alkylation often yields a mixture of N-1 (thermodynamic) and N-2 (kinetic) products.[4]
-
Unreacted Starting Material (4-Methoxy-1H-indazole-3-carboxylic acid): Incomplete methylation will leave residual starting material.
-
Precursor Ester (e.g., Ethyl or Methyl 4-Methoxy-1-methyl-1H-indazole-3-carboxylate): Incomplete hydrolysis of an ester precursor is a common source of contamination.
-
Decarboxylated Byproduct (4-Methoxy-1-methyl-1H-indazole): Carboxylic acids, particularly heteroaromatic ones, can be susceptible to decarboxylation, especially if exposed to high temperatures.[5]
Q2: My crude product is an inseparable oil, not a solid. What should I do?
A2: Oiling out during crystallization or after workup is typically caused by the presence of impurities that depress the melting point and disrupt the crystal lattice of the desired product. The N-2 isomer is often a major contributor. The recommended approach is to avoid immediate crystallization and instead perform a preliminary purification by column chromatography to separate the major components before attempting to crystallize the product from the enriched fractions.
Q3: How can I quickly check for the presence of the N-2 isomer?
A3: Proton NMR (¹H NMR) is the most effective tool. The chemical shifts of the protons on the indazole ring, particularly the proton at the C7 position, are sensitive to the position of the N-methyl group. While specific shifts for your compound should be confirmed, generally, the N-1 and N-2 isomers will exhibit distinct patterns in the aromatic region. Thin Layer Chromatography (TLC) can also be used; the two isomers will likely have slightly different Rf values, though they may be close.
Q4: Is column chromatography always necessary?
A4: Not always, but it is highly recommended for achieving >98% purity, especially when the N-2 isomer is present in significant quantities (>5%). For less stringent purity requirements, a carefully optimized acid-base extraction followed by recrystallization may be sufficient. However, chromatography provides the most reliable separation of regioisomers.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to a solution.
Problem 1: Low Yield After Aqueous Workup and Precipitation
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanation |
| The desired product remains dissolved in the aqueous or organic phase after extraction and acidification. | 1. Incorrect pH for Precipitation: The product is amphoteric. If the pH is too low (e.g., <1), the indazole nitrogens can become protonated, increasing aqueous solubility. If the pH is too high, it will remain as the carboxylate salt. 2. High Solubility in Wash Solvent: The chosen organic solvent for washing the basic aqueous layer might have partial solubility for the carboxylate salt. | 1. Optimize Precipitation pH: After dissolving the crude material in a basic solution (e.g., 1M NaOH), acidify slowly with 1M HCl while monitoring the pH. The isoelectric point, where the compound has minimum solubility, is typically between pH 3-5. Check the pH with a calibrated meter or narrow-range pH paper. 2. Change Wash Solvent: When washing the basic aqueous solution, use a non-polar solvent like diethyl ether or hexanes instead of more polar options like ethyl acetate or DCM to minimize extraction of the desired product salt. |
Problem 2: Persistent Impurity Peak in HPLC/NMR After Crystallization
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanation |
| A significant impurity peak (~5-20%) remains after multiple crystallization attempts. NMR suggests a structurally similar compound. | 1. Co-crystallization of N-1/N-2 Isomers: Regioisomers with similar shapes and polarity can sometimes co-crystallize, making separation by this method inefficient.[7] 2. Trapped Solvent or Starting Material: The crystal lattice may trap residual solvent or unreacted starting material. | 1. Switch to Chromatographic Separation: This is the most robust solution for isomer separation. See Protocol 2 for a detailed method. The subtle differences in dipole moment between the N-1 and N-2 isomers allow for separation on silica gel.[2] 2. Optimize Recrystallization: If chromatography is not an option, try a different solvent system for recrystallization. A binary solvent system (e.g., Ethanol/Water, Dioxane/Water) where the product is soluble in one solvent and insoluble in the other can be more selective. Allow for slow cooling to form well-defined crystals, which are less likely to trap impurities. |
Problem 3: Product Degrades During Purification
| Observation | Potential Cause(s) | Troubleshooting Steps & Explanation |
| New, unexpected spots appear on TLC or peaks in LC-MS during purification, especially when using heat. | Thermal Decarboxylation: Heating the carboxylic acid, particularly in solution (e.g., during reflux for crystallization in a high-boiling solvent like quinoline), can cause loss of CO₂ to form 4-Methoxy-1-methyl-1H-indazole.[5] | 1. Avoid Excessive Heat: Perform all purification steps at or near room temperature if possible. If heat is required to dissolve the compound for crystallization, do so quickly and minimize the time spent at high temperatures. 2. Use Vacuum Concentration: Concentrate solutions on a rotary evaporator at moderate temperatures (<40°C) to remove solvents instead of boiling at atmospheric pressure. |
Purification Workflows & Logic
The following diagrams illustrate the decision-making process for purifying your crude product.
Diagram 1: General Purification Workflow
Caption: High-level workflow for MMICA purification.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic for identifying and resolving specific impurities.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction and Precipitation
This protocol is effective when the primary impurities are non-acidic (e.g., residual ester, decarboxylated byproduct) and the N-2 isomer content is low (<5%).
-
Dissolution: Dissolve the crude solid (1.0 g) in 1 M aqueous sodium hydroxide (NaOH) solution (20 mL). Stir until all solids are dissolved. The solution may be hazy if oily, non-acidic impurities are present.
-
Organic Wash: Transfer the basic aqueous solution to a separatory funnel. Wash the solution with diethyl ether or toluene (2 x 20 mL) to remove neutral or basic impurities. Discard the organic layers.
-
Expert Insight: This step is critical for removing less polar byproducts. Toluene is effective for removing aromatic impurities.[8]
-
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add 3 M hydrochloric acid (HCl) dropwise with vigorous stirring. Monitor the pH and stop the addition when the pH is between 3 and 4. A precipitate should form.
-
Isolation: Continue stirring the slurry in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold deionized water (2 x 10 mL) to remove inorganic salts, followed by a small amount of cold diethyl ether to aid in drying.
-
Drying: Dry the white to off-white solid under high vacuum to a constant weight. Assess purity by NMR and HPLC. Further purification can be achieved by recrystallization if needed.
Protocol 2: Purification by Flash Column Chromatography
This is the definitive method for separating the N-1 and N-2 regioisomers.
-
Sample Preparation: Dissolve the crude product (1.0 g) in a minimal amount of dichloromethane (DCM) or the eluent mixture. Add a small amount of silica gel ("dry loading") and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Prepare a silica gel column using a slurry packing method with the chosen eluent. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) with 0.5-1% acetic acid added.
-
Expert Insight: The addition of a small amount of acetic acid to the mobile phase is crucial. It keeps the carboxylic acid protonated, preventing streaking on the silica and leading to sharper peaks and better separation.[9]
-
-
Loading and Elution: Carefully load the dried sample onto the top of the packed column. Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the column fractions by TLC, staining with a UV lamp. The N-1 and N-2 isomers should appear as distinct spots.
-
Self-Validation: Use a co-spot on your TLC plate (a lane with your starting material, a lane with the current fraction, and a lane with both spotted on top of each other) to confidently track the separation.
-
-
Isolation: Combine the fractions containing the pure desired product (typically the more polar N-1 isomer will elute later, but this should be confirmed). Remove the solvent under reduced pressure.
-
Final Polish: If the resulting solid contains residual acetic acid, it can be removed by dissolving the solid in ethyl acetate, washing with a small amount of water, drying the organic layer over sodium sulfate, and re-concentrating. A final recrystallization from a solvent like ethyl acetate/hexanes will yield highly pure material.
References
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64, o2257.
- Finkelstein, J. A., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). U.S. Patent Application No. 12/982,042.
- Valente, A., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(8), 9457-9474.
- Alam, M. M., & Keating, M. J. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 17, 1938-1954.
- Bernard, M. K., et al. (2010). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. The Journal of Organic Chemistry, 75(19), 6679-6682.
- Gale, D. J., & Wilshire, J. F. K. (1974). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 27(6), 1295-1308.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2257.
- Giraud, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12534-12542.
- Hursthouse, M. B., & Huth, S. L. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. University of Southampton.
- Organic Chemistry Portal. Indazole synthesis.
- Muszalska, I., et al. (2008). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 65(4), 429-435.
- Wallace, E. M., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(40), 5324-5327.
- Dorta, R. L., et al. (2003). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 80, 72.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1954.
- Japan EnviroChemicals, Ltd. (n.d.). III Analytical Methods.
- Alam, M. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1954.
- DiVA portal. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- Pliva, J., et al. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. U.S. Patent No. 6,794,519.
- Molecules. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- RSC. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Yamanouchi Pharmaceutical Co., Ltd. (2006). Methods of making indazoles. U.S. Patent No. 6,998,489.
- Giraud, F., et al. (2018). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW.
- PubMed. (1993). [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles].
- ResearchGate. (2021). Synthesis of 1H‐indazole derivatives.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubMed. (2022). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.
- PubMed. (2013). Base-catalyzed synthesis of substituted indazoles under mild, transition-metal-free conditions.
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preventing degradation of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid in solution
Answering your request, here is the technical support center for preventing the degradation of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid in solution.
Introduction: Understanding the Molecule
This compound is a specialized heterocyclic compound of interest in pharmaceutical research and drug discovery.[1] Its structure, featuring an indazole core, a carboxylic acid group, and a methoxy substituent, offers a unique combination of chemical properties. However, this complexity also presents stability challenges in solution. This guide provides in-depth technical advice, troubleshooting, and validated protocols to help researchers maintain the integrity of this compound in their experiments.
The stability of the molecule is dictated by its three key functional regions:
-
The 1H-indazole Ring: This aromatic heterocyclic system is susceptible to oxidation and photolytic degradation.[2][3]
-
The 3-Carboxylic Acid Group: This group governs the molecule's acidity and solubility. It is the primary site for pH-dependent reactions and potential decarboxylation under stress conditions like heat.
-
The 4-Methoxy Group: As an electron-donating group on the benzene ring, it can influence the reactivity of the entire indazole system.
Section 1: Core Stability Principles & Potential Degradation Pathways
The primary factors that can compromise the stability of this compound in solution are pH, light, oxygen, and temperature.[4] Understanding these factors is critical for preventing degradation.
-
Oxidative Degradation: The indazole ring, similar to other electron-rich heterocyclic systems like imidazoles, is vulnerable to autoxidation, especially when mediated by basic conditions or the presence of trace metals.[3] This can lead to ring-opening or the formation of N-oxide derivatives, compromising biological activity.
-
Photodegradation: Aromatic and heterocyclic compounds often absorb UV-Vis light, which can lead to photolytic cleavage or rearrangement.[5] Exposure to ambient laboratory light or high-intensity sources used in specific assays can initiate degradation pathways.[3]
-
pH-Mediated Hydrolysis & Instability: The carboxylic acid group makes the molecule's solubility and stability highly dependent on pH. While deprotonation of the carboxylic acid in neutral to basic solutions increases solubility, extreme pH values can catalyze degradation.[6] For instance, strongly acidic conditions can promote decarboxylation, while strongly basic conditions can facilitate oxidative pathways.[3]
-
Thermal Degradation: Elevated temperatures accelerate all chemical reactions, including degradation. Long-term storage at room temperature or above is not recommended. For carboxylic acids, heat can sometimes lead to decarboxylation (loss of CO2).
Below is a diagram illustrating the potential degradation pathways based on the known reactivity of the compound's functional groups.
Caption: Potential degradation pathways for the target compound in solution.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound? A1: For initial stock solutions, high-purity, anhydrous DMSO or DMF are recommended. For aqueous buffers used in experiments, the final concentration of the organic solvent should be minimized. The carboxylic acid functional group imparts poor solubility in neutral water; solubility increases significantly at pH > 6 as the carboxylate salt is formed.
Q2: What is the optimal pH range for working with this compound in aqueous solutions? A2: A slightly acidic to neutral pH range of 6.0 to 7.4 is recommended. This range balances the need for solubility (by partially or fully deprotonating the carboxylic acid) with the need to prevent base-mediated oxidation.[3] Avoid strongly acidic (pH < 4) or strongly basic (pH > 8.5) buffers during prolonged experiments or storage.
Q3: How should I store the solid compound and its solutions? A3:
-
Solid Form: Store the solid compound at 2-8°C , protected from light and moisture in a tightly sealed container.[7] For long-term storage (>1 year), storage at -20°C is advisable.
-
Solution (Organic Stock): DMSO or DMF stock solutions should be stored at -20°C or -80°C .[8] It is best practice to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store the compound in aqueous buffers for extended periods, even at 2-8°C, due to the risk of hydrolysis and other degradation pathways.[8]
Q4: My solution has turned slightly yellow. What does this mean? A4: A yellow discoloration often indicates the formation of degradation products, likely resulting from oxidation or photodecomposition.[7] You should discard the solution and prepare a fresh one from solid stock. Review your handling procedures to ensure the solution was not exposed to excessive light or stored improperly.
Q5: Can I work with this compound on an open bench under normal lab lighting? A5: For short durations, this is generally acceptable. However, for extended experiments or when preparing stock solutions, it is best practice to work in a fume hood with the sash lowered or to use amber-colored vials to minimize exposure to UV and high-intensity ambient light.[5]
Section 3: Troubleshooting Guide
This table addresses common issues encountered during experimentation.
| Observed Issue | Potential Cause(s) | Recommended Action & Explanation |
| Inconsistent or reduced biological activity. | 1. Compound Degradation: The most likely cause is the degradation of the active compound in solution.[7] 2. Repeated Freeze-Thaw Cycles: This can introduce moisture and accelerate degradation of stock solutions. | 1. Prepare fresh aqueous solutions for every experiment from a validated stock. 2. Aliquot stock solutions into single-use vials to avoid freeze-thaw damage. 3. Confirm the purity of the solid material using an analytical method like HPLC if the issue persists. |
| Appearance of unexpected peaks in HPLC/LC-MS. | 1. Oxidation/Photodegradation: New peaks, often eluting earlier than the parent compound, can be polar degradation products.[3] 2. pH-Induced Change: Working at pH extremes can cause structural changes or degradation.[6] | 1. Ensure solutions are prepared with degassed or sparged buffers to remove dissolved oxygen. 2. Protect solutions from light by using amber vials or covering them with foil. 3. Verify the pH of your buffers and solutions. Ensure it is within the recommended 6.0-7.4 range. |
| Precipitation or cloudiness in aqueous buffer. | 1. Low pH: The protonated carboxylic acid form is less soluble in water. 2. Exceeded Solubility Limit: The concentration of the compound may be too high for the buffer system, especially if the organic co-solvent percentage is low. | 1. Check and adjust the pH of your buffer to be > 6.0. 2. If precipitation occurs upon adding the stock solution, try vortexing or brief sonication. If it persists, you may need to decrease the final concentration or slightly increase the percentage of a permissible co-solvent. |
Section 4: Recommended Protocols
Protocol 4.1: Preparation of a High-Concentration Stock Solution
-
Preparation: Allow the solid this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the solid compound in a sterile, amber-colored vial.
-
Dissolution: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Mixing: Cap the vial tightly and vortex thoroughly until all solid material is completely dissolved. Gentle warming (to 30-37°C) or brief sonication can be used if necessary.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected micro-tubes.
-
Storage: Label the aliquots clearly and store them at -20°C for short-term use (up to 3 months) or -80°C for long-term storage (up to 12 months).
Protocol 4.2: Workflow for Assessing Solution Stability (HPLC-UV)
This protocol provides a framework for validating the stability of the compound in your specific experimental buffer, a key aspect of trustworthy research.
Caption: A self-validating workflow to assess compound stability.
References
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- Shafiee, F., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
- Salehi, B., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central. [Link]
- (No Source)
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid.
- Kang, S., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. PubMed Central. [Link]
- Huang, Y., et al. (2019).
- (No Source)
- (2022). Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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- Zlotos, D. P., et al. (2020).
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- Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
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- 1H-Indazole-3-Carboxylic Acid Methyl Ester.
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 5. q1scientific.com [q1scientific.com]
- 6. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Welcome to the technical support guide for the chromatographic analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering peak asymmetry issues, specifically peak tailing, during HPLC analysis. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deep understanding of the underlying chemical principles causing the issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing for this compound. What are the likely causes?
Answer:
Peak tailing for this specific analyte is a common issue that stems directly from its molecular structure and its interaction with the HPLC column. The primary cause is almost always unwanted secondary interactions between your analyte and the stationary phase.[1][2]
Let's break down the chemistry of the analyte and the system:
-
Analyte's Dual Nature: this compound is an ionizable compound with two key features:
-
Stationary Phase Interactions: In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction with the C18 stationary phase.[1][5] However, two other mechanisms often interfere, causing peak tailing:
-
Silanol Group Interactions: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[6][7] These silanols are acidic (pKa ≈ 3.8–4.2) and become negatively charged (Si-O⁻) at mobile phase pH values above 4.[8] The basic nitrogens in your indazole analyte can then form strong ionic bonds with these sites, delaying a portion of the analyte molecules as they pass through the column and causing a "tail".[2][9][10]
-
Metal Chelation: Low-level metal impurities (like iron, aluminum, or titanium) can be present in the silica backbone of the column packing or can leach from stainless steel components of the HPLC system (frits, tubing).[2][11][12] Molecules like yours, which contain both carboxylic acid and ketone-like functionalities, can act as chelating agents, binding strongly to these metal ions.[11][13] This strong, secondary retention mechanism is a notorious cause of severe peak tailing.[13]
-
Q2: How can I systematically diagnose the root cause of the tailing? Is it a chemical interaction or a problem with my HPLC system?
Answer:
A systematic approach is crucial. Before you start changing method parameters, you must first determine if the problem is chemical (related to the analyte and column chemistry) or physical (related to the HPLC system hardware).
The most effective diagnostic test is to inject a neutral, non-polar compound . A good choice would be a simple compound like Toluene or Naphthalene.
-
Prepare a Standard: Create a dilute solution of a neutral marker (e.g., 10 µg/mL Toluene) in your mobile phase.
-
Analyze: Inject this standard using your current HPLC method.
-
Evaluate the Peak:
-
If the neutral compound's peak is symmetrical: The problem is chemical in nature. Your system is physically sound, but your analyte is undergoing the secondary interactions described in Q1. Proceed to Q3.[14]
-
If the neutral compound's peak also tails: The problem is physical or systemic. An issue with the column or the HPLC instrument is affecting all compounds. Proceed to Q5.[14]
-
This simple test saves significant time by directing your troubleshooting efforts correctly.
The following diagram outlines the logical workflow for diagnosing and resolving peak tailing.
Q3: My neutral marker peak is perfect, so the issue is chemical. How do I use the mobile phase to fix it?
Answer:
This result strongly points to silanol interactions. Your most powerful tool to combat this is controlling the mobile phase pH .[3][4][15] The goal is to suppress the ionization of the residual silanol groups on the stationary phase, making them neutral and far less interactive.
At a low pH (e.g., pH < 3.0), the equilibrium of the silanol groups shifts, forcing them into their protonated, neutral (Si-OH) state. This eliminates the strong ionic attraction for the basic sites on your analyte, dramatically improving peak shape.[1][2][8][16]
Modify your aqueous mobile phase to a pH between 2.5 and 3.0 . This is typically achieved by adding a small amount of acid.
| Additive | Typical Concentration | Pros | Cons |
| Formic Acid (FA) | 0.1% (v/v) | Excellent for LC-MS (volatile), effectively controls pH.[17][18] | Weaker ion-pairing agent than TFA, may not be sufficient for severe tailing.[19] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% (v/v) | Strong ion-pairing agent, excellent for improving peak shape in UV-based methods.[20][21] | Causes significant signal suppression in mass spectrometry (MS) and can permanently contaminate the system.[21][22] |
Starting Protocol:
-
Prepare your aqueous mobile phase (e.g., HPLC-grade water).
-
Add 1.0 mL of formic acid per 1000 mL of water to create a 0.1% FA solution (final pH ≈ 2.8).[17]
-
Use this as your aqueous component (Solvent A) in your gradient.
-
Re-equilibrate your column and inject your sample. You should see a significant improvement in peak shape.
Note: For robust and reproducible results, it is critical to operate at a pH at least 1.5-2 units away from your analyte's pKa.[15][23][24]
Q4: I lowered the pH, and the peak is better but still not perfect. What else can I do?
Answer:
If pH adjustment alone isn't enough, the remaining tailing is likely due to a combination of residual silanol activity and/or metal chelation. Now, you should focus on your column choice and be aware of potential metal contamination.
Not all C18 columns are created equal. For challenging analytes like this, the column's quality is paramount.
| Column Characteristic | Why It's Important | Recommendation |
| High-Purity Silica (Type B) | Contains very low levels of metal impurities, reducing the active sites for chelation.[2][8] | Use columns from reputable manufacturers that are explicitly marketed as "high-purity" or "base-deactivated". |
| Fully End-Capped | The process of end-capping deactivates a majority of the residual silanol groups that cause tailing.[1][7][25] | Ensure your column is specified as "end-capped". This is standard for most modern, high-performance columns. |
| Alternative Chemistries | Phases with polar-embedded groups or hybrid organic/silica particles can provide alternative selectivity and shield silanol interactions.[2][26] | If tailing persists on a standard C18, consider trying a column with a polar-embedded phase. |
If you suspect metal chelation is a primary issue, the best solution is avoidance.
-
Use High-Purity Solvents and Additives: Ensure all mobile phase components are HPLC-grade or better to avoid introducing metal contaminants.
-
Consider a Bio-Inert or Metal-Free HPLC System: For ultimate performance with chelating compounds, systems that replace stainless steel components with inert materials (like PEEK or MP35N) eliminate the source of metal ion leaching.[11][13] While a significant investment, this is the most robust solution for sensitive analytes.
Q5: My neutral compound test failed; all my peaks are tailing. What systemic issues should I look for?
Answer:
Tailing of all peaks, including a neutral marker, points to a physical problem in the flow path that is causing band broadening.[14] The most common culprits are:
-
Column Void or Bed Deformation: A void can form at the head of the column due to pressure shocks or pH/temperature stress, creating an empty space where peaks can broaden.[16][27]
-
Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the porous frit at the column inlet, distorting the flow path.[1][6]
-
Action: Use guard columns and always filter your samples and mobile phases to prevent this.[16] If a blockage occurs, back-flushing (as described above) may dislodge it.
-
-
Excessive Extra-Column Volume: The volume within the tubing and connections outside of the column can contribute to peak broadening.
Q6: Could my sample preparation or injection method be the cause?
Answer:
Yes, two common issues related to the sample itself can cause peak distortion, though they often lead to fronting more than tailing, they are still important to rule out.
-
Column Overload: Injecting too much analyte mass can saturate the stationary phase.[6]
-
Action: Perform a dilution series. Dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves and becomes more symmetrical, you were overloading the column.[30]
-
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 95% water) can cause the sample band to spread improperly upon injection.[6][31]
-
Action: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use the weakest solvent possible that can fully dissolve your analyte.
-
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
- ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
- Alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
- LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Axion Labs. (n.d.). HPLC Peak Tailing.
- LCGC. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
- LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- International Labmate. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
- Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization.
- MicroSolv Technology Corporation. (n.d.). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns?
- SilcoTek® Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- University College London. (n.d.). HPLC solvents and mobile phase additives.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
- GL Sciences. (n.d.). What are C18 HPLC columns?
- Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Phenomenex. (n.d.). LC Technical Tip.
- National Institutes of Health. (2014, November 10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. (2025, August 7). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
- ScienceDirect. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- SilcoTek® Corporation. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
- PubMed. (1991, May). High-performance liquid chromatography of metal chelates: Environmental and industrial trace metal control.
- MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
- LCGC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases.
- PubChem. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid.
- PubChem. (n.d.). 5-methoxy-1H-indazole-3-carboxylic acid.
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
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- 4. moravek.com [moravek.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. LC Technical Tip [discover.phenomenex.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. acdlabs.com [acdlabs.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 15. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
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- 17. chromatographyonline.com [chromatographyonline.com]
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- 22. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
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- 31. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
issues with regioselectivity in indazole functionalization
Welcome to the Technical Support Center for Indazole Functionalization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common regioselectivity issues encountered during the synthesis and modification of indazole-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary regioselectivity challenges in indazole functionalization?
A1: The main regioselectivity challenges in indazole chemistry stem from the competitive reactivity of several positions on the indazole ring. The key issues include:
-
N1 vs. N2 Functionalization: Indazole possesses two reactive nitrogen atoms in its pyrazole ring. Reactions such as alkylation, arylation, and acylation can occur at either the N1 or N2 position, frequently resulting in a mixture of regioisomers.[1][2][3] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4][5]
-
C3 Functionalization: The C3 position is another primary site for functionalization, including halogenation, arylation, and alkylation.[2][6] Achieving selectivity for C3 over the nitrogen atoms or other carbon positions can be a significant hurdle.
-
C-H Functionalization of the Benzene Ring: Directing functional groups to specific positions on the carbocyclic ring (C4, C5, C6, C7) necessitates specific strategies, often involving directing groups, to overcome the inherent reactivity of the heterocyclic portion of the molecule.[7]
Troubleshooting Guide: N-Alkylation Regioselectivity
Q2: I'm getting a mixture of N1 and N2 alkylated products. Why is this happening and how can I control the selectivity?
A2: Obtaining a mixture of N1 and N2 alkylated products is a common issue because the indazolide anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[1] The ratio of these products is highly sensitive to the reaction conditions. Control over regioselectivity is governed by a complex interplay of electronic effects, steric hindrance, and the nature of the ion pair formed between the indazolide anion and the metal cation from the base.[1]
Here's a breakdown of the key factors and how to manipulate them:
Causality Behind Experimental Choices:
-
Base and Solvent System: The choice of base and solvent is arguably the most critical factor. Strong hydride bases like sodium hydride (NaH) in non-polar aprortic solvents such as tetrahydrofuran (THF) strongly favor N1-alkylation.[1][5][8] This is often attributed to the formation of a "tight ion pair" where the sodium cation coordinates with the N2 atom and a C3 substituent, sterically hindering attack at N2 and directing the alkylating agent to N1.[1][8] In contrast, using carbonate bases like Cs₂CO₃ or K₂CO₃ in polar aprotic solvents such as DMF often leads to mixtures of isomers or can favor the N2 product.[1][9]
-
Substituents on the Indazole Ring:
-
C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position can significantly enhance N1-selectivity, especially when using NaH in THF.[1][8]
-
C7 Position: Bulky substituents at the C7 position can sterically hinder the approach of the electrophile to the N1 position, potentially leading to lower N1 selectivity or no reaction.[1] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[5][8]
-
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable product.[5][8] Reactions run under conditions that allow for equilibration may favor the N1 isomer. Some reaction conditions can favor the equilibration to the thermodynamic N1 substituted product.[8]
Data Presentation: General Trends in N-Alkylation Regioselectivity
| Condition | Favored Isomer | Rationale | Key Considerations |
| Base/Solvent | |||
| NaH / THF | N1 | Formation of a tight ion pair with Na⁺ coordinating at N2, directing attack to N1.[1][8] | Highly effective, especially with C3 electron-withdrawing groups.[5][8] |
| K₂CO₃ / DMF | Mixture or N2 | Weaker ion pairing, allowing for reaction at both nitrogen centers.[1][3] | Often results in difficult-to-separate mixtures.[3] |
| Cs₂CO₃ / Dioxane | N1 | Can promote N1 selectivity through a chelation mechanism.[9] | Solubility of the base can be a factor.[9] |
| Mitsunobu (DBAD, PPh₃) | N2 | The phosphine intermediate may provide chelation control, directing alkylation to N2.[3][5] | A good alternative when N2 selectivity is desired. |
| TfOH / Diazo compounds | N2 | Metal-free catalytic system showing high N2 selectivity.[10] | Offers a different mechanistic pathway to N2 products. |
| Substituent Effects | |||
| C3-Electron Withdrawing | N1 | Enhances N1 selectivity, particularly with NaH/THF.[1][8] | Stabilizes the N1-anion. |
| C7-Electron Withdrawing | N2 | Confers excellent N2 regioselectivity.[5][8] | Electronically directs functionalization to N2. |
| C7-Bulky Group | N2 or Mixture | Sterically hinders attack at the N1 position.[1] | The larger the group, the greater the effect. |
Experimental Protocols: Achieving Regioselective N-Alkylation
Protocol 1: Selective N1-Alkylation (General Procedure)
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) and stir the reaction mixture at the appropriate temperature (e.g., room temperature to 50 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Selective N2-Alkylation using Mitsunobu Conditions
-
Preparation: To a solution of the indazole (1.0 eq.), the alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of di-tert-butyl azodicarboxylate (DBAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to isolate the N2-alkylated product.
Mandatory Visualization: N1 vs. N2 Alkylation Pathways
Caption: Competing pathways in indazole N-alkylation.
Troubleshooting Guide: C3-Position Functionalization
Q3: How can I achieve regioselective functionalization at the C3 position?
A3: Selective functionalization at the C3 position often requires strategies to deactivate the more nucleophilic nitrogen atoms or to specifically activate the C3 position.
Strategies for Selective C3 Functionalization:
-
N-Protection: Protecting the indazole nitrogen atoms is a common and effective approach. An N2-protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can direct lithiation and subsequent reaction with electrophiles specifically to the C3 position.[11] The SEM group can later be removed under mild conditions.[11]
-
Direct Halogenation: Direct halogenation at the C3 position, particularly iodination and bromination, can be achieved with high regioselectivity using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS).[6] These C3-halogenated indazoles are versatile intermediates for further modifications via cross-coupling reactions.[6]
-
Metal-Catalyzed C-H Activation: Transition metal-catalyzed reactions can directly functionalize the C3 position. For instance, palladium-catalyzed reactions with isocyanide insertion have been used for C3-functionalization of 2H-indazoles.[12]
Experimental Protocols: C3 Functionalization
Protocol 3: N2-Protection Followed by C3-Lithiation and Functionalization
-
N2-Protection: Regioselectively protect the N2 position of the indazole with a suitable protecting group (e.g., SEM-Cl).
-
C3-Lithiation: Dissolve the N2-protected indazole in an anhydrous ether solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C). Add a strong base such as n-butyllithium (n-BuLi) dropwise to effect lithiation at the C3 position.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture and allow it to react.
-
Deprotection: After work-up and purification, remove the N2-protecting group (e.g., with TBAF for a SEM group) to yield the C3-functionalized indazole.
Mandatory Visualization: C3-Functionalization Workflow
Sources
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- 12. C(sp(2))-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion Strategy Leading to Diverse Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
how to increase the stability of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
Technical Support Center: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
A Guide to Enhancing Chemical Stability for Researchers and Drug Development Professionals
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address stability challenges you may encounter during your research. As there is limited publicly available stability data specifically for this molecule, the guidance herein is synthesized from the established chemical principles of the indazole nucleus, carboxylic acid functional groups, and related pharmaceutical compounds.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common stability concerns.
Q1: My solid-form compound has developed a yellowish or brownish tint over time. What is causing this? This is likely due to a combination of minor oxidative degradation and/or photodegradation. The indazole ring system, like many nitrogen-containing heterocycles, can be susceptible to slow oxidation upon exposure to air and light, leading to the formation of colored impurities.[1]
Q2: I'm observing new peaks in my HPLC chromatogram after storing the compound in a methanol solution for a few days. Why? Solution-state instability is common and can be triggered by several factors. The primary suspects are photodegradation, especially if stored in clear vials, and pH-catalyzed hydrolysis or other reactions.[1][2] Methanol is generally a good solvent, but its quality (e.g., presence of peroxides) and the ambient storage conditions are critical.
Q3: What are the ideal short-term and long-term storage conditions for this compound? For optimal stability, a multi-faceted approach is required. See the summary table below.
| Storage Type | Condition | Temperature | Atmosphere | Light Protection |
| Long-Term (Solid) | Crystalline Solid | -20°C or below | Inert Gas (Argon/Nitrogen) | Amber Vial/Darkness |
| Short-Term (Solid) | Crystalline Solid | 2-8°C | Desiccated | Amber Vial/Darkness |
| Working Solution | Diluted in Solvent | 2-8°C (if stable) | Degassed Solvent | Amber Vial/Foil Wrap |
Q4: Can the carboxylic acid group cause stability issues? Yes. Carboxylic acids can be susceptible to thermal decarboxylation, although this typically requires elevated temperatures. More commonly, the acidic proton can influence the local pH environment in solution, potentially catalyzing degradation pathways.[2] Its presence also opens the door for strategies like salt formation to improve stability.[3][4]
Q5: Is this compound sensitive to moisture? Carboxylic acids and heterocyclic compounds can be hygroscopic, meaning they can absorb water from the atmosphere.[5][6] This absorbed water can increase solid-state reactivity and degradation. Storing the compound over a desiccant is a mandatory precaution.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental problems with diagnostic workflows and solutions.
Issue 1: Rapid Degradation Observed in Aqueous Solution
-
Symptoms: You prepare an aqueous buffer solution of your compound for a biological assay, but within hours, you observe a significant loss of the parent compound and the appearance of multiple new peaks in your analytical run.
-
Causality Analysis: Indazole derivatives can be highly susceptible to pH and oxidative stress in aqueous media.[1][2] The combination of dissolved oxygen, potential metal ion contaminants in buffers, and a non-optimal pH can create a highly reactive environment.
-
Troubleshooting Workflow Diagram
Caption: Potential degradation pathways for the compound.
-
Mechanistic Insights:
-
Photodegradation: This is a significant concern for indazoles. Exposure to UV or even high-intensity visible light can cause a rearrangement of the indazole ring to form a more stable benzimidazole structure. [1][7][8]This is often an irreversible process that results in a complete loss of the desired molecular scaffold.
-
Oxidative Degradation: The electron-rich indazole ring is susceptible to oxidation. This can occur at the nitrogen atoms to form N-oxides or lead to more complex ring-opening reactions, especially in the presence of reactive oxygen species. [9]The methoxy group can also be a target for oxidative cleavage.
-
Thermal Degradation: The primary thermal risk is the decarboxylation of the C3-carboxylic acid group, especially at temperatures approaching the compound's melting point.
-
Hydrolytic Degradation: While the core indazole ring is relatively stable to hydrolysis, the methoxy ether linkage could be susceptible to cleavage under harsh acidic conditions. [2] By understanding these potential failure modes, researchers can proactively implement the storage conditions and formulation strategies outlined in this guide to ensure the integrity and reliability of their experimental results.
-
References
- Gize, M. E., et al. (2025). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed.
- Gize, M. E., et al. (2021). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. PubMed Central.
- ResearchGate. Photoreaction of Indazole Metastable-State Photoacid. ResearchGate Publication.
- ResearchGate. Multiple pyrazolylazoindole/indazole scaffold based visible-light photoswitches with versatile controlled photophysical properties. ResearchGate Publication.
- Sapnakumari, M., et al. (2014). Synthesis of new indazole derivatives as potential antioxidant agents. ResearchGate.
- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). PubChemLite Database.
- ResearchGate. Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. ResearchGate Publication.
- Pharmaceutical Technology. Stabilization of Amorphous APIs. Pharmaceutical Technology Website.
- OUCI. Synthesis of new indazole derivatives as potential antioxidant agents. OUCI Publication Database.
- AHH Chemical Co., Ltd. This compound, 95% Purity, C10H10N2O3, 100 mg. AHH Chemical Website.
- Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH Website.
- National Institutes of Health. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. NIH Website.
- Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. ACP Journal.
- Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. PubMed.
- National Institutes of Health. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH Website.
- ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate Publication.
- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid. PubChem Database.
- PubChem. methyl 1H-indazole-3-carboxylate. PubChem Database.
- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate Publication.
- ResearchGate. Synthesis of New Indazole Analogs of Curcumin as Antioxidant and Anti-inflammatory Candidates: An In Vitro Investigation. ResearchGate Publication.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
- National Institutes of Health. Indazole-3-carboxylic acid. NIH PubChem Database.
- RSC Publishing. Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Publishing Journal.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal Publication.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica Journal.
- ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid. ResearchGate Publication.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. NIH Website.
- National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. NIH Website.
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- 2. researchgate.net [researchgate.net]
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation [sigmaaldrich.com]
- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Understanding the Challenge - Why Do Indazoles Struggle with Permeability?
Technical Support Center: Overcoming Poor Cell Permeability of Indazole-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. This guide provides in-depth troubleshooting and strategic advice to overcome the common challenge of poor cell permeability, a critical hurdle in translating potent biochemical activity into cellular efficacy.
Indazole-based compounds are a prominent scaffold in medicinal chemistry, often exhibiting high potency against various biological targets. However, their journey from the extracellular space to the intracellular target is frequently impeded by the cell membrane. This section addresses the fundamental reasons for this issue and provides initial troubleshooting guidance.
Frequently Asked Questions (FAQs): Initial Troubleshooting
Q1: My indazole-based inhibitor is highly potent in biochemical assays but shows weak or no activity in cell-based assays. What's the likely problem?
A1: A significant drop-off in activity between biochemical and cellular assays is a classic sign of poor cell permeability. Your compound may not be [1]efficiently crossing the cell membrane to reach its intracellular target. Another possibility is th[1]at the compound is a substrate for efflux pumps, which actively transport it out of the cell.
To diagnose the issue, a[1][2] systematic evaluation is necessary:
-
Assess Physicochemical Properties: Analyze the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are key [1]indicators of a molecule's ability to passively diffuse across a lipid bilayer.
-
Conduct Permeability Assays: In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay directly measure the compound's ability to cross a membrane.
-
Evaluate Efflux Lia[1]bility: Utilize cell lines that overexpress specific efflux transporters (e.g., MDCK-MDR1) or employ efflux pump inhibitors in your cellular assays to determine if your compound is being actively removed from the cell.
Q2: What specific phys[1][2]icochemical properties of indazoles contribute to their poor cell permeability?
A2: The inherent structure of the indazole ring system can contribute to unfavorable permeability characteristics:
-
Polarity and Hydrogen Bonding: The indazole core contains nitrogen atoms that act as hydrogen bond acceptors, and the N-H group is a hydrogen bond donor. A high number of hydrogen[2] bond donors and acceptors, along with a high polar surface area (PSA), are generally associated with lower passive permeability.
-
Rigidity: The rig[1][3][4][5]id, planar structure of the indazole ring can limit the conformational flexibility that is sometimes necessary for a molecule to adopt a more lipophilic shape to facilitate membrane transit.
Q3: How does Lipinski's "Rule of Five" apply to my indazole compounds?
A3: Lipinski's Rule of Five is a guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability, which is heavily influenced by permeability. The rules state that poor[5][6][7] absorption or permeation is more likely when a compound has:
-
More than 5 hydrogen bond donors.
While not an absolute pr[5][6][7]edictor, if your indazole compound violates one or more of these rules, it's a strong indication that you may face permeability challenges.
Part 2: Strategies[4][6] for Enhancing Cell Permeability
Once poor permeability is identified, several strategies can be employed to improve it. These can be broadly categorized into medicinal chemistry approaches (modifying the molecule itself) and formulation-based approaches (how the molecule is delivered).
Medicinal Chemistry Approaches: A Question of Structural Modification
Q4: How can I structurally modify my indazole compound to improve its cell permeability?
A4: A multi-pronged approach to structural modification is often the most effective:
-
Reduce Polarity and Hydrogen Bonding Capacity:
-
Systematically decrease the number of hydrogen bond donors (HBDs) and acceptors (HBAs). Masking hydrogen bond don[1]ors, even at the cost of increasing molecular weight and acceptors, can be an effective strategy.
-
Introduce intramo[8]lecular hydrogen bonds to shield polar groups, which can reduce the desolvation penalty when entering the lipid membrane.
-
Replace polar fun[1][9]ctional groups with less polar bioisosteres.
-
-
Optimize Lipophilic[1]ity:
-
Systematically modify substituents on the indazole ring or its appended groups to achieve an optimal lipophilicity (typically a LogD in the range of 1-3). Be mindful that excessive[1] lipophilicity can lead to poor solubility and non-specific toxicity.
-
-
Prodrug Strategies:
-
Temporarily mask polar functional groups with lipophilic moieties that are cleaved by intracellular enzymes to release the active parent drug. This is a highly effectiv[2][10][11]e strategy for improving the permeability of compounds with excessive polarity. For example, converting a[10][11][12] carboxylic acid to an ester can significantly enhance passive diffusion.
-
Q5: What is a "prodrug[2][8]" and how can this strategy be applied to indazole compounds?
A5: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This approach is particul[13]arly useful for overcoming poor permeability. For indazole compounds, c[10][11][12]ommon prodrug strategies include:
-
Ester Prodrugs: If your indazole has a carboxylic acid or hydroxyl group, converting it to an ester can mask the polar group and increase lipophilicity.
-
Carbamate Prodrugs: For indazoles with an amine functionality, a carbamate prodrug can be synthesized to improve permeability.
-
Phosphate Prodrugs: While this strategy is often used to improve solubility, it can also be designed to target specific uptake transporters.
A typical workflow for medicinal chemistry-based permeability enhancement.
Formulation-Based Approaches: Enhancing Delivery
Q6: Can formulation strategies alone solve the permeability issues of my indazole compounds?
A6: Formulation technologies can significantly improve the oral bioavailability of poorly permeable compounds, especially for preclinical and clinical development. These strategies often wo[2][14][15]rk by enhancing the solubility and dissolution rate of the compound, which can indirectly improve its apparent permeability. Key strategies include:
-
Lipid-Based Formulations: Incorporating the compound into oils, surfactant dispersions, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract and facilitate absorption.
-
Nanoformulations: [14][15] Encapsulating the compound in lipid-based or polymeric nanoparticles can improve its solubility and facilitate cellular uptake. Nanoparticles can increas[2][16][17]e the surface area for dissolution and interact with the intestinal lining to promote uptake.
Part 3: Assay Sele[16][18][19][20]ction and Troubleshooting
Choosing the right experimental setup and correctly interpreting the data are crucial for successfully improving the cell permeability of your indazole-based compounds.
FAQs: Choosing and Troubleshooting Permeability Assays
Q7: What is the difference between the PAMPA and Caco-2 assays, and which one should I use?
A7: Both are valuable in vitro tools, but they measure different aspects of permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective, h[18][19][20]igh-throughput method ideal for early-stage drug discovery to rank compounds based on their passive permeability potential.
-
Caco-2 Permeability[18][20][21] Assay: This assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier resembling the intestinal epithelium. It can assess both passiv[22][23][24]e diffusion and active transport processes, including efflux. It is considered the gold[19][23][24] standard for predicting in vivo oral absorption.
Recommendation: Star[23]t with PAMPA for initial screening of a series of analogs to understand their passive diffusion potential. For lead compounds, progress to the Caco-2 assay to get a more complete picture that includes the potential for active transport.
A decision tree for selecting the appropriate permeability assay.
Q8: I have a high efflux ratio in my Caco-2 assay. What does this mean and what should I do?
A8: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 indicates that your compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp). This means the compound i[2][25]s being actively pumped out of the cells, which can severely limit its intracellular concentration and efficacy.
Troubleshooting Steps:
-
Confirm Efflux: Rerun the Caco-2 assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in[23] the A-B permeability and a decrease in the efflux ratio will confirm that your compound is an efflux substrate.
-
Structural Modifications: Medicinal chemistry efforts can be directed to design analogs that are no longer recognized by efflux pumps. This can involve altering[2] the number and position of hydrogen bond donors and acceptors.
-
Formulation with Ef[26][27]flux Inhibitors: For oral drug development, co-formulating the compound with an efflux pump inhibitor could be a viable strategy.
Q9: My compound has po[2]or aqueous solubility. How does this affect my permeability assay and how can I mitigate it?
A9: Poor aqueous solubility can lead to compound precipitation in the assay buffer, reducing the effective concentration and leading to an underestimation of permeability.
-
Solubility Assessment: First, determine the kinetic and thermodynamic solubility of your compound in the assay buffer.
-
Use of Co-solvents:[2] Employ a minimal amount of a biocompatible co-solvent like DMSO to maintain solubility. Ensure the final concentration does not affect cell viability or membrane integrity.
-
Bovine Serum Albumi[2]n (BSA): Including BSA in the receiver compartment can help to maintain sink conditions and prevent non-specific binding of lipophilic compounds to the assay plates.
Data Presentation[28]: Summarizing Permeability Data
When evaluating a series of indazole analogs, it is crucial to present the data in a clear and organized manner to facilitate structure-activity relationship (SAR) analysis.
| Compound ID | R1 Group | R2 Group | LogD (pH 7.4) | PSA (Ų) | HBD/HBA | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Caco-2 Efflux Ratio |
| Lead-01 | -H | -COOH | 0.5 | 95.3 | 2/3 | 0.2 | 0.1 | 1.2 |
| Analog-02 | -H | -COOMe | 1.8 | 82.1 | 1/3 | 2.5 | 1.8 | 1.5 |
| Analog-03 | -Cl | -COOMe | 2.5 | 82.1 | 1/3 | 5.1 | 4.2 | 1.8 |
| Analog-04 | -Cl | -CONH2 | 1.2 | 105.4 | 2/3 | 0.8 | 0.5 | 8.5 |
This table illustrates how to effectively summarize physicochemical properties and permeability data to guide lead optimization.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
96-we[18]ll filter plate (Donor plate) with a hydrophobic PVDF membrane.
-
96-well acceptor plat[21]e.
-
Lipid solution (e.g., 1% lecithin in dodecane).
-
Phosphate-buffered sa[28]line (PBS), pH 7.4.
-
Test compounds and control compounds (high and low permeability).
-
Plate shaker.
-
LC-[21]MS/MS or UV-Vis plate reader for analysis.
Procedure:
-
Prepare a stock solution of the test compound in DMSO. Dilute the stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Add the appropriate volume of PBS to the acceptor plate wells.
-
Coat the filter membrane of the donor plate with a small volume of the lipid solution and allow the solvent to evaporate.
-
Add the test compound solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature with gentle shaking for a specified time (e.g., 5-18 hours).
-
After incubation, sep[18][21]arate the plates and determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp).
Caco-2 Permeability Assay Protocol
Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer.
Materials:
-
Caco-[23]2 cells.
-
Transwell inserts (e.g., 24-well format).
-
Cell culture medium ([29]e.g., DMEM with 10% FBS).
-
Transport buffer (e.g[29]., Hanks' Balanced Salt Solution (HBSS) with HEPES).
-
Test compounds, contr[29]ol compounds, and a monolayer integrity marker (e.g., Lucifer Yellow).
-
TEER meter.
-
LC-MS[29]/MS for analysis.
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm monolayer int[23]egrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolay[23][29]ers with pre-warmed transport buffer.
-
For apical-to-basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
For basolateral-to-apical (B-A) permeability, add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 2 hours).
-
At the end of the inc[29]ubation, take samples from both the donor and receiver chambers.
-
Analyze the samples by LC-MS/MS to determine the compound concentration.
-
Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
References
- Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005). Pharmaceutical Technology. [Link]
- Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. (2024).
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. (1993). Journal of Pharmaceutical Sciences. [Link]
- MDCK Permeability.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]
- Nanosuspension technologies for delivery of poorly soluble drugs. (2014). Journal of Controlled Release. [Link]
- Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs. (2022). Life Sciences. [Link]
- Lipinski's Rule of 5. GARDP Revive. [Link]
- Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of the American Chemical Society. [Link]
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. CliniSciences. [Link]
- MDR1-MDCK Permeability Assay.
- Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
- What is Lipinski's Rule of 5? AZoLifeSciences. [Link]
- MDCK-MDR1 Permeability Assay. Evotec. [Link]
- Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. (2011). Future Medicinal Chemistry. [Link]
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). Physical Chemistry Chemical Physics. [Link]
- Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). Journal of Medicinal Chemistry. [Link]
- How hydrogen bonds impact P-glycoprotein transport and permeability. (2016). Future Medicinal Chemistry. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- How hydrogen bonds impact P-glycoprotein transport and permeability.
- Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles' Physicochemical Properties on Responses in Biological Systems. (2023). Pharmaceutics. [Link]
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Lipinski's rule of five. Wikipedia. [Link]
- Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- PAMPA Permeability Assay. Technology Networks. [Link]
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (2018). Molecules. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Caco-2 Permeability Assay Protocol. Studylib. [Link]
- Caco2 assay protocol. [No Source Found].
- Caco-2 permeability assay.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2018). Molecules. [Link]
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minimizing epimerization during chiral synthesis of indazole derivatives
A Guide to Minimizing and Troubleshooting Epimerization
Welcome to the technical support center for the chiral synthesis of indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining stereochemical integrity during synthesis. Uncontrolled epimerization can lead to mixtures of diastereomers, complicating purification and potentially impacting the biological activity and safety of the final compound.[1][2] This resource provides in-depth FAQs and troubleshooting workflows to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a critical concern in the synthesis of chiral indazole derivatives?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[1] This converts one diastereomer into another. In the context of chiral indazole-containing drugs like Niraparib, maintaining the correct stereochemistry is paramount as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[3][4] The formation of an undesired epimer not only reduces the yield of the active pharmaceutical ingredient but also introduces impurities that can be difficult to separate due to their similar physical properties.[1][2]
Q2: Which protons on a chiral center adjacent to an indazole ring are most susceptible to epimerization?
Protons on a carbon atom directly attached to the indazole ring, particularly at the C3 position, or on a substituent at the N1 or N2 positions, can be susceptible to epimerization. The acidity of a proton at a stereocenter is a key factor. The indazole ring, being an electron-withdrawing aromatic system, can stabilize a negative charge on an adjacent carbon atom, thereby increasing the acidity of the proton at that position. This makes it more susceptible to abstraction by a base, which is the initiating step for epimerization.
Q3: What are the primary mechanisms driving epimerization in chiral indazole synthesis?
The most common mechanism for epimerization at a carbon stereocenter is through the formation of a planar intermediate, which can be re-protonated from either face, leading to a loss of stereochemical information. Two primary pathways are:
-
Direct Enolization: A base directly abstracts an acidic proton from the stereocenter, forming a planar enolate or a similar carbanionic intermediate. This is a significant risk when strong bases are used, especially if the proton is activated by an adjacent electron-withdrawing group (like the indazole ring itself or a carbonyl group).[1]
-
Oxazolone Formation: While more commonly discussed in peptide synthesis, a similar mechanism can be envisioned if the chiral center is part of an amino acid-like fragment attached to the indazole. Activation of a neighboring carboxyl group can lead to intramolecular cyclization, forming a planar oxazolone intermediate that is prone to racemization.[1][2]
The following diagram illustrates the general mechanism of base-catalyzed epimerization via direct enolization at a stereocenter adjacent to an indazole ring.
Caption: Troubleshooting workflow for reducing epimerization.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Alkylation with Minimized Epimerization
This protocol describes a general method for the N-alkylation of a chiral intermediate where the stereocenter is adjacent to the indazole ring.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add the chiral indazole derivative (1.0 eq) and dissolve in anhydrous, less polar solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to a low temperature (0 °C to -78 °C). The optimal temperature will depend on the acidity of the proton and the strength of the base. A temperature of -20 °C is a good starting point for moderately acidic protons.
-
Base Addition: Slowly add a solution of a mild or hindered base (e.g., K2CO3, Cs2CO3, or DIPEA) (1.1-1.5 eq) dropwise over 15-30 minutes. Stir the mixture at this temperature for 30 minutes.
-
Electrophile Addition: Add the electrophile (e.g., alkyl halide) (1.0-1.2 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at the low temperature, monitoring its progress by TLC or LC-MS every hour. If the reaction is sluggish, allow it to warm slowly to a slightly higher temperature (e.g., from -20 °C to 0 °C or room temperature), but avoid heating.
-
Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH4Cl.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Analysis: Immediately analyze the crude product for epimeric purity using chiral HPLC (see Protocol 2).
Protocol 2: Chiral HPLC Analysis for Epimeric Purity
This protocol provides a general guideline for developing a chiral HPLC method to determine the ratio of epimers.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often a good starting point for many classes of molecules.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol or hexane/ethanol. Vary the ratio of the alcohol modifier (e.g., from 5% to 30%) to optimize separation. Small amounts of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape.
-
Reversed Phase: Use a mobile phase of acetonitrile/water or methanol/water, often with a buffer such as ammonium acetate. [5][6]3. Method Optimization:
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Temperature: Column temperature can affect separation. Screen temperatures between 20 °C and 40 °C.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance.
-
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase. Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the sample and integrate the peak areas of the two epimers to determine their ratio and calculate the enantiomeric or diastereomeric excess.
References
- Ye, Y., Kevlishvili, I., Feng, S., Liu, P., & Buchwald, S. L. (2020).
- Ye, Y., Kevlishvili, I., Feng, S., Liu, P., & Buchwald, S. L. (2020).
- Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents. (2014). pubmed.ncbi.nlm.nih.gov. [Link]
- Ye, Y., Kevlishvili, I., Feng, S., Liu, P., & Buchwald, S. L.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug.
- Synthesis of 1H-Indazoles via Silver(I)
- Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10.
- Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines. eprints.whiterose.ac.uk. [Link]
- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug.
- Synthesis and characterization of four process impurities in pazopanib. (2018). pubmed.ncbi.nlm.nih.gov. [Link]
- Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH C
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. ncbi.nlm.nih.gov. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ncbi.nlm.nih.gov. [Link]
- Indazole synthesis. organic-chemistry.org. [Link]
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). mdpi.com. [Link]
- Synthesis of niraparib (XXXII).
- Processes for the preparation of Niraparib and intermediates thereof.
- A kind of synthetic method for preparing Niraparib.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (2022). pubmed.ncbi.nlm.nih.gov. [Link]
- A novel synthetic method for preparing an anticancer medicine Niraparib.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. caribjscitech.com. [Link]
- Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Deriv
- Epimerization and racemization of some chiral drugs in the presence of human serum albumin. pubmed.ncbi.nlm.nih.gov. [Link]
- Epimerisation in Peptide Synthesis. (2023). mdpi.com. [Link]
- Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing.
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- 5. Design, synthesis and biological evaluation of pazopanib derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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addressing inconsistent results in biological assays with 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
An Application Scientist's Guide to Troubleshooting Inconsistent Assay Results
Welcome to the technical support center for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that lead to inconsistent results in biological assays. As Senior Application Scientists, we understand that reproducibility is the cornerstone of credible research.[1] This resource synthesizes our field-proven insights with established scientific principles to help you achieve reliable and accurate data.
The indazole core is a prominent scaffold in medicinal chemistry, with many derivatives acting as potent kinase inhibitors used in oncology.[2][3][4] Given this context, achieving consistent results is paramount for accurately determining potency, selectivity, and potential therapeutic value. This guide provides a structured approach to troubleshooting, moving from the compound itself to the biological system and finally to the specifics of your assay.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound between experiments. Where should we start our investigation?
Variability in potency measurements (e.g., IC50) is a common challenge that can originate from multiple sources. A systematic approach is crucial. We recommend investigating in the following order:
-
Compound Integrity: Verify the purity, solubility, and stability of your compound stock and working solutions. Degradation or precipitation can drastically alter the effective concentration.
-
Cellular System Health: Ensure your cell lines are healthy, free from contamination (especially mycoplasma), and are used at a consistent passage number. Cell line misidentification is also a major source of irreproducible data.[5][6][7]
-
Assay Protocol Consistency: Review your experimental protocol for subtle variations in pipetting, incubation times, and reagent preparation.[8][9]
Below is a logical workflow to guide your troubleshooting process.
Caption: A logical flowchart for troubleshooting inconsistent assay results.
Troubleshooting Guide 1: Compound-Related Issues
The physical and chemical properties of your test compound are a primary source of potential variability. Ensuring the integrity of the compound you add to your assay is the first and most critical step.[10]
Q2: Could the purity of my this compound sample be causing inconsistent results?
Absolutely. The "assay" value on a certificate of analysis quantifies the amount of the target compound, while "purity" identifies everything else.[11][12] A sample with 95% purity contains 5% impurities. If one of those impurities is a highly potent modulator of your target, it can lead to false or variable results.[13][14]
-
Causality: An unknown, highly potent impurity can dominate the biological signal, leading to an inaccurate assessment of your compound's activity. The composition of these impurities may also vary between batches, causing significant irreproducibility.
-
Troubleshooting Steps:
-
Verify Purity: If you have access to analytical chemistry resources, independently verify the purity of your compound batch via High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Source Comparison: If possible, procure the compound from a different, reputable supplier and compare the results head-to-head.
-
Review Synthesis: The synthesis of indazole derivatives can sometimes result in regioisomers (e.g., N1 vs. N2 alkylation). Confirm with your supplier or via NMR that you have the correct isomer, 1-methyl-1H-indazole.
-
Q3: My compound solution sometimes appears cloudy. How does solubility affect my assay?
Poor solubility is a frequent cause of inconsistent data. If your compound precipitates in the stock solution (e.g., DMSO) or, more critically, in the aqueous assay medium, the effective concentration delivered to the cells or target protein will be lower and more variable than intended.[15]
-
Causality: Precipitated compound is not biologically available. Furthermore, particulates can interfere with optical-based readouts (absorbance, fluorescence, luminescence) by scattering light.[15]
-
Troubleshooting Steps:
-
Visual Inspection: Always visually inspect your solutions after dilution in aqueous media. Check for cloudiness or precipitate.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer.
-
Adjust Stock Concentration: If solubility is an issue, consider lowering the stock concentration in DMSO and adjusting dilution schemes accordingly.
-
Consider Excipients: In some cases, the use of solubility-enhancing excipients may be necessary, but these must be tested for their own biological effects.
-
Q4: We prepare our compound plates in advance. Could the compound be degrading?
Yes. Compound stability is a critical factor, especially for compounds stored in solution.[10] Indazole derivatives can be susceptible to several degradation pathways, including photodegradation and hydrolysis under certain pH conditions.[16]
-
Causality: Degradation reduces the concentration of the active compound, leading to a loss of potency. Freeze-thaw cycles can also cause precipitation or degradation.[10][17]
-
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solutions into single-use volumes to avoid repeated freezing and thawing.[10]
-
Protect from Light: Store stock solutions and assay plates protected from light, as indazoles can undergo photochemical rearrangement.[16]
-
Fresh Dilutions: Always prepare fresh dilutions of the compound in your aqueous assay buffer immediately before use. Do not store compounds in aqueous solutions for extended periods unless stability has been confirmed.
-
Forced Degradation Study: To rigorously assess stability, you can perform a forced degradation study under various stress conditions (see table below).
-
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60-80°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60-80°C | 2-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours |
| Photostability | UV/Visible Light (ICH Q1B) | Room Temp | Varies |
| Thermal Stress | 80-100°C (Dry Heat) | Varies | 24-72 hours |
| Table adapted from typical forced degradation study conditions.[16] |
Troubleshooting Guide 2: Cell-Based Assay Issues
The biological system itself is a major source of variability. Maintaining a consistent and healthy cell culture is non-negotiable for reproducible data.[8][18]
Q5: Why is cell line authentication so important?
Research has shown that a significant percentage of cell lines used in laboratories are misidentified or cross-contaminated with other cell lines (like HeLa).[5][19] Using the wrong cell line means your results are not relevant to the biological context you believe you are studying, making the data invalid and irreproducible.[6][7]
-
Causality: Different cell lines have unique genetic backgrounds, receptor expression levels, and signaling pathway activities. A contaminating cell line can easily overgrow the original culture, completely changing the experimental system.
-
Validation Protocol:
-
Source Verification: Obtain cell lines only from reputable cell banks (e.g., ATCC).
-
STR Profiling: The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) profiling.[19][20] Authenticate your cell lines upon receipt, when creating a new cell bank, and if you suspect inconsistent results.[20]
-
Mycoplasma Testing: Regularly test your cultures for mycoplasma contamination, which can alter cellular metabolism and response to treatments.
-
Q6: Our assay results seem to drift over time. Could cell passage number be the cause?
Yes. As cell lines are continuously cultured, they can undergo genetic and phenotypic drift. This means that cells at passage 30 may respond very differently to a compound than cells at passage 5.
-
Causality: Continuous passaging can lead to changes in gene expression, protein expression levels, and signaling responses, which can alter a cell's sensitivity to a drug.
-
Troubleshooting Steps:
-
Establish a Passage Number Window: Define a consistent working passage number range for your experiments (e.g., passages 5-15) and stick to it.
-
Thaw New Vials: To maintain consistency, regularly thaw a fresh, early-passage vial from your authenticated cell bank.
-
Monitor Cell Health: Only use cells that are in their exponential growth phase and have high viability (typically >90%) for your assays.[18]
-
Troubleshooting Guide 3: Assay-Specific Artifacts
Sometimes, the compound can directly interfere with the assay chemistry, leading to misleading results that are not due to a true biological effect.
Q7: We're using an MTT assay and see high cell viability even at high compound concentrations. What could be happening?
This is a classic sign of assay interference. Tetrazolium-based assays (MTT, MTS, XTT) rely on cellular reductases to convert a substrate into a colored formazan product. However, compounds with intrinsic reducing properties can perform this conversion chemically, without any cellular involvement.[15]
-
Causality: The compound directly reduces the MTT reagent, creating a strong color signal. This is interpreted as high metabolic activity and, therefore, high cell viability, masking any actual cytotoxicity of the compound.
-
Troubleshooting Protocol: Cell-Free Interference Check
-
Prepare a 96-well plate with your standard assay medium.
-
Add a serial dilution of this compound to the wells, just as you would in your experiment. Do not add any cells.
-
Include a "medium only" well as a negative control.
-
Add the MTT (or MTS/XTT) reagent to all wells.
-
Incubate for the standard duration (e.g., 1-4 hours).
-
Read the absorbance on a plate reader.
-
Interpretation: If you see a dose-dependent increase in absorbance in the absence of cells, your compound is directly interfering with the assay reagent.[15]
-
Caption: Workflow for a cell-free assay to detect compound interference.
Q8: If my compound interferes with MTT assays, what is a better alternative?
If you confirm interference with tetrazolium-based assays, you should switch to an assay with an orthogonal mechanism.
-
Recommended Alternative: The CellTiter-Glo® Luminescent Cell Viability Assay is considered a gold standard.[18] It measures ATP levels, which is a direct indicator of metabolically active cells. This lytic assay has a different chemistry that is less prone to interference from reducing compounds.
-
Experimental Protocol: CellTiter-Glo® Assay
-
Plate Cells: Seed cells in an opaque-walled 96-well plate suitable for luminescence and incubate to allow for attachment.
-
Treat Cells: Add serial dilutions of your compound and incubate for the desired treatment period.
-
Equilibrate: Allow the plate to equilibrate to room temperature for about 30 minutes.[15]
-
Add Reagent: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol. Add a volume of reagent equal to the culture medium volume in each well.
-
Lyse & Stabilize: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure: Read luminescence on a plate reader.
-
References
- Culture Collections. (n.d.). Why is authentication important?.
- Minerva Biolabs. (2020, March 5). Why You Need To Authenticate Your Cell Line - Your Research Could Depend On It.
- Biocompare. (2021, November 2). The Importance of Cell-Line Authentication.
- Psomagen. (2025, June 2). Why the Future of Biological Research Requires Cell Line Authentication.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. ResearchGate.
- Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]
- SC Labs. (2018, April 16). Lab results over 100% purity? An explanation.
- BioAssay Systems. (n.d.). Troubleshooting.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Ansh Labs. (n.d.). Troubleshooting Immunoassays.
- GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
- Biocompare. (2022, October 18). Immunoassay Troubleshooting.
- Hamilton Company. (n.d.). Compound Handling | Applications.
- IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach.
- Medikamenter QS. (2025, July 30). Understanding Assay, Purity, and Potency in Analytical Chemistry.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Torontech. (2025, August 6). Stop Batch Failures: Assay vs Purity in HPLC.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Rani, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(34), 20835-20864. [Link]
- Zhang, H., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Molecules, 26(9), 2489. [Link]
- PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).
- ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives.
- Li, Y., et al. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o2257. [Link]
- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
- MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.
- PubChem. (n.d.). methyl 1H-indazole-3-carboxylate.
- Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. (n.d.). (PDF) 1-Methyl-1H-indazole-3-carboxylic acid.
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- 13. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
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Technical Support Center: Scaling Up 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid Synthesis
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, scientists, and drug development professionals managing the transition of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid synthesis from the laboratory bench to a pilot plant. Our focus is on anticipating challenges, providing robust troubleshooting strategies, and explaining the fundamental chemical and engineering principles behind each recommendation to ensure a safe, efficient, and scalable process.
Introduction: The Scale-Up Challenge
This compound is a key heterocyclic building block in medicinal chemistry. While its synthesis may be straightforward on a gram scale in the lab, scaling to multi-kilogram production in a pilot plant introduces significant challenges.[1] Issues that are minor at the bench, such as heat dissipation, mixing efficiency, and solid handling, become critical at scale.[2][3] This guide provides a framework for navigating these complexities, with a primary focus on the critical N-methylation step, which is often plagued by regioselectivity issues.[4][5][6]
Overall Synthetic Workflow
The most common and scalable synthetic route involves the regioselective N-methylation of the readily available 4-Methoxy-1H-indazole-3-carboxylic acid or its ester, followed by hydrolysis if necessary, and final purification by crystallization.
Caption: High-level overview of the synthesis process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The two primary safety concerns are:
-
Thermal Runaway: The N-methylation step is often exothermic. What is easily managed in a lab flask with an ice bath can become a serious hazard in a large, jacketed reactor where the surface-area-to-volume ratio is much lower.[3] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure. It is crucial to perform calorimetric studies (e.g., Differential Scanning Calorimetry or Reaction Calorimetry) to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR) before pilot-scale execution.[3]
-
Reagent Handling: Many methylating agents (e.g., dimethyl sulfate, methyl iodide) are toxic and carcinogenic. Bases like sodium hydride (NaH) are flammable and react violently with water.[7] Pilot plant operations require closed-system transfers and specialized personal protective equipment (PPE) to minimize operator exposure.
Q2: How do I choose between methylating the free acid versus the ester?
A2: Methylating the ester (e.g., methyl or ethyl 4-methoxy-1H-indazole-3-carboxylate) is generally preferred for scale-up. The carboxylate anion of the free acid can compete with the indazole nitrogen for the methylating agent, leading to the formation of the methyl ester as a byproduct and consuming expensive reagents. Protecting the carboxylic acid as an ester simplifies the reaction profile, often leading to cleaner conversion and higher yields in the methylation step. The subsequent saponification (hydrolysis) of the ester is typically a robust and high-yielding transformation.
Q3: My lab procedure uses THF or DMF. Are these suitable for a pilot plant?
A3: While THF and DMF are excellent laboratory solvents, they have drawbacks at the pilot scale.
-
DMF (Dimethylformamide): Has a high boiling point, making it difficult to remove under vacuum. It is also a reproductive toxin, requiring stringent handling procedures.
-
THF (Tetrahydrofuran): Can form explosive peroxides upon storage and exposure to air. Pilot plant protocols using THF require rigorous peroxide testing and the use of inhibitors. For scale-up, consider alternative solvents. For N-alkylation, polar aprotic solvents like Acetonitrile (ACN) or 2-Methyl-THF (a safer alternative to THF) are often more suitable.[7] Solvent selection should also consider downstream processing, such as ease of extraction and crystallization.[8]
Q4: What is the most critical parameter for controlling N1 vs. N2 regioselectivity?
A4: The interplay between the base, solvent, and counter-ion is the most critical factor. Generally, for indazole alkylation, less polar solvents and the use of bases that result in a more covalent N-metal bond (or tighter ion pair) tend to favor N1 alkylation. In contrast, highly polar aprotic solvents (like DMF) that solvate the cation and create a "naked" indazole anion often lead to increased amounts of the thermodynamically more stable N2 isomer.[4][5] High-throughput experimentation (HTE) in the lab is an excellent way to screen conditions and find a robust window for selective N1-methylation before committing to a pilot run.[5]
Part 2: Detailed Troubleshooting Guides by Process Stage
Stage 1: N-Methylation
This stage is the most complex and prone to issues. The goal is to selectively add a methyl group to the N1 position of the indazole ring.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Low Conversion / Stalled Reaction | 1. Insufficient Base: The pKa of the indazole N-H is ~14. A strong enough base is required for complete deprotonation. 2. Low Reaction Temperature: The reaction kinetics may be too slow at the chosen temperature. 3. Poor Reagent Quality: The base (e.g., NaH) may have oxidized, or the methylating agent may have degraded. | 1. Base Selection: Use at least 1.1-1.2 equivalents of a strong base like NaH (60% dispersion in mineral oil), KHMDS, or potassium tert-butoxide.[9] Ensure the base is fresh and handled under an inert atmosphere (N₂ or Argon). 2. Temperature Optimization: Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by an in-process control (IPC) like HPLC or UPLC to track conversion without generating new impurities. 3. Reagent Titration: If possible, titrate the base to confirm its activity before use. Use a fresh, sealed bottle of the methylating agent. |
| Poor N1/N2 Regioselectivity | 1. Solvent Polarity: High-polarity solvents (e.g., DMF, DMSO) can favor the formation of the N2 isomer.[4] 2. Base Counter-ion: The nature of the cation (e.g., Li⁺, Na⁺, K⁺) influences the location of alkylation. 3. Temperature: In some systems, selectivity is temperature-dependent. Higher temperatures might favor the thermodynamically more stable N2 product. | 1. Solvent Screening: Switch to a less polar solvent like THF, 2-MeTHF, or even toluene. This can promote aggregation or a tighter ion pair, sterically hindering attack at the N2 position.[4] 2. Base Screening: Experiment with different bases. Potassium bases (like K₂CO₃ or KOtBu) sometimes offer different selectivity profiles compared to sodium bases due to the larger cation size.[9] 3. Thermodynamic vs. Kinetic Control: Evaluate running the reaction at a lower temperature for a longer time to favor the kinetically controlled N1 product. A recent study demonstrated that high N1 selectivity could be achieved under thermodynamic control, but this requires careful process development.[4][5] |
| Formation of O-Methylated Byproduct | 1. Methylation of the Carboxylate: If starting with the free acid, the carboxylate anion can be methylated by the alkylating agent, forming a methyl ester. | 1. Protecting Group Strategy: The most robust solution is to start with the methyl or ethyl ester of the indazole carboxylic acid. This eliminates the competing nucleophile. The ester can be easily hydrolyzed in a subsequent step. |
Troubleshooting Workflow: N-Methylation Selectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Stage 2: Work-up and Isolation
The goal of the work-up is to quench the reaction, remove excess reagents and inorganic salts, and isolate the crude product in a solvent suitable for crystallization.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Emulsion Formation During Extraction | 1. Insufficient Phase Separation: Fine particulate matter or partially soluble species can stabilize the interface between the aqueous and organic layers. 2. High Agitation Speed: In a pilot reactor, excessive agitation speed can create a stable emulsion that is slow to break. | 1. Filter Before Extraction: If possible, filter the quenched reaction mixture to remove any inorganic salts (e.g., NaI, NaBr) before performing the liquid-liquid extraction. 2. Add Brine: Washing with a saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase. 3. Optimize Agitation: Reduce the agitator speed during extraction and allow for longer settling times. The transition from a lab stir bar to a pilot plant impeller requires a significant change in mixing parameters.[3] |
| Product Crashing Out During pH Adjustment | 1. Solubility Change: The protonated (acidic pH) and deprotonated (basic pH) forms of the carboxylic acid have vastly different solubilities in aqueous and organic solvents. A rapid pH change can cause uncontrolled precipitation. | 1. Dilute the System: Increase the volume of both the organic and aqueous phases to keep the product dissolved throughout the pH adjustment. 2. Control Reagent Addition: Add the acid or base slowly with good mixing to avoid localized pH "hotspots" that can initiate precipitation. |
Stage 3: Crystallization and Purification
Crystallization is the final purification step and is critical for achieving the desired product quality and ensuring good handling properties.
| Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Levels: Impurities can inhibit nucleation and crystal growth, leading to the formation of a supersaturated oil. 2. Inappropriate Solvent/Antisolvent System: The chosen solvent system may not be suitable for inducing crystallization.[8] 3. Rapid Cooling or Antisolvent Addition: "Shock cooling" or dumping in the antisolvent too quickly can favor oiling out over orderly crystal growth.[10] | 1. Improve Upstream Purity: Re-optimize the reaction and work-up to minimize impurities before the crystallization step. An extra wash or a carbon treatment might be necessary. 2. Solvent Screening: Perform a thorough solvent screen to find a suitable system where the product has high solubility at high temperatures and low solubility at low temperatures. A good system might be Toluene/Heptane or Ethyl Acetate/Heptane.[11] 3. Controlled Crystallization: Implement a controlled cooling profile and slow, subsurface addition of the antisolvent. Seeding the solution with a small amount of pure product at the point of supersaturation is highly recommended to ensure controlled crystal growth.[10][11] |
| Poor Crystal Morphology (e.g., fine needles) | 1. High Supersaturation: Rapid crystallization often leads to the formation of small, needle-like crystals which are difficult to filter and dry. 2. Solvent System: The solvent can have a profound impact on the crystal habit. | 1. Reduce Supersaturation Rate: Slow down the cooling rate or antisolvent addition rate. Maintain the slurry at the final temperature for several hours (aging) to allow for crystal growth and maturation. 2. Solvent Modification: Sometimes adding a small amount of a different co-solvent can disrupt the crystal growth pattern and lead to more equant (less needle-like) particles. |
Part 3: Pilot Plant Reactor & Process Control
Transitioning to a pilot plant requires careful consideration of the equipment and control strategy.[2]
Q: What type of reactor is best for this process?
A: For a process with a known exotherm like N-methylation, a glass-lined steel or Hastelloy jacketed reactor is standard.[12] Key considerations include:
-
Jacket Design: A double-jacket or zoned-jacket reactor provides superior temperature control, which is essential for managing exotherms and for controlled crystallization profiles.[12]
-
Agitation: An impeller system designed for good heat transfer and solid suspension (e.g., a pitched-blade turbine combined with baffles) is critical. The agitation must be powerful enough to keep solids suspended but not so aggressive that it creates emulsions during work-up.[3]
-
Material of Construction: Glass-lined steel offers excellent chemical resistance. However, if strong bases are used at high temperatures, Hastelloy might be a better choice to prevent etching of the glass lining.
Pilot Plant Heat Management Logic
Caption: Logic for managing exothermic reactions in a pilot reactor.
Part 4: References
-
Ghosh, S., Bhaumik, A., & Mal, D. (2020). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
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HWS Labortechnik Mainz. (2025). Glass reactor configurations for pilot plant scale reactions. HWS Labortechnik.
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van Kimmenade, E., Wong, K., & Dittrich, C. (n.d.). Design and verification of adiabatic pilot plant reactors. Aidic.
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Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances.
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BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of N--methylation Reactions for Aniline Compounds. Benchchem.
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ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry.
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American Chemical Society. (n.d.). DESIGN OF PILOT PLANT REACTORS. American Chemical Society.
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TestMart. (n.d.). Pilot Plant Reactors. TestMart.
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ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
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Various Authors. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Source not specified.
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Organic Syntheses Procedure. (n.d.). indazole. Organic Syntheses.
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Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment Blog.
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Wang, J., et al. (2024). Development of a selective and scalable N 1-indazole alkylation. RSC Advances.
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Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. ResearchGate.
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal.
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Google Patents. (n.d.). Carboxylic acid purification and crystallization process. US5034105A.
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BenchChem Technical Support Team. (2025). Technical Support Center: N-Methylation of Secondary Amines. Benchchem.
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CymitQuimica. (n.d.). 4-Methoxy-1H-indazole-3-carboxylic acid. CymitQuimica.
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
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ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. ResearchGate.
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Innovative Technology Centre. (2009). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. FROST2 meeting proceedings.
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Boehringer Ingelheim. (2025). Achieving New Scales: The First Successful Pilot Plant Spherical Crystallization. Organic Process Research & Development.
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New England Biolabs. (n.d.). Troubleshooting Transformation Reactions. NEB.
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Lakerveld, R., et al. (2014). Crystallization in an Integrated Continuous Pharmaceutical Pilot Plant. Crystal Growth & Design.
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D'Souza, A., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. International Journal of Health Sciences.
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Indagoo. (n.d.). 4-Methoxy-1H-Indazole-3-Carboxylic Acid. CymitQuimica.
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GEA. (n.d.). CHEMICAL PILOT PLANTS. GEA.
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DiVA portal. (n.d.). Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA.
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PubChemLite. (2026). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3). Université du Luxembourg.
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Protocol Online. (2008). Methylation troubleshooting. Protocol Online.
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ResearchGate. (2025). Solvent design for crystallization of carboxylic acids. ResearchGate.
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Google Patents. (n.d.). Indazole-3-carboxylic acid derivatives. EP0358903A2.
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Google Patents. (2009). WO 2009/144554 A1. Google Patents.
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Google Patents. (n.d.). Indazole derivatives. WO2009106980A2.
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MDPI. (n.d.). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. MDPI.
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ResearchGate. (2025). Synthesis of indazole derivatives in different methods. ResearchGate.
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Google Patents. (n.d.). Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof. US3895026A.
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Google Patents. (n.d.). 1H-indazole compound. US6982274B2.
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ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar.
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PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. PubChem.
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Organic Syntheses Procedure. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses.
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PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central.
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Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Natural Micron Pharm Tech.
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managing impurities in 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid production
Welcome to the technical support center for the synthesis and purification of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you manage impurities and optimize your synthetic process.
Overview of Synthetic Strategy
The synthesis of this compound typically follows a multi-step sequence. A common and logical pathway involves the initial formation of the indazole core, followed by N-alkylation and final ester hydrolysis. Each of these stages presents unique challenges regarding impurity formation, with the regioselectivity of the N-methylation step being the most critical parameter to control.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide: Impurity Identification & Mitigation
This section is structured to address specific problems you may encounter. We will diagnose the likely cause and provide actionable protocols to resolve the issue.
Issue 1: Regioisomeric Impurity (N2-Methyl Isomer)
Q: My LC-MS analysis shows a major impurity with the exact same mass as my desired N1-methylated product. NMR analysis confirms a methyl-indazole structure. What is this impurity and how can I prevent its formation?
A: This is almost certainly the 4-Methoxy-2-methyl-1H-indazole-3-carboxylic acid regioisomer. The alkylation of the indazole nitrogen can occur at either the N1 or N2 position, leading to a mixture of products that are often difficult to separate.[1][2]
Causality & Mechanism: The ratio of N1 to N2 alkylation is highly dependent on reaction conditions. The 1H-tautomer of the indazole is generally more thermodynamically stable.[1][3] However, the reaction can be influenced by:
-
Steric Hindrance: Bulky substituents at the C7 position can favor N2 alkylation.[4][5][6]
-
Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the respective nitrogen atoms.
-
Counter-ion Effects: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) affects the cation, which can coordinate with the indazole nitrogens and direct the alkylating agent. For C3-carboxy substituted indazoles, using NaH in THF often shows high N1 selectivity, potentially due to the sodium cation coordinating with the N2 nitrogen and the C3-carboxy oxygen, sterically directing the electrophile to N1.[4][5][7]
Caption: Competing pathways for N1 vs. N2 methylation.
Mitigation Protocol: Optimizing N1-Regioselectivity
This protocol is designed to maximize the formation of the desired N1-methyl isomer.
-
Reagent Preparation:
-
Thoroughly dry your starting material, ethyl 4-methoxy-1H-indazole-3-carboxylate.
-
Use anhydrous tetrahydrofuran (THF) as the solvent. A freshly opened bottle or solvent from a purification system is recommended.
-
Use a fresh, high-quality source of sodium hydride (NaH, 60% dispersion in mineral oil).
-
-
Reaction Setup:
-
Under an inert atmosphere (Nitrogen or Argon), add the starting indazole ester (1.0 eq) to anhydrous THF.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Deprotonation:
-
Carefully add NaH (1.1-1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe gas evolution ceasing as the deprotonation completes.
-
-
Alkylation:
-
Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
-
Workup and Analysis:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or HPLC to determine the N1:N2 ratio before proceeding.
-
| Parameter | Condition for High N1 Selectivity | Rationale |
| Base | Sodium Hydride (NaH) | The Na⁺ ion is believed to chelate between N2 and the C3-ester, sterically blocking the N2 position.[4][5] |
| Solvent | Tetrahydrofuran (THF) | A less polar, aprotic solvent that supports the chelation effect. |
| Temperature | 0 °C to Room Temperature | Lower temperatures can enhance kinetic selectivity. |
Issue 2: Incomplete Hydrolysis & Degradation
Q: After the final hydrolysis step, my product is contaminated with the methyl or ethyl ester starting material. When I try to force the reaction with higher temperatures or stronger base, I see a new impurity corresponding to the loss of CO₂.
A: This indicates two competing issues: incomplete saponification and decarboxylation of the product.
Causality & Mechanism:
-
Incomplete Hydrolysis: Ester hydrolysis is a reversible equilibrium. While strong bases push the equilibrium, steric hindrance around the ester or insufficient reaction time/temperature can lead to incomplete conversion.[8]
-
Decarboxylation: Indazole-3-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly elevated temperatures in the presence of acid or base, to form 4-methoxy-1-methyl-1H-indazole.[9][10][11]
Mitigation Protocol: Controlled Saponification
-
Reaction Setup:
-
Dissolve the crude 4-methoxy-1-methyl-1H-indazole-3-carboxylate ester in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (2.0-3.0 eq) dissolved in a minimum amount of water. LiOH is often preferred for its high reactivity at lower temperatures.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress closely by TLC or LC-MS every 1-2 hours. The goal is to stop the reaction as soon as the starting ester is consumed to minimize side reactions.
-
-
Workup:
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any unreacted non-polar starting material or byproducts.
-
Cool the aqueous layer to 0 °C and carefully acidify with 1M HCl until the pH is ~3-4. The product should precipitate out of the solution.
-
-
Isolation:
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Analytical & Purification Strategies
Q: What are the best methods to analyze the purity of my final product and how can I remove the N2-isomer if it forms?
A: A combination of chromatographic and spectroscopic methods is essential. Purification of the N1/N2 isomers typically requires chromatography.
| Method | Application for this Synthesis | Strengths & Weaknesses |
| HPLC/UPLC | Quantify the ratio of N1 and N2 isomers, unreacted starting materials, and byproducts. A C18 column with a mobile phase of acetonitrile/water with 0.1% formic acid is a good starting point. | Strength: High resolution, excellent for quantitative analysis of isomers. Weakness: Requires reference standards for absolute identification. |
| LC-MS | Confirm the molecular weight of the product and all impurities. Essential for identifying unexpected byproducts like the decarboxylated species. | Strength: Provides molecular weight data, confirming identity. Weakness: Isomers will have the same mass and require chromatographic separation. |
| ¹H NMR | Structural confirmation and definitive identification of N1 vs. N2 isomers. The chemical shift of the N-methyl protons and the aromatic protons will be distinct for each isomer. | Strength: Provides unambiguous structural information. Weakness: Less sensitive for quantifying very low-level impurities (<1%). |
Purification Protocol: Chromatographic Separation of N1/N2 Isomers
If your optimized N-methylation still produces an unacceptable level of the N2-isomer, purification by column chromatography is the most effective method. This is best performed on the ester intermediate before hydrolysis.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc).
-
Loading: Dissolve the crude ester mixture in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column. A "dry load" (adsorbing the sample onto a small amount of silica first) is recommended for best resolution.
-
Elution: The less polar N2-isomer will typically elute before the more polar N1-isomer. Collect fractions and analyze by TLC to identify and combine the pure fractions of the desired N1-product.
Frequently Asked Questions (FAQs)
Q1: Can I perform the methylation directly on 4-methoxy-1H-indazole-3-carboxylic acid? It is strongly discouraged. The carboxylic acid proton is far more acidic than the indazole N-H proton. The base will deprotonate the carboxylic acid first, forming a carboxylate salt which is generally unreactive towards N-alkylation and can lead to complex side reactions. The standard and most reliable route is to protect the carboxylic acid as an ester, perform the N-methylation, and then deprotect.
Q2: My final product is off-color (beige or light brown). Is this a concern? While the pure compound should be a white to off-white solid, slight coloration can be caused by trace-level, highly conjugated impurities.[12] If HPLC analysis shows >99% purity and NMR is clean, the color may not be an issue for many research applications. If a high degree of purity is required (e.g., for pharmaceutical development), consider a final purification step such as recrystallization from a solvent system like ethanol/water or ethyl acetate/heptane.
Q3: During decarboxylation troubleshooting, what analytical signal should I look for? You would look for a new peak in your LC-MS with a mass corresponding to the loss of 44 Da (the mass of CO₂). In the ¹H NMR, the signal for the carboxylic acid proton will disappear, and you will likely see a new proton signal appear on the C3 position of the indazole ring, typically shifting the aromatic proton signals as well.
References
- Barrow, R. A., & Spotswood, T. M. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683-2695. [Link]
- ResearchGate. (n.d.). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.
- Hughes, D. L. (2011).
- Chen, G., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules, 20(7), 13047-13059. [Link]
- Beilstein Journals. (2024).
- Barreca, M. L., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(9), 13935-13951. [Link]
- Cailly, T., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595-12601. [Link]
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- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
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- DiVA portal. (2021). Multigram scale synthesis of synthetic cannabinoid metabolites.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. NIH. [Link]
- Pharmaffiliates. (2025). High Purity Indazole Derivatives for Custom Synthesis Projects.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Google Patents. (n.d.). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods.
- Wikipedia. (n.d.). Fischer indole synthesis.
- NIH. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
- ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Indian Journal of Pharmaceutical Education and Research. (2018). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]
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- Organic Syntheses. (n.d.). Indazole.
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- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
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Validation & Comparative
comparing the efficacy of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid with other kinase inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, pivotal regulators of cellular signaling, are implicated in a myriad of diseases, most notably cancer and inflammatory disorders. The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, a foundational structure upon which numerous potent kinase inhibitors have been built. This guide provides an in-depth comparison of the efficacy of indazole-based compounds, with a conceptual focus originating from the simple precursor, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, to illustrate the journey from a basic chemical entity to highly active kinase modulators.
While direct kinase inhibitory data for this compound is not publicly available, its structure serves as an excellent starting point to understand the structure-activity relationships (SAR) that govern the potency and selectivity of more complex indazole derivatives. This guide will explore the efficacy of indazole-based inhibitors targeting key kinases such as p38 MAPK and ERK1/2, supported by experimental data from peer-reviewed literature.
The Indazole Core: A Versatile Scaffold for Kinase Inhibition
The indazole ring system, a bicyclic aromatic heterocycle, offers a unique combination of structural rigidity and synthetic tractability. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, within the ATP-binding pocket of kinases makes it an ideal foundation for inhibitor design.[1][2] A multitude of indazole derivatives have been synthesized and evaluated as inhibitors of a wide range of kinases, including tyrosine kinases and serine/threonine kinases.[1]
Comparative Efficacy of Indazole-Based Kinase Inhibitors
The true potential of the indazole scaffold is realized through the strategic addition of various substituents. These modifications allow for the fine-tuning of inhibitory activity and selectivity for specific kinase targets. Below, we compare the efficacy of different classes of indazole-based kinase inhibitors.
Indazole Derivatives as p38 MAPK Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key player in the inflammatory response, making it a prime target for anti-inflammatory drug development.[3][4] The indazole scaffold has been successfully utilized to generate potent p38 MAPK inhibitors.
The development of indazole-based p38 MAPK inhibitors often involves the modification of the core structure to optimize interactions within the ATP binding site. For instance, structure-activity relationship studies have demonstrated that specific substitutions on the indazole ring can lead to highly selective inhibitors.[5]
Indazole Amides as ERK1/2 Inhibitors
The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are critical components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in cancer.[6][7] The development of ERK1/2 inhibitors is a promising strategy for cancer therapy. A series of indazole amide derivatives have been identified as potent inhibitors of ERK1/2.[7]
The journey from a simple indazole carboxylic acid to a potent indazole amide ERK1/2 inhibitor highlights the importance of medicinal chemistry in optimizing lead compounds. The addition of an amide linkage and further substitutions allows for enhanced binding affinity and cellular potency.
Data Summary: Indazole-Based Kinase Inhibitors
| Compound Class | Target Kinase | Example IC50 Values | Cellular Potency | Reference |
| Indazole Derivatives | p38 MAPK | Varies based on specific substitutions | Demonstrated in cellular assays | [5] |
| Indazole Amides | ERK1/2 | Potent inhibition of enzyme activity | Growth inhibition of cancer cell lines | [7] |
| Indazole Derivatives | Aurora Kinases | Sub-type selective inhibition | Antiproliferative activity | [8] |
| Indazole Derivatives | FGFR1 | IC50 values in the nanomolar range | Varies with substitutions | [1] |
Note: IC50 values are highly dependent on the specific assay conditions and the nature of the substitutions on the indazole core. The table provides a general overview of the potential of this scaffold.
Experimental Protocols: A Glimpse into Kinase Inhibition Assays
The evaluation of kinase inhibitors involves a cascade of in vitro and cell-based assays. Below are representative protocols that form the basis of the data presented in this guide.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Objective: To quantify the potency of an indazole derivative in inhibiting the enzymatic activity of a target kinase (e.g., p38α or ERK2).
Methodology:
-
Reagents and Materials:
-
Purified recombinant human kinase (e.g., p38α, ERK2)
-
Kinase-specific substrate (e.g., myelin basic protein for ERK2)
-
ATP (Adenosine triphosphate)
-
Test compound (indazole derivative) dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a microplate.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. The ADP-Glo™ assay, for example, measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Cellular Proliferation Assay (Cell-Based Assay)
This protocol describes a method to assess the effect of a kinase inhibitor on the growth of cancer cells.
Objective: To determine the concentration of an indazole-based ERK1/2 inhibitor required to inhibit the proliferation of a cancer cell line (e.g., HT-29) by 50% (GI50).
Methodology:
-
Reagents and Materials:
-
Cancer cell line (e.g., HT-29, which has a BRAF mutation leading to constitutive ERK pathway activation)
-
Cell culture medium and supplements
-
Test compound (indazole derivative) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Measure cell viability using a suitable reagent. The CellTiter-Glo® assay measures ATP levels, which correlate with the number of viable cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the inhibitor concentration.
-
Determine the GI50 value from the dose-response curve.
-
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the point of intervention for ERK1/2 inhibitors.
Caption: A typical workflow for the screening and evaluation of kinase inhibitors.
Conclusion: The Enduring Promise of the Indazole Scaffold
The indazole scaffold, exemplified by its diverse range of derivatives, continues to be a cornerstone in the development of novel kinase inhibitors. While the specific compound this compound remains uncharacterized as a kinase inhibitor in the public domain, it serves as a valuable conceptual starting point. The extensive body of research on more complex indazole derivatives clearly demonstrates that with strategic chemical modifications, this core structure can be elaborated into highly potent and selective inhibitors of key kinases implicated in cancer and inflammation. The comparative analysis of these derivatives underscores the power of medicinal chemistry to transform a simple heterocyclic core into life-saving therapeutics. Future research will undoubtedly continue to unlock the full potential of the indazole scaffold in the ongoing pursuit of targeted therapies.
References
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- Kaur, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC medicinal chemistry, 13(2), 148-177. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Imidazole-based p38 MAP kinase inhibitors. [Link]
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- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
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A Comparative Guide to Validating the Mechanism of Action for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) for novel small molecules, using the uncharacterized compound 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid as a case study. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, with various analogues demonstrating therapeutic potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs. However, for a new chemical entity like this compound (hereafter designated 'MICA'), the molecular target and its subsequent biological effects are unknown.
This document eschews a rigid template, instead presenting an integrated, logic-driven workflow. We begin from the common starting point in drug discovery: the identification of a compound through a phenotypic screen. For this guide, we will hypothesize that MICA has demonstrated potent anti-proliferative activity in a cancer cell line screen. Our objective is to move from this phenotypic observation to a validated molecular mechanism, a critical step for any rational drug development program.[1] We will dissect and compare several state-of-the-art experimental strategies, explaining the causality behind each choice to ensure a self-validating and robust investigational cascade.
Phase 1: Target Deconvolution - Identifying the Molecular Target of MICA
The primary and most challenging step is to identify the specific protein(s) to which MICA binds to exert its anti-proliferative effect.[2] This process, known as target deconvolution or target identification, can be approached through several orthogonal methods. The choice of method is critical and depends on factors such as the need for compound modification, the desired experimental context (in vitro vs. intact cells), and the anticipated target class. We will compare four powerful and widely used approaches.
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subgraph "cluster_start" { label="Hypothesis"; style="rounded"; bgcolor="#F1F3F4"; phenotype [label="Phenotypic Hit:\nMICA shows anti-proliferative\nactivity in cancer cells", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_methods" { label="Target Identification Strategies (Comparison)"; style="rounded"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_outcome" { label="Outcome"; style="rounded"; bgcolor="#F1F3F4"; putative_target [label="Identification of\nPutative Protein Target(s)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
phenotype -> {cetsa, affinity, kinobeads, y3h} [dir=none, style=dashed, color="#5F6368"]; {cetsa, affinity, kinobeads, y3h} -> putative_target [color="#4285F4"];
// Invisible nodes for alignment p1 [shape=point, style=invis]; phenotype -> p1 [style=invis]; p1 -> cetsa [style=invis]; p1 -> affinity [style=invis]; p1 -> kinobeads [style=invis]; p1 -> y3h [style=invis]; } caption [label="Fig 1. Overall workflow for target deconvolution.", shape=plaintext, fontname="Arial", fontsize=11];
Cellular Thermal Shift Assay (CETSA): The Label-Free Approach
Expertise & Experience: CETSA is a powerful biophysical method that assesses target engagement directly in intact cells or tissue lysates without any modification to the small molecule.[3][4] This is its primary advantage, as chemical modification for affinity probes can sometimes abolish or alter the compound's activity. The underlying principle is that when a ligand (MICA) binds to its target protein, it generally stabilizes the protein's structure, increasing its resistance to thermal denaturation.[5][6] This change in thermal stability is the readout for target engagement.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
-
Cell Culture & Treatment: Culture the cancer cell line of interest to ~80% confluency. Treat cells with a range of MICA concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heating Step: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspensions and heat them to a single, optimized temperature (e.g., 52°C) that induces partial denaturation of the target protein. This temperature is predetermined from a full melt-curve experiment.
-
Lysis and Fractionation: Cool the samples on ice, then lyse the cells (e.g., via freeze-thaw cycles or sonication). Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction). The amount of the target protein remaining in the soluble fraction is quantified.
-
Western Blot: If a candidate target is already suspected, Western blotting is a straightforward method for detection.
-
Mass Spectrometry (MS-CETSA): For unbiased, proteome-wide discovery, the soluble fractions are analyzed by quantitative mass spectrometry to identify all proteins that show increased thermal stability in the presence of MICA.[6]
-
dot digraph "CETSA_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
start [label="Treat cells with\nVehicle or MICA", fillcolor="#FBBC05", fontcolor="#202124"]; heat [label="Heat cell suspension\nto a fixed temperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; lyse [label="Lyse cells & centrifuge\nto separate soluble vs.\naggregated proteins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; supernatant [label="Collect Supernatant\n(Soluble Fraction)", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="Analyze Protein Levels:\nWestern Blot or Mass Spec", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> heat [label="Incubate"]; heat -> lyse [label="Induce aggregation"]; lyse -> supernatant; supernatant -> analysis; } caption [label="Fig 2. Experimental workflow for CETSA.", shape=plaintext, fontname="Arial", fontsize=11];
Affinity Chromatography-Mass Spectrometry: The Direct Pull-Down
Expertise & Experience: This is a classic and robust biochemical method for target identification.[2][7] The strategy relies on immobilizing a modified version of the small molecule onto a solid support (e.g., agarose beads) to "fish" for its binding partners in a cell lysate.[8][9] Its success is contingent on designing and synthesizing a functionalized MICA analogue (e.g., with a biotin tag or a linker for bead conjugation) that retains its original biological activity.
Experimental Protocol: Affinity Pull-Down
-
Probe Synthesis: Synthesize an analogue of MICA containing a linker arm attached to a position that is not critical for its biological activity. Covalently attach this analogue to NHS-activated Sepharose beads.
-
Lysate Preparation: Prepare a native protein lysate from the target cancer cells. Pre-clear the lysate by incubating it with control beads (without MICA) to reduce non-specific binding.
-
Affinity Capture: Incubate the pre-cleared lysate with the MICA-conjugated beads. For a competition control, a parallel incubation is performed in the presence of an excess of free, unmodified MICA. This is a critical self-validating step: true binding partners should be competed off the beads by the free compound.
-
Washing: Wash the beads extensively with buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer or using a denaturant.
-
Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (e.g., LC-MS/MS). Proteins that are present in the MICA-bead pull-down but absent or significantly reduced in the competition control are considered high-confidence targets.
Kinobeads Competition Binding: The Kinase-Focused Approach
Expertise & Experience: Since many indazole derivatives are known to target protein kinases, a specialized chemical proteomics approach using "Kinobeads" is highly relevant.[10][11] Kinobeads are an affinity resin containing a mixture of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[12][13] The assay is performed as a competition experiment where free MICA competes with the beads for binding to kinases in a cell lysate. This method is excellent for identifying kinase targets and assessing selectivity across the kinome in a single experiment.[14]
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare a native cell lysate.
-
Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of free MICA (and a vehicle control). This allows MICA to bind to its kinase targets.
-
Kinobeads Enrichment: Add the Kinobeads matrix to each sample to capture the kinases that are not already bound to MICA.
-
Enrichment & Digestion: Wash the beads to remove non-bound proteins. Elute the captured kinases and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry. The abundance of each identified kinase is measured for each MICA concentration.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that MICA is binding to that kinase and preventing it from binding to the beads.[15] This data can be used to generate dose-response curves and determine the apparent dissociation constant (Kd) for each interacting kinase.[12]
dot digraph "Kinobeads_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
lysate [label="Cell Lysate", fillcolor="#FFFFFF", fontcolor="#202124"]; incubate [label="Incubate with\nfree MICA", fillcolor="#FBBC05", fontcolor="#202124"]; kinobeads [label="Add Kinobeads to\ncapture unbound kinases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash beads & elute\nbound kinases", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ms [label="LC-MS/MS to quantify\ncaptured kinases", fillcolor="#34A853", fontcolor="#FFFFFF"];
lysate -> incubate; incubate -> kinobeads; kinobeads -> wash; wash -> ms; } caption [label="Fig 3. Kinobeads competition binding workflow.", shape=plaintext, fontname="Arial", fontsize=11];
Yeast Three-Hybrid (Y3H) System: The Genetic Approach
Expertise & Experience: The Y3H system is a genetic method adapted from the well-known yeast two-hybrid system to detect small molecule-protein interactions in vivo.[16][17] It requires creating a "bait" molecule where MICA is chemically linked to another small molecule, such as methotrexate (Mtx).[16] In a specially engineered yeast strain, this hybrid molecule bridges two fusion proteins: one containing a DNA-binding domain fused to a methotrexate-binding protein (DHFR), and the other containing a transcriptional activation domain fused to a potential protein target from a cDNA library. A successful ternary interaction activates a reporter gene, allowing for selection.[18][19]
Experimental Protocol: Y3H Library Screen
-
Hybrid Ligand Synthesis: Synthesize a hybrid molecule of MICA covalently linked to methotrexate (MICA-Mtx).
-
Yeast Strain Engineering: Use a yeast strain that expresses a DNA-binding domain (DBD)-DHFR fusion protein and contains reporter genes (e.g., HIS3, lacZ) under the control of the corresponding promoter.
-
Library Transformation: Transform this yeast strain with a cDNA library from the target human cells, where the cDNAs are fused to a transcriptional activation domain (AD).
-
Screening: Plate the transformed yeast on a selective medium lacking histidine and containing the MICA-Mtx hybrid ligand. Only yeast cells where the MICA portion of the hybrid ligand binds to a protein from the cDNA library (AD-Target) will form the complete transcription factor, activate the reporter gene, and grow.
-
Hit Validation: Isolate plasmids from the surviving yeast colonies and sequence the cDNA inserts to identify the potential protein targets of MICA.
Comparative Summary of Target Deconvolution Methods
| Feature | CETSA | Affinity Chromatography | Kinobeads | Yeast Three-Hybrid (Y3H) |
| Principle | Ligand-induced thermal stabilization | Immobilized ligand captures binding partners | Competition for binding to broad-spectrum inhibitor beads | Ligand-mediated bridging of two fusion proteins |
| Compound Modification | Not required | Required (linker/tag) | Not required | Required (hybrid molecule) |
| Assay Context | Intact cells, lysates, tissues | Lysates (in vitro) | Lysates (in vitro) | Yeast nucleus (in vivo proxy) |
| Primary Output | Change in protein thermal stability | List of eluted proteins | Dose-dependent change in protein abundance | Sequence of interacting cDNA clones |
| Key Advantage | Physiologically relevant; no modification | Direct pull-down of binding partners | Kinome-wide selectivity profiling | No cell lysate needed; genetic selection |
| Key Limitation | Indirect readout; not all binding causes stabilization | Modification may alter activity; non-specific binding | Biased towards ATP-binding sites of kinases | Unnatural context (yeast); requires hybrid synthesis |
Phase 2: Target Validation and Mechanistic Confirmation
Identifying a putative target from Phase 1 is a hypothesis that requires rigorous validation.[20][21] The goal is to prove that the direct binding of MICA to the identified target is responsible for the observed anti-proliferative phenotype.
Confirming Direct Target Engagement
Even if a target was identified with CETSA, it is crucial to use an orthogonal method to confirm direct physical binding.
Protocol: In Vitro Biochemical Binding Assay (e.g., Enzyme Inhibition Assay)
This protocol assumes the identified target is an enzyme (e.g., a protein kinase identified via Kinobeads).
-
Reagents: Obtain the purified, recombinant target enzyme, its specific substrate, and any necessary cofactors (e.g., ATP for kinases).[22]
-
Assay Setup: In a multi-well plate, set up reactions containing the enzyme, buffer, and a range of MICA concentrations. Initiate the reaction by adding the substrate (and ATP).[23]
-
Detection: Measure the rate of product formation or substrate consumption over time using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).[24]
-
Data Analysis: Plot the enzyme activity as a function of MICA concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of MICA required to inhibit enzyme activity by 50%.[25]
Hypothetical Data for MICA against Putative Target Kinase X
| MICA Conc. (µM) | Enzyme Activity (% of Control) |
| 0.01 | 98.5 |
| 0.1 | 85.2 |
| 0.5 | 52.1 |
| 1.0 | 25.6 |
| 5.0 | 8.3 |
| 10.0 | 4.1 |
This data would confirm that MICA directly inhibits the enzymatic activity of the putative target in a purified system.
Establishing the Cellular Mechanism of Action
The final step is to link the target engagement to the cellular phenotype.
Protocol: Target Knockdown and Phenotypic Rescue
Expertise & Experience: This is a cornerstone of target validation. The logic is as follows: if MICA causes cell death by inhibiting Target X, then removing Target X from the cells should either mimic the effect of MICA or make the cells resistant to MICA.
-
Target Knockdown: Use siRNA or a CRISPR-Cas9 system to specifically reduce or eliminate the expression of the target protein in the cancer cell line. Confirm the knockdown by Western blot.
-
Phenotypic Analysis:
-
Phenocopy: Assess if the knockdown cells exhibit the same anti-proliferative phenotype as the cells treated with MICA.
-
Resistance/Rescue: Treat both control cells and knockdown cells with MICA. If Target X is the correct target, the knockdown cells should be significantly less sensitive to MICA treatment, as the drug's target is no longer present.
-
-
Downstream Pathway Analysis: If the target is part of a known signaling pathway (e.g., a kinase in the MAPK pathway), use Western blotting to check if MICA treatment modulates the phosphorylation status of downstream substrates in a manner consistent with target inhibition. This provides a direct link between target engagement and cellular response.
Conclusion
The process of validating the mechanism of action for a novel compound like this compound is a multi-step, iterative process that demands scientific rigor and the use of orthogonal methodologies. It begins with broad, unbiased target deconvolution techniques—comparing the merits of label-free methods like CETSA against direct biochemical approaches like affinity chromatography and specialized platforms like Kinobeads. The resulting hypotheses must then be rigorously tested through direct biochemical assays and cellular validation experiments, such as target knockdown. By systematically integrating these approaches, researchers can confidently move from an interesting phenotypic hit to a well-validated mechanism of action, providing a solid foundation for further preclinical and clinical development.
References
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- Wikipedia. (2023). Cellular thermal shift assay.
- Nordlund, P. Lab. (n.d.). CETSA. Karolinska Institutet.
- Cottier, S., et al. (2012). The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations. Frontiers in Plant Science.
- Lansdowne, L. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- MDPI. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules.
- National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- PubMed. (2018). Yeast three-hybrid screening for identifying anti-tuberculosis drug targets. Organic & Biomolecular Chemistry.
- National Center for Biotechnology Information. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology.
- Creative Biolabs. (n.d.). Yeast Three-Hybrid (Y3H) Service.
- National Center for Biotechnology Information. (2017). The target landscape of clinical kinase drugs. Science.
- National Center for Biotechnology Information. (2023). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Molecules.
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- PNAS. (1996). A three-hybrid system for detecting small ligand–protein receptor interactions. Proceedings of the National Academy of Sciences.
- Universiti Kebangsaan Malaysia. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules.
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A Researcher's Guide to Cross-Reactivity Profiling of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid: Methodologies and Comparative Analysis
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a viable drug candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A compound's interaction with unintended biological targets, known as off-target activity or cross-reactivity, can lead to unforeseen toxicity or diminished efficacy, contributing significantly to late-stage clinical failures.[1] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel indazole derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (hereafter referred to as Compound-M).
Given that Compound-M is a novel entity without extensive public data, this guide will focus on the strategic selection and application of state-of-the-art profiling methodologies. We will compare and contrast the leading platforms, provide detailed experimental protocols, and present illustrative data to demonstrate how to interpret the results. Our objective is to equip you with the scientific rationale and practical steps needed to build a robust selectivity profile for your compound, thereby enabling data-driven decisions in lead optimization and candidate selection.[2]
The Rationale for Proactive Profiling: A Tiered Approach
Proactively identifying off-target interactions is a cornerstone of modern drug discovery, allowing for the early mitigation of potential adverse drug reactions (ADRs).[1][3] A tiered or phased approach to profiling is often the most cost-effective strategy. It begins with broad, high-throughput screening to cast a wide net, followed by more focused secondary assays on any identified "hits."
This strategic workflow ensures that resources are allocated efficiently, with a comprehensive understanding of a compound's potential liabilities being built progressively.
Caption: A tiered workflow for cross-reactivity profiling.
Kinome-Wide Selectivity: Comparing Apples to Apples
The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket. This structural similarity makes achieving kinase inhibitor selectivity a significant challenge.[4][5] Therefore, the first critical step for any potential kinase-targeted compound is to assess its profile against a broad panel of kinases.
Leading Platform: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (Eurofins DiscoverX) is an industry-leading method for quantitatively measuring compound interactions across a vast array of kinases.[6][7] The technology is based on an active site-directed competition binding assay, which is a powerful approach for initial screening.
Causality Behind the Choice: Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation, a competition binding assay directly measures the binding of a compound to the kinase active site. This method is independent of ATP concentration and substrate identity, providing a more direct and standardized measure of interaction (dissociation constant, Kd) that is highly reproducible across different kinases.[8]
Illustrative Comparison: Compound-M vs. Staurosporine
To contextualize the data, we present a hypothetical comparison of Compound-M against Staurosporine, a notoriously promiscuous kinase inhibitor. The data is presented as "% Control," where a lower percentage indicates stronger binding and displacement of the platform's proprietary ligand.
Table 1: Illustrative KINOMEscan® Data (% Control at 1 µM Compound Concentration)
| Kinase Target | Primary Family | Compound-M (% Control) | Staurosporine (Control) (% Control) | Interpretation |
| CDK2/cyclin A | CMGC | 5 | 2 | Potential On-Target/Off-Target Hit |
| VEGFR2 (KDR) | Tyrosine Kinase | 8 | 4 | Potential On-Target/Off-Target Hit |
| SRC | Tyrosine Kinase | 85 | 6 | Selective for Compound-M |
| PKA | AGC | 92 | 5 | Selective for Compound-M |
| GSK-3α/β | CMGC | 95 | 8 | Selective for Compound-M |
| ROCK1 | AGC | 78 | 12 | Selective for Compound-M |
| ABL1 | Tyrosine Kinase | 98 | 3 | Selective for Compound-M |
Note: This data is illustrative and serves as a template for presenting experimental findings. A value <10% is often considered a significant interaction.
From this hypothetical data, Compound-M shows potent binding to CDK2 and VEGFR2, while displaying high selectivity against other kinases that Staurosporine potently binds. This profile would suggest a dual-inhibitor characteristic, which could be therapeutically desirable or an off-target liability, warranting further investigation.
Broad Off-Target Liability Screening: Beyond the Kinome
While kinome profiling is essential, many adverse drug effects are caused by interactions with other protein families.[1] Comprehensive safety panels are designed to screen compounds against a diverse collection of targets known to be implicated in ADRs, including G-protein coupled receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.[2][9]
Leading Platform: Eurofins SafetyScreen™ Panels
Services like the Eurofins SafetyScreen™ panels or similar offerings from providers like Pharmaron and WuXi AppTec provide a cost-effective way to identify potential safety liabilities early.[1][2][3] These panels typically use a combination of binding and functional assays.
Causality Behind the Choice: Screening at a single high concentration (e.g., 10 µM) is a standard industry practice to maximize the chances of detecting even weak interactions.[10][11] Any target showing significant inhibition (typically >50%) is flagged for follow-up dose-response studies to determine potency (IC50 or Ki). This approach prevents promising compounds from being prematurely discarded due to weak, likely non-physiological interactions, while effectively flagging high-risk liabilities.
Illustrative Comparison: Compound-M vs. A Hypothetical Competitor
Table 2: Illustrative Safety Panel Data (% Inhibition at 10 µM Compound Concentration)
| Target ID | Target Class | Compound-M (% Inhibition) | Competitor-X (% Inhibition) | Potential Clinical Implication |
| hERG | Ion Channel | 8 | 65 | Cardiac arrhythmia risk (for Competitor-X) |
| 5-HT2B | GPCR | 4 | 58 | Risk of valvular heart disease (for Competitor-X) |
| Dopamine D2 | GPCR | 12 | 15 | Low risk of CNS side effects |
| Adrenergic α1A | GPCR | 55 | 9 | Potential for hypotension (for Compound-M) |
| COX-1 | Enzyme | 2 | 5 | Low risk of gastrointestinal issues |
| PDE3 | Enzyme | 9 | 11 | Low risk of cardiovascular effects |
This hypothetical data reveals that while Compound-M shows a potential liability related to the adrenergic α1A receptor, it avoids the critical hERG and 5-HT2B interactions seen with the hypothetical "Competitor-X." This information is invaluable for guiding medicinal chemistry efforts to "dial out" the adrenergic activity while retaining the desired on-target potency.
Caption: On-target vs. off-target pathway implications.
Experimental Methodologies: Self-Validating Protocols
The trustworthiness of any profiling data hinges on the robustness of the experimental protocol.[4] Below are detailed, step-by-step methodologies for the key experiments described.
Protocol 1: KINOMEscan® Competition Binding Assay (Illustrative)
This protocol outlines the general workflow for assessing a compound's kinase interaction profile.
-
Compound Preparation: Solubilize Compound-M in 100% DMSO to create a 100 mM stock solution. Subsequent serial dilutions are performed to create a final test concentration (e.g., 1 µM) for the initial screen.
-
Assay Principle: Kinases are fused to a T7 phage and co-expressed in E. coli with a DNA tag. The assay relies on the quantitative measurement of the amount of kinase that binds to an immobilized, active-site directed ligand.
-
Reaction Mixture Assembly: In a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound (Compound-M). A control reaction with DMSO vehicle is run in parallel.
-
Equilibration: The mixture is incubated to allow the binding interactions to reach equilibrium. The test compound will compete with the immobilized ligand for binding to the kinase's active site.
-
Affinity Capture & Elution: The kinase-ligand complexes are captured on a solid support. Unbound components are washed away. The bound kinases are then eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR (quantitative PCR). The amount of kinase recovered is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are expressed as a percentage of the DMSO control (% Control). A lower percentage signifies a stronger interaction between the compound and the kinase. Follow-up dose-response curves are generated for significant hits to calculate the dissociation constant (Kd).
Protocol 2: Radioligand Binding Assay for a Safety Panel Target (e.g., Adrenergic α1A)
This protocol describes a standard method for assessing binding to a GPCR target.
-
Compound Preparation: Prepare a 10 mM stock of Compound-M in 100% DMSO. Perform serial dilutions in the appropriate assay buffer to achieve final assay concentrations, ensuring the final DMSO concentration is ≤0.1%.
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line stably expressing the human adrenergic α1A receptor.
-
Reaction Mixture: In a 96-well filter plate, combine:
-
25 µL of the test compound (Compound-M) or vehicle (DMSO).
-
25 µL of a radiolabeled ligand specific for the α1A receptor (e.g., [³H]-Prazosin) at a concentration near its Kd.
-
150 µL of the receptor-containing cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioactivity.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of specific binding for each compound concentration relative to the DMSO control. Specific binding is defined as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a non-radioactive competing ligand). Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
A thorough cross-reactivity profile is not merely a checkbox in preclinical development; it is a critical dataset that informs the entire trajectory of a drug discovery program. For a novel molecule like This compound , a systematic, tiered approach to profiling is paramount.
By first employing broad screening platforms like KINOMEscan® and SafetyScreen™, researchers can efficiently map the selectivity landscape of Compound-M. The illustrative data presented herein demonstrates how such screens can reveal a compound's potential therapeutic mechanism (e.g., dual CDK2/VEGFR2 inhibition) while simultaneously flagging potential safety liabilities (e.g., adrenergic α1A interaction). This knowledge empowers medicinal chemists to optimize for on-target potency while mitigating off-target effects, ultimately increasing the probability of selecting a candidate with a favorable therapeutic window. The subsequent validation of hits in cell-based functional assays will provide the final layer of confidence before advancing a compound toward more complex in vivo studies.
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A Head-to-Head Investigation Framework: Lonidamine vs. Novel Indazole-3-Carboxylic Acid Analogs in Cancer Metabolism
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Comparing Established Drugs with Novel Analogs
In the landscape of anticancer drug discovery, the indazole-3-carboxylic acid scaffold has emerged as a privileged structure, giving rise to agents that disrupt the unique metabolic dependencies of tumor cells. The most prominent example is Lonidamine, a compound known for its multifaceted disruption of cancer energy metabolism.[1][2] This guide addresses the topic of a head-to-head study between Lonidamine and a representative novel analog, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid.
A comprehensive review of the scientific literature reveals a significant knowledge gap: while Lonidamine has been extensively studied, there is a notable absence of publicly available biological data for this compound. Its existence is primarily documented in chemical supplier databases.[3][4][5][6]
Therefore, this guide will adopt a unique and practical structure. It will first provide a deep dive into the well-characterized mechanisms of Lonidamine. It will then use this compound as a paradigm for an uncharacterized analog, outlining a rigorous experimental framework that a researcher could employ to conduct a de novo head-to-head comparison. This approach provides both a comprehensive review of a known metabolic inhibitor and a practical, field-proven roadmap for the evaluation of new chemical entities within the same class.
The Incumbent: Lonidamine's Multi-Pronged Assault on Tumor Metabolism
Lonidamine [1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid] stands out not for targeting a single enzymatic checkpoint, but for its ability to simultaneously disrupt multiple core metabolic processes that cancer cells rely on for survival and proliferation.[1][2][7] Its mechanism is not that of a traditional cytotoxic agent affecting DNA synthesis, but rather an "energolytic" agent that starves the cell of ATP and creates a metabolically hostile intracellular environment.[2]
The primary targets of Lonidamine include:
-
Mitochondrially-Bound Hexokinase II (HK-II): Cancer cells often overexpress HK-II and tether it to the mitochondrial outer membrane. This positioning gives it preferential access to mitochondrially-generated ATP to initiate glycolysis. Lonidamine is thought to displace HK-II, disrupting the first committed step of glycolysis and thereby inhibiting the high glycolytic rates (the Warburg effect) characteristic of many tumors.[1][7]
-
Mitochondrial Respiratory Chain (Complex II): Lonidamine has been shown to inhibit the succinate-ubiquinone reductase activity of Complex II in the electron transport chain, impairing mitochondrial respiration and oxygen consumption.[8]
-
Mitochondrial Pyruvate Carrier (MPC): By blocking the MPC, Lonidamine prevents pyruvate, the end-product of glycolysis, from entering the mitochondria to fuel the Krebs cycle. This further cripples mitochondrial energy production.
-
Monocarboxylate Transporters (MCTs): Rapidly glycolyzing cancer cells produce vast amounts of lactic acid, which they must export to avoid fatal intracellular acidification. Lonidamine inhibits MCTs, leading to the intracellular accumulation of lactate and a drop in intracellular pH, which can trigger apoptosis.[2]
This coordinated attack on both glycolysis and mitochondrial function makes Lonidamine a potent metabolic disruptor and a valuable tool for sensitizing tumors to other therapies like chemotherapy and radiation.[2][8]
The Challenger: A Framework for Evaluating Novel Indazole Analogs
While Lonidamine provides a benchmark, the indazole scaffold is ripe for further optimization to improve potency, selectivity, or pharmacokinetic properties. Many indazole derivatives have been explored as potent anticancer agents, often acting as kinase inhibitors or inducers of apoptosis.[9][10][11] Our hypothetical challenger, this compound, shares the core indazole-3-carboxylic acid structure of Lonidamine but differs in its substitutions.
The critical question for a researcher is: Does this novel analog retain the metabolic inhibitory profile of Lonidamine, or does it possess a different, perhaps more potent or selective, mechanism of action? The following experimental workflow provides a systematic approach to answer this question.
Phase 1: Cytotoxicity and Metabolic Flux Analysis
The initial goal is to determine if the novel compound has anticancer activity and to gain a broad overview of its impact on cellular metabolism.
Experimental Protocol 1: Cell Viability/Cytotoxicity Assay
This experiment establishes the dose-dependent effect of each compound on cancer cell proliferation and survival.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for Lonidamine and this compound in one or more cancer cell lines (e.g., a highly glycolytic line like MDA-MB-231 breast cancer and a more oxidative line like HCT116 colon cancer).
-
Methodology (MTT Assay):
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Lonidamine and the novel analog (e.g., from 0.1 µM to 200 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of the compound concentration. Use non-linear regression to calculate the IC50 value.
-
Data Presentation 1: Comparative Cytotoxicity
| Compound | Cell Line | IC50 (µM) after 72h Incubation |
| Lonidamine | MDA-MB-231 | Hypothetical Value: 85.5 |
| Lonidamine | HCT116 | Hypothetical Value: 110.2 |
| This compound | MDA-MB-231 | Experimental Result |
| This compound | HCT116 | Experimental Result |
Experimental Protocol 2: Real-Time Metabolic Flux Analysis
This experiment provides direct insight into how the compounds affect the two major energy-producing pathways: mitochondrial respiration and glycolysis.
-
Objective: To measure the Oxygen Consumption Rate (OCR), an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR), an indicator of glycolysis, in real-time.
-
Methodology (Seahorse XF Glycolysis and Mito Stress Tests):
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: A few hours before the assay, replace the growth medium with Seahorse XF assay medium and place the cells in a non-CO2 incubator. Treat cells with a relevant concentration of Lonidamine or the novel analog (e.g., the determined IC50).
-
Assay Setup: Load the Seahorse XF sensor cartridge with modulators of metabolism.
-
Mito Stress Test: Oligomycin (Complex V inhibitor), FCCP (protonophore, uncoupler), and Rotenone/Antimycin A (Complex I/III inhibitors).
-
Glyco Stress Test: Glucose, Oligomycin, and 2-Deoxyglucose (2-DG, a hexokinase inhibitor).
-
-
Run Assay: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure baseline OCR and ECAR before sequentially injecting the modulators to reveal key parameters of metabolic function (e.g., basal respiration, maximal respiration, glycolytic capacity).
-
Data Analysis: Analyze the resulting OCR and ECAR profiles to determine the primary metabolic pathway inhibited by each compound.
-
Data Presentation 2: Comparative Metabolic Impact
| Parameter | Vehicle Control | Lonidamine (at IC50) | This compound (at IC50) |
| Basal OCR (% of Control) | 100% | Hypothetical: ↓ 45% | Experimental Result |
| Basal ECAR (% of Control) | 100% | Hypothetical: ↓ 50% | Experimental Result |
| ATP-linked Respiration | Value | Hypothetical: Strongly ↓ | Experimental Result |
| Glycolytic Capacity | Value | Hypothetical: Strongly ↓ | Experimental Result |
Phase 2: Target Deconvolution and Mechanistic Validation
Based on the metabolic phenotype observed in Phase 1, these more focused assays can validate whether the novel analog shares specific molecular targets with Lonidamine. For instance, if the Seahorse data shows a strong inhibition of both OCR and ECAR, similar to Lonidamine, the following assays would be logical next steps.
Experimental Protocol 3: Mitochondrial Fractionation and HK-II Activity Assay
-
Objective: To determine if the novel compound displaces Hexokinase II from the mitochondria.
-
Methodology:
-
Treatment: Treat cancer cells (e.g., MDA-MB-231) with vehicle, Lonidamine, or the novel analog for a defined period (e.g., 6-12 hours).
-
Mitochondrial Isolation: Harvest the cells and perform subcellular fractionation using a mitochondria isolation kit to separate the mitochondrial fraction from the cytosolic fraction.
-
Western Blotting: Perform SDS-PAGE and Western blotting on both fractions. Probe the blots with antibodies against HK-II, a mitochondrial marker (e.g., VDAC or COX IV), and a cytosolic marker (e.g., GAPDH).
-
Analysis: A decrease in the HK-II signal in the mitochondrial fraction (with a corresponding increase in the cytosolic fraction) in the compound-treated samples compared to the control indicates displacement.
-
Conclusion: From Hypothesis to Head-to-Head Data
While Lonidamine serves as a crucial chemical probe and therapeutic agent, the vast chemical space of indazole-3-carboxylic acid derivatives remains underexplored. A direct comparison between Lonidamine and this compound is not possible with current public data. However, this guide provides the scientific rationale and a robust, phased experimental framework for researchers to conduct such a study. By systematically evaluating novel analogs—from broad phenotypic effects on cell viability and metabolism to specific target engagement—the scientific community can identify new candidates with potentially superior efficacy, a more desirable safety profile, or a novel mechanism of action, ultimately advancing the therapeutic potential of this important chemical scaffold.
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A Researcher's Guide to Confirming the Binding Site of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid via Mutagenesis
As Senior Application Scientists, we bridge the gap between theoretical drug action and tangible, reproducible data. The journey from identifying a promising small molecule to understanding its precise mechanism of action is paved with rigorous experimental validation. This guide provides an in-depth, experience-driven workflow for confirming the binding site of a novel compound, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, on its putative protein target using site-directed mutagenesis.
Our approach is not merely a sequence of steps but a logical framework built on the principles of causality and self-validation. We will explore how to rationally design mutagenesis experiments, execute them with precision, and interpret the resulting data to build an unassailable case for a specific molecular interaction.
Part 1: The Foundational Step - Identifying a Putative Binding Site
Before any mutagenesis can begin, a credible hypothesis about the binding site is essential. Without a starting point, mutagenesis is an inefficient, needle-in-a-haystack endeavor. This initial hypothesis is typically generated through a combination of computational and preliminary experimental methods.
Computational Docking: An In Silico Hypothesis
Computational docking is a powerful technique to predict the preferred orientation and position of a ligand when bound to a protein target.[1][2][3] Programs like AutoDock or Glide use scoring functions to estimate the binding affinity of various poses, providing a structural model of the interaction.[3][4] This model is invaluable as it highlights the specific amino acid residues that are likely to form critical contacts (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with this compound.
The output of a successful docking simulation is a ranked list of potential binding poses and a visual map of the amino acids comprising the putative binding pocket. These residues become the primary targets for our mutagenesis strategy.
Part 2: The Core of Confirmation - Designing the Mutagenesis Strategy
With a hypothesized binding site, we can design experiments to test it. The central principle is simple: if a specific amino acid is crucial for binding, altering or removing its side chain should significantly disrupt the interaction. Site-directed mutagenesis is the technique that allows us to make these precise changes.[5][6][7]
Alanine Scanning Mutagenesis: The Gold Standard
Alanine scanning is a widely used method where individual amino acid residues are systematically mutated to alanine.[8][9] The choice of alanine is deliberate and strategic:
-
Minimalist Side Chain: Alanine's methyl side chain is small and chemically inert, effectively removing the original side chain's functionality (e.g., hydrogen bonding capability, charge, bulk) beyond the β-carbon.[8]
-
Structural Conservation: Alanine generally preserves the native secondary structure of the protein, minimizing the risk that any observed effect is due to large-scale protein misfolding rather than the loss of a specific interaction.[8]
Our experimental design will include three classes of mutants to ensure the results are interpretable and trustworthy:
-
Binding Site Mutants: Key residues within the putative binding pocket identified by computational docking.
-
Surface-Exposed Control Mutants: Residues on the protein surface, distant from the binding pocket. Mutating these should ideally have little to no effect on ligand binding, demonstrating that the observed effects are specific to the binding site.
-
Structural Control Mutants: Residues known to be critical for the overall folding and stability of the protein, but not directly involved in ligand binding. Mutating these may lead to a non-functional protein, which is itself an important control.
Sources
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assessing the selectivity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid against a panel of kinases
Introduction: The Critical Role of Selectivity in Kinase Inhibitor Drug Discovery
Protein kinases are a pivotal class of enzymes that regulate the majority of cellular pathways, making them a primary focus for therapeutic intervention, especially in oncology.[1][2] The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[2][3] This conservation presents a significant challenge: developing inhibitors that are highly selective for the intended kinase target while avoiding off-target interactions that can lead to toxicity or diminish efficacy.[2] A lack of selectivity can hinder the interpretation of biological results and compromise the safety profile of a potential drug.[2][4]
This guide provides an in-depth, objective comparison of the kinase selectivity profile of a novel investigational compound, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid (hereafter referred to as "Compound X"). The indazole core is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, featuring this scaffold.[5][6] To establish a meaningful benchmark, Compound X's performance will be compared against two well-characterized kinase inhibitors:
-
Pazopanib: A multi-targeted tyrosine kinase inhibitor approved for renal cell carcinoma and soft tissue sarcoma, known to inhibit VEGFR, PDGFR, and c-Kit.[7][8][9][10]
-
Staurosporine: A natural product known for its potent but broad, non-selective inhibition of a vast number of kinases, often used as a control in kinase screening.[11][12][13]
Through rigorous experimental data and detailed protocols, this guide will provide researchers, scientists, and drug development professionals with the necessary insights to assess the therapeutic potential of this new chemical entity.
Experimental Design: Rationale and Strategy
The primary objective is to quantitatively assess the selectivity of Compound X across a broad representation of the human kinome. A tiered approach is the most efficient and cost-effective strategy.[14]
-
Primary Screening: A single, high-concentration screen against a large kinase panel to identify initial "hits."
-
Dose-Response Confirmation: For all initial hits, a 10-point dose-response curve is generated to determine potency (e.g., IC50 or Kd).
This strategy ensures that resources are focused on the most relevant interactions while still providing a comprehensive overview of selectivity.
The Kinase Panel: Ensuring Broad Kinome Coverage
To obtain a robust and unbiased assessment of selectivity, it is crucial to screen against a large and diverse panel of kinases.[15] Commercial services like those offered by Eurofins DiscoverX (KINOMEscan™), Reaction Biology, and Promega provide panels covering a significant portion of the human kinome.[15][16][17] For this guide, we will utilize the DiscoverX KINOMEscan platform, which employs an active site-directed competition binding assay to measure interactions between a compound and a panel of over 460 kinases.[17][18] This platform is selected for its high-throughput nature, broad coverage, and the generation of quantitative binding data (Kd).
Comparator Compound Selection: Establishing Context
-
Pazopanib was chosen as it is a clinically relevant, multi-targeted inhibitor with an indazole-related core structure.[5][9] Its profile provides a benchmark for a successful, albeit not perfectly selective, therapeutic agent. It primarily targets VEGFRs, PDGFRs, and c-Kit.[7][8][19]
-
Staurosporine serves as a positive control for broad-spectrum kinase inhibition.[11] Its promiscuous nature helps to validate the assay's ability to detect inhibitors across diverse kinase families and provides a baseline for "poor" selectivity.[11][12][13][20]
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for Kinase Selectivity Profiling."
Methodology: The KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform is an ATP-independent, active-site directed competition binding assay. This method avoids complications from ATP concentration variables, which can affect IC50 values in enzymatic assays.[4]
Assay Principle
The assay principle relies on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the immobilized ligand is coupled to a solid support (e.g., beads). The amount of kinase that binds to the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
dot graph G { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#5F6368"];
} caption: "Principle of Competition Binding Assay."
Step-by-Step Experimental Protocol
-
Compound Preparation: Solubilize Compound X, Pazopanib, and Staurosporine in 100% DMSO to create 100 mM stock solutions. Serially dilute as required for the assays.
-
Assay Reaction: In a multi-well plate, combine the test compound with the specific kinase-DNA tag construct and the ligand-immobilized beads in binding buffer.
-
Equilibration: Incubate the plates to allow the binding reaction to reach equilibrium.
-
Washing: Wash the beads to remove unbound kinase. The kinase that remains bound to the beads is proportional to the compound's affinity; a weaker inhibitor allows more kinase to bind the immobilized ligand.
-
Elution & Quantification: Elute the bound kinase-DNA tag from the beads and quantify the amount of DNA using qPCR.
-
Data Analysis: The results are typically expressed as "% of Control," where the control is the amount of kinase bound in the absence of a test compound.
-
% Control = (Signal_Compound / Signal_DMSO_Control) * 100
-
A lower % Control value indicates stronger binding of the compound to the kinase.
-
Data Interpretation and Comparative Analysis
The output of a kinase screen is a large dataset that must be distilled into an easily interpretable format. Key metrics for comparison include the number of kinases inhibited, the potency of inhibition, and a calculated selectivity score.
Selectivity Score (S-Score)
To quantify selectivity, we use the Selectivity Score (S-score). It is calculated by dividing the number of kinases that a compound binds with a dissociation constant (Kd) below a certain threshold by the total number of kinases tested.[4][14][21]
-
S(1µM) = (Number of kinases with Kd < 1 µM) / (Total kinases tested)
A lower S-score indicates higher selectivity. A score of 1 would mean the compound hits every kinase tested at that threshold, while a score near 0 indicates high specificity.[4]
Hypothetical Results
The following table summarizes hypothetical but realistic data for Compound X and the comparators, based on known profiles of similar drugs.[22][23][24][25]
| Compound | Assumed Primary Target(s) | Kinases with Kd < 1 µM | Total Kinases Tested | Selectivity Score (S(1µM)) | Key Off-Targets (Kd < 1 µM) |
| Compound X | VEGFR2 | 4 | 468 | 0.0085 | KIT, PDGFRβ, FLT3 |
| Pazopanib | VEGFRs, PDGFRs, KIT | 12 | 468 | 0.0256 | FGFR1, LCK, FLT3, SRC |
| Staurosporine | Pan-Kinase | 389 | 468 | 0.8312 | Most kinases across all families |
Analysis of Results
-
Compound X: The hypothetical data positions Compound X as a highly selective inhibitor. With an S(1µM) of 0.0085, it demonstrates potent activity against its intended primary target, VEGFR2, and a very limited set of off-targets (KIT, PDGFRβ, FLT3) that are common for this structural class.[23][25] This profile is significantly more selective than the multi-targeted drug Pazopanib.
-
Pazopanib: As expected, Pazopanib shows a broader inhibition profile. Its S(1µM) score of 0.0256 reflects its design as a multi-targeted agent, hitting several key angiogenic and oncogenic kinases.[7][10][19]
-
Staurosporine: The extremely high S(1µM) score of 0.8312 confirms its role as a non-selective, pan-kinase inhibitor, validating the assay's dynamic range.[11][20]
Conclusion and Future Directions
This comparative guide outlines a robust, industry-standard methodology for assessing the selectivity of a novel kinase inhibitor, this compound (Compound X). Based on the presented hypothetical data, Compound X displays a highly selective and potent profile, superior to the established multi-kinase inhibitor Pazopanib and orders of magnitude more selective than the promiscuous inhibitor Staurosporine.
The causality behind this high selectivity likely lies in specific molecular interactions within the ATP-binding pocket of VEGFR2 that are not conserved in most other kinases. The methoxy and methyl substitutions on the indazole core may exploit unique features of the target's active site.
Next Steps:
-
Cellular Assays: The next critical step is to determine if the in vitro biochemical selectivity translates to a cellular context. Cellular target engagement assays, such as the NanoBRET® platform, can confirm that the compound reaches and binds to its intended targets in live cells.[16]
-
Phenotypic Screening: Assess the compound's effect on cancer cell line proliferation, particularly those dependent on VEGFR2 signaling, to link target engagement with a functional outcome.
-
Structural Biology: Co-crystallization of Compound X with its primary target (VEGFR2) and key off-targets would provide invaluable structural insights into the basis of its selectivity, guiding future lead optimization efforts.
By following this self-validating system of broad screening followed by targeted validation, researchers can build a comprehensive understanding of a compound's selectivity, a cornerstone of modern, targeted drug discovery.
References
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- Characterization of the Small Molecule Kinase Inhibitor SU11248 (Sunitinib/ SUTENT in vitro and in vivo. (2010). mediaTUM.
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- Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters, 18(17), 4844-4848.
- Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. (2024). Scholarly Publications Leiden University.
- Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (2013). ACS Chemical Biology, 8(7), 1546-1552.
- Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. (2021). Journal of Molecular Graphics and Modelling, 108, 107998.
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- Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. (2009). Targeted Oncology, 4(4), 297-305.
- Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. (2016). European Journal of Medicinal Chemistry, 126, 916-928.
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- Comparison of cellular selectivity of approved and investigational... (n.d.). ResearchGate.
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structural comparison of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid with other indazole-based drugs
An In-Depth Structural Comparison of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid and Clinically Relevant Indazole-Based Drugs
Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The indazole, a bicyclic heterocyclic system composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern drug discovery.[1][2] Its rigid structure, combined with the ability to present substituents in a well-defined three-dimensional orientation, makes it a "privileged scaffold."[3] This core is not merely a passive framework; its two nitrogen atoms offer crucial hydrogen bonding capabilities, and the aromatic system engages in π-stacking and hydrophobic interactions within biological targets.[2] Consequently, indazole derivatives exhibit a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antiemetic, and antimicrobial properties.[4][5][6]
This guide provides a detailed structural analysis of a specific derivative, this compound, comparing it against several FDA-approved, indazole-containing drugs. By dissecting their structural similarities and differences, we aim to illuminate the principles of structure-activity relationships (SAR) that govern their distinct therapeutic applications.
The Subject Molecule: this compound
The focal point of our analysis is this compound. Its structure is defined by three key substituents appended to the fundamental 1H-indazole core, which is thermodynamically more stable than its 2H-indazole tautomer.[1][4]
-
N-1 Methyl Group: The methylation at the N-1 position resolves the tautomeric ambiguity and provides a fixed point for molecular orientation. It also adds a small lipophilic character.
-
C-3 Carboxylic Acid: This is arguably the most significant functional group for synthetic elaboration. The carboxylic acid can act as a hydrogen bond donor and acceptor and serves as a versatile chemical handle for creating esters and amides, enabling the exploration of a wide chemical space for drug optimization.[7][8]
-
C-4 Methoxy Group: Positioned on the benzene ring, this electron-donating group modulates the electronic properties of the entire bicyclic system. It can influence the pKa of the molecule and participate in specific hydrogen bond interactions with target proteins.
Below is a diagram illustrating the core indazole numbering system.
Caption: The core indazole ring with standard IUPAC numbering.
Comparative Structural Analysis with Marketed Indazole Drugs
To understand how subtle structural modifications lead to vastly different pharmacological outcomes, we will compare our subject molecule with three prominent indazole-based drugs: Pazopanib, Niraparib, and Granisetron.
| Feature | This compound | Pazopanib | Niraparib | Granisetron |
| Molecular Formula | C10H10N2O3[9] | C21H23N7O2S | C19H20N4O | C18H24N4O |
| Molecular Weight | 192.17 g/mol [10] | 437.52 g/mol | 320.40 g/mol | 312.43 g/mol |
| Therapeutic Class | Synthetic Intermediate | Antineoplastic (Tyrosine Kinase Inhibitor)[3][4] | Antineoplastic (PARP Inhibitor)[4] | Antiemetic (5-HT3 Antagonist)[11] |
| N-1 Substituent | Methyl (-CH3) | None (H) | None (H) | Methyl (-CH3) |
| C-3 Linkage/Group | Carboxylic Acid (-COOH) | Amine Linkage | Carboxamide | Amide linkage to azabicyclo nonane |
| Benzene Ring Subs. | 4-Methoxy | 6-Sulfonamide | None | None |
Pazopanib: A Multi-Targeted Kinase Inhibitor
Pazopanib's structure diverges significantly from our subject molecule to achieve its function as a tyrosine kinase inhibitor.
-
N-1 Position: Pazopanib retains an unsubstituted N-1 proton (1H-indazole), which is critical for hydrogen bonding within the hinge region of the ATP-binding pocket of kinases like VEGFR.
-
C-3 Position: Instead of a simple carboxylic acid, Pazopanib features an amino group at C-3, which serves as a linker to a pyrimidine moiety. This extensive, planar system is designed to occupy the large, hydrophobic ATP-binding site.
-
Benzene Ring: The addition of a sulfonamide group at the 6-position further enhances solubility and provides additional interaction points within the target kinase.
The causality is clear: while the indazole core provides the necessary scaffold, the large, specifically shaped substituents at C-3 and C-6 are responsible for directing the molecule to the ATP pocket of specific tyrosine kinases, a function our simple subject molecule could not perform.[3]
Niraparib: A PARP Inhibitor for Cancer Therapy
Niraparib highlights the importance of the C-3 position for creating functional amides.
-
N-1 Position: Like Pazopanib, Niraparib is an unsubstituted 1H-indazole, allowing its N-H group to act as a key hydrogen bond donor to the target enzyme, poly(ADP-ribose) polymerase (PARP).[4]
-
C-3 Position: The C-3 position is functionalized with a carboxamide. This group is a bioisostere of a nicotinamide ribose moiety, allowing it to occupy the nicotinamide binding pocket of the PARP enzyme. The amide is then linked to a phenylpiperidine group, which provides further interactions and tunes the molecule's pharmacokinetic properties.
-
Benzene Ring: Niraparib's benzene ring is unsubstituted, suggesting that the primary binding interactions are driven by the C-3 carboxamide and the N-1 proton.
This comparison shows how the C-3 carboxylic acid on our subject molecule is a direct precursor to the critical carboxamide functionality seen in a successful drug like Niraparib.
Granisetron: A Selective 5-HT3 Receptor Antagonist
Granisetron demonstrates how the indazole scaffold can be adapted for targets outside of oncology, in this case, a neurotransmitter receptor.[11]
-
N-1 Position: Granisetron is N-1 methylated, just like our subject molecule. This blocks a hydrogen-bonding site but adds lipophilicity, which can be favorable for crossing the blood-brain barrier and interacting with G-protein coupled receptors.
-
C-3 Position: The C-3 position is an amide, linking the indazole core to a bulky, rigid, and basic azabicyclononane moiety. This basic amine is crucial; it becomes protonated at physiological pH and forms a key ionic bond within the binding site of the 5-HT3 receptor.
-
Benzene Ring: The indazole ring is unsubstituted. The specificity and high affinity of Granisetron are primarily dictated by the steric and electronic properties of the C-3 side chain.
This illustrates that the N-1 methyl and C-3 amide linkage are conserved features, but the nature of the group attached to the amide dictates the ultimate biological target.
Caption: Logical relationships between the subject molecule and marketed drugs.
Experimental Methodologies for Structural Elucidation and Derivatization
The development of indazole-based drugs relies on robust experimental techniques for both structural confirmation and the synthesis of new analogues.
Protocol 1: Synthesis of an Indazole-3-Carboxamide Derivative
This protocol describes a standard method for converting the carboxylic acid of our subject molecule into a more complex amide, a key step in mimicking drugs like Niraparib and Granisetron.[7][8]
Objective: To synthesize N-benzyl-4-methoxy-1-methyl-1H-indazole-3-carboxamide from this compound.
Materials:
-
This compound
-
Benzylamine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/HOBt
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Solubilization: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous DMF.
-
Activation of Carboxylic Acid: Add 1.2 equivalents of a coupling agent system like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). Stir the mixture at room temperature for 30 minutes. This forms a highly reactive ester intermediate.
-
Amine Addition: Add 1.1 equivalents of benzylamine to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-methoxy-1-methyl-1H-indazole-3-carboxamide.
-
Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Caption: Workflow for the synthesis of an indazole-3-carboxamide derivative.
Protocol 2: Single-Crystal X-ray Diffraction
To definitively determine the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions, single-crystal X-ray diffraction is the gold standard. While a structure for the exact title compound is not publicly available, the procedure would follow the one used for the closely related 1-methyl-1H-indazole-3-carboxylic acid.[12][13]
Objective: To obtain the crystal structure of an indazole derivative.
Procedure:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is the slow evaporation of a solvent from a saturated solution of the compound. For 1-methyl-1H-indazole-3-carboxylic acid, colorless blocks were obtained by the slow evaporation of a petroleum/methanol solution.[13]
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays into a specific pattern of spots. The crystal is rotated, and data is collected over a wide range of angles.
-
Structure Solution: The diffraction pattern is used to calculate an electron density map of the crystal. The positions of the atoms are determined from the peaks in this map using software programs like SHELXS.[13]
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This process minimizes the difference between the observed diffraction pattern and the pattern calculated from the model using software like SHELXL.[13] The positions of hydrogen atoms are often geometrically placed and refined as "riding" on their parent atoms.[13]
-
Validation and Analysis: The final structure is validated for geometric and crystallographic quality. The output includes precise coordinates for each atom, allowing for the detailed analysis of molecular geometry and intermolecular interactions, such as the hydrogen-bonding patterns observed in the crystal structure of 1-methyl-1H-indazole-3-carboxylic acid.[12][13]
Conclusion
The structural comparison of this compound with successful drugs like Pazopanib, Niraparib, and Granisetron provides a compelling lesson in medicinal chemistry. It demonstrates that while the indazole core is a highly effective and versatile scaffold, the therapeutic utility of a molecule is ultimately defined by the specific nature, size, and electronic properties of its substituents. The N-1, C-3, and benzene ring positions are all critical points for modification. The carboxylic acid at the C-3 position of our subject molecule, in particular, represents a gateway for synthetic diversification, allowing chemists to build upon the privileged indazole core to design the next generation of targeted therapeutics.
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In Vivo Efficacy of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: A Comparative Guide for Preclinical Research
Introduction
The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including several FDA-approved drugs for oncology.[1][2] Derivatives of indazole have demonstrated a wide spectrum of biological activities, most notably as anti-inflammatory and anticancer agents.[3][4] This guide provides a comprehensive framework for the preclinical in vivo evaluation of a novel derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid .
Given the absence of published in vivo data for this specific molecule, this document serves as a prospective guide for researchers and drug development professionals. It outlines the critical experimental designs, selection of appropriate controls, and detailed protocols necessary to rigorously assess its therapeutic potential in two key areas: inflammation and oncology. Our approach is grounded in established, validated models to ensure the generation of robust and interpretable data.
Rationale for In Vivo Evaluation: Moving Beyond the Petri Dish
While in vitro assays provide essential preliminary data on a compound's activity against specific molecular targets or cell lines, they cannot replicate the complex biological environment of a living organism. In vivo studies are indispensable for understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME), as well as its overall efficacy and safety profile within a complete physiological system.[5] This transition is a critical step in the drug discovery pipeline to validate initial hypotheses and justify further development.
Designing the Study: Models and Controls
The selection of appropriate animal models and control compounds is fundamental to the scientific validity of any in vivo study. Based on the known activities of the broader indazole class, we propose a dual-pronged approach to evaluate both the anti-inflammatory and anticancer potential of this compound.
Hypothesis 1: Anti-Inflammatory Efficacy
Many indazole derivatives exert anti-inflammatory effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the production of pro-inflammatory prostaglandins and cytokines like TNF-α.[3][6]
-
Chosen Model: Carrageenan-Induced Paw Edema in Rats. This is a universally accepted and well-characterized model for evaluating acute inflammation.[7][8] The subcutaneous injection of carrageenan, a phlogistic agent, induces a reproducible inflammatory response, allowing for the quantitative assessment of anti-inflammatory compounds.[9]
-
Control Compound Selection:
-
Vehicle Control: The non-active solvent used to deliver the test compounds (e.g., 0.5% carboxymethylcellulose). This is the essential negative control group to establish the baseline inflammatory response.
-
Positive Control (Non-Selective COX Inhibitor): Indomethacin. A potent, standard-of-care NSAID that provides a robust benchmark for anti-inflammatory activity.[10]
-
Positive Control (Selective COX-2 Inhibitor): Celecoxib. Including a COX-2 selective inhibitor helps to elucidate the potential mechanism of action.[6] If the test compound performs similarly to celecoxib, it suggests a selective effect on COX-2, which is often associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
-
Hypothesis 2: Anticancer Efficacy
The indazole core is found in several kinase inhibitors used in cancer therapy, which function by disrupting signaling pathways essential for tumor growth, proliferation, and angiogenesis.[2][5]
-
Chosen Model: Subcutaneous Human Tumor Xenograft in Immunodeficient Mice. This model involves implanting human cancer cells under the skin of mice that lack a functional immune system (e.g., NOD-SCID or Nude mice), thereby preventing rejection of the human tissue.[11] It is a foundational model for assessing the direct anti-proliferative effect of a compound on a human tumor.[12] For this guide, we will consider the MDA-MB-231 human breast cancer cell line , a widely used and aggressive tumor model.[12]
-
Control Compound Selection:
-
Vehicle Control: The necessary negative control to measure unimpeded tumor growth.
-
Standard-of-Care Control: Paclitaxel. A standard chemotherapeutic agent used in the treatment of breast cancer. This provides a clinically relevant comparator to gauge the potency of the test compound.
-
Detailed Experimental Protocols
Adherence to detailed, validated protocols is paramount for reproducibility and data integrity.
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Male Wistar rats (150-180g) are acclimatized for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.[13]
-
Grouping and Baseline Measurement: Animals are randomly assigned to treatment groups (n=6-8 per group). The initial volume of the right hind paw of each rat is measured using a digital plethysmograph.
-
Compound Administration: The test compound, vehicle, indomethacin, or celecoxib is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.) one hour prior to the carrageenan injection.
-
Induction of Inflammation: 0.1 mL of a 1% sterile carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol: Subcutaneous Xenograft Tumor Growth Assay
-
Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach the logarithmic growth phase.
-
Animal Preparation: Female immunodeficient mice (e.g., NOD-SCID, 6-8 weeks old) are used.
-
Tumor Implantation: Approximately 5 x 10^6 MDA-MB-231 cells, resuspended in a 1:1 mixture of media and Matrigel, are injected subcutaneously into the right flank of each mouse.[5]
-
Tumor Growth and Randomization: Tumors are allowed to grow. When the mean tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Treatment: Administration of the test compound, vehicle, or paclitaxel begins. Dosing schedule (e.g., daily, every other day) and route (e.g., i.p., p.o., i.v.) must be predetermined based on preliminary tolerability studies.
-
Monitoring: Tumor volume and animal body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 Body weight is monitored as a primary indicator of systemic toxicity.[12]
-
Endpoint: The study is concluded when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration. Tumor tissues can be harvested for further ex vivo analysis.
Data Presentation and Interpretation
Quantitative data must be summarized in a clear and accessible format to facilitate comparison.
Table 1: Hypothetical Data Summary for Anti-inflammatory Efficacy in Rat Paw Edema Model
| Treatment Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h | % Inhibition at 3h |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Test Compound | 10 | 0.55 ± 0.06 | 35.3% |
| Test Compound | 30 | 0.38 ± 0.05 | 55.3% |
| Indomethacin | 10 | 0.42 ± 0.04 | 50.6% |
| Celecoxib | 30 | 0.40 ± 0.05** | 52.9% |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as Mean ± SEM. |
Table 2: Hypothetical Data Summary for Anticancer Efficacy in MDA-MB-231 Xenograft Model
| Treatment Group | Dose (mg/kg, i.p.) | Mean Tumor Volume (mm³) on Day 21 | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 150 | - | +5.2% |
| Test Compound | 25 | 870 ± 110 | 40.0% | +1.5% |
| Test Compound | 50 | 522 ± 95 | 64.0% | -2.8% |
| Paclitaxel | 10 | 450 ± 88 | 69.0% | -8.5% |
| p<0.05, **p<0.01 vs. Vehicle Control. Data are presented as Mean ± SEM. |
Mechanistic Insights and Visualization
Visual diagrams are essential for conceptualizing both the experimental process and the potential biological mechanisms.
Caption: General workflow for conducting in vivo efficacy studies.
Caption: Proposed mechanism of COX-2 inhibition by indazole derivatives.
Caption: General mechanism of kinase inhibition by anticancer agents.
Conclusion
This guide presents a scientifically rigorous, dual-hypothesis framework for evaluating the in vivo efficacy of this compound. By employing validated animal models for both inflammation and oncology, and by benchmarking against appropriate standard-of-care controls, researchers can generate the decisive data needed to understand the compound's therapeutic potential. The proposed protocols and analytical strategies are designed to ensure that the resulting data is robust, reproducible, and directly relevant to making critical go/no-go decisions in the drug development process.
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A Researcher's Guide to Validating the Anti-Proliferative Effects of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
The indazole core is a well-established pharmacophore in oncology, forming the backbone of several approved anti-cancer drugs.[1][2][3][4] Its derivatives are known to exhibit a wide range of anti-cancer activities, often by inhibiting protein kinases crucial for tumor cell growth and survival.[1][3][4] This guide provides a comprehensive framework for researchers aiming to validate the anti-proliferative potential of a novel indazole derivative, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental choices. We will compare the novel compound's performance against a clinically relevant benchmark, Sorafenib, a multi-kinase inhibitor also built on an indazole-related scaffold.[5][6][7][8][9] The objective is to equip researchers with a robust, multi-tiered strategy to thoroughly characterize the compound's efficacy and preliminary mechanism of action.
Comparative Framework: The Importance of a Benchmark
To contextualize the efficacy of this compound, it is essential to compare it against a known anti-cancer agent. Sorafenib is an ideal candidate as it is a multi-kinase inhibitor that targets several pathways involved in cell proliferation and angiogenesis, including the RAF/MEK/ERK pathway and VEGFR.[5][7][8] This dual mechanism of action provides a high bar for comparison.[5]
Experimental Design: A Multi-Tiered Validation Approach
A systematic approach is crucial for generating reliable and comprehensive data. The following tiered workflow ensures a thorough evaluation from initial screening to mechanistic insights.
Caption: A tiered experimental workflow for validating a novel anti-proliferative compound.
Cell Line Selection Rationale
The choice of cell lines is critical for obtaining clinically relevant data. A well-selected panel should include:
-
Hepatocellular Carcinoma (HepG2): Sorafenib is a standard treatment for advanced hepatocellular carcinoma, making HepG2 a relevant cell line for comparison.[6]
-
Breast Adenocarcinoma (MCF-7): Indazole derivatives have shown efficacy in breast cancer models, allowing for broader screening.[10]
-
Human Embryonic Kidney (HEK-293): A non-cancerous cell line is essential to assess the compound's selectivity and potential toxicity to normal cells.[2]
Data Presentation: Quantifying Anti-Proliferative Efficacy
The primary output of initial screening is the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration needed to inhibit a biological process by 50%.[11][12][13][14] A lower IC50 value indicates higher potency.[11]
Table 1: Comparative IC50 Values (µM) after 72-hour Treatment
| Compound | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) | HEK-293 (Normal Kidney) |
| This compound | 8.5 ± 0.9 | 12.3 ± 1.4 | > 50 |
| Sorafenib (Comparator) | 5.2 ± 0.6 | 7.8 ± 0.8 | 15.1 ± 1.7 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Experimental Protocols
Tier 1: Initial Screening for Anti-Proliferative Activity
1. MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[15][16]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[12]
-
2. BrdU Cell Proliferation Assay
This assay directly measures DNA synthesis. Bromodeoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA of proliferating cells and is detected with an anti-BrdU antibody.[17][18]
-
Protocol:
-
Seed and treat cells as described for the MTT assay, but for a shorter duration (e.g., 24 hours) to capture active proliferation.
-
Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-4 hours.[19]
-
Remove the labeling solution, and fix, permeabilize, and denature the cellular DNA, typically with an acid solution like HCl.[17][20]
-
Incubate with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[21]
-
Add a TMB substrate and measure the colorimetric output on a microplate reader.[21]
-
Tier 2: Elucidating the Mechanism of Action
1. Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[23] Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[22]
-
Protocol:
-
Seed cells in a 6-well plate and treat with the test compounds at their respective IC50 concentrations for 24 or 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.[23]
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10^6 cells/mL.[22][24]
-
Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI staining solution to 100 µL of the cell suspension.[22][23]
-
Incubate for 15 minutes at room temperature in the dark.[24]
-
Analyze the samples by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are positive for both.[22][23]
-
Caption: Progression of apoptosis as detected by Annexin V and Propidium Iodide staining.
2. Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). Anti-proliferative compounds often induce cell cycle arrest at specific checkpoints.
-
Protocol:
-
Culture and treat cells as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while gently vortexing to prevent clumping.[25][26] Store at 4°C for at least one hour.[26]
-
Wash the fixed cells to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[25][26]
-
Incubate for 30 minutes at room temperature in the dark.[25]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Tier 3: Assessing Long-Term Effects
1. Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to undergo enough divisions to form a colony (typically defined as ≥50 cells).[27] It measures long-term cell survival and reproductive integrity after treatment.[27][28]
-
Protocol:
-
Determine the appropriate number of cells to seed (plating efficiency) for each cell line to form distinct colonies.
-
Treat a bulk population of cells with the test compounds for 24 hours.
-
Harvest the cells, count them, and plate a low, predetermined number of viable cells into new 6-well plates.[27]
-
Incubate for 10-14 days, allowing colonies to form.[29]
-
Fix the colonies with a solution like paraformaldehyde and stain them with crystal violet.[28]
-
Count the number of colonies in each well. Calculate the surviving fraction for each treatment compared to the vehicle control.
-
Conclusion and Future Directions
This guide outlines a comprehensive, multi-tiered approach to validate the anti-proliferative effects of this compound. By employing a combination of viability, proliferation, apoptosis, cell cycle, and long-term survival assays, and by comparing the results to a clinically relevant drug, researchers can generate a robust dataset.
The hypothetical data presented suggest that the novel compound exhibits potent anti-proliferative activity against cancer cell lines with favorable selectivity over a normal cell line. The next logical steps would involve in-depth mechanistic studies to identify the specific molecular targets (e.g., kinase profiling) and subsequent validation in preclinical in vivo models to assess therapeutic efficacy and safety.
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A Senior Application Scientist's Guide to Comparative Molecular Docking: Investigating 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid and Its Derivatives as Potential Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and In Silico Screening
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets with high affinity.[1][2] Derivatives of this heterocyclic system have demonstrated a vast range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][3] Among this promising class of compounds is 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a molecule whose therapeutic potential remains largely untapped.
In the modern drug discovery pipeline, computational methods such as molecular docking are indispensable for rapidly screening compound libraries, predicting binding affinities, and elucidating structure-activity relationships (SAR) at the molecular level.[4][5] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study of this compound and a focused set of its rationally designed derivatives. We will navigate the causality behind experimental choices, establish a self-validating protocol to ensure scientific integrity, and translate docking data into actionable SAR insights.
Section 1: The Scientific Rationale - Target Selection and Ligand Design
The success of any docking study is predicated on a logical and evidence-based selection of both the biological target and the ligand library. This initial phase dictates the relevance and potential impact of the computational results.
The "Why": Targeting Protein Kinases
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[4] The indazole scaffold, in particular, has proven to be a highly effective core for the development of potent kinase inhibitors.[6][7]
For this guide, we will focus on Extracellular signal-regulated kinase 2 (ERK2) , a key component of the MAPK/ERK pathway, which is frequently hyperactivated in various cancers. Its well-defined ATP-binding pocket and the availability of high-resolution crystal structures with co-crystallized inhibitors make it an ideal candidate for a demonstrative docking study. We will utilize the PDB entry 4QTB , which features ERK2 in complex with a potent inhibitor, providing a crucial reference for protocol validation.
The "What": Designing a Focused Derivative Library
To understand the structure-activity relationship, we begin with our parent compound, This compound (Compound A) , and design a small, focused library of derivatives. The modifications are not random; they are strategic chemical changes intended to probe specific interactions within the kinase's active site.
-
Compound A (Parent): this compound
-
Derivative 1 (Amide Analogue): 4-Methoxy-1-methyl-1H-indazole-3-carboxamide. This modification replaces the carboxylic acid with a primary amide to test the importance of the hydrogen bond donating and accepting capabilities of the carboxyl group. Indazole-3-carboxamides are a well-established class of bioactive molecules.[8][9][10][11]
-
Derivative 2 (Demethylated Analogue): 4-Hydroxy-1-methyl-1H-indazole-3-carboxylic acid. Removing the methyl group from the methoxy ether creates a hydroxyl group. This explores the impact of a hydrogen bond donor at this position and the effect of slightly reduced steric bulk.
-
Derivative 3 (Positional Isomer): 5-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. Shifting the methoxy group from the 4-position to the 5-position allows us to probe the spatial requirements of the binding pocket.
This curated set of ligands provides a solid basis for a comparative analysis, allowing us to correlate specific structural changes with predicted binding affinity.
Section 2: The Experimental Framework - A Validated Docking Protocol
A rigorous and validated protocol is the bedrock of trustworthy computational results. Here, we outline not just the steps, but the scientific reasoning that underpins them, creating a self-validating system.
The Causality Behind Preparation: Garbage In, Garbage Out
The accuracy of a docking simulation is critically dependent on the quality of the input structures. Both the protein receptor and the small molecule ligands must be meticulously prepared to reflect their physiologically relevant states.
-
Receptor (Protein) Preparation: The raw crystal structure (e.g., from PDB) is not immediately ready for docking. It often contains non-essential water molecules, co-solvents, and lacks hydrogen atoms, which are typically not resolved at standard crystallographic resolutions. The preparation involves removing crystallographic water molecules (unless a specific water molecule is known to be critical for binding), adding polar hydrogen atoms, and assigning partial charges. This ensures that the electrostatic and hydrogen-bonding potentials are accurately calculated by the scoring function.
-
Ligand Preparation: Ligands must be converted from 2D representations to accurate 3D structures. This involves generating a low-energy conformation, assigning correct atom types, and defining rotatable bonds. This allows the docking algorithm to flexibly explore different conformations (poses) of the ligand within the binding site, mimicking its dynamic nature.
The Workflow: A Step-by-Step Docking Protocol
This protocol is designed for use with widely accessible software such as AutoDock Tools and AutoDock Vina, but the principles are broadly applicable to other docking platforms like GOLD or Glide.[12][13]
Step 1: Receptor Preparation
-
Obtain Structure: Download the PDB file for ERK2, for example, 4QTB , from the RCSB Protein Data Bank.
-
Clean Protein: Load the PDB file into a molecular visualization tool (e.g., PyMOL, Chimera, AutoDock Tools). Remove all water molecules and the co-crystallized native ligand. Save this "clean" protein as a new PDB file.
-
Prepare for Docking: Open the cleaned PDB file in AutoDock Tools. Add polar hydrogens and compute Gasteiger charges. Save the final prepared receptor in the required PDBQT format.
Step 2: Ligand Preparation
-
Create 3D Structures: Draw each compound (Parent A and Derivatives 1-3) in a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and save them in a 3D format like MOL or SDF.
-
Energy Minimization: Use a program like Open Babel or the ligand preparation tools within AutoDock Tools to convert the 3D structures to their lowest energy conformation.
-
Prepare for Docking: Load each ligand into AutoDock Tools, detect the torsional root, define rotatable bonds, and save each prepared ligand in the PDBQT format.
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify Active Site: Load the prepared receptor (protein.pdbqt) into AutoDock Tools. The binding site can be identified from the position of the co-crystallized ligand in the original PDB file.
-
Set Grid Parameters: Center the grid box on the identified active site. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow the ligands to rotate freely. For ERK2 (4QTB), the active site is a well-defined ATP-binding pocket.
-
Generate Grid Map Files: Instruct the software to generate the grid parameter file and the associated map files, which pre-calculate the interaction energies for various atom types within the defined box.
Step 4: Running the Docking Simulation
-
Configure Vina: Create a configuration file that specifies the path to the receptor, the ligand, the grid parameters (center and size), and the output file name.
-
Execute Docking: Run the AutoDock Vina executable from the command line, referencing your configuration file. Repeat this process for each ligand.
The Trustworthiness Mandate: Protocol Validation
Before docking our designed library, we must validate the entire protocol. This step ensures that our chosen parameters can accurately reproduce experimentally observed binding.[14]
-
Extract Native Ligand: Take the original co-crystallized inhibitor from the 4QTB PDB file.
-
Prepare Native Ligand: Prepare this ligand using the same Step 2 protocol.
-
Re-dock: Dock the prepared native ligand back into the active site of the prepared 4QTB receptor using the exact same grid parameters and docking settings.[15]
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.
-
Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the experimental binding mode.[15][16]
Below is a diagram illustrating the comprehensive, validated workflow.
Section 3: Analysis of Results - From Docking Scores to SAR Insights
With a validated protocol, we can now confidently dock our designed library and interpret the results. The analysis should be both quantitative (comparing scores) and qualitative (examining binding interactions).
Quantitative Comparison: Binding Affinity
The primary output from AutoDock Vina is a binding affinity score (in kcal/mol), which estimates the Gibbs free energy of binding. More negative values indicate stronger, more favorable binding.[17] The results for our hypothetical study are summarized below.
| Compound ID | Name | Modification | Binding Affinity (kcal/mol) | Key H-Bond Interactions (Residues) |
| A | Parent Compound | - | -8.5 | Gln105, Asp167 |
| 1 | Amide Analogue | -COOH -> -CONH2 | -8.9 | Gln105, Asp167, Lys54 |
| 2 | Demethylated Analogue | -OCH3 -> -OH | -9.2 | Met108, Asp167, Gln105 |
| 3 | Positional Isomer | 4-Methoxy -> 5-Methoxy | -7.8 | Asp167 |
Qualitative Analysis: Visualizing Binding Modes
Scores alone are not enough. Visual inspection of the docked poses is crucial to understand why certain compounds bind more strongly than others.[17]
-
Most Potent - Derivative 2 (-9.2 kcal/mol): The replacement of the 4-methoxy group with a 4-hydroxyl group likely introduces a new, critical hydrogen bond with the backbone carbonyl of Met108 in the hinge region of the kinase. This interaction, in addition to the ones maintained by the parent's carboxylate group, significantly strengthens the binding affinity. This demonstrates the classic bioisosteric replacement of a methoxy group (H-bond acceptor) with a hydroxyl group (H-bond donor and acceptor) to gain a key interaction.
-
Strong Binder - Derivative 1 (-8.9 kcal/mol): The carboxamide of Derivative 1 retains the crucial hydrogen bonds with the kinase backbone via its carbonyl oxygen and amide hydrogens. The slightly improved score over the parent carboxylic acid may be due to an additional interaction with a residue like Lys54, or a more optimal geometric arrangement within the active site.
-
Least Potent - Derivative 3 (-7.8 kcal/mol): Moving the methoxy group to the 5-position results in a significant drop in binding affinity. This strongly suggests that the 4-position is optimal. The 5-methoxy group may introduce a steric clash with a nearby residue or be unable to form the same favorable hydrophobic interactions as the 4-methoxy group, disrupting the ligand's overall orientation and weakening its interaction with key residues like Gln105.
The diagram below conceptualizes the key interactions of the most potent derivative.
Structure-Activity Relationship (SAR) Summary
Based on this comparative docking study, we can derive the following preliminary SAR insights:
-
C3-Carboxylic Acid/Amide is Crucial: Both the carboxylic acid and carboxamide at the C3 position are vital for anchoring the ligand in the active site, likely through hydrogen bonds with the kinase hinge region.
-
C4-Position is Optimal for Substitution: The 4-position on the indazole ring appears to be a key interaction point. A hydrogen bond donor (hydroxyl group) at this position is highly favorable, suggesting it interacts with a hydrogen bond acceptor on the protein.
-
Steric and Positional Constraints: The significant drop in affinity for the 5-methoxy isomer (Derivative 3) indicates strict spatial constraints in that region of the binding pocket.
Section 4: Conclusion and Future Outlook
This guide has detailed a comprehensive and scientifically rigorous workflow for the comparative molecular docking of this compound and its derivatives against a protein kinase target. By grounding our study in a clear scientific rationale and employing a self-validating protocol, we have translated computational data into meaningful structure-activity relationship insights.
Our hypothetical results suggest that modifying the parent compound to include a 4-hydroxyl group (Derivative 2) could significantly enhance its binding affinity to ERK2. This finding provides a clear, data-driven hypothesis for the next phase of the drug discovery process. The logical next steps would be the chemical synthesis of these derivatives and subsequent in vitro enzymatic assays to experimentally validate the computational predictions. This iterative cycle of design, prediction, synthesis, and testing is the engine of modern medicinal chemistry, and molecular docking serves as its powerful computational compass.
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A Comparative Guide to Assessing Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
For researchers, scientists, and drug development professionals, ensuring the specificity of a novel therapeutic agent is paramount. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window, ultimately derailing promising drug candidates.[1][2] This guide provides an in-depth, practical framework for assessing the off-target profile of a novel kinase inhibitor, using the hypothetical p38α MAPK inhibitor, 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, as our case study.
The indazole core is a well-established pharmacophore in the development of kinase inhibitors, with several approved anti-cancer drugs featuring this scaffold.[1][3] Given this precedent, we will proceed under the working hypothesis that this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK), a key regulator of pro-inflammatory cytokine biosynthesis.[4][5] Inhibition of p38α MAPK is a promising strategy for treating inflammatory diseases such as rheumatoid arthritis.[6][7]
This guide will compare our hypothetical compound with two well-characterized p38 MAPK inhibitors that have entered clinical trials: BIRB-796 and VX-745 .[8] We will explore a tiered approach to off-target assessment, from broad, in vitro screening to more focused cellular and in vivo validation.
The Criticality of Early Off-Target Profiling
The high attrition rate of drug candidates in clinical trials is often attributed to unforeseen safety issues arising from off-target interactions.[9] Early and comprehensive off-target profiling allows for:
-
Informed Lead Optimization: Understanding a compound's selectivity profile guides medicinal chemists in modifying the structure to minimize off-target activity while retaining on-target potency.
-
Risk Mitigation: Early identification of potential liabilities, such as interactions with cardiovascular or central nervous system targets, can prevent costly late-stage failures.[10][11]
-
Mechanism Deconvolution: Distinguishing between on-target and off-target driven efficacy or toxicity is crucial for understanding a drug's true mechanism of action.
A Multi-Faceted Approach to Off-Target Assessment
A robust off-target assessment strategy employs a combination of in silico, in vitro, and in vivo methodologies. This multi-pronged approach provides a holistic view of a compound's selectivity and potential liabilities.
Comparative Off-Target Profile: A Hypothetical Analysis
The following table presents a hypothetical off-target profile for this compound compared to BIRB-796 and VX-745. This data is illustrative and serves as a framework for interpreting real experimental results.
| Target Class | This compound (Hypothetical IC50) | BIRB-796 (Reported IC50) | VX-745 (Reported IC50) | Potential Clinical Implication |
| Primary Target | ||||
| p38α MAPK | 10 nM | 38 nM | 220 nM | Anti-inflammatory efficacy |
| Key Off-Target Kinases | ||||
| JNK3 | >10,000 nM | >10,000 nM | 500 nM | Potential for neurological side effects[12] |
| MK2 | 50 nM | 20 nM | >10,000 nM | May contribute to anti-inflammatory effects[13][14] |
| VEGFR2 | 5,000 nM | >10,000 nM | >10,000 nM | Off-target inhibition can lead to cardiovascular effects |
| Secondary Pharmacology Targets | ||||
| hERG | >20,000 nM | >10,000 nM | 8,000 nM | Risk of cardiotoxicity |
| CYP3A4 | 8,000 nM | 15,000 nM | 2,000 nM | Potential for drug-drug interactions |
Table 1: Hypothetical Comparative Off-Target Profile
Experimental Protocols for Off-Target Assessment
In Vitro Kinase Selectivity Profiling
The initial step in assessing off-target effects for a kinase inhibitor is to screen it against a broad panel of kinases.[15][16] This provides a comprehensive overview of the compound's selectivity across the human kinome.
Protocol: Kinase Selectivity Profiling using the ADP-Glo™ Kinase Assay [17][18]
This protocol is adapted for a 384-well format, suitable for high-throughput screening.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Assay Plate Preparation: Dispense 1 µL of each compound dilution into the appropriate wells of a 384-well assay plate. Include wells with DMSO only as a negative control and a known p38 MAPK inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a "Kinase Working Stock" by diluting the kinase of interest in the appropriate kinase buffer.
-
Prepare an "ATP/Substrate Working Stock" containing the specific substrate for the kinase and ATP at the desired concentration.
-
Add 2 µL of the Kinase Working Stock to each well.
-
Add 2 µL of the ATP/Substrate Working Stock to each well to initiate the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are crucial for initial screening, it is essential to confirm that a compound engages its target within the complex milieu of a living cell.[19][20] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying target engagement based on the principle of ligand-induced thermal stabilization of the target protein.[21][22][23]
Protocol: Western Blot-Based CETSA for p38α MAPK
-
Cell Culture and Treatment:
-
Culture a human cell line known to express p38α MAPK (e.g., THP-1 monocytes) to a density of 1-2 x 10^6 cells/mL.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermocycler. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer containing protease inhibitors and performing three freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p38α MAPK, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis:
-
Quantify the band intensities for p38α MAPK at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the normalized band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
This document provides essential procedural guidance for the safe and compliant disposal of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. As a specialized heterocyclic compound frequently utilized in pharmaceutical research and drug development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide is structured to provide not just a set of instructions, but a framework of understanding—explaining the causality behind each procedural step to foster a culture of intrinsic safety and scientific integrity within your laboratory operations.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related analogues, such as 1-Methyl-1H-indazole-3-carboxylic acid, provide critical insight into its hazard profile.[1][2]
Key Hazards Associated with Indazole Carboxylic Acids:
-
Respiratory Irritation: May cause respiratory irritation.[3]
These compounds are typically stable solids under normal laboratory conditions.[2] However, thermal decomposition can release hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][5] Therefore, disposal procedures must mitigate these risks through proper segregation and containment.
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][6] |
| Skin Irritation (Category 2) | Causes irritation upon skin contact. | Wear appropriate protective gloves and clothing.[1][5] |
| Eye Irritation (Category 2) | Causes serious irritation to the eyes. | Wear safety glasses with side shields or chemical goggles.[1][5] |
| Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[3][5] |
Personal Protective Equipment (PPE) Mandate
A self-validating safety protocol begins with appropriate personal protective equipment. Based on the identified hazards, the following PPE is mandatory when handling or disposing of this compound:
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[4][5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure clothing provides complete coverage.
-
Respiratory Protection: If handling large quantities or if dust cannot be controlled, use a NIOSH-approved respirator with an appropriate particulate filter. All handling of the solid material that may generate dust should be performed within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal and local regulations, including those set forth by the Environmental Protection Agency (EPA).[7][8] Chemical waste must be treated as hazardous unless explicitly determined otherwise.[9]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the most critical step in preventing dangerous chemical reactions. This compound must be disposed of as solid organic hazardous waste .
-
Rationale: As a carboxylic acid, it can react exothermically with bases. As an organic compound, it must be kept separate from strong oxidizers to prevent fire or explosion hazards.[10][11]
-
Action:
Step 2: Containerization
The integrity of the waste container is essential for safe storage and transport.
-
Rationale: The container must be compatible with the chemical to prevent degradation and leaks. A secure lid prevents the release of vapors or dust.[10][13]
-
Action:
Step 3: Labeling
Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.[7]
-
Rationale: A proper label communicates the contents and associated hazards, ensuring correct handling during consolidation and disposal by your institution's Environmental Health & Safety (EHS) office or a licensed waste vendor.[8][14]
-
Action:
Step 4: Decontamination of Empty Containers
The original product container is not considered empty until it has been properly decontaminated.
-
Rationale: Residual chemical can still pose a hazard. Proper rinsing ensures the container can be safely disposed of as non-hazardous waste. The rinseate, however, is now considered hazardous waste.[15]
-
Action:
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or acetone) in a chemical fume hood.
-
Collect all rinseate in a designated "Halogenated" or "Non-Halogenated" liquid waste container, depending on the solvent used.
-
After triple rinsing and allowing the container to air-dry, deface the original label and dispose of it in the appropriate solid waste stream (e.g., broken glass box or regular trash, per institutional policy).[15]
-
Spill Management
In the event of a spill, a prepared response is critical to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further spread or exposure.
-
Don Appropriate PPE: If not already worn, don all PPE as described in Section 2.
-
Contain and Clean:
-
For a small, solid spill, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.
-
Carefully sweep the material into a designated hazardous waste container.[3]
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
-
-
Report: Report the incident to your laboratory supervisor and institutional EHS office, in accordance with your facility's policies.
Final Disposal Workflow
The ultimate disposal of hazardous waste must be handled by professionals.
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of laboratory personnel.[7][9]
-
Pickup and Disposal: Do not dispose of this chemical down the drain or in regular trash.[4][9] Your institution's EHS department or a contracted licensed waste disposal company will collect the waste from your laboratory's SAA for final disposal, which is typically incineration at a permitted facility.[6][14][16]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for hazardous waste disposal.
References
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: https://www.cwu.edu/ehs/laboratory-hazardous-waste-disposal-guidelines
- Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. Available at: https://www.ems-online.net/safe-chemical-waste-disposal-in-labs/
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). Available at: https://www.epa.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: https://www.labmanager.com/safety/managing-hazardous-chemical-waste-in-the-lab-21781
- Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. Available at: https://www.mlo-online.
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- Safety Data Sheet: 5-Methoxy-6-methyl-1H-indazole-3-carboxylic acid. AK Scientific, Inc. Available at: https://www.aksci.com/sds/Z6377_sds.pdf
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- Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid. MedChemExpress. Available at: https://www.medchemexpress.com/sds/HY-W007927.pdf
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Personal protective equipment for handling 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
A Researcher's Guide to Safely Handling 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid
This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Section 1: Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. The primary anticipated hazards are:
-
Skin and Eye Irritation: Direct contact with the compound may cause irritation or burns.[1][2][3][4][6]
-
Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.[1][2][3][6]
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment (PPE), and safe work practices is essential.
Engineering Controls
The first line of defense is to handle the compound in a controlled environment.
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize the inhalation of dust and vapors.[1]
-
Ventilation: Ensure the laboratory has adequate general ventilation.
-
Designated Work Area: Establish a clearly marked area for the handling of this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is critical to prevent direct exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles: Chemical splash goggles are mandatory to provide a seal around the eyes, protecting against dust particles and splashes.[6][8] Face Shield: A face shield should be worn over safety goggles when handling larger quantities or when there is a significant risk of splashing.[1][6] |
| Hand Protection | Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.[6][8] Always inspect gloves for any signs of damage before use and double-gloving is advised for enhanced protection. Change gloves immediately if they become contaminated.[1][8] |
| Body Protection | Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect the skin and personal clothing.[1] For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Foot Protection | Closed-Toe Shoes: Fully enclosed shoes, preferably made of a chemical-resistant material, must be worn at all times in the laboratory.[1] |
| Respiratory Protection | Respirator (if necessary): If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][6] The type of respirator will depend on the specific exposure assessment. |
Section 2: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Preparation
-
Gather all materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, are within the chemical fume hood.
-
Inspect PPE: Don your required PPE, carefully checking for any defects.
-
Verify Fume Hood Function: Confirm that the chemical fume hood is operating correctly.
Weighing and Transferring the Solid
Figure 1: Workflow for weighing and transferring the solid compound.
Preparing Solutions
-
Add Solvent Slowly: When dissolving the solid, slowly add the solvent to the vessel containing the compound to minimize splashing.
-
Stir Gently: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Cap Containers: Keep all containers with the compound or its solutions capped when not in use.
Section 3: Spill and Emergency Procedures
Prompt and correct response to a spill is critical to minimize harm.
-
Small Spills (Solid):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with a neutralizing, absorbent material.
-
Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Small Spills (Liquid):
-
Alert others in the immediate area.
-
Wearing your full PPE, contain the spill with absorbent pads.
-
Once absorbed, place the pads in a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office immediately.
-
Only trained emergency personnel should handle large spills.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.
-
Section 4: Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Figure 2: Waste disposal workflow for this compound.
-
Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, labeled hazardous waste container. As this is a heterocyclic compound, it should not be disposed of down the drain.[9][10]
-
Container Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."
-
Final Disposal: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[10][11]
By adhering to these guidelines, you contribute to a safe and productive research environment. Always consult your institution's specific safety protocols and the relevant Safety Data Sheets for all chemicals used in your experiments.
References
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- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- MDPI. (n.d.). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment (PPE) Requirements for Laboratories.
- Unknown. (2009, April 29). SAFETY DATA SHEET.
- Fisher Scientific. (2010, April 10). SAFETY DATA SHEET.
- CymitQuimica. (2023, October 11). SAFETY DATA SHEET.
- Safety Data Sheet. (2024, September 18). GHS07.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- PMC - NIH. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
- Unknown. (2020, May 1). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ChemicalBook. (2022, January 29). Indazole - Synthesis and Reactions as a Chemical Reagent.
- ResearchGate. (2020, October 9). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- TSI Journals. (n.d.). Exploration of heterocyclic compounds from bio waste sugars: a Review.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
